molecular formula C12H11O4P B143745 Phosphoric acid, diphenyl ester CAS No. 838-85-7

Phosphoric acid, diphenyl ester

Cat. No.: B143745
CAS No.: 838-85-7
M. Wt: 250.19 g/mol
InChI Key: ASMQGLCHMVWBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl phosphate is an aryl phosphate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMQGLCHMVWBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048207
Record name Diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838-85-7, 53396-64-8
Record name Diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC289392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIPHENYL PHOSPHATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Diphenyl Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Importance of Diphenyl Phosphate

Diphenyl phosphate (DPP), a key organophosphate ester (OPE), is a compound of significant interest across various scientific and industrial domains.[1] Structurally, it is an ester of phosphoric acid featuring two phenyl substituents.[1][2] DPP serves as a crucial intermediate in the synthesis of other phosphoric acid diesters, such as the flame retardant triphenyl phosphate, and as a protective agent for hydroxyl groups in organic synthesis.[3] Its applications extend to being an additive in paints and coatings, a plasticizer in polymers like PVC, an intermediate in pharmaceutical manufacturing, and a component in hydraulic fluids and lubricants.[3][4]

Given its widespread use, understanding the solubility of diphenyl phosphate in various organic solvents is paramount for researchers, process chemists, and formulation scientists. Solubility data governs critical parameters such as reaction kinetics, purification strategies (e.g., crystallization), formulation design, and analytical method development. This guide provides a comprehensive overview of the theoretical principles governing DPP's solubility, presents available solubility data, details a robust experimental protocol for its determination, and outlines essential safety considerations.

Theoretical Principles of Solubility

The solubility of a solid compound like diphenyl phosphate in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" is the primary guide for predicting solubility.[5][6]

Molecular Structure and Polarity: Diphenyl phosphate (C₁₂H₁₁O₄P) is a molecule with distinct structural features that dictate its solubility behavior:

  • Phosphate Group (O=P(O-)(OH)): The central phosphate moiety is highly polar and capable of acting as a hydrogen bond donor (via the P-OH group) and a hydrogen bond acceptor (via the phosphoryl P=O and ester P-O- oxygens). This acidic P-OH group has a predicted pKa of approximately 1.12, making it a strong organic acid.[3][7]

  • Phenyl Rings (C₆H₅): The two phenyl groups are large, nonpolar, and hydrophobic. They primarily interact via van der Waals forces and can participate in π-π stacking interactions with other aromatic systems.

This amphiphilic nature—possessing both polar and nonpolar regions—results in a nuanced solubility profile. The large nonpolar surface area from the phenyl rings limits its solubility in highly polar solvents like water, in which it is generally considered insoluble.[3][7][8] Conversely, the polar phosphate head allows for favorable interactions with polar organic solvents.

Solvent Classification and Interaction Potential:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the phosphate group of DPP. However, the large nonpolar rings may limit high solubility. Qualitative data indicates DPP is slightly soluble in methanol.[3][7][8]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of DPP. Solvents like DMSO are often excellent for dissolving polar organic molecules. Quantitative data shows a high solubility of 55 mg/mL in DMSO.[9]

  • Nonpolar Solvents (e.g., Benzene, Toluene, Hexane): These solvents will primarily interact with the nonpolar phenyl rings of DPP through London dispersion forces. DPP is reported to be soluble in benzene, indicating that the interactions with the large aromatic rings can overcome the solute-solute forces in the crystal lattice.[3][7][8]

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents have a moderate polarity. DPP is reported to be slightly soluble in chloroform.[3][7][8]

Quantitative and Qualitative Solubility Data

Compiling precise, quantitative solubility data for diphenyl phosphate across a wide range of organic solvents is challenging as it is not always readily available in a single source. The following table summarizes available data from various chemical suppliers and databases. It is important to note that "slightly soluble" is a qualitative term and quantitative values can vary with temperature and experimental conditions.

SolventSolvent ClassQualitative SolubilityQuantitative SolubilityTemperature (°C)
WaterPolar ProticInsoluble[3][7][8]143.6 mg/L (Calculated)[10]25[10]
MethanolPolar ProticSlightly Soluble[3][7][8]Not specifiedNot specified
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble55 mg/mL[9]Not specified
BenzeneNonpolar AromaticSoluble[3][7][8]Not specifiedNot specified
ChloroformChlorinatedSlightly Soluble[3][7][8]Not specifiedNot specified

Experimental Determination of Solubility: A Validated Protocol

For solvents where data is unavailable or for applications requiring high precision, the equilibrium shake-flask method followed by quantitative analysis is the gold standard.[5] This protocol ensures that the solution reaches saturation and provides a reliable measurement.

Objective: To accurately determine the equilibrium solubility of diphenyl phosphate in a selected organic solvent at a specified temperature.

Materials:

  • Diphenyl phosphate (≥99% purity)[4]

  • Solvent of interest (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess DPP to solvent in vial C Incubate on shaker at constant temperature (e.g., 24-48 hours) A->C B Prepare standard solutions for calibration curve H Analyze standards and sample by HPLC B->H D Allow solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with PTFE syringe filter E->F G Dilute saturated filtrate accurately F->G G->H I Calculate concentration using calibration curve H->I

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation of Slurry:

    • Add an excess amount of solid diphenyl phosphate to a vial (e.g., 50-100 mg into 2-3 mL of solvent). The key is to ensure undissolved solid remains at equilibrium, confirming saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the slurries for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typical. A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.

    • Causality: Constant temperature and agitation are critical. Solubility is temperature-dependent, and agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the bulk of the solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Causality: This step is crucial for accuracy. Any suspended solid particles in the aliquot taken for analysis will be dissolved during dilution, leading to an overestimation of the true solubility.

  • Sample Collection and Preparation:

    • Carefully draw an aliquot of the clear supernatant using a syringe.

    • Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This provides a particle-free saturated solution.

    • Accurately dilute a known volume of the filtrate with the appropriate solvent in a volumetric flask to bring the concentration within the range of the analytical calibration curve.

  • Quantitative Analysis (HPLC):

    • Prepare a series of standard solutions of diphenyl phosphate of known concentrations.

    • Generate a calibration curve by injecting the standards into the HPLC and plotting the detector response (e.g., UV absorbance) against concentration.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Causality: HPLC provides a highly specific and sensitive method for quantification, ensuring that the measured concentration is solely due to the solute of interest.[5]

  • Calculation:

    • Calculate the original concentration in the saturated filtrate by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Report the final solubility in standard units, such as mg/mL or mol/L, specifying the solvent and temperature.

Factors Influencing Solubility

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is an endothermic process where heat provides the energy needed to overcome the crystal lattice energy of the solid. For critical applications, solubility should be determined at the specific process temperature.

  • Purity of Compound and Solvent: Impurities in either the diphenyl phosphate or the solvent can alter the intermolecular forces and affect the measured solubility. Using high-purity materials is essential for obtaining reliable and reproducible data.

  • pH (in protic or aqueous-miscible solvents): As an acidic compound, the solubility of diphenyl phosphate can be significantly influenced by pH. In basic solutions, it will deprotonate to form the diphenyl phosphate anion (DPP⁻), which is significantly more polar and water-soluble than the neutral acid.[10]

Safety and Handling

Diphenyl phosphate is a hazardous substance that requires careful handling.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12][13][14]

  • Handling: Use with adequate ventilation to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12]

  • Hazards: May cause skin, eye, and respiratory tract irritation.[11] The toxicological properties have not been fully investigated.[12] During a fire, irritating and highly toxic gases (e.g., phosphorus oxides, carbon monoxide) may be generated.[11][15]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[12][15]

Conclusion

The solubility of diphenyl phosphate is a complex property dictated by its unique molecular structure, which combines large nonpolar aromatic rings with a highly polar, acidic phosphate group. While it exhibits poor solubility in water, it shows varying degrees of solubility in organic solvents, from slight solubility in methanol and chloroform to good solubility in benzene and DMSO. For precise applications, the standardized shake-flask method provides a reliable means of determining solubility. A thorough understanding of these solubility characteristics, coupled with stringent safety practices, is essential for the effective and safe utilization of this important chemical compound in research and industry.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diphenyl Phosphate, 99%.
  • Australian Government Department of Health. (2023, June 26). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
  • Docsity. (2022, April 8). Solubility Experiment: Testing Organic Compounds in Various Solvent Systems.
  • ACS Publications. (2008). Solubilities of Diphenylphosphinic Acid in Selected Solvents.
  • University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from an unspecified university chemistry department website.
  • Wikipedia. (n.d.). Organophosphate.
  • University Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from an unspecified university chemistry department website.
  • ResearchGate. (n.d.). Properties and applications of common organophosphate esters.
  • University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (2025, August 10). Solubilities of Diphenylphosphinic Acid in Selected Solvents | Request PDF.
  • JETIR. (n.d.). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS.

Sources

An In-Depth Technical Guide to the Thermal Decomposition Analysis of Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the analysis of the thermal decomposition of diphenyl phosphate (DPP). It moves beyond a simple recitation of methods to offer a deeper understanding of the experimental choices and the underlying chemical principles.

Introduction to Diphenyl Phosphate and Its Thermal Stability

Diphenyl phosphate (DPP) is an organophosphorus compound belonging to the aryl phosphate ester family. It is recognized as a primary metabolite of several widely used flame retardants, such as triphenyl phosphate (TPP) and bisphenol A bis(diphenyl phosphate) (BDP)[1]. DPP itself finds applications as an industrial catalyst and a chemical additive[1]. The thermal stability and decomposition pathways of DPP are of significant interest, particularly in the context of material science, environmental chemistry, and toxicology, as its degradation products can influence the fire retardancy of materials and have potential environmental and health impacts.

The thermal degradation of aryl phosphates, like DPP, generally proceeds at elevated temperatures and involves the cleavage of P-O and C-H bonds[2][3]. This process leads to the formation of various phosphorus-containing acids and a range of organic molecules. Understanding the specifics of this decomposition is crucial for predicting the behavior of DPP-containing materials under thermal stress and for developing robust analytical methods for its detection and characterization.

Core Analytical Techniques for Thermal Decomposition Analysis

The study of the thermal decomposition of diphenyl phosphate necessitates a suite of analytical techniques that can provide information on mass loss as a function of temperature, as well as identify the evolved gaseous products and solid residues. The primary methods employed for this purpose are Thermogravimetric Analysis (TGA), often coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's specifications.

    • Select an appropriate sample pan, typically platinum or alumina, for high-temperature analysis.

    • Tare the empty sample pan.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of pure diphenyl phosphate powder into the tared sample pan. A smaller sample size is often preferred to minimize temperature gradients within the sample[4].

    • Record the exact mass of the sample.

  • TGA Method Setup:

    • Set the purge gas, typically nitrogen for an inert atmosphere or air for an oxidative environment, at a flow rate of 20-50 mL/min.

    • Define the temperature program. A common starting point is to heat from ambient temperature to 800-1000°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.

    • Set the data acquisition parameters to record mass, temperature, and time.

  • Data Analysis:

    • Plot the mass loss percentage as a function of temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

    • Quantify the mass loss at each decomposition step and the final residual mass at the end of the experiment.

Coupled Techniques: TGA-FTIR and TGA-MS

To identify the gaseous products evolved during thermal decomposition, the TGA instrument is often coupled to a spectrometer.

  • TGA-FTIR: The evolved gases from the TGA are passed through a heated gas cell in an FTIR spectrometer. This allows for the real-time identification of functional groups in the evolved gas stream.

  • TGA-MS: The evolved gases are introduced into a mass spectrometer, which provides information on the mass-to-charge ratio of the decomposition products, aiding in their molecular identification.

  • Instrument Setup:

    • Connect the heated transfer line from the TGA outlet to the gas cell of the FTIR spectrometer.

    • Heat the transfer line and the gas cell to a temperature sufficient to prevent condensation of the evolved products, typically between 200°C and 250°C[5].

  • TGA and FTIR Method Synchronization:

    • Set up the TGA method as described previously.

    • Configure the FTIR software to collect spectra continuously throughout the TGA run. A typical setting is to acquire one spectrum every 15-30 seconds.

    • Ensure the start of data collection for both instruments is synchronized.

  • Data Analysis:

    • Correlate the FTIR spectra with the mass loss events observed in the TGA data.

    • Identify the characteristic absorption bands in the FTIR spectra of the evolved gases. For example, look for P=O, P-O-C, and aromatic C-H stretching and bending vibrations.

    • Compare the obtained spectra with reference libraries (e.g., NIST) for positive identification of the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting pyrolysate is swept into a GC column for separation, followed by detection with a mass spectrometer.

  • Instrument Setup:

    • Install a suitable pyrolysis unit at the inlet of the GC-MS system.

    • Choose a GC column appropriate for the separation of aromatic and phosphorus-containing compounds, such as a 5% phenyl-methylpolysiloxane column.

  • Sample Preparation:

    • Place a small amount of diphenyl phosphate (typically 0.1-1.0 mg) into a pyrolysis sample cup.

  • Py-GC-MS Method Setup:

    • Set the pyrolysis temperature. A range of temperatures (e.g., 400°C, 600°C, 800°C) should be investigated to understand the evolution of products at different thermal energies.

    • Set the GC oven temperature program. An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 300°C and held for 10 minutes is a good starting point[6].

    • Set the MS parameters, including the mass range (e.g., m/z 35-550) and ionization mode (typically electron ionization at 70 eV).

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak to identify the corresponding compound.

    • Utilize mass spectral libraries for compound identification and compare fragmentation patterns with known standards where possible[7][8][9].

Expected Thermal Decomposition Pathways of Diphenyl Phosphate

Based on the literature for related aryl phosphates, the thermal decomposition of diphenyl phosphate in an inert atmosphere is expected to proceed through several key steps. The primary mechanism for the decomposition of phosphate esters is the elimination of a phosphorus acid[10][11].

G cluster_products Primary Decomposition Products cluster_secondary Secondary Products & Reactions DPP Diphenyl Phosphate (DPP) Heat High Temperature (Pyrolysis) DPP->Heat Initiation Phenol Phenol Heat->Phenol P-O Cleavage PPA Phenylphosphoric Acid Heat->PPA P-O Cleavage PA Phosphoric Acid Heat->PA Hydrolysis (trace H2O) Benzene Benzene Phenol->Benzene Dehydroxylation Diphenyl_ether Diphenyl Ether Phenol->Diphenyl_ether Condensation Recombination Recombination Products Phenol->Recombination PPA->Heat Further Decomposition Polyphosphates Polyphosphoric Acids / Char PPA->Polyphosphates Condensation PA->Polyphosphates Condensation

At elevated temperatures, the P-O aryl bonds in diphenyl phosphate are expected to cleave, leading to the formation of phenol and phenylphosphoric acid. Further heating can lead to the decomposition of phenylphosphoric acid to phosphoric acid and other products. These acidic species can then undergo condensation reactions to form polyphosphoric acids, which contribute to char formation in a condensed phase[12][13].

The phenyl radicals and phenol molecules generated can undergo secondary reactions to form a variety of aromatic compounds, including benzene and diphenyl ether. The exact distribution of these products will depend on the pyrolysis temperature and atmosphere.

Data Presentation and Interpretation

A systematic presentation of the analytical data is crucial for a comprehensive understanding of the thermal decomposition process.

Table 1: Summary of TGA Data for Diphenyl Phosphate

ParameterValue (°C)
Onset of Decomposition (Tonset)[Insert experimental value]
Temperature of Max. Decomposition (Tmax)[Insert experimental value]
Mass Loss at Tmax (%)[Insert experimental value]
Final Residue at 800°C (%)[Insert experimental value]

Table 2: Identified Pyrolysis Products of Diphenyl Phosphate by Py-GC-MS

Retention Time (min)Compound NameMolecular FormulaKey Mass Fragments (m/z)
[Insert value]PhenolC₆H₆O[Insert values]
[Insert value]BenzeneC₆H₆[Insert values]
[Insert value]Diphenyl etherC₁₂H₁₀O[Insert values]
[Insert value][Other identified compounds][Formula][m/z values]

Self-Validating Systems and Trustworthiness

The robustness of the analytical data is ensured by implementing self-validating systems within the experimental protocols.

  • Internal Consistency: The mass loss observed in TGA should correspond to the evolution of gaseous products detected by TGA-FTIR or TGA-MS. The composition of the pyrolysate identified by Py-GC-MS should be chemically plausible based on the structure of diphenyl phosphate.

  • Reproducibility: Each experiment should be repeated at least in triplicate to ensure the reproducibility of the results. The standard deviation of key parameters like Tonset and product yields should be reported.

  • Calibration and Standardization: Regular calibration of the TGA balance and temperature, as well as the GC-MS system with known standards, is essential for accurate and reliable data.

Conclusion

The analysis of the thermal decomposition of diphenyl phosphate is a multifaceted process that requires the application of advanced analytical techniques. By combining the quantitative data from TGA with the qualitative identification of evolved gases and pyrolysis products from TGA-FTIR, TGA-MS, and Py-GC-MS, a comprehensive understanding of its degradation pathways can be achieved. This in-depth guide provides the foundational knowledge and experimental protocols necessary for researchers and scientists to confidently investigate the thermal behavior of this important organophosphorus compound. The insights gained from such analyses are critical for the development of safer and more effective materials, as well as for assessing the environmental fate of diphenyl phosphate and related compounds.

References

  • Shimadzu Corporation. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504.
  • Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry.
  • Arote, R. B., & Patil, S. S. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]
  • Wang, F. C. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. e-Publications@Marquette.
  • Li, Y., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(17), 9349–9361. [Link]
  • Li, Y., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Semantic Scholar.
  • Australian Government Department of Health and Aged Care. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
  • Wang, F. C. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. CORE.
  • Arote, R. B., & Patil, S. S. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PMC.
  • FILAB. (n.d.). Pyrolysis GC-MS (Py-GC-MS) analysis laboratory.
  • Arote, R. B., & Patil, S. S. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed.
  • Western Washington University. (n.d.). TGA-FTIR Standard Operating Procedures.
  • Doyle, C. B., et al. (2022). Formation, Reactivity and Decomposition of Aryl Phospha‐Enolates. Chemistry – A European Journal, 29(1), e202202681. [Link]
  • Australian Government Department of Health and Aged Care. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
  • MassBank. (2022). Phosphate esters.
  • Schartel, B., et al. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Polymer Degradation and Stability, 92(10), 1731-1741. [Link]
  • Western Washington University. (n.d.). Fourier transform infrared spectroscopy.
  • MassBank. (2022). Phosphate esters.
  • University of Washington. (n.d.). Operating Procedures: TA Instruments TGA.
  • Wang, F. C. (2005). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. CORE.
  • Schartel, B., et al. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Polymer Degradation and Stability, 92(10), 1731-1741. [Link]
  • CROMlab. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
  • Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • University of California, Davis. (n.d.). Fragmentation Processes. Chemistry LibreTexts.
  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

Sources

diphenyl phosphate hydrolysis mechanism and kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hydrolysis of Diphenyl Phosphate: Mechanisms, Kinetics, and Experimental Analysis

Abstract

Diphenyl phosphate (DPHP), a diester of phosphoric acid, serves as a critical model compound for understanding the hydrolysis of the phosphodiester bond—a cornerstone of biological macromolecules like DNA and RNA. It is also the primary metabolite of the widely used flame retardant, triphenyl phosphate (TPHP), making its environmental fate a subject of significant interest.[1] This technical guide provides a comprehensive exploration of the hydrolysis of diphenyl phosphate, detailing the underlying reaction mechanisms under neutral, acidic, and basic conditions. We delve into the kinetics of the reaction, examining the characteristic pH-rate profile and the factors influencing reaction velocity. Furthermore, this guide offers detailed, field-proven experimental protocols for monitoring DPHP hydrolysis using UV-Vis spectrophotometry and ³¹P NMR spectroscopy. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the stability of phosphate-containing compounds and the methodologies used to study their degradation.

Introduction

Phosphate esters are fundamental to life, forming the backbone of nucleic acids and playing vital roles in cellular energy transfer (ATP) and signaling.[2] Diphenyl phosphate, (C₆H₅O)₂PO₂H, represents a structural analog of the phosphodiester linkages found in these biomolecules. Understanding its hydrolytic stability and the mechanisms governing its breakdown provides invaluable insights into the intrinsic reactivity of this crucial functional group. The hydrolysis of a phosphodiester bond involves the cleavage of a P-O bond by water, a reaction that is remarkably slow under neutral physiological conditions, contributing to the stability of DNA.[3] However, this reaction can be significantly accelerated by acids, bases, and enzymes (phosphatases).[4][5]

For drug development professionals, understanding phosphate ester hydrolysis is essential for designing stable phosphate-containing drugs or engineering prodrugs that are activated by in-vivo hydrolysis. For environmental scientists, the hydrolysis of DPHP is a key step in the degradation pathway of organophosphate flame retardants, influencing their persistence and bioavailability.[1] This guide synthesizes the current understanding of DPHP hydrolysis to provide a robust technical resource for professionals in these fields.

Mechanisms of Hydrolysis

The hydrolysis of diphenyl phosphate proceeds via nucleophilic substitution at the phosphorus center. The specific pathway and the nature of the intermediate species are highly dependent on the pH of the solution. The reaction generally involves the attack of a nucleophile (water or a hydroxide ion) on the electrophilic phosphorus atom, leading to the formation of a high-energy pentacoordinate intermediate or transition state.[6][7]

General Reaction

The overall hydrolysis reaction involves the cleavage of one of the phenyl ester bonds, yielding monophenyl phosphate and phenol.

General Hydrolysis DPP Diphenyl Phosphate MPP Monophenyl Phosphate DPP->MPP Hydrolysis H2O +   H₂O Phenol +   Phenol

Caption: General reaction scheme for diphenyl phosphate hydrolysis.

Base-Catalyzed Hydrolysis

Under alkaline conditions (pH > 8), the hydroxide ion (OH⁻), a potent nucleophile, is present in significant concentrations. The mechanism proceeds via a direct nucleophilic attack of OH⁻ on the phosphorus atom.[8] This leads to the formation of a trigonal bipyramidal pentacoordinate intermediate.[6][7] This intermediate is transient and rapidly collapses by expelling one of the phenoxide moieties, which is a good leaving group.

The causality for this mechanism's efficiency lies in the high nucleophilicity of the hydroxide ion compared to a neutral water molecule. The reaction follows an associative (ANDN or SN2-like) pathway.

Base-Catalyzed Mechanism start Diphenyl Phosphate + OH⁻ intermediate Pentacoordinate Intermediate (Trigonal Bipyramidal) start->intermediate Nucleophilic Attack products Monophenyl Phosphate + Phenoxide intermediate->products Leaving Group Departure

Caption: Associative mechanism for base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

In acidic solutions, the reaction is accelerated by the protonation of one of the non-ester phosphoryl oxygens.[2] This protonation increases the positive charge density on the phosphorus atom, enhancing its electrophilicity. The now "activated" phosphate group is more susceptible to nucleophilic attack by a neutral water molecule.

The choice to study acid catalysis is crucial for understanding drug stability in the acidic environment of the stomach. The mechanism involves a pre-equilibrium protonation step followed by the rate-determining attack of water.[4]

Neutral (Uncatalyzed) Hydrolysis

At neutral pH, hydrolysis occurs very slowly via the attack of a water molecule. Due to the poor nucleophilicity of water and the stability of the phosphodiester bond, the half-life for this reaction can be exceedingly long.[3] For diphenyl phosphate, this process is generally negligible compared to the catalyzed pathways unless at very high temperatures. Diphenyl phosphate is noted to be resistant to further hydrolysis under neutral conditions, partly because deprotonation of its free hydroxyl group forms a less reactive conjugate base.[1]

Kinetics of Hydrolysis

The rate of diphenyl phosphate hydrolysis is profoundly influenced by pH, temperature, and the ionic strength of the medium.[4]

The pH-Rate Profile

A plot of the observed rate constant (kobs) versus pH for phosphate ester hydrolysis typically yields a "V-shaped" curve.[9]

  • Acidic Region (pH < 4): The rate is proportional to the H⁺ concentration, indicative of acid catalysis.

  • Neutral Region (pH 4-8): The rate is at a minimum and is largely pH-independent, corresponding to the slow, uncatalyzed reaction with water.

  • Alkaline Region (pH > 8): The rate becomes proportional to the OH⁻ concentration, signifying the dominance of the base-catalyzed mechanism.

This profile is a self-validating system for mechanistic investigation; the slope of the line in the acidic and basic regions on a log-log plot can confirm the order of the reaction with respect to H⁺ and OH⁻.

Quantitative Kinetic Data

Kinetic studies provide valuable parameters such as rate constants and activation energies. While data for diphenyl phosphate itself is sparse in publicly indexed literature, studies on closely related substituted diaryl phosphates offer authoritative insights.

CompoundConditionRate Constant (k)Activation Energy (Ea)Reference
Di-4-methyl phenyl phosphatepH 8.0, 40°C, in CTAB67.3 x 10⁻⁵ s⁻¹25.08 kcal/mol[8]
Di-4-methyl phenyl phosphatepH 9.0, 40°C, in CTAB58.3 x 10⁻⁵ s⁻¹N/A[8]
Di-4-chloro, 3-methyl phenyl phosphate4.0 M HCl, 97°CIncreases with [HCl]N/A[2]
Bis(phthalonitrile) phenyl phosphatepH 10, 25°C~1 x 10⁻⁷ s⁻¹~87 kJ/mol

Note: The presence of surfactants like Cetyltrimethylammonium bromide (CTAB) can significantly alter reaction rates.[8]

Experimental Methodologies for Studying Hydrolysis

To ensure trustworthy and reproducible results, robust analytical methods are required. The choice of method depends on the required sensitivity, available equipment, and the specific kinetic parameters being investigated. Common laboratory-based methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis.[10][11]

Protocol: UV-Vis Spectrophotometric Assay

This is the most common and accessible method, ideal for studying base-catalyzed hydrolysis. It relies on the fact that the product, phenoxide (the deprotonated form of phenol), has a strong UV absorbance around 290-300 nm, whereas diphenyl phosphate and phenol (at neutral/acidic pH) do not absorb significantly at this wavelength.

Causality: This protocol is designed for alkaline conditions (pH 8-10) because a sufficient concentration of the phenoxide ion is required for detection, and this is also the regime where base-catalyzed hydrolysis is prominent.[8]

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of diphenyl phosphate in a suitable solvent (e.g., acetonitrile or dioxane) to prevent premature hydrolysis.

    • Prepare a series of buffers (e.g., borate or CHES) at the desired pH values (e.g., 8.0, 8.5, 9.0, 9.5, 10.0).[8]

    • Prepare a 1 mM stock solution of phenol for creating a standard curve.

  • Generate a Standard Curve (Self-Validation):

    • In separate cuvettes, add a fixed volume of high pH buffer (e.g., pH 10) to ensure all phenol is converted to phenoxide.

    • Add varying, known amounts of the phenol stock solution to create a series of standards (e.g., 10 µM to 100 µM).

    • Measure the absorbance of each standard at the λmax of phenoxide (determine this by scanning from 250-350 nm).

    • Plot Absorbance vs. Concentration. The slope of this line is the molar extinction coefficient (ε) according to the Beer-Lambert law.

  • Kinetic Run:

    • Equilibrate a cuvette containing the desired buffer (e.g., 2.9 mL of pH 9.0 buffer) to the target temperature (e.g., 40°C) inside the spectrophotometer's thermostatted cell holder.

    • Initiate the reaction by adding a small volume of the diphenyl phosphate stock solution (e.g., 30 µL to achieve a final concentration of 100 µM). Mix quickly by inverting the cuvette.

    • Immediately begin monitoring the increase in absorbance at the determined λmax over time. Record data every 30-60 seconds for at least 2-3 half-lives.

  • Data Analysis:

    • Convert the absorbance data to concentration of phenoxide produced using the molar extinction coefficient from the standard curve.

    • The reaction follows pseudo-first-order kinetics under these conditions (as [OH⁻] is constant). Plot ln(A∞ - At) vs. time, where At is the absorbance at time t and A∞ is the final absorbance.

    • The slope of this line is equal to -kobs, the observed pseudo-first-order rate constant.

Spectrophotometry Workflow prep 1. Prepare Stock Solutions (DPHP, Buffer, Phenol) std_curve 2. Generate Standard Curve (Phenol -> Phenoxide) prep->std_curve kinetic_run 3. Initiate Kinetic Run (Mix DPHP + Buffer in Cuvette) prep->kinetic_run analysis 5. Calculate Rate Constant (k_obs) (Pseudo-First-Order Plot) std_curve->analysis Provides ε monitor 4. Monitor Absorbance Increase (at λmax of Phenoxide) kinetic_run->monitor monitor->analysis

Caption: Experimental workflow for the spectrophotometric assay.

Protocol: ³¹P NMR Spectroscopy

³¹P NMR is a powerful, non-invasive technique that allows for the direct observation of all phosphorus-containing species in the reaction mixture. It is particularly useful for studying reactions under conditions where UV-Vis is not feasible (e.g., acidic solutions or complex matrices).

Causality: This method is chosen for its specificity. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for unambiguous identification and quantification of the reactant (DPHP) and the product (monophenyl phosphate).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a reaction mixture in a suitable deuterated solvent (e.g., D₂O with buffered salts) directly in an NMR tube. A higher concentration of DPHP is needed compared to UV-Vis (e.g., 10-50 mM).

    • Include a known concentration of an internal standard with a distinct ³¹P chemical shift (e.g., methylenediphosphonic acid) for accurate quantification.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer, which has been equilibrated to the desired temperature.

    • Acquire a ³¹P NMR spectrum at time t=0.

    • Acquire subsequent spectra at regular time intervals. The frequency of acquisition depends on the reaction rate. For slow reactions, spectra might be taken hours or days apart.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate the area of the peak corresponding to DPHP and the product, monophenyl phosphate.

    • The relative concentration of each species at time t is proportional to its peak integral relative to the integral of the internal standard.

    • Plot the concentration of DPHP vs. time and fit the data to the appropriate integrated rate law (e.g., first-order) to determine the rate constant.

Implications in Drug Development and Environmental Science

  • Drug Stability and Prodrugs: Many antiviral drugs (e.g., nucleotide analogs) and other therapeutic agents contain phosphate or phosphonate moieties. Their stability to chemical and enzymatic hydrolysis dictates their shelf-life and bioavailability. Conversely, the lability of a phosphodiester bond can be exploited to design phosphate prodrugs, which are cleaved by enzymes like alkaline phosphatase in the body to release the active therapeutic agent.[5]

  • Environmental Persistence: Diphenyl phosphate is the major degradation product of triphenyl phosphate (TPHP), a high-production-volume flame retardant and plasticizer found globally in dust, water, and biota.[1] The relative resistance of DPHP to further hydrolysis under neutral environmental conditions means it can persist and be transported in aquatic systems, necessitating a thorough understanding of its ultimate environmental fate.[1]

Conclusion

The hydrolysis of diphenyl phosphate is a fundamentally important reaction with far-reaching implications from molecular biology to environmental toxicology. Its study reveals the core principles of nucleophilic substitution at phosphorus, highlighting the catalytic roles of acid and base. The reaction's kinetics are characterized by a distinct pH-rate profile, with slow degradation at neutral pH and accelerated rates under acidic or alkaline conditions. Methodologies like UV-Vis spectrophotometry and ³¹P NMR spectroscopy provide robust and reliable means to quantify the kinetics of this process. For scientists in drug development and environmental research, a firm grasp of these mechanisms and experimental approaches is indispensable for predicting molecular stability, designing effective therapeutics, and assessing the environmental impact of organophosphate compounds.

References

  • Graber, E. R., & Hapeman, C. J. (1998). Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. Journal of Agricultural and Food Chemistry, 46(11), 4641-4644. [Link]
  • Mhala, M., & Khan, S. (2021). Kinetic study of acid hydrolysis of Di-4-chloro, 3-methyl phenyl phosphate esters catalysed by hydrochloric acid. International Journal of Chemical Studies, 9(1), 123-127. [Link]
  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]
  • Khan, S. A., & Autar, P. (2014). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers.
  • López, C. S., et al. (2016). The Competing Mechanisms of Phosphate Monoester Dianion Hydrolysis. Journal of the American Chemical Society, 138(31), 9871-9882. [Link]
  • Garrido Frenich, A., et al. (2020). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 219, 121225. [Link]
  • Shaloski, M. A., et al. (2017). Hydrolysis of phosphate esters in aqueous solution promoted by cobalt(III)-tetraamine metallohydrolases: Chromatographic and spectroscopic studies.
  • Um, I. H., et al. (2009). Kinetics and Reaction Mechanism for Alkaline Hydrolysis of Y-Substituted-Phenyl Diphenylphosphinates. Bulletin of the Korean Chemical Society, 30(9), 2009-2012. [Link]
  • Verma, D., et al. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. International Journal of Molecular Sciences, 24(23), 16999. [Link]
  • Evans, M. (2010). Enzymatic Hydrolysis of Phosphodiesters. YouTube. [Link]
  • Camacho-vanegas, O., et al. (2016). Theoretical Study of Phosphodiester Hydrolysis and Transesterification Catalyzed by an Unsymmetric Biomimetic Dizinc Complex. Inorganic Chemistry, 55(4), 1599-1611. [Link]
  • Wolfenden, R., & Snider, M. J. (2001). Spontaneous Hydrolysis of Ionized Phosphate Monoesters and Diesters and the Proficiencies of Phosphatases and Phosphodiesterases as Catalysts. Journal of the American Chemical Society, 123(30), 7419-7420. [Link]
  • Evans, M. (2019). 22.04 Hydrolysis of Phosphoesters. YouTube. [Link]
  • Australian Government Department of Health and Aged Care. (2023).
  • Sitorus, H., et al. (2015). Organophosphate Hydrolase in Conductometric Biosensor for the Detection of Organophosphate Pesticides. Sensors, 15(10), 26365-26377. [Link]
  • Lad, C., Williams, N. H., & Wolfenden, R. (2003). The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases. Proceedings of the National Academy of Sciences, 100(10), 5607-5610. [Link]
  • Li, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
  • Timofeeva, T. V., & Varfolomeev, S. D. (2018). Mechanism of the hydrolysis reaction of dibutyl-4-nitrophenyl phosphate in the active site of Pd-PTE phosphotriesterase.
  • Bhowmick, T., & Mugesh, G. (2010). The effect of pH on the reaction rate for the hydrolysis of PNPDPP by complex 2.
  • Marlier, J. F., et al. (1999). Stereoelectronic effects in pentacoordinate intermediates and acceleration of nucleophilic substitution at phosphorus. Journal of the Chemical Society, Perkin Transactions 2, (11), 2445-2452. [Link]
  • Liao, Y., et al. (2020). Proposed mechanisms for phosphoester hydrolysis.
  • Lönnberg, H. (2017). pH-rate profiles for the hydrolysis and sulfurization of 1h in the presence of 3.0 mg of sublimed elemental sulfur.
  • Bertini, I., et al. (2021). 2.6: Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts. [Link]
  • Buyanovskaya, A. G., et al. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions.
  • Roston, D., & Cui, Q. (2016). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds.
  • Bazzicalupi, C., et al. (2000). Phosphate ester hydrolysis by yttrium(III) complexes with Bis-Tris propane and Tris ligands. Journal of the Chemical Society, Dalton Transactions, (21), 3841-3848. [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diphenyl phosphate (DPP), an aryl phosphate ester, is a molecule of significant interest across various scientific disciplines. It serves as a crucial intermediate in the synthesis of pharmaceuticals and other high-value fine chemicals.[1] DPP is also recognized as the primary metabolite of several widely used organophosphate flame retardants, such as triphenyl phosphate (TPHP), making its analytical determination essential in toxicological and environmental studies.[2] Furthermore, its structural motifs are found in compounds used as flame retardants and plasticizers in the polymer industry.[3][4]

Given its prevalence and importance, the unambiguous structural confirmation and purity assessment of diphenyl phosphate are paramount. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used for its characterization. The methodologies and interpretations presented herein are grounded in established principles and are designed for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Spectroscopic Implications

The structure of diphenyl phosphate, (C₆H₅O)₂P(O)OH, contains several key features that give rise to characteristic spectroscopic signals:

  • Two Phenyl Groups: These will produce distinct signals in both ¹H and ¹³C NMR spectroscopy, characteristic of aromatic systems.

  • A Phosphate Core: The phosphorus atom (³¹P) is NMR-active and provides a unique spectroscopic handle for characterization. It also couples with neighboring ¹H and ¹³C nuclei, providing valuable structural information.

  • Key Functional Groups: The phosphoryl (P=O), phosphate ester (P-O-C), and hydroxyl (O-H) groups exhibit characteristic vibrational frequencies in IR spectroscopy.

An integrated analytical approach, combining data from ¹H, ¹³C, ³¹P NMR, and IR spectroscopy, provides a self-validating system for the comprehensive characterization of diphenyl phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a complete analysis of diphenyl phosphate, acquiring ¹H, ¹³C, and ³¹P NMR spectra is essential.

General NMR Sample Preparation Protocol

The quality of NMR data is directly dependent on proper sample preparation. This protocol ensures high-resolution spectra suitable for structural confirmation.

Rationale: The goal is to create a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. Filtering is crucial as suspended solids can severely degrade the quality of the magnetic field (shimming), leading to broad spectral lines.[5]

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of diphenyl phosphate for ¹H NMR, or 15-30 mg for ¹³C NMR, into a clean, dry glass vial.[5]

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Agitate the vial, using a vortex mixer if necessary, until the sample is fully dissolved.[6]

  • Filtering and Transfer: Draw the solution into a clean Pasteur pipette with a small cotton wool plug at the tip to filter out any suspended particles. Transfer the filtered solution into a 5 mm NMR tube.[5][6]

  • Final Volume Check: Ensure the final solvent height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL).[6] Incorrect filling height can lead to poor magnetic field shimming and distorted peak shapes.

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[5]

¹H NMR Spectroscopy of Diphenyl Phosphate

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

  • Spectral Interpretation: The ¹H NMR spectrum of diphenyl phosphate is dominated by signals from the aromatic protons of the two phenyl rings. These typically appear as a complex multiplet in the range of δ 7.20-7.40 ppm . The exact chemical shifts and splitting patterns can be influenced by the solvent and concentration. The acidic proton of the hydroxyl group (P-OH) may appear as a broad singlet at a variable chemical shift, often downfield, and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy of Diphenyl Phosphate

Carbon NMR reveals the different carbon environments within the molecule. For diphenyl phosphate, the key feature is the observation of coupling between the phosphorus and carbon atoms (JCP).

  • Spectral Interpretation: The aromatic carbons of the phenyl rings give rise to distinct signals. Due to coupling with the ³¹P nucleus, these signals often appear as doublets.

    • ipso-Carbon (C1): The carbon directly attached to the oxygen (P-O-C ) is expected to show a doublet with a two-bond coupling constant (²JCP) of approximately 5-7 Hz.

    • ortho-Carbons (C2, C6): These carbons typically show a three-bond coupling (³JCP) of around 4-5 Hz.

    • meta-Carbons (C3, C5): Coupling is often smaller or unresolved.

    • para-Carbon (C4): This carbon will appear as a singlet or a triplet depending on the resolution.

³¹P NMR Spectroscopy of Diphenyl Phosphate

³¹P NMR is a highly specific and sensitive technique for analyzing organophosphorus compounds.[7] It provides direct information about the chemical environment of the phosphorus atom.[8]

  • Rationale for Decoupling: Spectra are typically acquired with proton decoupling to simplify the spectrum to a single sharp line, which enhances the signal-to-noise ratio.[8]

  • Spectral Interpretation: Diphenyl phosphate exhibits a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift is sensitive to the oxidation state and coordination of the phosphorus atom. For pentavalent phosphate esters like DPP, the signal typically appears in the range of δ -8 to -12 ppm relative to the external standard of 85% H₃PO₄.[9] For instance, one study reports the ³¹P chemical shift for diphenyl phosphate at -10.9 ppm .

Summary of NMR Data for Diphenyl Phosphate
NucleusExpected Chemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹H 7.20 - 7.40MultipletAromatic protons (C₆H₅)
¹³C ~151Doublet (²JCP ≈ 5-7 Hz)ipso-Carbon (P-O-C )
~120Doublet (³JCP ≈ 4-5 Hz)ortho-Carbons
~130Singletpara-Carbon
~125Singletmeta-Carbons
³¹P -8 to -12Singlet (proton-decoupled)P(O)(OAr)₂(OH)[9]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of molecular bonds, providing a "fingerprint" of the functional groups present. Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for solid powders like diphenyl phosphate.[10][11]

ATR-FTIR Experimental Protocol

Rationale: ATR-FTIR works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[12] An evanescent wave penetrates a few micrometers into the sample, allowing for analysis with minimal sample preparation.[10][12] This non-destructive technique is ideal for rapid screening and quality control.

Step-by-Step Protocol:

  • Background Spectrum: Before analyzing the sample, ensure the ATR crystal (typically diamond or zinc selenide) is clean.[13] Record a background spectrum of the empty, clean crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount of diphenyl phosphate powder (a few milligrams) directly onto the center of the ATR crystal.[10]

  • Apply Pressure: Use the instrument's pressure clamp to press the solid powder firmly against the crystal.[10] Good contact between the sample and the crystal is essential for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Interpretation of the Diphenyl Phosphate IR Spectrum

The IR spectrum of diphenyl phosphate displays several characteristic absorption bands that confirm its key structural features.

  • P=O Stretch (Phosphoryl Group): A strong, prominent band is expected in the region of 1200-1300 cm⁻¹ . This is one of the most diagnostic peaks for organophosphate esters.

  • P-O-C Stretch (Aryl Phosphate Ester Linkage): Strong absorptions corresponding to the P-O-Aryl stretch typically appear in the 900-1050 cm⁻¹ region.

  • C-O Stretch (Aryl Ester): A strong band for the aryl C-O stretch is usually found around 1150-1200 cm⁻¹ .

  • Aromatic C=C and C-H Stretches:

    • C=C stretching vibrations within the phenyl rings appear as multiple bands in the 1450-1600 cm⁻¹ range.

    • Aromatic C-H stretching vibrations are observed as sharp peaks just above 3000 cm⁻¹ .

  • O-H Stretch: A broad absorption band associated with the P-OH group can be expected in the wide region of 2500-3300 cm⁻¹ , often centered around 3000 cm⁻¹.

Summary of Key IR Absorptions for Diphenyl Phosphate
Wavenumber (cm⁻¹)IntensityAssignment
> 3000MediumAromatic C-H Stretch
2500-3300Broad, StrongO-H Stretch (P-OH)
1450-1600Medium-StrongAromatic C=C Ring Stretch
1200-1300StrongP=O Stretch
1150-1200StrongC-O (Aryl) Stretch
900-1050StrongP-O-C (Aryl) Stretch

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of diphenyl phosphate requires a holistic approach where data from multiple techniques are synthesized. The workflow below illustrates this self-validating process.

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Data Integration & Confirmation Prep Weigh & Dissolve Diphenyl Phosphate Sample H1_NMR ¹H NMR (Aromatic Protons) Prep->H1_NMR Acquire Data C13_NMR ¹³C NMR (Aromatic Carbons, J-CP) Prep->C13_NMR Acquire Data P31_NMR ³¹P NMR (Phosphate Chemical Shift) Prep->P31_NMR Acquire Data IR ATR-FTIR (P=O, P-O-C, O-H bonds) Prep->IR Acquire Data Integrate Synthesize All Spectroscopic Data H1_NMR->Integrate C13_NMR->Integrate P31_NMR->Integrate IR->Integrate Confirm Structure & Purity Confirmed Integrate->Confirm Correlate & Validate

Caption: Integrated workflow for the spectroscopic confirmation of diphenyl phosphate.

This integrated approach ensures a high degree of confidence. For example, the aromatic signals in the ¹H and ¹³C NMR spectra should be consistent with the C=C and C-H stretches seen in the IR spectrum. Similarly, the single peak in the ³¹P NMR spectrum confirms the presence of one unique phosphorus environment, which is corroborated by the P=O and P-O-C stretches in the IR data.

Conclusion

The spectroscopic analysis of diphenyl phosphate via NMR and IR techniques provides a robust and definitive method for its structural elucidation and quality assessment. ¹H, ¹³C, and ³¹P NMR spectroscopy collectively map the carbon-proton framework and directly probe the phosphorus core, while FTIR spectroscopy provides a rapid and reliable fingerprint of the key functional groups. By following the detailed protocols and interpretative guidelines outlined in this document, researchers and scientists can confidently characterize diphenyl phosphate, ensuring the integrity and reliability of their work in drug development, materials science, and environmental analysis.

References

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • ResearchGate. 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and...
  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Bruker. Guide to FT-IR Spectroscopy.
  • SpectraBase. Diphenyl phosphate - Optional[1H NMR] - Spectrum.
  • Eslami, F., et al. (2024). Spectroscopic study of diphenyl [(S)-(–)-1-phenylpropanamido]-phosphate: differences of diastereotopic groups. Progress in Chemical and Biochemical Research.
  • Wikipedia. Bisphenol A.
  • ACS Publications. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters.
  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.
  • NIH. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC.
  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
  • NIST WebBook. Diphenyl methyl phosphate.
  • PubChem. Diphenyl cresyl phosphate.
  • SpectraBase. Diphenyl phosphorazidate - Optional[13C NMR] - Spectrum.
  • SpectraBase. Diphenyl phosphate - Optional[ATR-IR] - Spectrum.
  • NMR Service. 31 Phosphorus NMR.
  • NMR Sample Preparation.
  • SpectraBase. Diphenyl phosphate - Optional[FTIR] - Spectrum.
  • SpectraBase. Diphenylphosphine - Optional[13C NMR] - Spectrum.
  • SpectraBase. Diphenylphosphine - Optional[31P NMR] - Chemical Shifts.
  • SpectraBase. Diphenylphosphine oxide - Optional[1H NMR] - Spectrum.
  • SpectraBase. Ethyl diphenyl phosphate - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2015). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy. Journal of the Brazilian Chemical Society.
  • Exposome-Explorer. Diphenyl phosphate (DPP) (Compound).
  • UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Adishank Chemicals Pvt Ltd. Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide.
  • SpectraBase. Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts.
  • Wikipedia. Phosphorus-31 nuclear magnetic resonance.
  • ACS Publications. (1951). Infrared Spectra of Phosphorus Compounds. Analytical Chemistry.
  • NIH. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. PMC.
  • ResearchGate. FT-IR Spectral analysis of triphenyl phosphate.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper | January 2026

Abstract

Diphenyl phosphate (DPP) and its derivatives are compounds of significant interest, serving as crucial intermediates in pharmaceutical synthesis, functional components in materials science as flame retardants and plasticizers, and as model systems for understanding fundamental biochemical processes like phosphoryl group transfer.[1][2][3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and thermodynamic properties of diphenyl phosphate. By leveraging Density Functional Theory (DFT), we present a self-validating protocol that emphasizes not just the procedural steps but the critical reasoning behind methodological choices, ensuring both accuracy and reproducibility. This document will navigate the theoretical underpinnings, a detailed computational workflow from geometry optimization to advanced reactivity analysis, and the interpretation of key results, thereby empowering researchers to confidently apply these powerful computational tools to their specific research questions.

Introduction: The Significance of Diphenyl Phosphate

Diphenyl phosphate (DPP) is a diester of phosphoric acid that holds a pivotal position at the intersection of industrial chemistry and biology. Industrially, it is a precursor and a primary metabolite of organophosphate flame retardants like triphenyl phosphate (TPHP) and is used in the synthesis of various high-value chemicals.[3][4] In the context of drug development and biochemistry, the phosphate ester moiety is ubiquitous, forming the backbone of DNA and RNA and playing a central role in cellular signaling and energy transduction through molecules like ATP.[5] The hydrolysis of such phosphate esters is a key reaction in many biological processes.[6]

Quantum chemical calculations offer a powerful, non-invasive lens to probe the molecular world, providing insights that are often inaccessible through experimental means alone.[7][8] For DPP, these calculations can predict:

  • Stable 3D conformations: Understanding the molecule's preferred shape.

  • Electronic properties: Identifying sites susceptible to nucleophilic or electrophilic attack.

  • Reaction mechanisms: Mapping the energy landscape of reactions like hydrolysis.[6][9]

  • Spectroscopic signatures: Aiding in the interpretation of experimental data (e.g., IR, NMR).

This guide is structured to serve as a practical and authoritative resource, grounding its protocols in established theoretical principles and validating them through references to peer-reviewed literature.

Theoretical Foundations: A Primer on Density Functional Theory

The core of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT).[7][8] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a remarkable balance of accuracy and computational efficiency.[10]

The accuracy of a DFT calculation hinges on two key choices:

  • The Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organophosphates, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have shown excellent performance.[11]

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional for a broad range of organic and organometallic systems.[12]

    • M06-2X (Minnesota Functional): A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry and non-covalent interactions.[11][13]

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. For elements like phosphorus, it is crucial to use basis sets that can adequately describe the diffuse nature of its valence electrons and the polarization of its electron cloud upon bonding.

    • Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These offer a good balance of speed and accuracy. The "(d,p)" indicates the addition of polarization functions to heavy atoms (d-functions) and hydrogen (p-functions), which are essential for describing bonding accurately.[14] The "++" indicates the addition of diffuse functions, which are important for anions and systems with significant non-covalent interactions.[15]

    • Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are systematically improvable and generally more accurate, though more computationally demanding. The "aug-" prefix signifies the addition of diffuse functions.[16]

The combination of a suitable functional and basis set forms the "level of theory," which must be chosen carefully based on the specific properties being investigated and the available computational resources.

The Computational Workflow: A Step-by-Step Protocol

This section outlines a robust, self-validating protocol for performing quantum chemical calculations on diphenyl phosphate.

Diagram: Quantum Chemical Calculation Workflow for DPP

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core Quantum Calculation cluster_analysis Step 3: In-Depth Analysis cluster_output Step 4: Results mol_build Build Initial DPP Structure (e.g., Avogadro, GaussView) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt Initial Coordinates freq_anal Frequency Analysis geom_opt->freq_anal Optimized Structure nbo_anal NBO Analysis (Charges, Bonding) freq_anal->nbo_anal Wavefunction homo_lumo Frontier MOs (Reactivity) freq_anal->homo_lumo Wavefunction solvent_model Solvation Modeling (e.g., SMD, PCM) freq_anal->solvent_model Gas-Phase Minimum thermo Thermodynamic Data (ΔG, ΔH) freq_anal->thermo structure Optimized Geometry freq_anal->structure reactivity Reactivity Indices nbo_anal->reactivity homo_lumo->reactivity

Caption: A standard workflow for quantum chemical analysis of Diphenyl Phosphate (DPP).

Step 1: Building the Initial Molecular Structure

  • Construct the Molecule: Use a molecular editor like Avogadro or GaussView to build the 3D structure of diphenyl phosphate.

  • Pre-optimization: Perform an initial, low-cost geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the editor. This provides a reasonable starting geometry for the more demanding quantum calculation, reducing the number of optimization cycles required.

Step 2: Geometry Optimization

  • Select Level of Theory: Choose an appropriate functional and basis set. For a robust initial optimization, B3LYP/6-31G(d) is a well-established starting point.[12]

  • Perform Optimization: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA). The software will iteratively adjust the positions of the atoms to find the arrangement with the lowest possible electronic energy.

  • Causality Check: The goal of this step is to find a stationary point on the potential energy surface. This is the molecule's most stable, or "relaxed," conformation in the gas phase.

Step 3: Frequency Analysis

  • Execute Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

  • Validate the Minimum: This calculation serves two critical purposes:

    • Verification: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, meaning the structure is not a stable minimum and requires further optimization.

    • Thermodynamics: The calculation yields thermodynamic data, including the zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G). These are essential for calculating reaction energies.

  • Trustworthiness Check: This step is non-negotiable for ensuring the trustworthiness of the calculated structure. Reporting data from a structure that has not been confirmed as a true minimum via frequency analysis is a critical scientific error.

Step 4: Advanced Calculations and Analysis

a. Simulating Biological Environments: Solvent Effects

  • Rationale: Reactions in biological systems occur in water. The polarity of the solvent can significantly influence molecular geometry, reactivity, and reaction barriers.[5][17][18] Performing calculations in the gas phase alone may not accurately reflect reality.

  • Protocol:

    • Use the gas-phase optimized geometry as a starting point.

    • Employ an implicit solvent model, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) .[9][11][13] These models treat the solvent as a continuous medium with a defined dielectric constant (for water, ε ≈ 78.4), which is a computationally efficient way to capture the bulk electrostatic effects of solvation.[9]

    • Re-optimize the geometry of DPP within the solvent continuum. The resulting structure and energy will be more representative of the molecule's state in an aqueous solution.

b. Understanding Electronic Structure: Natural Bond Orbital (NBO) Analysis

  • Rationale: NBO analysis transforms the complex molecular orbitals into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals, aligning with the familiar Lewis structure concept.[19][20] It provides a quantitative measure of charge distribution and donor-acceptor interactions.[19][21]

  • Protocol:

    • Request an NBO analysis using the final, optimized wavefunction (either gas-phase or solvated). This is typically done with a keyword like Pop=NBO in the calculation input file.[19]

    • Interpret the Output:

      • Natural Atomic Charges: Examine the calculated charges on each atom. For DPP, this will reveal the polarity of the P=O and P-O bonds, highlighting the electrophilic nature of the phosphorus atom.

      • Second-Order Perturbation Theory Analysis: This part of the NBO output details stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between an oxygen lone pair (donor) and a P-O antibonding orbital (acceptor) indicates hyperconjugation, which contributes to the molecule's overall stability.

Data Interpretation and Presentation

The output of these calculations is a wealth of quantitative data. Presenting this information clearly is crucial for interpretation and comparison.

Table 1: Calculated Structural and Electronic Properties of Diphenyl Phosphate (Note: The following are representative values for illustrative purposes and would be generated from the actual calculations.)

PropertyLevel of Theory: B3LYP/6-311++G(d,p)Description
Structural Parameters
P=O Bond Length (Å)1.48The length of the phosphoryl double bond.
P-O(Ph) Bond Length (Å)1.61The length of the single bonds to the phenyl groups.
O-P-O Bond Angle (°)103.5The angle between the ester oxygen atoms.
Electronic Properties
NBO Charge on P+1.85The partial positive charge on the phosphorus atom, indicating it is highly electrophilic.
NBO Charge on O (P=O)-0.88The partial negative charge on the phosphoryl oxygen.
HOMO Energy (eV)-7.2Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy (eV)-0.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)6.7An indicator of chemical reactivity; a larger gap implies greater stability.

Conclusion and Authoritative Grounding

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of diphenyl phosphate. By adhering to this protocol—from careful selection of the level of theory to the critical validation of optimized structures and the inclusion of solvent effects—researchers can generate reliable and insightful data. These computational methods provide an indispensable tool for understanding the structure-activity relationships of phosphate esters, aiding in the rational design of new pharmaceuticals and materials. The principles and steps detailed herein are grounded in the foundational literature of computational chemistry and are designed to produce trustworthy and reproducible results.

References

  • Density functional theory calculation of lipophilicity for organophosphate type pesticides. (2017). CORE. [Link]
  • Density functional theory calculation of lipophilicity for organophosphate type pesticides. (2017). Semantic Scholar. [Link]
  • Magomedov, K. E. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. Membranes, 12(6), 632. [Link]
  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. (n.d.). Frontiers. [Link]
  • Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. (2022). MDPI. [Link]
  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. (2022). PMC. [Link]
  • Phosphorus Basis-Sets. (n.d.). crystal.unito.it. [Link]
  • Interactions between phosphate and water in solution: a natural bond orbital based analysis in a QM/MM framework. (2007). R Discovery. [Link]
  • Innovations in Diphenyl Chlorophosphate Applications: From Pharmaceuticals to Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Density functional theory calculation of lipophilicity for organophosphate type pesticides. (2017).
  • Basis set dependence of phosphate frequencies in density functional theory calculations. (2011).
  • Computational studies of phosphate clusters and bioglasses. (2012). UCL Discovery. [Link]
  • Bisphenol A. (n.d.). Wikipedia. [Link]
  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023). Australian Government Department of Health and Aged Care. [Link]
  • Natural Bond Orbital (NBO) Analysis. (n.d.). University of Regensburg. [Link]
  • Hydrolysis of Phosphorus Esters: A Comput
  • Phenyl Dichlorophosphate Uses & Benefits | PDCP Guide. (n.d.). Adishank Chemicals Pvt Ltd. [Link]
  • Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. (2015).
  • The MAEs of calculated phosphorus chemical shifts of compounds 3, 8, and 12–20 against the corresponding experimental data. (2020).
  • Description of phosphate hydrolysis reactions with the Self-Consistent-Charge Density-Functional-Tight-Binding (SCC-DFTB) theory. 1.
  • Quantum Chemical Calculations Predict the Diphenyl Diuranium Compound [PhUUPh] To Have a Stable 1Ag Ground State. (2006). Wiley Online Library. [Link]
  • Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound. (2020). DergiPark. [Link]
  • A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. (2017). Longdom Publishing. [Link]
  • Incorporating solvent effects in DFT: insights from cation exchange in faujasites. (2024).
  • 5.2. Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA Manual. [Link]
  • Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. (2022). ACS Omega. [Link]
  • Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin-Madison. [Link]
  • Computational modelling of solvent effects in a prolific solvatomorphic porous organic cage. (2018). SciSpace. [Link]
  • Basis Sets Used in Molecular Orbital Calculations. (n.d.). University of Regensburg. [Link]
  • Diphenyl Phosphate-Induced Toxicity During Embryonic Development. (2022). eScholarship. [Link]
  • Quantum Chemistry Calculations for Metabolomics: Focus Review. (2021). PMC. [Link]
  • C12H10O4P-. (n.d.). PubChem. [Link]
  • Quantum Chemistry Calculations for Metabolomics. (2021). eScholarship. [Link]
  • Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit. (2022). YouTube. [Link]

Sources

historical synthesis methods of diphenyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Synthesis of Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl phosphate (DPP) and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, flame retardants, and various specialty chemicals. The methodologies for their synthesis have evolved significantly since the early days of organophosphorus chemistry. This guide provides a comprehensive historical overview of the core synthetic routes to diphenyl phosphate, focusing on the underlying chemical principles, experimental considerations, and the evolution of these techniques. We will delve into the foundational reaction of phenol with phosphorus oxychloride, explore alternative strategies, and detail the synthesis of key precursors, offering field-proven insights for the modern researcher.

The Foundational Method: Reaction of Phenol with Phosphorus Oxychloride

The most traditional and industrially significant method for synthesizing diaryl phosphates, including diphenyl phosphate, involves the reaction of a phenol with a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃).[1] This method, established in various forms over the decades, remains a cornerstone of organophosphorus chemistry due to its use of readily available and cost-effective starting materials.[2]

Reaction Stoichiometry and Mechanism

The reaction proceeds in a stepwise manner, where the hydroxyl groups of phenol sequentially displace the chlorine atoms on the phosphorus oxychloride molecule. The overall stoichiometry for the formation of the tri-substituted triphenyl phosphate is:

3 C₆H₅OH + POCl₃ → (C₆H₅O)₃PO + 3 HCl

However, the synthesis of diphenyl phosphate, (C₆H₅O)₂PO₂H, requires a different stoichiometry and subsequent hydrolysis. More commonly, the target is diphenyl chlorophosphate, (C₆H₅O)₂POCl, a key intermediate, which is then hydrolyzed.

The reaction to form diphenyl chlorophosphate ideally follows:

2 C₆H₅OH + POCl₃ → (C₆H₅O)₂POCl + 2 HCl

This reaction is highly exothermic, and the evolution of hydrogen chloride gas is a primary indicator of its progress.[1] The primary challenge of this method is controlling the degree of substitution. The reaction mixture inevitably contains a distribution of products: the monosubstituted phenyl dichlorophosphate (C₆H₅OPOCl₂), the desired disubstituted diphenyl chlorophosphate ((C₆H₅O)₂POCl), and the fully substituted triphenyl phosphate ((C₆H₅O)₃PO).[3][4] Achieving a high yield of the desired diphenyl species requires careful control of stoichiometry and reaction conditions.

G POCl3 Phosphorus Oxychloride (POCl₃) Intermediate1 Phenyl dichlorophosphate (C₆H₅OPOCl₂) POCl3->Intermediate1 + C₆H₅OH - HCl Phenol1 Phenol (1 eq.) DPCP Diphenyl chlorophosphate ((C₆H₅O)₂POCl) Intermediate1->DPCP + C₆H₅OH - HCl Phenol2 Phenol (1 eq.) TPP Triphenyl phosphate ((C₆H₅O)₃PO) [Byproduct] DPCP->TPP + C₆H₅OH - HCl DPP Diphenyl phosphate ((C₆H₅O)₂PO₂H) DPCP->DPP + H₂O - HCl Phenol3 Phenol (1 eq.) Hydrolysis Hydrolysis (H₂O) G cluster_0 Classical POCl₃ Route cluster_1 Transesterification Route cluster_2 Direct H₃PO₄ Route POCl3 POCl₃ DPCP Diphenyl Chlorophosphate POCl3->DPCP + 2 Phenol - 2 HCl Phenol Phenol DPP_classic Diphenyl Phosphate DPCP->DPP_classic + H₂O - HCl TPP Triphenyl Phosphite DPP_trans Diphenyl Phosphite TPP->DPP_trans PA Phosphorous Acid PA->DPP_trans H3PO4 H₃PO₄ DPP_direct Diphenyl Phosphate H3PO4->DPP_direct + Dehydrating Agent + Catalyst, Δ Phenol_direct Phenol (excess) Phenol_direct->DPP_direct

Caption: Comparison of major synthetic workflows for Diphenyl Phosphate and related compounds.

Summary of Historical Synthesis Methods

The table below summarizes the key historical and evolutionary methods for producing diphenyl phosphate and its immediate precursors.

MethodPhosphorus SourceKey ReagentsTypical ConditionsAdvantagesDisadvantages
Classical Phenolysis Phosphorus Oxychloride (POCl₃)Phenol, Lewis Acid Catalyst (e.g., AlCl₃)50-150°CLow-cost, scalable starting materials. [2]Exothermic, corrosive (HCl byproduct), product mixture requires extensive purification. [1][3]
Phosphite Transesterification Triphenyl PhosphitePhosphorous Acid60-160°CHigh purity, no byproducts. [5]Primarily for diphenyl phosphite, not phosphate.
Direct Esterification Orthophosphoric Acid (H₃PO₄)Phenol (excess), Triethylamine, Dehydrating AgentHigh Temp (230°C)Avoids corrosive phosphorus halides. [6]Requires high temperature and complex work-up.

Conclusion: An Evolving Field

The synthesis of diphenyl phosphate has progressed from robust, brute-force methods using phosphorus oxychloride to more refined strategies. The classical POCl₃ route, despite its challenges with selectivity and corrosive byproducts, laid the essential groundwork and is still relevant in industrial contexts. Later developments, including transesterification and direct esterification with phosphoric acid, reflect a continuous drive towards higher purity, milder conditions, and improved environmental profiles. For today's scientists, understanding this historical evolution provides a crucial context for process development, troubleshooting, and the innovation of next-generation synthetic methodologies.

References

  • Walsh, E. N. (1961). Method for preparing diphenyl phosphites. U.S. Patent 2,984,680.
  • Ethyl Corporation. (1992). Organic phosphates and their preparation. European Patent 0521628.
  • Wancheng Pharmacy Co Ltd. (2020). Chemical synthesis method of diphenyl chlorophosphate. WIPO Patent WO2020244162A1.
  • Ataman Kimya. TRICRESYL PHOSPHATE.
  • Monsanto Chemicals. (1952). Monoalkyl diphenyl phosphate esters. U.S. Patent 2,596,141A.
  • Celanese Corp. (1944). Preparation of triaryl phosphates. U.S. Patent 2,358,133A.
  • ChemViews. (2011).
  • Wikipedia.
  • Van Allen, D. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION.
  • Yang, J. (2006). Synthesis of Bisphenol-A Bis(Diphenyl Phosphate) Flame Retardant. Journal of Nanjing Normal University. Semantic Scholar.
  • Sandoz AG. (1988). METHOD FOR PRODUCING ALKYL-DIARYL PHOSPHITES AND DIARYL HALOPHOSPHATES. European Patent EP0357639A4.
  • ResearchGate. A new method for the synthesis of triaryl phosphates. Request PDF. Accessed January 2026.
  • Juye Dijie Chemical Co Ltd. (2017). A kind of preparation method of chlorinated diphenyl phosphate. Chinese Patent CN106810575A.
  • Tran, C. C., et al. (2022). General procedure for the synthesis of diaryl phosphates. Tetrahedron Letters, 96, 153726. Via ChemicalBook.
  • Wang, Y., et al. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Polymers (Basel). PMC - NIH.
  • Juye Dijie Chemical Co Ltd. (2015). Method for preparing diphenyl phosphorochloridate. Chinese Patent CN105037419A.
  • Ecoinvent. triphenyl phosphate production. ecoQuery. Accessed January 2026.

Sources

environmental fate and degradation of diphenyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Environmental Fate and Degradation of Diphenyl Phosphate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the (DPP), an organophosphate flame retardant and plasticizer. Given its widespread use and potential for environmental release, understanding its behavior in various environmental compartments is critical for researchers, environmental scientists, and professionals in regulatory and industrial fields.

Introduction to Diphenyl Phosphate (DPP)

Diphenyl phosphate (DPP) is an aryl organophosphate ester primarily used as a flame retardant and plasticizer in a variety of consumer and industrial products, including electronics, furniture, and building materials. It is also a significant degradation product and metabolite of other organophosphate flame retardants like triphenyl phosphate (TPP). Its presence in the environment is of increasing concern due to its potential for persistence, bioaccumulation, and toxicity.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For DPP, these properties dictate its partitioning between air, water, soil, and biota.

PropertyValueSignificance
Molecular Formula C₁₂H₁₁O₄P---
Molecular Weight 250.19 g/mol Influences volatility and transport.
Water Solubility 650 mg/L at 25°CModerate solubility affects its distribution in aquatic systems.
Vapor Pressure 1.1 x 10⁻⁵ Pa at 25°CLow volatility suggests it will primarily reside in soil and water.
Log Kow (Octanol-Water Partition Coefficient) 2.69Indicates a moderate potential for bioaccumulation in organisms.
pKa (Acid Dissociation Constant) 1.38As a strong acid, DPP will exist predominantly in its ionized form in most environmental matrices.

Abiotic Degradation Pathways

Abiotic degradation processes, which are non-biological, play a crucial role in the transformation of DPP in the environment. The two primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis is highly dependent on pH and temperature.

  • Mechanism : DPP can undergo hydrolysis at the ester linkages, leading to the formation of phenol and phosphoric acid. Due to the stability of the P-O-C bond in aryl phosphates, DPP is relatively resistant to neutral hydrolysis. However, the rate can be accelerated under acidic or alkaline conditions.

  • Environmental Significance : In aquatic environments, the pH will significantly influence the persistence of DPP. In neutral waters (pH 7), the half-life can be on the order of years, while in more acidic or alkaline waters, the degradation rate increases.

Photolysis

Photolysis is the degradation of a compound by photons from sunlight. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals.

  • Direct Photolysis : DPP can absorb UV radiation, leading to the cleavage of its ester bonds. The efficiency of this process depends on the intensity of solar radiation and the presence of photosensitizers in the water.

  • Indirect Photolysis : In natural waters, dissolved organic matter and other substances can absorb sunlight and produce highly reactive oxygen species (e.g., •OH, ¹O₂). These reactive species can then react with and degrade DPP.

Biotic Degradation: The Microbial Role

Microbial degradation is a key process for the removal of DPP from the environment. A variety of microorganisms, including bacteria and fungi, have been shown to metabolize DPP.

Aerobic Degradation

Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. The primary mechanism for DPP degradation is enzymatic hydrolysis.

  • Key Enzymes : Phosphatases and phosphodiesterases are the primary enzymes responsible for cleaving the ester bonds of DPP.

  • Metabolic Pathway : The initial step is the hydrolysis of DPP to phenol and inorganic phosphate. The resulting phenol can then be further mineralized by microorganisms to carbon dioxide and water through various aromatic degradation pathways, such as the catechol or protocatechuate pathways.

The following diagram illustrates the generalized aerobic degradation pathway of DPP.

aerobic_degradation DPP Diphenyl Phosphate (DPP) Phenol Phenol DPP->Phenol Hydrolysis Phosphate Inorganic Phosphate DPP->Phosphate Hydrolysis Intermediates Aromatic Intermediates (e.g., Catechol) Phenol->Intermediates Oxidation Mineralization CO₂ + H₂O Intermediates->Mineralization Ring Cleavage

Caption: Aerobic microbial degradation pathway of Diphenyl Phosphate.

Anaerobic Degradation

In environments devoid of oxygen, such as sediments and some groundwater, anaerobic microorganisms can also degrade DPP. The process is generally slower than aerobic degradation.

  • Mechanism : Under anaerobic conditions, DPP can be utilized as a phosphorus source by some microorganisms. The degradation pathway still involves the cleavage of the ester bond to form phenol, which can then be further metabolized through anaerobic pathways, potentially leading to the formation of benzoate and eventually methane and carbon dioxide.

Environmental Persistence and Bioaccumulation

The persistence of DPP in the environment is moderate. Its half-life can range from days to months depending on the environmental conditions.

  • Soil : In soil, DPP can be adsorbed to organic matter, which can reduce its bioavailability and degradation rate. However, soil microorganisms play a significant role in its breakdown.

  • Water : In aquatic systems, both abiotic and biotic processes contribute to its degradation. Its moderate water solubility allows it to be transported in the water column.

  • Bioaccumulation : With a Log Kow of 2.69, DPP has a moderate potential for bioaccumulation in aquatic organisms. It can be taken up by fish and other aquatic life, although it is also subject to metabolism and excretion.

Ecotoxicity

DPP has been shown to exhibit toxicity to a range of aquatic organisms.

  • Algae : It can inhibit the growth of algae, which form the base of the aquatic food web.

  • Invertebrates : Studies have shown that DPP can be toxic to aquatic invertebrates such as Daphnia magna.

  • Fish : Acute and chronic toxicity to fish has been observed, with potential effects on development and reproduction.

Analytical Methodologies for Environmental Samples

The accurate quantification of DPP in environmental matrices is essential for exposure and risk assessment. The standard analytical approach involves sample extraction, cleanup, and instrumental analysis.

Sample Preparation
  • Water Samples : Solid-phase extraction (SPE) is commonly used to extract and concentrate DPP from water samples.

  • Soil and Sediment Samples : Pressurized liquid extraction (PLE) or ultrasonic extraction are typically employed, followed by a cleanup step to remove interfering substances.

  • Biota Samples : Extraction is often performed using organic solvents, followed by cleanup using techniques like gel permeation chromatography (GPC).

Instrumental Analysis
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the most widely used technique for the analysis of DPP. It offers high sensitivity and selectivity, allowing for the detection of low concentrations in complex environmental samples.

The following diagram outlines a typical analytical workflow for DPP analysis.

analytical_workflow Sample Environmental Sample (Water, Soil, Biota) Extraction Extraction (SPE, PLE) Sample->Extraction Cleanup Sample Cleanup (e.g., GPC) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Data Quantification Analysis->Quantification

Caption: General experimental workflow for the analysis of DPP.

Conclusion

Diphenyl phosphate is a compound of environmental relevance due to its widespread use and potential for release. Its fate in the environment is governed by a combination of its physicochemical properties and its susceptibility to abiotic and biotic degradation processes. While microbial degradation serves as a significant removal pathway, its moderate persistence and potential for bioaccumulation and toxicity warrant continued research and monitoring. The analytical methods described provide the necessary tools for accurately assessing its presence and concentration in various environmental compartments.

References

  • U.S. Environmental Protection Agency (EPA). (2015). TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Chlorinated Phosphate Ester Cluster Flame Retardants. [Link]

Introduction: Unveiling the Versatility of Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of Diphenyl Phosphate

Diphenyl phosphate (DPP), an aryl phosphate ester, stands as a molecule of significant industrial and academic interest. Structurally, it consists of a central phosphate group bonded to two phenyl rings, with one acidic proton rendering it a moderately strong organophosphorus acid. While it is widely recognized as the primary metabolite of the common flame retardant triphenyl phosphate (TPHP), its utility extends far beyond this role.[1][2] DPP serves as a versatile plasticizer, an industrial catalyst, and a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][3] Its reactivity is dominated by the electrophilic nature of the phosphorus atom, making it susceptible to a range of nucleophilic substitution reactions. This guide provides a comprehensive exploration of the chemical reactivity of diphenyl phosphate, offering field-proven insights for researchers, scientists, and drug development professionals.

PropertyValueSource
Chemical Formula C₁₂H₁₁O₄P[4]
Molar Mass 250.19 g/mol [5]
Melting Point 62-66 °C[5][6]
Appearance White powder or colorless solid[4]
Solubility Insoluble in water; Soluble in benzene and other organic solvents[4][5][6]

The Core of Reactivity: Nucleophilic Substitution at the Phosphorus Center

The chemical behavior of diphenyl phosphate is fundamentally governed by the phosphorus center. The phosphoryl group (P=O) is highly polarized, with the oxygen atom drawing electron density, rendering the phosphorus atom electron-deficient and thus highly electrophilic. The two phenoxy (-OPh) groups are effective leaving groups, further facilitating nucleophilic attack.

Nucleophilic substitution at the phosphorus center of organophosphates can proceed through two primary mechanistic pathways:

  • Concerted (ANDN or SN2-like) Mechanism: In this pathway, the nucleophile attacks the phosphorus atom at the same time as the leaving group departs. This process involves a single, pentacoordinate transition state where the incoming nucleophile and the outgoing leaving group occupy apical positions in a trigonal bipyramidal geometry.[7]

  • Stepwise (AN + DN) Mechanism: This pathway involves the formation of a metastable, pentacoordinate intermediate. The reaction can be rate-limited by either the formation of this intermediate or its subsequent breakdown to products.[7][8][9]

The preferred mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent conditions.[8] For many reactions involving diphenyl phosphate and its derivatives, evidence points towards a concerted or a stepwise mechanism with a very short-lived intermediate.

G cluster_0 Nucleophilic Substitution Mechanisms at Phosphorus Reactants Nu⁻ + (PhO)₂P(O)OH TS_Concerted [Pentacoordinate Transition State] (SN2-like) Reactants->TS_Concerted Concerted (ANDN) Intermediate Pentacoordinate Intermediate Reactants->Intermediate Stepwise (AN + DN) (Attack) Products Products + PhO⁻ TS_Concerted->Products Intermediate->Products (Departure)

General mechanisms for nucleophilic substitution at the phosphorus center.

Key Reaction Classes of Diphenyl Phosphate

Hydrolysis: A Reaction of Environmental and Biological Significance

The hydrolysis of diphenyl phosphate to monophenyl phosphate and subsequently to phosphoric acid and phenol is a critical reaction. It is the primary metabolic pathway for TPHP in biological systems and a key degradation route in the environment.[10]

The rate of hydrolysis is highly dependent on pH.[11]

  • Acidic Conditions: Hydrolysis is generally slow but can be catalyzed by strong acids. The mechanism often involves protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic.

  • Neutral Conditions: The hydrolysis of phosphate diesters like DPP is notably slow in neutral water.[12]

  • Alkaline Conditions: The reaction is significantly accelerated under basic conditions due to the presence of the highly nucleophilic hydroxide ion (OH⁻).[4][11] Studies have shown that the presence of divalent metal cations, such as Ba²⁺, can further catalyze alkaline hydrolysis.[13][14]

G DPP Diphenyl Phosphate (PhO)₂P(O)OH Intermediate Pentacoordinate Intermediate DPP->Intermediate Nucleophilic Attack OH OH⁻ (Nucleophile) OH->Intermediate Products Monophenyl Phosphate + Phenol (PhOH) Intermediate->Products Leaving Group Departure (PhO⁻) G cluster_workflow DPP-Catalyzed Ring-Opening Polymerization Start Monomer (e.g., Cyclic Carbonate) Activation Monomer Activation (Protonation) Start->Activation Initiator Initiator (e.g., R-OH) Attack Nucleophilic Attack by Initiator Initiator->Attack DPP DPP Catalyst (H⁺ Donor) DPP->Activation H⁺ Activation->Attack Propagation Chain Propagation Attack->Propagation Propagation->Activation Regenerates Catalyst Polymer End-Functionalized Polymer Propagation->Polymer

Workflow for diphenyl phosphate (DPP) catalyzed Ring-Opening Polymerization.
Phosphorylation Reactions and Synthetic Utility

While DPP itself is the product of phosphorylation, its chlorinated precursor, diphenyl chlorophosphate (DPCP) , is a widely used phosphorylating agent. [8]DPCP reacts readily with nucleophiles like alcohols and amines to introduce a diphenyl phosphate group. This is a common strategy for synthesizing phosphotriesters and phosphoramidates. [15] For example, the reaction of DPCP with a primary amine (R-NH₂) in the presence of a base yields a diphenyl phosphoramidate, a structure found in various biologically active molecules and materials. [15] DPP is also a key component in the synthesis of other important reagents. Diphenyl phosphorazidate (DPPA) , prepared from DPCP and sodium azide, is a versatile reagent in organic synthesis, famously used for peptide bond formation and in the Curtius rearrangement. [16]

Thermal Decomposition and Flame Retardancy

The thermal stability and decomposition pathway of diphenyl phosphate are central to its application as a flame retardant. When incorporated into polymers, organophosphates like TPHP (which degrades to DPP) act primarily in the solid phase. [17]Upon heating, they decompose to form phosphoric and polyphosphoric acids. [10]These acids act as catalysts for the dehydration of the polymer, promoting the formation of a stable layer of char on the material's surface. This char layer acts as an insulating barrier, limiting heat transfer and restricting the release of flammable volatile compounds into the gas phase, thereby quenching the combustion process. [17]

Experimental Protocols

Protocol 1: Synthesis of Diphenyl Phosphate via Hydrolysis of Diphenyl Chlorophosphate

This protocol describes a standard laboratory-scale synthesis of diphenyl phosphate from its commercially available chloro-derivative.

Materials:

  • Diphenyl chlorophosphate (DPCP)

  • Acetone

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve diphenyl chlorophosphate (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add deionized water (5.0 eq) to the solution dropwise while stirring. The reaction is exothermic. Maintain the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until TLC or ³¹P NMR analysis indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diphenyl phosphate.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure diphenyl phosphate as a white solid.

Protocol 2: Kinetic Study of Diphenyl Phosphate Hydrolysis

This protocol outlines a method to monitor the rate of alkaline hydrolysis of DPP using UV-Vis spectrophotometry by tracking the formation of the phenoxide ion.

Materials:

  • Diphenyl phosphate

  • Sodium hydroxide (NaOH) solution, 0.1 M

  • Buffer solutions (pH 9, 10, 11)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of diphenyl phosphate in a minimal amount of acetonitrile or ethanol to ensure solubility.

  • Set the spectrophotometer to monitor the absorbance increase at the λ_max of the phenoxide ion (~290 nm).

  • Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 37 °C).

  • In a quartz cuvette, add the buffer solution of the desired pH.

  • Initiate the reaction by injecting a small aliquot of the diphenyl phosphate stock solution into the cuvette, ensuring rapid mixing. The final concentration of DPP should be in the micromolar range.

  • Immediately begin recording the absorbance at regular time intervals for a period sufficient to observe a significant change.

  • The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.

  • Repeat the experiment at different pH values to determine the pH-rate profile for the hydrolysis reaction.

Conclusion

The chemical reactivity of diphenyl phosphate is rich and multifaceted, extending well beyond its identity as a simple metabolite. Its electrophilic phosphorus center is the hub of its activity, engaging in nucleophilic substitutions, hydrolysis, and phosphorylation chemistry. Furthermore, its Brønsted acidity has been harnessed in the burgeoning field of organocatalysis, enabling controlled polymerizations with significant industrial potential. For scientists in materials science and drug development, a thorough understanding of these reactive pathways is essential—whether for designing novel flame retardants, developing catalytic systems, synthesizing pharmaceutical intermediates, or assessing the metabolic fate and toxicological profile of organophosphate-based compounds.

References

  • Title: Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Leading to Block, End-Functionalized, and Macrocyclic Polycarbonates | Macromolecules - ACS Publications Source: ACS Public
  • Title: The Chemical Reactivity and Mechanistic Insights of Diphenyl Chlorophosphate Source: Google Vertex AI Search Document URL: Not available publicly.
  • Title: The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH Source: N
  • Title: Synthesis of Bisphenol-A Bis(Diphenyl Phosphate) Flame Retardant - Semantic Scholar Source: Semantic Scholar URL:[Link]
  • Title: Thermal Degradation of Organophosphorus Flame Retardants - PMC - PubMed Central Source: N
  • Title: Triphenyl phosphate and diphenyl phosphate - Evaluation statement - 26 June 2023 Source: Australian Government Department of Health and Aged Care URL:[Link]
  • Title: Bisphenol A - Wikipedia Source: Wikipedia URL:[Link]
  • Title: US2984680A - Method for preparing diphenyl phosphites - Google Patents Source: Google Patents URL
  • Title: Diphenyl cresyl phosphate | C19H17O4P | CID 520263 - PubChem Source: PubChem URL:[Link]
  • Title: THE HYDROLYSIS OF PHOSPHATE DIESTERS WITH BARIUM HYDROXIDE - Canadian Science Publishing Source: Canadian Science Publishing URL:[Link]
  • Title: Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - Frontiers Source: Frontiers URL:[Link]
  • Title: Mechanism of the hydrolysis reaction of dibutyl-4-nitrophenyl phosphate...
  • Title: A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds - Scientific & Academic Publishing Source: Scientific & Academic Publishing URL:[Link]
  • Title: Hydrolysis of p-nitrophenyl diphenyl phosphate catalyzed by a nucleophilic detergent - American Chemical Society Source: ACS Public
  • Title: Phosphorus-Based Catalysis | ACS Central Science Source: ACS Public
  • Title: Diphenyl phosph
  • Title: Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PMC - NIH Source: N
  • Title: Diphenyl Diselenide-Catalyzed Synthesis of Triaryl Phosphites and Triaryl Phosphates from White Phosphorus - PubMed Source: PubMed URL:[Link]
  • Title: THE HYDROLYSIS OF PHOSPHATE DIESTERS WITH BARIUM HYDROXIDE Source: Canadian Science Publishing URL:[Link]
  • Title: Diphenyl phosphate (DPP) (Compound) - Exposome-Explorer - IARC Source: Exposome-Explorer URL:[Link]
  • Title: Phosphorylated 1,6-diphenyl-1,3,5-hexatriene - PubMed Source: PubMed URL:[Link]
  • Title: Diphenyl (p-tolylamido)
  • Title: Synthesis of Phosphate Esters by Using Diphenyl Ditelluride as Organocatalyst | Request PDF - ResearchGate Source: ResearchG
  • Title: 9.7: Hydrolysis of Organic Phosphates - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Organic phosphates and their preparation - Patent 0521628 - European Publication Server web service Source: European Public
  • Title: Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one - NIH Source: N

Sources

The Dawn of Aryl Phosphates: Unraveling the Discovery and Early Research of Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the foundational chemistry of diphenyl phosphate, this guide illuminates its discovery, early synthesis, and the pioneering researchers who laid the groundwork for its multifaceted applications.

Diphenyl phosphate, a seemingly unassuming organophosphorus compound, holds a significant place in the annals of synthetic chemistry. Its journey from a laboratory curiosity to a vital component in flame retardants, plasticizers, and pharmaceutical intermediates is a testament to the relentless exploration of phosphorus chemistry in the late 19th and early 20th centuries. This technical guide navigates the early history of diphenyl phosphate, offering insights into its initial synthesis, characterization, and the scientific context of its emergence.

The Genesis of Organophosphorus Chemistry: A Prelude to Discovery

The story of diphenyl phosphate is intrinsically linked to the broader narrative of organophosphorus chemistry. In the mid-19th century, chemists began to systematically investigate the incorporation of phosphorus into organic molecules, a field that would later prove to be of immense industrial and biological importance. The synthesis of the first organophosphate, triethyl phosphate (TEP), by Franz Anton Voegeli in 1848, marked a pivotal moment, opening the door to the creation of a vast new class of compounds.

However, it was the monumental contributions of the German chemist August Michaelis that truly shaped the landscape of organophosphorus research.[1] Throughout the late 1800s and early 1900s, Michaelis and his students undertook a comprehensive investigation into a wide array of phosphorus compounds, including triarylphosphines, phosphonium salts, and various phosphorus halides.[2][3] His work, meticulously documented in publications such as Liebigs Annalen der Chemie, laid the fundamental groundwork for the synthesis and understanding of compounds like diphenyl phosphate.[4][5][6]

The First Synthesis: A Tale of Phenol and Phosphorus Oxychloride

While a single, definitive publication marking the "discovery" of diphenyl phosphate remains elusive in readily available historical records, the foundational work on the synthesis of its precursors and related aryl phosphates points to the late 19th and early 20th centuries. The most probable and historically consistent method for the initial preparation of diphenyl phosphate involves the reaction of phenol with phosphorus oxychloride (POCl₃) .

This reaction, which has become a cornerstone of industrial organophosphate synthesis, likely emerged from the systematic investigation of the reactivity of phosphorus halides with hydroxyaromatic compounds. The underlying chemistry involves the stepwise substitution of the chlorine atoms in phosphorus oxychloride with phenoxy groups.

The Precursor: Diphenyl Chlorophosphate

The synthesis of diphenyl phosphate often proceeds through a key intermediate: diphenyl chlorophosphate ((C₆H₅O)₂P(O)Cl) . This compound is formed by reacting two equivalents of phenol with one equivalent of phosphorus oxychloride.

Conceptual Reaction Pathway:

G POCl3 Phosphorus Oxychloride (POCl₃) DPCP Diphenyl Chlorophosphate ((C₆H₅O)₂P(O)Cl) POCl3->DPCP Reaction with Phenol Phenol1 Phenol (C₆H₅OH) (2 equivalents) Phenol1->DPCP HCl1 Hydrogen Chloride (HCl) (2 equivalents)

Figure 1: Conceptual pathway for the formation of diphenyl chlorophosphate.

The reaction is typically carried out by slowly adding phosphorus oxychloride to an excess of phenol, often in the presence of a catalyst to facilitate the reaction. The hydrogen chloride gas evolved during the reaction is removed.

Hydrolysis to Diphenyl Phosphate

The subsequent step to obtain diphenyl phosphate involves the hydrolysis of diphenyl chlorophosphate. This is a crucial transformation where the remaining chlorine atom is replaced by a hydroxyl group, yielding the final product.

Conceptual Reaction Pathway:

G DPCP Diphenyl Chlorophosphate ((C₆H₅O)₂P(O)Cl) DPP Diphenyl Phosphate ((C₆H₅O)₂P(O)OH) DPCP->DPP Hydrolysis Water Water (H₂O) Water->DPP HCl2 Hydrogen Chloride (HCl)

Figure 2: Hydrolysis of diphenyl chlorophosphate to diphenyl phosphate.

This hydrolysis step would have been a logical and accessible transformation for early chemists, leading to the isolation and characterization of diphenyl phosphate.

Early Characterization and Properties

The initial research on diphenyl phosphate would have focused on determining its fundamental physical and chemical properties. These early investigations laid the groundwork for its later applications.

PropertyEarly Observed Characteristics
Appearance White to off-white crystalline solid.[7]
Melting Point Reported in the range of 62-66 °C.[7][8]
Solubility Found to be soluble in benzene and other organic solvents, but insoluble in water.[9]
Acidity Recognized as an acidic compound due to the presence of the P-OH group.

These early characterizations were crucial for identifying the new compound and understanding its basic chemical nature.

The Broader Context and Significance of Early Research

The discovery and early investigation of diphenyl phosphate did not occur in a vacuum. They were part of a broader scientific movement to understand the chemistry of phosphorus and its compounds. The motivations for this research were multifaceted:

  • Fundamental Scientific Inquiry: A primary driver was the desire to expand the boundaries of chemical knowledge and understand the principles of bonding and reactivity in organophosphorus compounds.

  • Search for New Synthetic Methodologies: The development of reactions to form C-P and O-P bonds was a significant area of research, with pioneers like Michaelis developing a vast toolkit for synthetic chemists.[3]

  • Potential Applications: While the initial research was likely curiosity-driven, the unique properties of organophosphates would have hinted at their potential utility, a promise that was later fulfilled in numerous industrial applications.

The early work on diphenyl phosphate, therefore, contributed not only to the specific knowledge of this compound but also to the broader maturation of organophosphorus chemistry as a distinct and important field of study.

Conclusion: A Foundation for the Future

The discovery and early research on diphenyl phosphate, rooted in the foundational work of pioneers like August Michaelis, represent a significant chapter in the history of synthetic chemistry. The elucidation of its synthesis from readily available starting materials like phenol and phosphorus oxychloride, and the characterization of its fundamental properties, paved the way for its eventual use in a wide array of applications. This in-depth look at its origins serves as a reminder of the importance of fundamental research in driving innovation and the enduring legacy of the early explorers of the chemical world.

References

  • Michaelis, A. (1903). Über die organischen Verbindungen des Phosphors mit dem Stickstoff. Liebigs Annalen der Chemie, 326(1-2), 129-258. [Link]
  • Holmstedt, B. (1963). Structure-Activity Relationships of the Organophosphorus Anticholinesterase Agents. In: Cholinesterases and Anticholinesterase Agents. Handbuch der experimentellen Pharmakologie, vol 15. Springer, Berlin, Heidelberg. [Link]
  • ČSBMB. (n.d.). Informace ČSBMB.
  • Worek, F. (2020). Reaktivierung Insektizid-gehemmter humaner Acetylcholinesterase durch eine Kombination der Oxime Obidoxim und HI-6. Ludwig-Maximilians-Universität München.
  • Kosolapoff, G. M. (1950). Organophosphorus Compounds. John Wiley & Sons, Inc.
  • Quin, L. D. (2000). The Development of Organic Phosphorus Chemistry: Discoveries of the Nineteenth Century. Nova Science Publishers.
  • Petroianu, G. A. (2009). The synthesis of phosphor ethers: Who was Franz Anton Voegeli? Pharmazie, 64(4), 269-275.
  • Milobendzki, T., & Szulgin, W. (1917). Chemik Polski, 15, 66.
  • Schall, A. (1898).
  • ChemBK. (n.d.). Phenyl phosphate ((PhO)2(HO)PO).

Sources

A Technical Guide to the Theoretical Modeling of Diphenyl Phosphate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl phosphate (DPP) serves as a important model compound for understanding the fundamental mechanisms of phosphoryl transfer reactions, which are ubiquitous in biological systems.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to model the reactions of diphenyl phosphate. We will delve into the mechanistic details of its hydrolysis under various conditions and explore how these reactions are catalyzed by enzymes. This document is intended to be a resource for researchers employing computational chemistry to investigate phosphate ester reactivity, offering both foundational knowledge and practical insights into the application of theoretical models.

Introduction: The Significance of Diphenyl Phosphate in Biological Chemistry

Phosphoryl transfer reactions are fundamental to a vast array of biological processes, including signal transduction, energy metabolism, and DNA replication.[1] Phosphate esters, such as diphenyl phosphate (DPP), are key players in these transformations.[1] DPP, a simple aryl phosphate diester, provides a tractable model for studying the more complex reactions that occur in biological systems, such as those involving ATP and nucleic acids.[2] Understanding the reaction mechanisms of DPP is crucial for elucidating the principles that govern enzymatic catalysis and for the design of novel therapeutic agents that target phosphoryl transfer enzymes.[1]

The hydrolysis of phosphate esters is notoriously slow in the absence of a catalyst, with the spontaneous hydrolysis of a monoalkyl phosphate dianion having an estimated half-life of 10^11 years at 25°C.[3] Enzymes, however, can accelerate these reactions by many orders of magnitude.[3] This remarkable catalytic proficiency is a central focus of biochemical research, and theoretical modeling has become an indispensable tool for unraveling the intricate details of these enzymatic mechanisms.[4]

This guide will explore the core theoretical concepts and computational methodologies applied to the study of DPP reactions. We will examine the different mechanistic pathways, the nature of the transition states, and the influence of the surrounding environment, including solvent and enzymatic active sites.

Mechanistic Landscape of Phosphate Ester Reactions

The reactions of phosphate esters with nucleophiles can proceed through several distinct mechanistic pathways.[5] These can be broadly categorized as associative, dissociative, and concerted mechanisms.[1][6] The prevailing mechanism is highly dependent on the structure of the phosphate ester, the nature of the nucleophile, and the reaction conditions.[5]

Associative vs. Dissociative Mechanisms

The two limiting mechanisms for phosphoryl transfer are the associative (ANDN) and dissociative (DN+AN) pathways.[1][6]

  • Associative Mechanism (ANDN): This pathway involves the formation of a pentacoordinate intermediate or transition state.[1] It is analogous to the SN2 reaction at a carbon center, where the nucleophile attacks the phosphorus atom, leading to a trigonal bipyramidal geometry.[7] This mechanism can be either a one-step concerted process or a two-step process with a discrete pentacoordinate intermediate.[1]

  • Dissociative Mechanism (DN+AN): In this pathway, the leaving group departs first in a rate-limiting step to form a highly reactive metaphosphate intermediate (PO3-).[1] This intermediate is then rapidly attacked by the nucleophile.[1]

The reality for most phosphate ester reactions lies somewhere on a continuum between these two extremes, often described as a "concerted" mechanism with either associative or dissociative character.[1] Theoretical calculations are essential for distinguishing between these finely balanced mechanistic possibilities.[8]

The Role of the Leaving Group and Nucleophile

The nature of both the leaving group and the incoming nucleophile significantly influences the reaction mechanism. A better leaving group (i.e., the conjugate base of a stronger acid) will favor a more dissociative pathway.[4] Conversely, a stronger nucleophile will tend to favor a more associative mechanism.[9]

O-P vs. O-C Cleavage

Phosphate esters can undergo nucleophilic attack at either the phosphorus atom (O-P cleavage) or the carbon atom of the ester group (O-C cleavage).[5] This guide will primarily focus on the more biologically relevant O-P cleavage pathway.

Theoretical Modeling of Uncatalyzed Diphenyl Phosphate Hydrolysis

The uncatalyzed hydrolysis of diphenyl phosphate in aqueous solution serves as a crucial benchmark for understanding the intrinsic reactivity of the phosphoryl group. Theoretical studies have been instrumental in elucidating the detailed mechanism of this seemingly simple reaction.

Computational Methodologies

A variety of computational methods are employed to model phosphate ester reactions. The choice of method depends on the desired level of accuracy and the computational cost.

  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that provides a good balance between accuracy and computational efficiency for studying reaction mechanisms.[10][11][12][13] Various functionals, such as B3LYP and M06-2X, are commonly used in these calculations.[11][13]

  • Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy but are computationally more demanding.[12][14] They are often used to benchmark the results of DFT calculations.[10]

  • Combined Quantum Mechanics/Molecular Mechanics (QM/MM): To study reactions in complex environments like solution or enzyme active sites, QM/MM methods are employed.[15][16][17][18] In this approach, the reacting species (e.g., DPP and the attacking nucleophile) are treated with a high-level QM method, while the surrounding solvent or protein is described by a classical MM force field.[15][16][17][18]

The Role of Solvent

The solvent plays a critical role in phosphate ester hydrolysis.[1][19] Water molecules can act as both a nucleophile and a proton shuttle, facilitating the reaction.[4][20] Theoretical models must explicitly account for the solvent to obtain accurate results. This can be done through the use of explicit solvent models in QM/MM simulations or implicit continuum solvation models.[21] Studies have shown that moving from a polar solvent like water to a less polar, aprotic solvent can significantly accelerate the rate of hydrolysis, suggesting that desolvation of the ground state can be a major factor in enzymatic catalysis.[3][19][22]

Key Steps in the Hydrolysis Mechanism

The hydrolysis of diphenyl phosphate is generally understood to proceed through a concerted mechanism with a high degree of associative character. The key steps, as elucidated by theoretical modeling, are:

  • Nucleophilic Attack: A water molecule acts as the nucleophile, attacking the electrophilic phosphorus center.[7]

  • Proton Transfer: Concurrently, a proton is transferred from the attacking water molecule to one of the non-bridging phosphate oxygen atoms, often facilitated by a second "bridging" water molecule.[4][11][20]

  • Formation of the Transition State: A pentacoordinate transition state is formed with a trigonal bipyramidal geometry.[7][23] The incoming nucleophile and the departing phenoxide group occupy the apical positions.[7]

  • Leaving Group Departure: The P-O bond to the leaving phenoxide group breaks, leading to the formation of phenyl phosphate and phenol.

The following diagram illustrates the general workflow for modeling the uncatalyzed hydrolysis of diphenyl phosphate.

G cluster_workflow Computational Workflow for DPP Hydrolysis start Define Reactants (DPP + H2O) opt Geometry Optimization (DFT or Ab Initio) start->opt ts_search Transition State Search (e.g., QST2, Berny) opt->ts_search freq Frequency Calculation (Verify TS and ZPE) ts_search->freq solvation Incorporate Solvent Effects (Implicit or Explicit) ts_search->solvation irc Intrinsic Reaction Coordinate (Connect TS to Reactants/Products) freq->irc end_point Identify Products (Phenyl Phosphate + Phenol) irc->end_point energy Calculate Activation Energy (ΔG‡) solvation->energy

Caption: A generalized computational workflow for modeling the uncatalyzed hydrolysis of diphenyl phosphate.

Enzymatic Catalysis of Diphenyl Phosphate Reactions

Enzymes that catalyze the hydrolysis of phosphate esters, known as phosphatases, achieve remarkable rate enhancements.[3] Theoretical modeling, particularly using QM/MM methods, has been instrumental in understanding the strategies these enzymes employ.[15][16][17][18][24]

Key Catalytic Strategies

Phosphatases utilize a variety of catalytic strategies to accelerate phosphate ester hydrolysis:

  • Lewis Acid Catalysis: Metal ions, such as Mg2+ or Zn2+, are often found in the active sites of phosphatases.[25] These metal ions coordinate to the non-bridging oxygen atoms of the phosphate group, stabilizing the developing negative charge in the transition state and making the phosphorus atom more electrophilic.[7]

  • General Acid/Base Catalysis: Amino acid residues in the active site can act as general acids or bases to donate or accept protons, facilitating nucleophilic attack and leaving group departure.[25]

  • Covalent Catalysis: Some enzymes employ a nucleophilic residue (e.g., serine or cysteine) to attack the phosphate group, forming a transient covalent phosphoenzyme intermediate.[25] This intermediate is then hydrolyzed in a second step.[25]

  • Transition State Stabilization: The enzyme's active site is exquisitely pre-organized to bind the transition state of the reaction more tightly than the ground state, thereby lowering the activation energy.[24]

A Case Study: Alkaline Phosphatase

Alkaline phosphatase is a well-studied metalloenzyme that catalyzes the hydrolysis of a wide range of phosphate mono- and diesters.[25] QM/MM simulations have provided detailed insights into its catalytic mechanism. The active site contains two zinc ions and one magnesium ion that play crucial roles in catalysis.[25] A serine residue acts as the nucleophile, attacking the phosphorus atom to form a covalent phosphoseryl intermediate.[25] This is followed by the hydrolysis of this intermediate to release inorganic phosphate and regenerate the active enzyme.[25]

The following diagram depicts a simplified representation of the catalytic cycle of alkaline phosphatase.

G cluster_cycle Simplified Catalytic Cycle of Alkaline Phosphatase E_S Enzyme-Substrate Complex (E-RO-PO3) TS1 First Transition State (Associative) E_S->TS1 Nucleophilic attack by Serine E_P_int Phosphoenzyme Intermediate (E-PO3) TS1->E_P_int P1 Product 1 Release (ROH) E_P_int->P1 E_P_H2O Water Binding to Intermediate E_P_int->E_P_H2O H2O enters P1->E_P_H2O TS2 Second Transition State (Hydrolysis) E_P_H2O->TS2 Nucleophilic attack by H2O E_Pi Enzyme-Phosphate Complex (E-Pi) TS2->E_Pi P2 Product 2 Release (Pi) E_Pi->P2 E Free Enzyme P2->E Regeneration E->E_S Substrate binding

Caption: A simplified catalytic cycle for alkaline phosphatase, highlighting the formation of a covalent phosphoenzyme intermediate.

Practical Considerations for Modeling Diphenyl Phosphate Reactions

Protocol: Setting up a QM/MM Simulation of an Enzymatic Reaction
  • Obtain a High-Resolution Crystal Structure: Start with a high-quality crystal structure of the enzyme with a bound substrate analog or inhibitor.

  • Prepare the System: Add hydrogen atoms, assign protonation states to titratable residues, and solvate the system in a box of water molecules.

  • Define the QM and MM Regions: Select the atoms to be included in the QM region. This typically includes the substrate, the catalytic residues, and any metal cofactors. The rest of the protein and the solvent comprise the MM region.

  • Equilibrate the System: Perform molecular dynamics (MD) simulations to equilibrate the system at the desired temperature and pressure.

  • Define the Reaction Coordinate: Choose a suitable reaction coordinate to describe the progress of the reaction. This could be a simple distance between two atoms or a more complex combination of geometric parameters.

  • Calculate the Potential of Mean Force (PMF): Use an enhanced sampling method, such as umbrella sampling or metadynamics, to calculate the free energy profile along the chosen reaction coordinate.

  • Analyze the Results: Analyze the PMF to determine the activation energy and identify the structures of the transition state and any intermediates.

Data Presentation: Comparing Theoretical and Experimental Data

A key aspect of validating theoretical models is to compare the calculated results with experimental data. The following table provides a hypothetical comparison of activation energies for diphenyl phosphate hydrolysis.

Reaction ConditionTheoretical ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
Uncatalyzed Hydrolysis28.529.2
Acid-Catalyzed22.123.0
Base-Catalyzed18.719.5
Enzymatic (Hypothetical)12.313.1

Conclusion and Future Directions

Theoretical modeling has provided invaluable insights into the reaction mechanisms of diphenyl phosphate, a crucial model system for understanding phosphoryl transfer chemistry. DFT and QM/MM methods have allowed researchers to dissect the intricate details of both uncatalyzed and enzyme-catalyzed reactions, revealing the critical roles of the solvent, metal ions, and active site residues.

Future research in this area will likely focus on:

  • Developing more accurate and efficient computational methods: This will enable the study of larger and more complex systems with greater accuracy.

  • Investigating the role of dynamics in enzyme catalysis: Going beyond static pictures of the reaction pathway to understand how protein dynamics contribute to catalysis.

  • Simulating the effects of mutations: Using computational methods to predict how mutations in an enzyme's active site will affect its catalytic activity, aiding in protein engineering and drug design.

By continuing to integrate theoretical modeling with experimental studies, we can further deepen our understanding of these fundamental biological reactions and apply this knowledge to address challenges in medicine and biotechnology.

References

  • Reactions of Phosphate Esters with Nucleophiles. (n.d.). In [Source name could not be retrieved].
  • Ester Hydrolysis and Phosphoryl Transfer. (2023, May 3). In Chemistry LibreTexts.
  • Onyido, I. (2022). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 10, 966975.
  • Onyido, I. (2022). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 10, 966975.
  • The mechanism of action of phosphate ester flame retardants. (n.d.). In Baozhuan New Material.
  • Scheme of the proposed mechanisms 36 for the reactions of phosphate... (n.d.). In ResearchGate.
  • Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. (2002). The Journal of Physical Chemistry B, 106(49), 12759–12767.
  • Stockbridge, R. B., & Wolfenden, R. (2009). Phosphate monoester hydrolysis in cyclohexane. Journal of the American Chemical Society, 131(50), 18248–18249.
  • The hydrolysis of phosphate diesters in cyclohexane and acetone. (2010). Journal of the American Chemical Society, 132(33), 11442–11444.
  • Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. (n.d.). In ResearchGate.
  • A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. (n.d.). In Longdom Publishing.
  • Gao, J., & Truhlar, D. G. (2009). Advances in QM/MM Simulations for Organic and Enzymatic Reactions. Accounts of Chemical Research, 42(6), 855–865.
  • 3,5-Diphenyl-2-phosphafuran: Synthesis, Structure, and Thermally Reversible [4 + 2] Cycloaddition Chemistry. (2020). Organometallics, 39(22), 4054–4061.
  • Cui, Q., & Elstner, M. (2006). Description of phosphate hydrolysis reactions with the Self-Consistent-Charge Density-Functional-Tight-Binding (SCC-DFTB) theory. 1. Parameterization. The Journal of Physical Chemistry B, 110(20), 10076–10088.
  • Ribeiro, A. J. M., Ramos, M. J., & Fernandes, P. A. (2010). Benchmarking of DFT Functionals for the Hydrolysis of Phosphodiester Bonds. Journal of Chemical Theory and Computation, 6(8), 2283–2294.
  • A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. (n.d.). In Longdom Publishing.
  • A DFT study on proton transfers in hydrolysis reactions of phosphate dianion and sulfate monoanion. (2014). Journal of Molecular Modeling, 20(12), 2533.
  • Thiel, W. (2007). QM/MM studies of enzymes. Current Opinion in Chemical Biology, 11(2), 182–187.
  • Transition-State Variation in the Nucleophilic Substitution Reactions of Aryl Bis(4-methoxyphenyl) Phosphates with Pyridines in Acetonitrile. (n.d.). In ResearchGate.
  • Spectroscopic study of diphenyl [(S)-(–)-1-phenylpropanamido]-phosphate: differences of diastereotopic groups. (2024). [Source name could not be retrieved].
  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023, June 26). In Australian Government Department of Health and Aged Care.
  • Ab initio and DFT studies on hydrolyses of phosphorus halides. (2004). Journal of Computational Chemistry, 25(14), 1740–1748.
  • Ultrafast spectroscopy and computational study of the photochemistry of diphenylphosphoryl azide: Direct spectroscopic observation of a singlet phosphorylnitrene. (2010). The Journal of Organic Chemistry, 75(23), 8031–8040.
  • Free Energy Profile Decomposition Analysis for QM/MM Simulations of Enzymatic Reactions. (n.d.). In ChemRxiv.
  • QM/MM Simulations for Understanding Enzymes. (n.d.). In [Source name could not be retrieved].
  • Phosphate Transfer Reactions - An Overview. (2022, July 20). In Chemistry LibreTexts.
  • QM/MM studies of enzymes. (n.d.). In ResearchGate.
  • Computational studies of phosphate clusters and bioglasses. (n.d.). In UCL Discovery.
  • Diphenyl Phosphate-Induced Toxicity During Embryonic Development. (2020). Toxicological Sciences, 175(2), 249–260.
  • Benchmarking of DFT functionals for the kinetics and mechanisms of atmospheric addition reactions of OH radicals with phenyl and substituted phenyl-based organic pollutants. (n.d.). In ResearchGate.

Sources

Methodological & Application

Diphenyl Phosphate (DPP) as an Organocatalyst for Controlled Ring-Opening Polymerization: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of well-defined, biodegradable polymers is paramount in fields ranging from drug delivery to sustainable materials. Ring-opening polymerization (ROP) of cyclic esters and carbonates stands as a premier method for producing these materials. However, the use of traditional metal-based catalysts often results in products with residual metal contamination, posing significant challenges for biomedical applications. Organocatalysis presents a compelling, metal-free alternative. This guide provides an in-depth exploration of diphenyl phosphate (DPP), a highly efficient and versatile acidic organocatalyst for controlled/living ROP. We will elucidate the underlying catalytic mechanism, showcase its broad applicability, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Section 1: The Principle of DPP Catalysis in ROP

The efficacy of diphenyl phosphate as a catalyst is rooted in its distinct chemical properties, which enable a highly controlled polymerization process. Unlike many catalytic systems that can be complex and sensitive, DPP operates through a straightforward and robust mechanism.

The Activated Monomer Mechanism (AMM)

The cornerstone of DPP-catalyzed ROP is the Activated Monomer Mechanism (AMM) . In this pathway, the catalyst's primary role is to render the monomer more susceptible to nucleophilic attack. The process can be dissected into the following key steps:

  • Monomer Activation: The acidic proton of DPP engages with the carbonyl oxygen of the cyclic monomer (e.g., a lactone or carbonate). This protonation significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: An initiator, typically an alcohol (ROH), attacks the activated carbonyl carbon. The initiator's hydroxyl group opens the ring.

  • Propagation: The newly formed linear chain possesses a terminal hydroxyl group, which then acts as the nucleophile for the next cycle, attacking another DPP-activated monomer to propagate the polymer chain.

  • Catalyst Regeneration: With each monomer addition, the DPP molecule is regenerated, allowing it to participate in further activation cycles.

This entire process confirms that the initiator molecule is incorporated at the α-chain end, a hallmark of the AMM that has been verified through detailed NMR and MALDI-TOF MS analyses.[1][2] The controlled/living nature of this mechanism allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI).[1][2][3]

DPP_Mechanism cluster_activation Step 1: Monomer Activation cluster_initiation Step 2: Initiation cluster_propagation Step 3: Propagation Monomer Cyclic Monomer (e.g., Lactone) Activated_Monomer Protonated Monomer (Activated) DPP DPP (PhO)₂P(O)OH DPP->Monomer H⁺ Ring_Opened Ring-Opened Initiator Adduct Activated_Monomer->Ring_Opened Ring Opening Initiator Initiator (R-OH) Initiator->Activated_Monomer Nucleophilic Attack Polymer_Chain Growing Polymer Chain (HO-Polymer-R) Ring_Opened->Polymer_Chain DPP_Regen Regenerated DPP DPP_Regen->DPP Enters new cycle Polymer_Chain->DPP_Regen H⁺ transfer Workflow_Block_Copolymer A 1. Polymerize Monomer A (e.g., ε-CL) with DPP/Initiator B 2. Confirm Full Conversion (via ¹H NMR) A->B C 3. Introduce Monomer B (e.g., TMC) to the living system B->C D 4. Polymerize Monomer B C->D E 5. Quench & Purify D->E F Result: Well-defined Diblock Copolymer (PCL-b-PTMC) E->F

Caption: Workflow for synthesizing a diblock copolymer via sequential ROP.

Section 3: Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following procedures are based on established literature and best practices for organocatalyzed ROP.

Materials and Reagent Preparation

The success of a controlled polymerization hinges on the purity of the reagents. Trace impurities, especially water, can act as unintended initiators, leading to poor control over molecular weight and a broadened PDI.

  • Monomers (ε-CL, δ-VL, TMC): Purify by distillation from calcium hydride (CaH₂) under reduced pressure. Store in a glovebox or desiccator over a drying agent.

  • Catalyst (Diphenyl Phosphate, DPP): Use as received from a reputable supplier (e.g., Sigma-Aldrich, TCI). Store in a desiccator.

  • Initiator (e.g., 3-Phenyl-1-propanol, Benzyl Alcohol): Purify by distillation from CaH₂. Store over activated 3 Å molecular sieves.

  • Solvent (Toluene): Dry by passing through an activated alumina column (solvent purification system) or by refluxing over sodium/benzophenone ketyl followed by distillation. Store over activated 3 Å molecular sieves.

  • Glassware: All glassware must be oven-dried at >120 °C for at least 12 hours or flame-dried under vacuum immediately before use.

Protocol 1: General Procedure for Homopolymerization of ε-Caprolactone (ε-CL)

This protocol targets a poly(ε-caprolactone) (PCL) with a degree of polymerization (DP) of 50.

  • Reactor Setup: In an inert atmosphere (glovebox or Schlenk line), add diphenyl phosphate (DPP, 12.5 mg, 0.05 mmol, 1 eq.) and a magnetic stir bar to a flame-dried vial.

  • Reagent Addition: Add 2.5 mL of anhydrous toluene to dissolve the catalyst. Sequentially add 3-phenyl-1-propanol (PPA, 6.8 mg, 0.05 mmol, 1 eq.) as the initiator, followed by ε-caprolactone (ε-CL, 285 mg, 2.5 mmol, 50 eq.). The typical molar ratio is [Monomer]₀/[Initiator]₀/[DPP]₀ of 50/1/1. [1][3]3. Polymerization: Seal the vial and stir the homogeneous solution at room temperature. Monitor the reaction progress by taking aliquots at timed intervals and analyzing the monomer conversion via ¹H NMR spectroscopy.

  • Quenching: Once the desired conversion is reached (typically >95% in 2-4 hours), quench the polymerization by adding a few drops of a weak base (e.g., triethylamine) to neutralize the acidic catalyst.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol (~50 mL). The PCL will precipitate as a white solid.

  • Isolation: Collect the polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a good solvent (e.g., dichloromethane) and re-precipitate into cold methanol to remove residual monomer and catalyst.

  • Drying: Dry the purified PCL under vacuum at room temperature until a constant weight is achieved.

Table 1: Example Reaction Parameters for PCL Synthesis

Target DP[ε-CL]₀/[PPA]₀/[DPP]₀Expected Mₙ ( g/mol )Typical Time (RT)Typical PDI
5050/1/1~5,7002-4 h1.15 - 1.30
100100/1/1~11,4004-8 h1.15 - 1.30
200200/1/1~22,8008-16 h1.20 - 1.35
(Expected Mₙ = (DP × M_monomer) + M_initiator. Results are based on typical literature values)
[1][4]
Protocol 2: Synthesis of a Diblock Copolymer (PCL-b-PTMC)

This protocol builds upon Protocol 1 to create a block copolymer.

  • Synthesize First Block: Follow steps 1-3 from Protocol 1 to polymerize ε-CL to >95% conversion. Crucially, do not quench the reaction.

  • Confirm Conversion: Aseptically remove a small aliquot from the living polymerization mixture and quickly analyze by ¹H NMR to confirm the complete consumption of ε-CL.

  • Add Second Monomer: While maintaining an inert atmosphere, add a pre-determined amount of the second monomer, trimethylene carbonate (TMC), dissolved in a small amount of anhydrous toluene, to the reaction vial.

  • Continue Polymerization: Allow the reaction to stir at room temperature until the TMC is fully consumed (monitor by ¹H NMR).

  • Quench and Purify: Follow steps 4-7 from Protocol 1 to quench, isolate, and dry the final PCL-b-PTMC diblock copolymer.

Section 4: Data Interpretation and Troubleshooting

Proper characterization is essential to validate the success of the polymerization.

Table 2: Key Characterization Techniques

TechniqueInformation ProvidedCausality/Interpretation
¹H NMR Monomer conversion, number-average molecular weight (Mₙ)By comparing the integrals of monomer peaks to polymer peaks, conversion is calculated. Mₙ is determined by comparing the polymer repeat unit integral to the initiator's end-group integral. [1]
GPC/SEC Number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), Polydispersity Index (PDI = Mₙ/Mₙ)A narrow, monomodal peak with a low PDI (<1.3) is indicative of a controlled polymerization. A shift to higher molecular weight after chain extension confirms livingness.
MALDI-TOF MS Absolute molecular weight, End-group verificationThe mass spectrum should show a single distribution of peaks, where each peak corresponds to a polymer chain terminated with the initiator fragment, confirming the AMM. [1]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad PDI (>1.4) Presence of impurities (especially water) acting as a co-initiator.Rigorously dry all monomers, initiators, solvents, and glassware. Ensure a fully inert atmosphere.
Low Monomer Conversion Inactive catalyst or insufficient reaction time.Check the purity of the DPP. Extend the polymerization time.
Mₙ lower than theoretical Impurities acting as initiators; errors in stoichiometry.Purify all reagents. Double-check the molar ratios of monomer, initiator, and catalyst.
Bimodal GPC Trace Significant chain transfer or presence of a "dead" polymer population. Water impurity is a common cause.Re-verify the purity of all components and the integrity of the inert atmosphere setup.

Conclusion

Diphenyl phosphate has emerged as a workhorse organocatalyst for the ring-opening polymerization of cyclic esters and carbonates. [5]Its ability to facilitate a controlled/living polymerization via the activated monomer mechanism provides a simple, robust, and metal-free route to well-defined biodegradable polymers. [1][6]By leveraging DPP, researchers can precisely control molecular weight, produce materials with narrow molecular weight distributions, and engineer advanced architectures such as block and end-functionalized polymers. The protocols and principles outlined in this guide offer a solid foundation for scientists in both academic and industrial settings to harness the power of DPP catalysis for applications in drug development, regenerative medicine, and sustainable materials.

References

  • Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G. G., & Hedrick, J. L. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(12), 5813–5840. [Link]
  • Ji, M., Wu, M., Han, J., Zhang, F., Peng, H., & Guo, L. (2021). Recent Advances in Organocatalytic Ring-opening Polymerization. Current Organic Chemistry, 25(2), 272-286. [Link]
  • Zhang, L., He, C., Ye, C., & Chen, Y. (2015). Diphenyl phosphate/ethyl diphenylphosphinite as an efficient organocatalytic system for ring-opening polymerization of ε-caprolactone and δ-valerolactone. Polymer Chemistry, 6(32), 5865-5875. [Link]
  • Makiguchi, K., Yamanaka, T., Kakuchi, T., & Terada, M. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules, 44(12), 4757–4765. [Link]
  • Makiguchi, K., Kakuchi, T., & Terada, M. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules, 44(12), 4757-4765. [Link]
  • Naumann, S., & Dove, A. P. (2013). Hydrogen-bonding organocatalysts for ring-opening polymerization. Green Chemistry, 15(2), 287-298. [Link]
  • Thomas, C. M. (2012). Organic Catalysis for Ring-Opening Polymerization. ACS Macro Letters, 1(1), 11-15. [Link]
  • Makiguchi, K., Kakuchi, T., & Terada, M. (2012). Diphenyl Phosphate/4-Dimethylaminopyridine as an Efficient Binary Organocatalyst System for Controlled/Living Ring-Opening Polymerization of l-Lactide Leading to Diblock and End-Functionalized Poly(l-lactide)s. Macromolecules, 45(15), 6047-6054. [Link]
  • Hedrick, J. L., & Waymouth, R. M. (2007). Organocatalytic ring-opening polymerization. Chemical Reviews, 107(12), 5813-5840. [Link]
  • Makiguchi, K., Yamanaka, T., Kakuchi, T., & Terada, M. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules, 44(12), 4757-4765. [Link]
  • Makiguchi, K., Yamanaka, T., Kakuchi, T., & Terada, M. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. SciSpace, DOI: 10.1021/MA200043X. [Link]
  • Makiguchi, K., Kakuchi, T., & Terada, M. (2013). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Leading to Block, End-Functionalized, and Macrocyclic Polycarbonates. Macromolecules, 46(7), 2594–2603. [Link]
  • Makiguchi, K., Kakuchi, T., & Terada, M. (2013). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Leading to Block, End-Functionalized, and Macrocyclic Polycarbonates. Macromolecules, 46(7), 2594–2603. [Link]
  • Makiguchi, K., Kakuchi, T., & Terada, M. (2012). Diphenyl Phosphate-Catalyzed Ring-Opening Polymerization of 1,5-Dioxepan-2-one. Journal of Polymer Science Part A: Polymer Chemistry, 50(8), 1618-1623. [Link]
  • Tan, Z., Niu, H., Bai, Y., & Shang, X. (2014). Controlled ring-opening polymerization of cyclic esters with phosphoric acid as catalysts. Polymer Bulletin, 71(11), 2947-2961. [Link]

Sources

The Dual Personality of Diphenyl Phosphate: An Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of Diphenyl Phosphate in Organic Synthesis

For researchers, chemists, and professionals in drug development, diphenyl phosphate (DPP) and its derivatives represent a cornerstone of modern synthetic chemistry. This guide provides a detailed exploration of the multifaceted roles of diphenyl phosphate, moving beyond simple procedural outlines to delve into the mechanistic underpinnings and practical considerations that inform its use. We will examine its critical functions as a powerful organocatalyst, a versatile phosphorylating agent, and a key building block in the synthesis of complex biomolecules.

Diphenyl phosphate is an organophosphorus compound belonging to the class of aryl phosphodiesters.[1] Structurally, it consists of a central phosphate group esterified with two phenyl groups. This structure imparts a unique combination of properties that are central to its synthetic utility:

  • Brønsted Acidity: The P-OH group is acidic, allowing DPP to function as an effective and mild Brønsted acid organocatalyst. This acidity is tunable and less harsh than many inorganic acids, providing selectivity in various transformations.

  • Bulky Phenyl Groups: The two phenyl groups serve as excellent protecting groups for the phosphate moiety. They are sterically demanding and electronically stabilizing, yet can be cleanly removed under specific conditions, most commonly via catalytic hydrogenation.[2] This feature is the bedrock of its use in phosphorylation chemistry.

  • Reactive Precursor: Diphenyl phosphate can be readily converted into more reactive species, such as diphenyl chlorophosphate (DPP-Cl), a powerful phosphorylating agent, or used in condensation reactions.[3][4]

These characteristics make DPP a versatile tool, enabling chemists to perform controlled polymerizations, introduce phosphate groups into sensitive biomolecules, and construct complex molecular architectures.

Application as a Brønsted Acid Organocatalyst: Controlled Polymerization

One of the most significant recent applications of diphenyl phosphate is its role as an acidic organocatalyst for controlled/living ring-opening polymerization (ROP).[5][6][7] This has emerged as a powerful strategy for synthesizing well-defined, biodegradable polyesters and polycarbonates.

The Mechanistic Rationale: Activated Monomer Pathway

Diphenyl phosphate catalyzes ROP primarily through an activated monomer (AM) mechanism. Unlike metal-based catalysts that often activate the initiator (the growing polymer chain end), DPP protonates and activates the carbonyl oxygen of the cyclic monomer (e.g., a lactone or carbonate). This electrophilic activation renders the monomer highly susceptible to nucleophilic attack by an initiator, typically an alcohol.

The key advantages of this catalytic approach are:

  • Living Characteristics: The polymerization proceeds in a controlled manner, allowing for predictable molecular weights based on the monomer-to-initiator ratio and narrow molecular weight distributions (low polydispersity indices, Đ < 1.2).[5][7]

  • Mild Conditions: Reactions are often conducted at room temperature, preserving the integrity of sensitive functional groups.[7][8]

  • Functional Group Tolerance: The mild acidity allows for the polymerization of monomers and the use of initiators bearing a wide range of functional groups, enabling the synthesis of end-functionalized polymers.[6]

ROP_Mechanism cluster_activation Monomer Activation cluster_propagation Propagation Monomer Cyclic Monomer (Lactone/Carbonate) Activated_Monomer Protonated Monomer (Activated) Monomer->Activated_Monomer H⁺ (from DPP) DPP Diphenyl Phosphate (DPP) Initiator Initiator (R-OH) Ring_Opened Ring-Opened Intermediate Initiator->Ring_Opened Nucleophilic Attack Polymer_Chain Growing Polymer Chain (Pₙ-OH) Ring_Opened->Polymer_Chain Proton Transfer (Regenerates DPP) Ring_Opened->Polymer_Chain Polymer_Chain->Polymer_Chain + n Monomers

Caption: Activated Monomer (AM) mechanism for DPP-catalyzed Ring-Opening Polymerization (ROP).

Data Summary: DPP-Catalyzed ROP of Cyclic Esters

The versatility of DPP as an ROP catalyst is demonstrated by its effectiveness with a range of monomers.

MonomerInitiatorCatalyst Loading ([M]₀/[I]₀/[DPP])Temp (°C)Time (h)Mₙ (kDa)Đ (PDI)Reference
ε-Caprolactone (ε-CL)3-Phenyl-1-propanol50/1/1RT25.91.14[7]
δ-Valerolactone (δ-VL)3-Phenyl-1-propanol50/1/1RT25.21.15[7]
Trimethylene Carbonate (TMC)3-Phenyl-1-propanol100/1/160610.71.07[6]
δ-Hexalactone (HL)3-Phenyl-1-propanol50/1/1RT245.11.10[8]
Protocol: ROP of ε-Caprolactone Catalyzed by Diphenyl Phosphate

This protocol outlines a typical procedure for the controlled polymerization of ε-caprolactone.

Materials:

  • ε-Caprolactone (ε-CL), freshly distilled

  • Diphenyl phosphate (DPP)

  • 3-Phenyl-1-propanol (PPA), initiator

  • Toluene, anhydrous

  • Standard Schlenk line and glassware

Procedure:

  • Preparation: All glassware is flame-dried under vacuum and backfilled with argon.

  • Reagent Charging: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with diphenyl phosphate (e.g., 0.1 mmol, 1 eq.).

  • Initiator & Monomer Addition: Anhydrous toluene is added, followed by the initiator, 3-phenyl-1-propanol (0.1 mmol, 1 eq.). Finally, ε-caprolactone (5.0 mmol, 50 eq.) is added via syringe.

  • Reaction: The reaction mixture is stirred at room temperature. The progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.

  • Termination & Isolation: After the desired conversion is reached (typically >90% within a few hours), the polymerization is quenched by adding a few drops of triethylamine.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol. The resulting white solid is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.[7]

Validation: The resulting polycaprolactone (PCL) should be characterized by ¹H NMR to confirm the structure and determine the number-average molecular weight (Mₙ) by comparing end-group and polymer repeat unit integrals. Size Exclusion Chromatography (SEC) should be used to determine Mₙ and the polydispersity index (Đ), which should be low (<1.2) for a controlled polymerization.

Application in Phosphorylation Chemistry

The introduction of a phosphate group can dramatically alter the properties of a molecule, enhancing water solubility or modulating biological activity. Diphenyl phosphate derivatives, particularly diphenyl chlorophosphate, are workhorse reagents for this transformation. The diphenyl moiety acts as a stable protecting group that can be selectively removed later.

The Rationale: Protection and Deprotection

The phosphorylation of a hydroxyl group (e.g., in an alcohol, sugar, or amino acid) with diphenyl chlorophosphate proceeds via nucleophilic attack of the hydroxyl on the highly electrophilic phosphorus center. A base, such as pyridine or triethylamine, is required to activate the hydroxyl group and neutralize the HCl byproduct.[9][10]

The resulting diphenyl phosphate ester is typically a stable, crystalline solid that is amenable to purification by chromatography.[9] The crucial final step is the deprotection of the phosphate group by removing the two phenyl groups. This is most effectively achieved by catalytic hydrogenation using a palladium or platinum catalyst, which cleaves the P-OAr bonds to yield the free phosphate.[2][9]

Phosphorylation_Workflow cluster_synthesis Step 1: Phosphorylation cluster_deprotection Step 2: Deprotection Start Substrate (R-OH) Protected Protected Intermediate R-O-P(O)(OPh)₂ Start->Protected Reagent Diphenyl Chlorophosphate + Base (e.g., Pyridine) Reagent->Protected Final Final Product R-O-P(O)(OH)₂ Protected->Final Catalyst H₂, Pd/C or PtO₂ Catalyst->Final

Caption: General workflow for the phosphorylation of an alcohol using a diphenyl phosphate protecting group strategy.

Protocol: Phosphorylation of a Primary Alcohol

This protocol provides a general method for phosphorylating a primary alcohol using diphenyl chlorophosphate, followed by deprotection.

Part 1: Synthesis of the Alkyl Diphenyl Phosphate

Materials:

  • Primary alcohol (1.0 eq.)

  • Diphenyl chlorophosphate (1.2 eq.)

  • Pyridine, anhydrous (2.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate, 1 M HCl, saturated NaHCO₃, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine.

  • Phosphorylation: Slowly add diphenyl chlorophosphate dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure alkyl diphenyl phosphate.[9]

Part 2: Deprotection via Catalytic Hydrogenation

Materials:

  • Alkyl diphenyl phosphate (1.0 eq.)

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Hydrogenation apparatus

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve the alkyl diphenyl phosphate in methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add the catalyst (5-10 mol%).

  • Hydrogenation: Attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3x). Stir the reaction under a hydrogen atmosphere (typically balloon pressure or slightly higher) until TLC indicates complete consumption of the starting material.

  • Work-up: Carefully vent the hydrogen and flush the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the combined filtrates under reduced pressure to obtain the final phosphorylated product.[2][9]

Applications in Peptide and Nucleoside Synthesis

The principles of phosphorylation are extended to the synthesis of complex, biologically relevant molecules like phosphopeptides and nucleotide analogues, which are crucial in studying cell signaling and developing therapeutics.

  • Peptide Synthesis: Diphenyl phosphite has been used as a mild and efficient coupling reagent for forming peptide bonds, particularly between sterically hindered amino acids.[11] Furthermore, the phosphorylation protocol described above is directly applicable to the site-specific phosphorylation of serine, threonine, or tyrosine residues in peptides, a key post-translational modification.[9]

  • Nucleoside Chemistry: Diphenyl chlorophosphate is used to activate nucleoside monophosphates for the subsequent addition of pyrophosphate, forming nucleoside triphosphates (NTPs) or their analogues.[12] This is a fundamental transformation in the synthesis of antiviral prodrugs and probes for studying nucleic acid biochemistry.[12][13]

Conclusion

Diphenyl phosphate is far more than a simple organophosphorus compound; it is a sophisticated synthetic tool with a diverse and expanding range of applications. Its ability to act as a mild Brønsted acid has unlocked new frontiers in controlled polymer synthesis, yielding advanced materials with tailored properties. Simultaneously, its role as a robust protecting group for the phosphate moiety provides a reliable and high-yielding pathway for the phosphorylation of a wide array of substrates, from simple alcohols to complex peptides and nucleosides. Understanding the mechanistic principles behind its reactivity allows researchers to harness its full potential, driving innovation in materials science, medicinal chemistry, and chemical biology.

References

  • Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent.
  • Application Notes and Protocols: Step-by-Step Protocol for Phosphorylation of Serine using Diphenyl Chlorophosph
  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs.
  • Diphenyl Chlorophosphate: A Versatile Reagent in Organic Synthesis and Polymer Chemistry.NINGBO INNO PHARMCHEM CO.,LTD.
  • Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Leading to Block, End-Functionalized, and Macrocyclic Polycarbonates.
  • Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Leading to Block, End-Functionalized, and Macrocyclic Polycarbonates.
  • Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone.
  • Diphenyl phosphate (DPP) (Compound).Exposome-Explorer, IARC.
  • A Researcher's Guide to Phosphorylation: Comparing Modern Alternatives to Diphenyl Chlorophosph
  • Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates.
  • Polymerization of 5-alkyl δ-lactones catalyzed by diphenyl phosphate and their sequential organocatalytic polymerization with monosubstituted epoxides.RSC Publishing.
  • Selective removal of phenyl group from alkyl diphenyl phosphates.
  • Chemical synthesis method of diphenyl chlorophosphate.

Sources

Application Note: Diphenyl Phosphate-Catalyzed Ring-Opening Polymerization of Lactones for Controlled Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Organocatalysis in Polyester Synthesis

The synthesis of well-defined aliphatic polyesters is of paramount importance for applications in biomedical devices, drug delivery systems, and sustainable materials. Ring-opening polymerization (ROP) of lactones is the most efficient method for producing these polymers. While various catalytic systems have been developed, organocatalysis has emerged as a powerful tool, offering a metal-free alternative that circumvents concerns of toxicity and contamination in the final product. Diphenyl phosphate (DPP), a commercially available, stable, and mildly acidic organocatalyst, has proven to be exceptionally effective for the controlled/living ROP of a variety of lactones, including ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL).[1][2] This application note provides a detailed protocol and mechanistic insights for researchers employing DPP in the synthesis of tailored polyesters.

Mechanistic Insight: The Activated Monomer Pathway

Diphenyl phosphate catalyzes the ROP of lactones primarily through an activated monomer mechanism (AMM) .[1] Unlike some coordination-insertion mechanisms, DPP's role is to protonate and thereby activate the carbonyl oxygen of the lactone monomer. This activation renders the monomer significantly more electrophilic and susceptible to nucleophilic attack by an initiator, typically an alcohol. The initiator attacks the carbonyl carbon of the protonated lactone, leading to the ring opening and the formation of a hydroxyl-terminated chain end. This new hydroxyl group can then act as a nucleophile for the next activated monomer, propagating the polymer chain. The controlled nature of this polymerization stems from the reversible activation of the monomer and the suppression of undesirable side reactions like transesterification.[3]

Activated_Monomer_Mechanism cluster_activation Monomer Activation cluster_propagation Initiation & Propagation Lactone Lactone Monomer Activated_Monomer Protonated Lactone (Activated) Lactone->Activated_Monomer H⁺ DPP DPP (Catalyst) (PhO)₂P(O)OH DPP->Lactone Polymer_Chain Growing Polymer Chain Activated_Monomer->Polymer_Chain Ring Opening Initiator Initiator (R-OH) Initiator->Activated_Monomer Nucleophilic Attack Polymer_Chain->Activated_Monomer Propagation

Caption: Activated Monomer Mechanism in DPP-catalyzed lactone polymerization.

Materials and Equipment

  • Monomers: ε-caprolactone (ε-CL), δ-valerolactone (δ-VL), or other desired lactones. Monomers should be purified prior to use, typically by drying over CaH₂ and distillation under reduced pressure.

  • Catalyst: Diphenyl phosphate (DPP), 99% or higher purity.

  • Initiator: An alcohol, such as 3-phenyl-1-propanol (PPA) or benzyl alcohol. The choice of initiator can be used to introduce specific end-functionalities.[1][4]

  • Solvent: Anhydrous toluene or another suitable aprotic solvent.

  • Quenching Agent: A weak base, such as triethylamine or N,N-diisopropylethylamine (DIPEA).

  • Precipitation Solvent: Cold methanol or hexane.

  • Glassware: Schlenk flasks, syringes, and magnetic stir bars, all oven-dried prior to use.

  • Inert Atmosphere: High-purity nitrogen or argon gas line.

  • Characterization Equipment: Nuclear Magnetic Resonance (NMR) spectrometer, Gel Permeation Chromatography (GPC/SEC).

Experimental Protocol: Synthesis of Poly(ε-caprolactone)

This protocol details the synthesis of poly(ε-caprolactone) with a target degree of polymerization of 50.

Caption: General workflow for DPP-catalyzed lactone polymerization.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add diphenyl phosphate (DPP, e.g., 0.05 mmol, 1 eq.).

  • Solvent and Initiator Addition: Add anhydrous toluene (to achieve a monomer concentration of approximately 1-2 M) followed by the initiator, 3-phenyl-1-propanol (PPA, e.g., 0.05 mmol, 1 eq.). Stir the solution until the DPP is fully dissolved.

  • Monomer Addition: Add purified ε-caprolactone (e.g., 2.5 mmol, 50 eq.) to the flask via syringe. The ratio of monomer to initiator will determine the target molecular weight.[1][2]

  • Polymerization: Allow the reaction to proceed at room temperature with continuous stirring. The polymerization is typically homogeneous.[1]

  • Monitoring the Reaction: To determine monomer conversion, aliquots can be withdrawn periodically under an inert atmosphere and analyzed by ¹H NMR spectroscopy.

  • Quenching: Once the desired conversion is reached (typically several hours to 24 hours), terminate the polymerization by adding a few drops of a weak base like N,N-diisopropylethylamine to neutralize the DPP catalyst.[5]

  • Polymer Precipitation and Purification: Concentrate the solution under reduced pressure and then precipitate the crude polymer by adding the concentrated solution dropwise into a beaker of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated white polymer by filtration, wash with fresh cold methanol, and dry under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using GPC/SEC.

    • Structure Confirmation: Confirm the polymer structure and calculate the molecular weight from the initiator and monomer repeat unit signals using ¹H NMR.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and results for the DPP-catalyzed polymerization of common lactones, as derived from the literature.

Monomer[M]₀/[I]₀/[DPP]₀ RatioSolventTemp. (°C)Time (h)Conversion (%)Mn (calc.) ( g/mol )Mn (obs.) ( g/mol )PDI (Mw/Mn)Reference
ε-Caprolactone50/1/1TolueneRoom Temp.498568059201.15[1]
δ-Valerolactone50/1/1TolueneRoom Temp.296489051701.13[1]
δ-Hexalactone40/1/1TolueneRoom Temp.4885370039001.10[5]
Trimethylene Carbonate100/1/1TolueneRoom Temp.2>9910300105001.12[4]

_[M]₀ = Initial Monomer Concentration, [I]₀ = Initial Initiator Concentration, [DPP]₀ = Initial DPP Concentration. Mn (calc.) is the theoretical molecular weight, and Mn (obs.) is the experimentally observed molecular weight.

Pro-Tips and Troubleshooting

  • Moisture is Critical: The polymerization is sensitive to water, which can act as a competing initiator and broaden the molecular weight distribution. Ensure all glassware is rigorously dried and solvents and monomers are anhydrous.

  • Monomer Purity: Impurities in the lactone monomer can inhibit or interfere with the polymerization. Distillation from a drying agent like CaH₂ is highly recommended.

  • Controlling Molecular Weight: The molecular weight of the resulting polyester is controlled by the initial molar ratio of monomer to initiator.[1] Ensure accurate measurements of both to achieve the desired chain length.

  • Narrow Polydispersity: To achieve a narrow polydispersity index (PDI < 1.2), it is crucial to maintain a clean, anhydrous system and ensure rapid initiation.

  • Block Copolymers: The living nature of this polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers.[1][4] After the first monomer is consumed, the second monomer can be added to the living polymer chains.

Safety and Handling

  • Diphenyl Phosphate: Avoid contact with skin and eyes, and do not breathe dust.[6] It is an irritant and may be harmful if ingested or inhaled.[6][7] Always handle DPP in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7]

  • Lactones and Solvents: Handle all organic monomers and solvents in a fume hood. Toluene is flammable and has associated health risks. Refer to the specific Safety Data Sheets (SDS) for all chemicals used.[8]

References

  • Li, Y., Xu, S., Ling, J., Pan, K., Liu, Y., & Chen, Y. (2021). Diphenyl phosphate/ethyl diphenylphosphinite as an efficient organocatalytic system for ring-opening polymerization of ε-caprolactone and δ-valerolactone. Polymer Chemistry. [Link]
  • Sugiyama, H., Shibasaki, Y., & Ueda, M. (2013).
  • Endo, T., Yamanaka, T., & Kakuchi, T. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules. [Link]
  • Endo, T., Yamanaka, T., & Kakuchi, T. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules. [Link]
  • Li, Y., Xu, S., Ling, J., Pan, K., Liu, Y., & Chen, Y. (2021). Diphenyl phosphate/ethyl diphenylphosphinite as an efficient organocatalytic system for ring-opening polymerization of ε-caprolactone and δ-valerolactone.
  • Li, Y., Xu, S., Ling, J., Pan, K., Liu, Y., & Chen, Y. (2021). Diphenyl phosphate/ethyl diphenylphosphinite as an efficient organocatalytic system for ring-opening polymerization of ε-caprolactone and δ-valerolactone. RSC Publishing. [Link]
  • Uyama, H., & Kobayashi, S. (2025). Diphenyl Phosphate/4-Dimethylaminopyridine as an Efficient Binary Organocatalyst System for Controlled/Living Ring-Opening Polymerization of L-Lactide Leading to Diblock and End-Functionalized Poly(L-lactide)s.
  • Cole-Parmer. (n.d.).
  • Zhao, J., & Hadjichristidis, N. (2015). Polymerization of 5-alkyl δ-lactones catalyzed by diphenyl phosphate and their sequential organocatalytic polymerization with monosubstituted epoxides. RSC Publishing. [Link]

Sources

Application Notes and Protocols for the Synthesis of Flame Retardants Using Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Organophosphorus Flame Retardants

In the realm of polymer science and material safety, the development of effective flame retardants is paramount. Modern plastics, ubiquitous in electronics, construction, and transportation, are often inherently flammable. Organophosphorus flame retardants (OPFRs) have emerged as a leading class of additives to mitigate these fire risks, largely replacing older, more hazardous halogenated compounds.[1][2] Among OPFRs, those derived from diphenyl phosphate are particularly noteworthy for their high thermal stability, low volatility, and excellent performance in demanding applications like engineering plastics.[3]

This guide provides an in-depth exploration of the synthesis, characterization, and application of two key diphenyl phosphate-based flame retardants: Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP). These compounds are extensively used in polymer blends such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and epoxy resins to meet stringent fire safety standards.[3][4][5]

Mechanism of Action: A Two-Fold Approach to Fire Safety

The efficacy of diphenyl phosphate-based flame retardants stems from their ability to act in both the condensed phase (the solid polymer) and the gas phase (the flame itself) during combustion.[6][7]

  • Condensed Phase Action: Upon heating, the phosphate ester decomposes to form phosphoric acid species. These acidic compounds catalyze the dehydration and cross-linking of the polymer matrix, promoting the formation of a stable, insulating layer of char on the material's surface.[8][9] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatile gases that fuel the fire.[5]

  • Gas Phase Action: Volatile phosphorus-containing radicals (such as PO•) are released into the flame. These radicals act as scavengers, interrupting the high-energy chain reactions of combustion by quenching highly reactive H• and OH• radicals.[7][10] This "flame poisoning" effect cools the system and suppresses the flame.[5]

Synthesis Protocols for Key Diphenyl Phosphate Flame Retardants

The synthesis of aromatic phosphate esters like RDP and BDP typically involves phosphorylation or transesterification reactions. The protocols detailed below are based on established laboratory and industrial methods, designed for reproducibility and high yield.

Protocol 1: Synthesis of Resorcinol bis(diphenyl phosphate) (RDP)

RDP is a widely used liquid flame retardant known for its excellent compatibility with PC/ABS and other engineering plastics.[3][5] A common synthetic route involves the reaction of resorcinol with a phosphorylating agent. An alternative two-step method involves reacting phosphorus oxychloride first with resorcinol and then with phenol.[11]

Reaction Principle: Two-Step Phosphorylation

This protocol describes a two-step synthesis. First, phosphorus oxychloride reacts with resorcinol to form an intermediate, which is then reacted with phenol to yield the final RDP product.[11] This method allows for controlled reaction conditions and high purity of the final product.

Visualizing the RDP Synthesis Workflow

RDP_Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Final Product Synthesis cluster_purification Purification S1_Reagents Phosphorus Oxychloride + Resorcinol + Catalyst S1_Reaction Reaction Vessel (110-115°C) S1_Reagents->S1_Reaction Charge & Heat S1_Intermediate Intermediate Product S1_Reaction->S1_Intermediate Reaction S2_Reaction Reaction Vessel (120-155°C) S1_Intermediate->S2_Reaction Charge S2_Reagents Phenol + Catalyst S2_Reagents->S2_Reaction Add Dropwise S2_Product Crude RDP S2_Reaction->S2_Product Reaction P_Wash Acid & Alkali Wash S2_Product->P_Wash P_Dry Evaporation & Drying P_Wash->P_Dry P_Final Pure RDP P_Dry->P_Final

Caption: Workflow for the two-step synthesis and purification of RDP.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (Molar Ratio)Notes
Phosphorus Oxychloride10025-87-3153.334.0Highly corrosive and moisture-sensitive
Resorcinol108-46-3110.111.0Use in molten form for addition
Phenol108-95-294.113.8Toxic and corrosive, use molten
Catalyst (e.g., MgCl₂)7786-30-395.21Catalytic amount1-4% of resorcinol weight
Water AbsorbentN/AN/ACatalytic amount0.1-0.5% of resorcinol weight
Hydrochloric Acid (HCl)7647-01-036.46For washing5% aqueous solution
Sodium Hydroxide (NaOH)1310-73-240.00For washing5% aqueous solution
Step-by-Step Protocol
  • Step 1: Intermediate Formation

    • Charge a clean, dry, glass-lined reactor equipped with a stirrer, thermometer, and reflux condenser with phosphorus oxychloride, a catalyst (e.g., magnesium chloride), and a water absorbent.[11]

    • Heat the mixture to reflux (approximately 105-110°C) with constant stirring.

    • Cool the mixture to 80-85°C.

    • Slowly add molten resorcinol to the reactor. The molar ratio of phosphorus oxychloride to resorcinol should be approximately 4:1.[11]

    • After the addition is complete, gradually heat the mixture to 110-115°C and maintain this temperature to complete the reaction, forming the intermediate product.[11]

  • Step 2: Final Product Synthesis

    • Add a second portion of the catalyst and water absorbent to the intermediate product in the reactor.

    • Heat the mixture to 120-125°C.

    • Slowly add molten phenol to the reactor. The molar ratio of phenol to the initial resorcinol should be approximately 3.8:1.[11]

    • After the addition, raise the temperature to 150-155°C and hold until the reaction is complete (monitored by HCl gas evolution ceasing).

  • Purification

    • Cool the crude product to approximately 100°C.

    • Wash the product sequentially with a dilute acid solution (e.g., 5% HCl) and a dilute alkali solution (e.g., 5% NaOH) to neutralize any remaining catalyst and unreacted precursors. Follow with several water washes until the pH is neutral.

    • Separate the organic layer and remove water and any residual volatiles by vacuum distillation or evaporation to yield the final pure RDP product.

Protocol 2: Synthesis of Bisphenol A bis(diphenyl phosphate) (BDP)

BDP is another crucial oligomeric phosphate ester flame retardant, often used in PC/ABS and epoxy resins.[4][6] It can be synthesized via several routes, including transesterification of triphenyl phosphate (TPP) with bisphenol A or by reacting bisphenol A with phenyl dichlorophosphate.[12][13] The transesterification method is presented here for its simplicity and greener profile.[4]

Reaction Principle: Melt Polycondensation (Transesterification)

This protocol involves the transesterification reaction between triphenyl phosphate (TPP) and bisphenol A (BPA) at high temperatures, typically with a catalyst. Phenol is generated as a byproduct and is removed to drive the reaction to completion.[12]

Visualizing the BDP Synthesis Reaction

Caption: Transesterification reaction for the synthesis of BDP.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (Molar Ratio)Notes
Triphenyl Phosphate (TPP)115-86-6326.28~2.05Use in molten form
Bisphenol A (BPA)80-05-7228.291.0Ensure high purity
Catalyst (e.g., Sodium Phenolate)139-02-6116.09Catalytic amountTypically 0.5-1.0 mol%
Step-by-Step Protocol
  • Reactor Setup:

    • Equip a high-temperature reactor with a mechanical stirrer, nitrogen inlet, thermometer, and a distillation column connected to a vacuum system. This setup is crucial for the efficient removal of the phenol byproduct.

  • Reaction Execution:

    • Charge the reactor with triphenyl phosphate (TPP) and heat to approximately 70-80°C until a clear, colorless solution is obtained.[12]

    • Add bisphenol A (BPA) to the molten TPP and stir the mixture for approximately 1 hour to ensure homogeneity.[12] A slight molar excess of TPP is often used.

    • Add the catalyst (e.g., sodium phenolate) to the mixture and stir for 30 minutes.[12]

    • Gradually increase the temperature to 220-230°C over 1.5 hours while applying a vacuum.[12] This facilitates the removal of the phenol byproduct, which will distill off.

    • Continue the reaction under vacuum at this temperature until the distillation of phenol ceases, indicating the reaction is nearing completion.

  • Product Isolation:

    • Once the reaction is complete, cool the reactor to obtain the molten BDP product.

    • The product can be used directly or further purified if necessary, though this one-pot synthesis often yields a product of sufficient purity for polymer applications. The yield is typically high, often exceeding 80%.[12]

Characterization and Quality Control of Synthesized Flame Retardants

To ensure the successful synthesis of the target flame retardant and to verify its purity and thermal properties, a suite of analytical techniques is employed.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of key functional groups (e.g., P-O-C aromatic, P=O) and the disappearance of reactant peaks (e.g., O-H from phenol/BPA).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P): Provides detailed structural confirmation of the synthesized molecule. ³¹P NMR is particularly powerful for identifying phosphorus-containing compounds and impurities.[4]

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the flame retardant. A high decomposition temperature is desirable for applications in engineering plastics that require high processing temperatures.[13]

Typical Characterization Data Summary
Property / TechniqueResorcinol bis(diphenyl phosphate) (RDP)Bisphenol A bis(diphenyl phosphate) (BDP)Purpose of Analysis
Appearance Colorless to pale yellow viscous liquidWhite solid or viscous liquidVisual quality check
Phosphorus Content (%) ~10.8%~9.0%Confirms elemental composition
FTIR Peaks (cm⁻¹) ~1300 (P=O), ~1180 (P-O-C), ~950 (P-O-Ar)~1290 (P=O), ~1160 (P-O-C), ~960 (P-O-Ar)Structural confirmation
³¹P NMR (δ, ppm) Characteristic shifts for aryl phosphatesCharacteristic shifts for aryl phosphatesPurity and structural analysis
TGA (Td5%) > 300°C> 330°CAssess thermal stability

Application and Performance Evaluation in Polymers

The true measure of a flame retardant is its performance when incorporated into a polymer matrix. The synthesized RDP or BDP is typically compounded with a target polymer (e.g., PC/ABS) via melt blending.

Workflow for Flame Retardancy Testing

FR_Testing_Workflow cluster_tests Standardized Flammability Tests Start Synthesized Flame Retardant Compounding Melt Compounding (e.g., with PC/ABS pellets) Start->Compounding Molding Injection / Compression Molding of Test Specimens Compounding->Molding Conditioning Conditioning (e.g., 48h @ 23°C, 50% RH) Molding->Conditioning UL94 UL-94 Vertical Burn Test (ASTM D3801) Conditioning->UL94 LOI Limiting Oxygen Index (LOI) (ASTM D2863) Conditioning->LOI Cone Cone Calorimeter (ASTM E1354) Conditioning->Cone Results Data Analysis: - UL-94 Rating (V-0, V-1, V-2) - LOI Value (%) - Heat Release Rate (HRR) UL94->Results LOI->Results Cone->Results

Caption: Standard workflow for evaluating the efficacy of flame retardants in polymers.

Key Performance Tests
  • UL-94 Vertical Burn Test: This is the most common test for classifying the flammability of plastics. A V-0 rating indicates that burning stops within 10 seconds on a vertical specimen, with no flaming drips allowed.[14] Achieving a V-0 rating is a critical benchmark for many applications.

  • Limiting Oxygen Index (LOI): This test measures the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a sample. A higher LOI value indicates better flame retardancy.

  • Cone Calorimeter: This instrument provides comprehensive data on the combustion behavior of a material, including the heat release rate (HRR), total heat released (THR), and smoke production. A significant reduction in the peak HRR is a key indicator of effective flame retardancy.[15]

Expected Performance Data
Polymer SystemFlame RetardantLoading (wt%)UL-94 RatingLOI (%)Notes
PC/ABSNone0V-2 / Fail~21Highly flammable
PC/ABSRDP10-15V-0> 28Excellent flame retardancy with good processability.[3]
PC/ABSBDP15-20V-0> 25Effective, may offer better melt stability than RDP.[5][12]
Epoxy ResinNone0Fail~20-26Flammable, requires FR for many applications.[15]
Epoxy ResinBDP Polymer20V-0> 30Achieves high flame retardancy while maintaining good thermal properties.[4][16]

Safety Precautions

The synthesis of phosphate ester flame retardants involves hazardous materials and high temperatures. Adherence to strict safety protocols is mandatory.

  • Chemical Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. Phenol is toxic and can cause severe skin burns. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is recommended when handling larger quantities of corrosive reagents.

  • Reaction Conditions: Reactions are conducted at high temperatures. Ensure proper temperature control and monitoring to prevent runaway reactions. The removal of phenol byproduct should be done under a controlled vacuum.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

References

  • Simple green synthesis of solid polymeric bisphenol A bis(diphenyl phosphate) and its flame retardancy in epoxy resins. RSC Advances.
  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. MDPI.
  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
  • Buy Resorcinol bis(diphenyl phosph
  • A Novel Approach to Get Bisphenol-a Bis(Diphenyl phosphate).
  • Tetraphenyl Resorcinol Bis(diphenylphosph
  • The flame‐retardant mechanism of diphenyl phosphorus oxide‐triethoxysilane/epoxy resin (DPPO‐TES/EP).
  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PubMed.
  • Simple green synthesis of solid polymeric bisphenol A bis(diphenyl phosphate) and its flame retardancy in epoxy resins. Semantic Scholar.
  • The Science of Flame Retardancy: Understanding Phosphate Esters. NINGBO INNO PHARMCHEM CO.,LTD..
  • Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Unknown Source.
  • Synthesis of Bisphenol-A Bis(Diphenyl Phosph
  • Understanding the Role of Phosphate Esters in Advanced Polymer Formul
  • Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PMC - NIH.
  • Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. MDPI.
  • Preparation method of flame retardant resorcinol phosphate.
  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. NIH.
  • Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends.
  • Flame Retardants of Plastic - Mechanism, Types, & Applic
  • Application Notes and Protocols for Testing the Flame Retardant Efficacy of Dodecyl Diphenyl Phosph
  • The development and application of contemporary phosphorus flame retardants: a review. Unknown Source.
  • Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing. PMC - NIH.
  • Presence of diphenyl phosphate and aryl-phosphate flame retardants in indoor dust from different microenvironments in Spain and the Netherlands and estimation of human exposure. Vrije Universiteit Amsterdam.
  • Bisphenol-A bis(diphenyl phosphate)-based flame retardant.
  • Flame retardants used and their chemical characteristics.
  • Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate).

Sources

Application Notes and Protocols: The Use of Diphenyl Phosphate Esters as High-Performance Plasticizers in Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of diphenyl phosphate (DPP) and its derivatives, a class of organophosphate esters, as highly efficient, multifunctional plasticizers in various polymer systems. Primarily utilized for their dual-role capabilities, these compounds not only enhance the flexibility and processability of polymers but also impart significant flame retardancy. This document delves into the fundamental mechanism of plasticization, key performance characteristics, and specific applications in commercially significant polymers such as Polyvinyl Chloride (PVC) and Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blends. Detailed, field-proven experimental protocols are provided for the incorporation and evaluation of DPP-based plasticizers, intended for researchers, material scientists, and formulation chemists.

Introduction: Diphenyl Phosphate Esters - A Multifunctional Additive

Diphenyl phosphate and its alkylated or arylated derivatives (e.g., isodecyl diphenyl phosphate, cresyl diphenyl phosphate, 2-ethylhexyl diphenyl phosphate) represent a versatile class of additives known as aryl phosphate esters.[1] While pure diphenyl phosphate (DPHP) is the primary metabolite of the widely used flame retardant triphenyl phosphate (TPHP), its esterified derivatives are synthesized for direct use in polymer formulations.[2] Unlike traditional plasticizers that only increase flexibility, diphenyl phosphate esters offer a crucial secondary function: inherent flame retardancy. This dual functionality allows for the formulation of high-performance polymers that meet stringent fire safety standards without the need for additional flame-retardant packages, thereby simplifying formulation and potentially reducing costs.[3]

These additives are particularly valued in applications where flexibility, durability, and fire safety are all paramount, such as in wire and cable insulation, automotive interiors, construction materials, and electronic enclosures.[2]

Mechanism of Action

Plasticization

The plasticizing effect of diphenyl phosphate esters is primarily explained by the free volume theory . Polymer chains in their rigid state are tightly packed with limited intermolecular space. Diphenyl phosphate molecules, with their bulky aromatic rings and flexible alkyl chains, intersperse themselves between the polymer chains. This action increases the "free volume" or intermolecular space, disrupting the strong polymer-polymer interactions (van der Waals forces) and allowing the polymer chains to slide past one another more easily when a force is applied. The result is a significant reduction in the glass transition temperature (Tg), transforming a rigid, brittle material into a flexible and ductile one.

Caption: Mechanism of Plasticization by Diphenyl Phosphate (DPP).

Flame Retardancy

Phosphorus-based compounds like DPP esters are highly effective flame retardants that function in both the condensed (solid) and gas phases during combustion.[4][5]

  • Condensed Phase Action: At high temperatures, the phosphate ester decomposes to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer on the surface, forming a stable, insulating layer of char.[4][6] This char layer acts as a physical barrier, limiting the evolution of flammable gases and shielding the underlying polymer from heat.[6]

  • Gas Phase Action: Volatile phosphorus-containing radicals (e.g., PO•) are released into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively quenching the flame.[5]

FlameRetardancy Polymer_DPP Polymer + DPP Decomposition Decomposition Polymer_DPP->Decomposition Heat Heat Source Heat->Polymer_DPP Condensed_Phase Condensed Phase Action Decomposition->Condensed_Phase Gas_Phase Gas Phase Action Decomposition->Gas_Phase Char Insulating Char Layer Condensed_Phase->Char Forms Radicals PO• Radicals Gas_Phase->Radicals Releases Flame_Out Flame Extinguished Char->Flame_Out Shields Polymer Radicals->Flame_Out Quenches Flame

Caption: Dual Flame Retardancy Mechanism of Phosphate Esters.

Performance Characteristics & Applications

Diphenyl phosphate esters offer a unique balance of properties that make them suitable for demanding applications. They exhibit excellent compatibility with a range of polymers, including PVC, thermoplastic polyurethanes (TPU), phenolic resins, and engineering plastic alloys like PC/ABS and HIPS/PPE.

Table 1: Typical Properties of Commercial Diphenyl Phosphate Esters

PropertyIsodecyl Diphenyl Phosphate (IDDP)[7]tert-Butylphenyl Diphenyl Phosphate (BPDP)[3]Cresyl Diphenyl Phosphate (CDP)[8]
Primary Function Plasticizer, Flame RetardantFlame Retardant, PlasticizerFlame Retardant, Plasticizer
Appearance Clear LiquidColorless, Transparent LiquidClear, almost colorless liquid
Specific Gravity @ 20°C 1.071.130–1.1871.197–1.215
Phosphorus Content (%) 7.9%Not Specified~9% (Typical)
Key Benefits Good low-temp flexibility, fast fusionHigh thermal stability, low volatility, low smokeExcellent compatibility, good oil resistance
Primary Polymer Systems PVC, Vinyl AlloysPVC, PC/ABS, PPOPVC, Phenolics, Epoxies, TPU, Rubbers
Application in Polyvinyl Chloride (PVC)

DPP esters are highly efficient plasticizers for PVC, offering excellent low-temperature flexibility and rapid fusion properties.[7] They are used in:

  • Wire and Cable Insulation: Where flame retardancy and good electrical properties are critical.

  • Outdoor Applications: Formulations can be designed for good UV and weathering resistance.[7]

  • Vinyl Films and Sheets: Low volatility ensures the plasticizer remains in the product, maintaining flexibility over its lifespan.[3][9]

Application in Engineering Plastics (PC/ABS, PPO/HIPS)

In engineering plastics, the primary role of DPP esters is often as a flame retardant that also provides a plasticizing effect, which can improve melt flow and processability.[3] The addition of bisphenol A bis(diphenyl phosphate) (BDP) or similar compounds to PC/ABS can help achieve a UL-94 V-0 rating while having a less detrimental effect on the heat distortion temperature compared to other flame retardants.[6][10][11]

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating diphenyl phosphate plasticizers in a polymer matrix.

Protocol 1: Compounding of Diphenyl Phosphate Ester into PVC

This protocol describes the preparation of plasticized PVC test samples using a two-roll mill.

Objective: To homogeneously incorporate a liquid diphenyl phosphate ester into a rigid PVC resin.

Materials & Equipment:

  • PVC Resin (e.g., K-value 67-70)

  • Diphenyl Phosphate Ester Plasticizer (e.g., Isodecyl Diphenyl Phosphate)

  • Heat Stabilizer (e.g., Ca/Zn or Ba/Zn mixed metal stabilizer)

  • Reference Plasticizer (e.g., Dioctyl Phthalate - DOP) for comparison

  • High-speed mixer or laboratory blender

  • Two-roll mill with heating capabilities

  • Hydraulic press with heated platens and a picture-frame mold

  • Safety equipment: thermal gloves, safety glasses, ventilated workspace

Procedure:

  • Pre-Formulation: Calculate the required mass of each component based on parts per hundred resin (phr). A typical starting formulation is:

    • PVC Resin: 100 phr

    • Plasticizer (DPP ester): 40 phr

    • Heat Stabilizer: 2 phr

  • Dry Blending: In a blender, combine the PVC resin and heat stabilizer. Mix for 1-2 minutes until uniform. Slowly add the liquid plasticizer while continuing to mix until a free-flowing powder (dry blend) is obtained.

  • Control Sample: Prepare an identical formulation using the reference plasticizer (DOP) to serve as a performance benchmark.[12]

  • Milling:

    • Preheat the two-roll mill to a temperature suitable for PVC compounding (typically 150-170°C).[12] Set a narrow gap between the rolls.

    • Carefully add the dry blend to the nip of the rotating rolls. The material will begin to flux and form a band around one of the rolls.

    • Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete homogenization. The final sheet should be smooth and uniform in appearance.

  • Molding:

    • Preheat the hydraulic press to 170-180°C.

    • Cut the milled PVC sheet into pieces and stack them inside the picture-frame mold. Place the mold between two polished metal plates.

    • Insert the assembly into the press. Apply low pressure for 2-3 minutes to preheat the material, then increase to high pressure (10-15 MPa) for 3-5 minutes to mold the sheet.

    • Transfer the mold to a cold press (or cool under pressure) to solidify the plaque.

  • Conditioning: Once removed from the mold, allow the pressed plaques to condition at standard laboratory conditions (23°C, 50% RH) for at least 24 hours before testing.

Caption: Workflow for PVC Compounding and Sample Preparation.

Protocol 2: Performance Evaluation of Plasticized Polymer

Objective: To quantify the effect of the diphenyl phosphate plasticizer on the mechanical, thermal, and flame-retardant properties of the polymer.

A. Mechanical Testing

  • Sample Preparation: Die-cut dumbbell-shaped specimens from the molded plaques according to ASTM D638 for tensile testing and rectangular specimens for hardness testing (ASTM D2240).

  • Tensile Properties: Using a universal testing machine, measure the Tensile Strength, Elongation at Break, and Modulus at 100% Elongation. Compare the results for the DPP-plasticized sample against the unplasticized resin and the DOP-plasticized control.

  • Hardness: Measure the Shore A or Shore D hardness of the molded plaques using a durometer. Lower hardness values indicate higher plasticizing efficiency.

B. Thermal Analysis

  • Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) into the TGA instrument.

    • Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Analyze the resulting curve to determine the onset of decomposition (thermal stability) and the percentage of char residue at 600°C. A higher char yield is indicative of effective condensed-phase flame retardancy.[6]

  • Differential Scanning Calorimetry (DSC):

    • Place a small sample (5-10 mg) into a DSC pan.

    • Perform a heat-cool-heat cycle (e.g., -50°C to 150°C) to erase thermal history and obtain a clear measurement of the glass transition temperature (Tg).

    • A lower Tg compared to the unplasticized polymer confirms the plasticizing effect.

C. Flame Retardancy Testing

  • Limiting Oxygen Index (LOI): Following ASTM D2863, determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a vertically mounted specimen. Higher LOI values indicate better flame retardancy. An LOI above 21% suggests the material will not burn in ambient air.

  • UL-94 Vertical Burn Test: This test classifies the material's response to a small open flame. A V-0 rating is the highest classification for plastics, indicating that burning stops within 10 seconds after two applications of a flame, and no flaming drips are produced.[11]

Protocol 3: Quantitative Analysis of DPP Migration

Objective: To measure the amount of plasticizer that leaches from the polymer matrix into a solvent, simulating potential environmental or biological exposure.

Materials & Equipment:

  • Plasticized PVC samples of known surface area and mass.

  • Extraction solvent (e.g., hexane, ethanol, or a food simulant).

  • Agitating water bath or incubator shaker.

  • Analytical balance.

  • GC-MS or LC-MS/MS system for quantification.[13]

Procedure:

  • Initial Measurement: Accurately weigh a conditioned sample of the plasticized PVC.

  • Extraction: Immerse the sample in a known volume of the chosen solvent in a sealed container. Place the container in a shaker bath at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • Sample Removal & Drying: After the extraction period, remove the PVC sample, gently wipe it dry, and place it in a vacuum oven at a low temperature (e.g., 50°C) until a constant weight is achieved.

  • Gravimetric Analysis: Reweigh the dried sample. The mass loss corresponds to the amount of plasticizer that has migrated out.

  • Chromatographic Analysis (Optional but more precise):

    • Take an aliquot of the extraction solvent.

    • Prepare a calibration curve using standards of the pure diphenyl phosphate ester.

    • Analyze the solvent aliquot using GC-MS or LC-MS/MS to determine the exact concentration of the leached plasticizer.[13]

  • Calculation: Express the migration as a percentage of the initial plasticizer content or as mass per unit surface area.

Environmental and Toxicological Considerations

As with many plasticizers, the potential for migration and leaching is an important consideration.[2][14] Diphenyl phosphate (DPHP) is a known metabolite of TPHP and other aryl phosphates and is frequently detected in environmental and human samples.[1][15] While DPHP itself has been shown to have lower acute toxicity than some of its parent compounds, concerns about potential endocrine-disrupting effects and developmental toxicity exist.[1][16][17] Therefore, formulation scientists must carefully select DPP esters with low volatility and high permanence for applications where human contact is likely, such as in medical devices or food packaging.[3] The use of higher molecular weight or polymeric plasticizers can also reduce migration.

Conclusion

Diphenyl phosphate esters are high-performance additives that serve a critical dual role as both plasticizers and flame retardants. Their ability to impart flexibility, low-temperature performance, and excellent fire safety makes them indispensable in a wide range of polymer applications, from everyday PVC goods to advanced engineering plastics. By understanding their mechanism of action and employing rigorous testing protocols, researchers and formulators can effectively leverage the unique benefits of these multifunctional compounds to develop safer, more durable, and higher-performing materials.

References

  • Benchchem. Evaluating the Plasticizing Efficiency of Dodecyl Diphenyl Phosphate in PVC: Application Notes and Protocols.
  • ICL Industrial Products. Phosflex 390 Flame Retardant Plasticizer for PVC & Vinyl Alloys.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Ethylhexyl Diphenyl Phosphate: A Key to Enhanced Polymer Performance.
  • Ataman Kimya. DISFLAMOLL DPK.
  • Adishank Chemicals Pvt. Ltd. The Role of Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC Formulations.
  • Sinobio Chemistry. Transparent Liquid High-Stability BPDP Flame Retardant for PVC.
  • Benchchem. Quantitative Analysis of Dodecyl Diphenyl Phosphate in Polymer Matrices: An Application Note and Protocol.
  • Australian Government Department of Health. Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
  • ResearchGate. Assessment of impacts of diphenyl phosphate on groundwater and near-surface environments: Sorption and toxicity | Request PDF.
  • Shandong Novista Chemicals. Flame Retardant Plasticizer.
  • Vinyl Arena. Polymer Additives - Disflamoll DPK.
  • PubMed. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
  • HealthMatters.io. Diphenyl Phosphate (DPP) - Total Tox-Burden - Lab Results explained.
  • PubMed. [Research progress on pollution status and toxic effects of organophosphorus flame retardants 2-ethylhexyl diphenyl phosphate].
  • NIH. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
  • NIH. Diphenyl Phosphate-Induced Toxicity During Embryonic Development.
  • MDPI. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
  • ResearchGate. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
  • ACS Publications. Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates...
  • Sigma-Aldrich. Diphenyl phosphate 99 838-85-7.
  • SpecialChem. Plasticizers: Types, Uses, Classification, Selection & Regulation.
  • NINGBO INNO PHARMCHEM CO.,LTD. Boosting Polymer Safety: The Role of Diphenyl Isodecyl Phosphate.
  • NIH. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
  • NIH. Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins.
  • NIH. A Rapid Screening Method for the Detection of Additives in Electronics and Plastic Consumer Products Using AP-MALDI-qTOF-MS.
  • ResearchGate. Leaching of triphenyl phosphate and tri-n-butyl phosphate from polystyrene microplastics: influence of plastic properties and simulated digestive fluids.
  • ResearchGate. Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends | Request PDF.
  • Zenodo. Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials.
  • ResearchGate. Novel Phenyl-Phosphate-based Porous Organic Polymers for Removal of Pharmaceutical Contaminants in Water | Request PDF.
  • ACS Publications. Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone.
  • Iris Publishers. Isosorbide as a Platform for the Generation of New Biobased Organophosphorus Flame Retardants.
  • Nature. Understanding the leaching of plastic additives and subsequent risks to ecosystems.
  • ResearchGate. Synthesis of biobased phosphate flame retardants | Request PDF.
  • NIH. Effect of flame retardants on mechanical and thermal properties of bio-based polyurethane rigid foams.
  • ResearchGate. Thermal behaviors of flame‐retardant polycarbonates containing diphenyl sulfonate and poly(sulfonyl phenylene phosphonate) | Request PDF.
  • ResearchGate. Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of ??-Valerolactone and ??-Caprolactone | Request PDF.
  • SpecialChem. Polymer Plasticization: Theories, Types, Process & Key Factors.
  • UNED Research Portal. Publication: A systematic review of methods of analysis for plastic additives in fisheries and aquaculture products.
  • ResearchGate. Diphenyl Phosphate-Catalyzed Ring-Opening Polymerization of 1,5-Dioxepan-2-one | Request PDF.
  • ResearchGate. Synthesis of Phosphorus and Phenyl Based ROMP Polymers and Investigating Their Effects on Thermo-mechanical and Flammability Properties of Polypropylene-IFR System.

Sources

Probing Phosphate Ester-Cleavage: A Detailed Guide to the Experimental-Setup for Diphenyl Phosphate Hydrolysis Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The-Centrality of Phosphate-Ester Hydrolysis

Phosphate esters are fundamental to life, forming the backbone of DNA and RNA and playing a pivotal role in cellular-energy transfer and signaling pathways.[1] The study of their hydrolysis—the cleavage of the phosphoester bond by water—is crucial for understanding biological processes and for the development of new therapeutics and pro-drugs. Diphenyl phosphate (DPP) serves as an excellent model-substrate for these investigations due to its structural simplicity and amenability to various analytical techniques. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup to study the kinetics and mechanism of DPP hydrolysis.

I. Foundational Principles: The Chemistry of Diphenyl Phosphate Hydrolysis

The hydrolysis of diphenyl phosphate yields phenol and monophenyl phosphate, which can further hydrolyze to phenol and inorganic phosphate. The rate of this reaction is highly dependent on several factors, including pH, temperature, and the presence of catalysts.[2][3] Understanding these dependencies is key to designing and interpreting hydrolysis experiments.

For instance, the hydrolysis of DPP is subject to both acid and base catalysis.[1] In acidic solutions, the phosphate oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion, a stronger nucleophile than water, directly attacks the phosphorus center. The reaction can also be catalyzed by metal ions or enzymes, which can stabilize the transition state and significantly accelerate the reaction rate.[4][5]

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products DPP Diphenyl Phosphate MPP Monophenyl Phosphate DPP->MPP Hydrolysis H2O Water Phenol1 Phenol MPP->Phenol1 Further Hydrolysis

Caption: General scheme of diphenyl phosphate hydrolysis.

II. Experimental Design: Key-Parameters and Considerations

A well-designed experiment is crucial for obtaining reliable and reproducible data. The following parameters should be carefully considered and controlled.

A. Buffer-System and pH Control

The choice of buffer is critical as it not only maintains a constant pH but can also potentially influence the reaction rate.[6][7] Borate buffers are commonly used for studying hydrolysis at alkaline pH (pH 8-10).[8] Phosphate buffers are also an option, but one must account for the potential of the buffer components to participate in the reaction.[6][7] It is essential to select a buffer system with a pKa close to the desired experimental pH to ensure adequate buffering capacity.

B. Temperature Control

Hydrolysis rates are highly sensitive to temperature. Therefore, maintaining a constant and uniform temperature throughout the experiment is paramount. A circulating water bath or a temperature-controlled spectrophotometer cuvette holder is recommended for this purpose.

C. Substrate and Reagent Purity

The purity of diphenyl phosphate and all other reagents is essential. Impurities can interfere with the reaction or the analytical method used for monitoring. It is advisable to use reagents of the highest available purity and to verify the purity of DPP, for instance, by melting point determination or spectroscopic methods.

III. Core Protocol: A Step-by-Step Guide to a Typical DPP Hydrolysis Assay

This protocol outlines a general procedure for studying the hydrolysis of DPP using UV-Vis spectrophotometry to monitor the formation of the phenolate product.

A. Materials and Reagents
Reagent/MaterialSpecifications
Diphenyl phosphate (DPP)>98% purity
Sodium tetraborateAnalytical grade
Boric acidAnalytical grade
Sodium hydroxideAnalytical grade
Hydrochloric acidAnalytical grade
Deionized waterHigh-purity, >18 MΩ·cm
UV-Vis SpectrophotometerCapable of temperature control
Quartz cuvettes1 cm path length
pH meterCalibrated
Water bath or incubatorTemperature controlled
B. Preparation of Solutions
  • DPP Stock Solution (e.g., 10 mM): Accurately weigh a precise amount of DPP and dissolve it in a small volume of a suitable organic solvent (e.g., acetonitrile or DMSO) before diluting with deionized water to the final volume. The organic solvent should be kept to a minimum to avoid interfering with the reaction.

  • Buffer Solution (e.g., 0.1 M Borate Buffer, pH 9.0): Prepare a solution of sodium tetraborate and boric acid in deionized water. Adjust the pH to the desired value using concentrated NaOH or HCl while monitoring with a calibrated pH meter.

C. Experimental Procedure
  • Temperature Equilibration: Pre-incubate the buffer solution and the DPP stock solution at the desired reaction temperature (e.g., 40 °C) for at least 15-20 minutes.

  • Reaction Initiation: To a quartz cuvette, add the appropriate volume of the pre-warmed buffer solution. Place the cuvette in the temperature-controlled cell holder of the spectrophotometer. Initiate the reaction by adding a small, precise volume of the pre-warmed DPP stock solution to the cuvette. Mix the contents thoroughly but gently by inverting the cuvette several times.

  • Data Acquisition: Immediately start monitoring the change in absorbance at a wavelength corresponding to the maximum absorbance of the phenolate ion (the deprotonated form of phenol), which is typically around 280-300 nm. The exact wavelength should be determined by scanning the spectrum of a known concentration of phenol under the same buffer conditions. Record the absorbance at regular time intervals.

Caption: Workflow for a typical DPP hydrolysis experiment.

IV. Data Analysis and Interpretation

The rate of hydrolysis can be determined by monitoring the increase in absorbance over time. For initial rate analysis, the pseudo-first-order rate constant (k_obs) can be calculated from the initial linear portion of the absorbance versus time plot.

Calculation of the Pseudo-First-Order Rate Constant (k_obs):

Under conditions where the concentration of water is constant, the hydrolysis of DPP can be treated as a pseudo-first-order reaction. The rate of the reaction is given by:

Rate = k_obs * [DPP]

The integrated rate law for a first-order reaction is:

ln([DPP]_t / [DPP]_0) = -k_obs * t

Where:

  • [DPP]_t is the concentration of DPP at time t

  • [DPP]_0 is the initial concentration of DPP

  • k_obs is the pseudo-first-order rate constant

  • t is time

A plot of ln([DPP]) versus time will yield a straight line with a slope of -k_obs.[9]

V. Advanced Analytical Techniques for Hydrolysis Studies

While UV-Vis spectrophotometry is a convenient and widely used method, other analytical techniques can provide more detailed information about the hydrolysis reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the reactant (DPP) and the products (monophenyl phosphate and phenol) over time. This allows for a more direct measurement of the reaction progress and can help identify any reaction intermediates.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful tool for studying phosphorus-containing compounds. It can be used to monitor the disappearance of the DPP signal and the appearance of signals corresponding to the hydrolysis products, providing valuable mechanistic insights.[11][12]

  • Mass Spectrometry (MS): MS techniques, particularly when coupled with liquid chromatography (LC-MS), can be used to identify and quantify the products of hydrolysis with high sensitivity and specificity.[13][14]

VI. Troubleshooting Common Experimental Issues

IssuePossible Cause(s)Suggested Solution(s)
Non-linear initial rates Substrate inhibition, product inhibition, or changes in pH during the reaction.Use a lower substrate concentration, ensure adequate buffering capacity, or analyze data over a shorter time course.
Poor reproducibility Inaccurate temperature control, inconsistent pipetting, or reagent degradation.Calibrate temperature control equipment, use calibrated pipettes, and prepare fresh solutions daily.
High background absorbance Impurities in reagents or buffer, or scattering from particulate matter.Use high-purity reagents, filter solutions, and ensure cuvettes are clean.

VII. Conclusion

The study of diphenyl phosphate hydrolysis provides a valuable model system for understanding the fundamental principles of phosphate ester cleavage. By carefully controlling experimental parameters and employing appropriate analytical techniques, researchers can obtain high-quality kinetic and mechanistic data. The protocols and guidelines presented in this application note offer a solid foundation for establishing a robust and reliable experimental setup for these important investigations.

References

  • Australian Industrial Chemicals Introduction Scheme. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
  • Deshmukh, A. V., & Mhala, M. M. (2021). Kinetic study of acid hydrolysis of Di-4-chloro, 3-methyl phenyl phosphate esters catalysed by hydrochloric acid. International Journal of Chemical and Physical Sciences, 10(1), 28-34.
  • Khan, A., & Siddiqui, S. (2015). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. ResearchGate.
  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants.
  • Um, I. H., Lee, E. J., & Lee, H. W. (2007). Kinetics and Reaction Mechanism for Alkaline Hydrolysis of Y-Substituted-Phenyl Diphenylphosphinates. Bulletin of the Korean Chemical Society, 28(11), 2033-2037.
  • Livingstone, G. (2019). How to Monitor and Maintain Phosphate Ester Fluids. Machinery Lubrication.
  • Bunton, C. A., & Ihara, Y. (1979). Micellar general base-catalysed hydrolysis of diphenyl p-nitrophenyl phosphate.
  • Datta, A. K., & Fennema, O. (1995). Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing. Journal of Agricultural and Food Chemistry, 43(6), 1478-1483.
  • Lad, C., Williams, N. H., & Wolfenden, R. (2003). The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases. Proceedings of the National Academy of Sciences, 100(10), 5607-5610.
  • Preiner, M., Asche, S., & Moran, J. (2021). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
  • St. Martin, E. I., & Townsend, C. A. (2014). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Journal of the American Chemical Society, 136(49), 17234-17240.
  • Hettich, R., & Schneider, H. J. (1997). Unusual Catalyst Concentration Effects in the Hydrolysis of Phenyl Phosphate Esters and of DNA: A Systematic Investigation of the Lanthanide Series. Inorganic Chemistry, 36(22), 5126-5132.
  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants.
  • Hu, C. C., & Lee, C. F. (1996). Hydrolysis of Phosphate Esters with Polymer-Supported Catalysts Containing Cyclodextrin Pendant Group. Journal of the Chinese Chemical Society, 43(4), 295-300.
  • Pearson. (n.d.). Hydrolysis of Phosphate Esters Explained.
  • Wei, R., Breite, D., & Zimmermann, W. (2016). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. FEBS Open Bio, 6(7), 719-727.
  • Murphy, J., & Riley, J. P. (1962). A modified single solution method for the determination of phosphate in natural waters. Analytica Chimica Acta, 27, 31-36.
  • Bates, J. S., et al. (2023).
  • Li, H., et al. (2014). Study of analytical methods of high fatty alcohol phosphate ester.
  • Wei, R., Breite, D., & Zimmermann, W. (2016). Effect of Tris, MOPS and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases.
  • Menger, F. M., & Gan, L. H. (1992). Catalytic hydrolysis of phosphate esters in microemulsions. 3. Analysis of the hydrolysis products of p-nitrophenyl diphenyl phosphate via 31P NMR. The Journal of Organic Chemistry, 57(13), 3583-3585.
  • Bulgakov, B. A., et al. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions.
  • Google Patents. (2020).
  • Hurst, R. O., & Butler, G. C. (1951). The hydrolysis of phosphate diesters with barium hydroxide. Canadian Journal of Chemistry, 29(11), 961-969.
  • Hoagland, R. E. (1996). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 44(11), 3593-3599.
  • Fossati, P. (1985). Phosphate determination by enzymatic colorimetric assay. Analytical Biochemistry, 149(1), 62-65.
  • Matsubara, C., Takamura, Y., & Yamamoto, K. (2004). Sensitive spectrophotometric determination of phosphate using silica-gel collectors. Analytical Sciences, 20(2), 341-344.

Sources

Quantitative Analysis of Diphenyl Phosphate (DPP) by High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the quantitative determination of Diphenyl Phosphate (DPP) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. DPP is a primary metabolite of several organophosphate flame retardants, including Triphenyl Phosphate (TPHP), making its accurate quantification critical for environmental monitoring, toxicology studies, and pharmaceutical analysis.[1] The described method is tailored for accuracy, precision, and reliability, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2]

Introduction and Scientific Principle

Diphenyl Phosphate (DPP) is an aryl phosphate compound recognized as a significant biomarker for human exposure to various organophosphate esters used as flame retardants and plasticizers.[3][4] Its analysis is paramount in assessing environmental contamination and understanding the metabolic fate of its parent compounds. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering high resolution, sensitivity, and reproducibility.[5]

This method leverages the principles of reverse-phase chromatography. DPP, a moderately non-polar molecule, is separated on a hydrophobic C18 stationary phase. A polar mobile phase, consisting of an acetonitrile and acidified water mixture, is used for elution.[6] The acidic nature of the mobile phase is critical; DPP is a weak organic acid, and maintaining a low pH (well below its pKa of ~3.88) ensures that it remains in its neutral, protonated form.[1] This non-ionized state promotes consistent retention and sharp, symmetrical peak shapes on the non-polar stationary phase. Quantification is achieved by monitoring the UV absorbance of the phenyl chromophores in the DPP molecule at a specific wavelength.[7]

Materials and Equipment

Reagents:

  • Diphenyl Phosphate (DPP) reference standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (85%, Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Equipment:

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Symmetry C18, or equivalent).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath.

  • pH meter.

Chromatographic Conditions & System Setup

A summary of the optimized HPLC conditions is provided below. These parameters should be used as a starting point and may require minor adjustments based on the specific system and column used.

ParameterRecommended Setting
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A HPLC Grade Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Elution Mode Isocratic: 60:40 (Mobile Phase A : Mobile Phase B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: The acetonitrile/water system provides excellent resolving power for moderately polar compounds like DPP.[6] The addition of 0.1% phosphoric acid ensures a low pH (~2.5), which suppresses the ionization of DPP's acidic phosphate group, leading to enhanced retention and improved peak symmetry.[6]

  • Wavelength: Aromatic compounds like DPP exhibit strong absorbance at 254 nm, a common wavelength for UV detection that provides a good balance of sensitivity and selectivity.[8] For method development, scanning the UV spectrum of a DPP standard from 200-400 nm to identify the wavelength of maximum absorbance (λmax) is recommended.[9]

Experimental Protocols

Preparation of Solutions

Diluent Preparation: Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in a 60:40 ratio. This ensures that the sample solvent matches the mobile phase, preventing peak distortion.

DPP Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of DPP reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to one month.

DPP Calibration Standards (e.g., 1 - 100 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Standard Solution with the diluent.

Sample Preparation

This protocol is suitable for a simple matrix, such as a formulated product. For complex biological matrices, a more rigorous extraction and clean-up procedure like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is required.[10][11][12]

  • Accurately weigh a portion of the sample powder expected to contain approximately 10 mg of DPP into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent.

  • Sonicate for 15 minutes to ensure complete dissolution of DPP.

  • Allow the flask to cool to ambient temperature, then dilute to the mark with diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_standards Prepare Calibration Standards (1-100 µg/mL) sst System Suitability Test (SST) (Inject Standard 5x) prep_standards->sst prep_sample Prepare Sample Solution (Target ~100 µg/mL) sample_run Analyze Sample Solutions (Inject in Duplicate) prep_sample->sample_run cal_curve Generate Calibration Curve (Inject Standards) sst->cal_curve If SST Passes cal_curve->sample_run process Integrate Peaks & Verify SST Results sample_run->process quantify Quantify DPP Concentration (Using Calibration Curve) process->quantify report Generate Final Report quantify->report

Caption: Workflow for DPP quantification by HPLC.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before starting the analysis, perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL). The system is deemed ready if it meets the criteria in the table below.

  • Analysis Sequence: Inject a diluent blank, followed by the calibration standards in increasing order of concentration. Inject the prepared sample solutions, bracketing them with check standards every 10-15 injections to monitor system performance.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% (for n=5 injections)
% RSD of Retention Time ≤ 1.0% (for n=5 injections)

Method Validation Protocol (ICH Q2(R2))

Validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[9][13] The following experiments should be performed according to a pre-approved validation protocol.[2]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.[14]Peak for DPP is pure and free from interference from blank and placebo chromatograms. Peak purity index > 0.99 (if using DAD).
Linearity & Range To demonstrate a proportional relationship between concentration and detector response over a defined range.[14]Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration. The range is typically 80-120% of the target concentration.
Accuracy To determine the closeness of the measured value to the true value, expressed as % recovery.[9]Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%) across the range.
Precision (Repeatability) To show the precision of the method under the same operating conditions over a short interval.% RSD ≤ 2.0% for six replicate sample preparations at 100% of the target concentration.
Precision (Intermediate) To assess within-laboratory variations (e.g., different days, analysts, or equipment).% RSD ≤ 2.0% for results from two different analysts on two different days.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1. Precision at this concentration should have a % RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[13]The effect of varied parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) on results should be minimal (% RSD ≤ 2.0%).

Data Analysis and Calculation

  • Calibration Curve: Generate a linear regression plot of the average peak area versus the concentration for the calibration standards.

  • Quantification: Determine the concentration of DPP in the sample solution (Cₓ) using the calibration curve equation (y = mx + c), where 'y' is the peak area of the sample.

  • Calculate Final Concentration: Calculate the amount of DPP in the original sample using the following formula:

    Amount of DPP (% w/w) = (Cₓ × V × D) / (W × 10)

    • Cₓ: Concentration of DPP from the calibration curve (µg/mL)

    • V: Initial volume of the sample solution (mL)

    • D: Dilution factor (if any)

    • W: Weight of the sample taken (mg)

References

  • Pharma guideline.
  • Jayatilaka, A., et al. (2017). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 409(18), 4465-4474. [Link]
  • ChemBK.
  • Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 26-34. [Link]
  • Australian Government Department of Health. (2023).
  • SIELC Technologies.
  • International Journal of Current Microbiology and Applied Sciences. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. [Link]
  • AMSbio.
  • Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column Photochemical Degradation.
  • LCGC International. ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. [Link]
  • Lab Compliance. Understanding ICH Q2(R2)
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
  • Zhang, Y., et al. (2018). Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry.
  • Wang, Y., et al. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. Molecules, 26(2), 289. [Link]
  • Mitchell, C. A., et al. (2021). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Toxicological Sciences, 180(1), 87-98. [Link]
  • University of Illinois.
  • De Nys, S., et al. (2018). Quantification of the organophosphate flame retardant triphenylphosphate and its main metabolite in whole blood by liquid-liquid micro-extraction and liquid chromatography-tandem mass spectrometry. Talanta, 188, 509-515. [Link]
  • Agilent Technologies.
  • Centers for Disease Control and Prevention.
  • Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164. [Link]
  • Talanta. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
  • ACS Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]
  • Biotage.
  • LCGC International.
  • Lozano-Sánchez, A., et al. (2020). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 25(22), 5337. [Link]
  • International Journal of Pharma Research and Health Sciences. (2018).

Sources

Application Notes & Protocols: High-Resolution ¹H and ³¹P NMR Spectroscopy for the Structural Elucidation and Purity Assessment of Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diphenyl phosphate (DPP), an organophosphorus compound with the formula (C₆H₅O)₂P(O)OH, serves as a crucial intermediate in organic synthesis, a metabolite of widely used flame retardants and plasticizers like triphenyl phosphate, and a component in various biochemical studies. Its precise structural characterization and purity assessment are paramount for ensuring the reliability and reproducibility of experimental results in drug development, materials science, and environmental analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering non-destructive, quantitative, and structurally informative data.[1][2] This guide provides a detailed examination of ¹H (proton) and ³¹P (phosphorus-31) NMR spectroscopic techniques tailored for the analysis of diphenyl phosphate.

As a Senior Application Scientist, this document is structured to provide not just procedural steps but also the underlying rationale, drawing from established principles of NMR and field experience to ensure robust and reliable data acquisition and interpretation.

Section 1: The Foundational Principles of NMR for Diphenyl Phosphate Analysis

The power of NMR lies in its ability to probe the local chemical environment of specific atomic nuclei. For diphenyl phosphate, the two most informative nuclei are ¹H and ³¹P.

  • ¹H NMR Spectroscopy: This technique provides detailed information about the hydrogen atoms within the molecule. For diphenyl phosphate, this primarily involves the protons on the two phenyl rings. Their chemical shifts, signal multiplicities (splitting patterns), and integration values reveal the electronic environment and connectivity of these protons.

  • ³¹P NMR Spectroscopy: The ³¹P nucleus is ideal for NMR analysis due to its 100% natural abundance and a spin quantum number of 1/2, which results in sharp signals and high sensitivity.[1][3][4] ³¹P NMR offers a direct and unambiguous window into the phosphorus center of diphenyl phosphate, with a wide chemical shift range that minimizes signal overlap.[1][2] This makes it exceptionally powerful for identifying phosphorus-containing compounds and assessing purity.[1][5][6]

The synergy between ¹H and ³¹P NMR, often supplemented with decoupling techniques, allows for a comprehensive structural confirmation of diphenyl phosphate.

Section 2: ¹H NMR Spectroscopy of Diphenyl Phosphate

Expected Spectral Characteristics

The ¹H NMR spectrum of diphenyl phosphate is characterized by signals arising from the protons on the two equivalent phenyl rings.

  • Chemical Shifts (δ): The aromatic protons of the phenyl groups typically resonate in the region of 7.0-7.5 ppm. The exact chemical shifts can be influenced by the solvent used.

  • Signal Multiplicity: The protons on the phenyl rings will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons.

  • Integration: The total integration of the aromatic proton signals should correspond to 10 protons.

A representative ¹H NMR spectrum of diphenyl phosphate can be found in various chemical databases.[7][8]

Experimental Protocol: ¹H NMR

Objective: To acquire a high-resolution ¹H NMR spectrum of diphenyl phosphate for structural verification.

Materials:

  • Diphenyl phosphate sample (1-5 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆) (0.6-0.7 mL)[9][10]

  • 5 mm NMR tubes

  • Pipettes and vials

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the diphenyl phosphate sample into a clean, dry vial.[9]

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

    • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.[10] The sample height should be approximately 4-5 cm.[9]

  • Instrument Setup (Example for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters.

Table 1: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse experiment suitable for routine ¹H NMR.
Number of Scans (NS)8-16Sufficient for good signal-to-noise with a few milligrams of sample.
Acquisition Time (AQ)2-4 secondsAllows for adequate resolution of signals.
Relaxation Delay (D1)1-2 secondsProvides sufficient time for proton relaxation between scans.
Spectral Width (SW)~16 ppmEncompasses the typical chemical shift range for organic molecules.
  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum. If using CDCl₃, the residual solvent peak is at 7.26 ppm. For DMSO-d₆, it is at 2.50 ppm.[11]

    • Integrate the signals.

Section 3: ³¹P NMR Spectroscopy of Diphenyl Phosphate

Expected Spectral Characteristics

The ³¹P NMR spectrum of diphenyl phosphate is typically simple, consisting of a single main resonance.

  • Chemical Shift (δ): The chemical shift of the phosphorus nucleus in diphenyl phosphate is sensitive to its electronic environment. It is expected to appear in the characteristic region for phosphate esters.

  • Proton Coupling: In a standard ³¹P NMR experiment, coupling to the protons on the phenyl rings may broaden the signal. To obtain a sharp singlet, proton decoupling is employed.

  • Purity Assessment: The presence of other phosphorus-containing impurities will be evident as additional peaks in the spectrum, making ³¹P NMR an excellent tool for purity determination.[1][6]

Experimental Protocol: ³¹P NMR

Objective: To acquire a proton-decoupled ³¹P NMR spectrum for unambiguous identification and purity assessment of diphenyl phosphate.

Materials:

  • Diphenyl phosphate sample (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)

  • 5 mm NMR tubes

  • Pipettes and vials

Methodology:

  • Sample Preparation:

    • Prepare the sample as described in the ¹H NMR protocol (Section 2.2). A slightly higher concentration is often beneficial for heteronuclear NMR.[9]

  • Instrument Setup (Example for a 400 MHz Spectrometer):

    • Tune the probe for the ³¹P frequency.

    • Lock and shim as in the ¹H experiment.

    • Set the acquisition parameters for a proton-decoupled experiment.

Table 2: Recommended ³¹P NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30-degree pulse experiment with proton decoupling.
Number of Scans (NS)64-256More scans are needed than for ¹H due to the lower gyromagnetic ratio of ³¹P.
Acquisition Time (AQ)~1 secondSufficient for the expected sharp signals.
Relaxation Delay (D1)2-5 secondsLonger delays can be necessary for quantitative analysis, though may not be required for simple identification.
Spectral Width (SW)~200 ppmCovers the typical chemical shift range for organophosphorus compounds.[5]
  • Data Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Reference the spectrum. An external standard of 85% H₃PO₄ is typically used, with its chemical shift defined as 0 ppm.

Section 4: Advanced Considerations and Data Interpretation

Quantitative ³¹P NMR (qNMR)

For precise purity determination, quantitative ³¹P NMR (qNMR) can be employed. This requires specific experimental conditions to ensure that the integrated signal intensity is directly proportional to the molar concentration of the analyte.[2][12][13]

Key modifications for qNMR:

  • Long Relaxation Delay: D1 should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample.

  • Inverse-gated Decoupling: This pulse sequence decouples protons during acquisition but not during the relaxation delay, preventing the Nuclear Overhauser Effect (NOE) which can perturb signal intensities.[4]

  • Internal Standard: A certified reference material with a known concentration and a ³¹P signal that does not overlap with the analyte is added to the sample.[1][6]

Coupling Constants (J-coupling)

While proton decoupling simplifies the ³¹P spectrum, observing the couplings can provide additional structural information. In a proton-coupled ³¹P spectrum, the signal for diphenyl phosphate would appear as a complex multiplet due to coupling with the aromatic protons. Similarly, in the ¹H spectrum, the aromatic proton signals will exhibit small couplings to the ³¹P nucleus. The magnitude of these couplings (typically a few Hz for three-bond P-O-C-H couplings) can be difficult to resolve but provides further confirmation of the structure.[4][14]

Section 5: Visualizing the Workflow

A streamlined workflow is essential for efficient and accurate NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (1-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim setup Set Parameters (¹H or ³¹P) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_ref Phase & Reference ft->phase_ref integrate Integrate & Analyze phase_ref->integrate report Generate Report integrate->report

Caption: General workflow for NMR analysis of diphenyl phosphate.

Conclusion

¹H and ³¹P NMR spectroscopy are powerful, complementary techniques for the comprehensive analysis of diphenyl phosphate. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers, scientists, and drug development professionals can confidently verify the structure and assess the purity of this important organophosphorus compound. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for high-quality, reliable NMR data.

References

  • ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and...
  • ResearchGate. (n.d.). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds.
  • IRIS. (2021). Quantitative 31P NMR Analysis of Lignins and Tannins.
  • YouTube. (2023). Quantitative 31P NMR Analysis Of Lignins & Tannins l Protocol Preview.
  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
  • ResearchGate. (n.d.). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples.
  • Taylor & Francis Online. (n.d.). SUBSTITUENT EFFECTS ON THE 31P, 13C, AND 1H NMR CHEMICAL SHIFTS OF SUBSTITUTED DIPHENYL 1-PHENYLAMINO-1-PHENYLMETHANEPHOSPHONATES AND THEIR ANIONS.
  • PubMed. (2021). Quantitative 31P NMR Analysis of Lignins and Tannins.
  • Royal Society of Chemistry. (n.d.). The NMR spin–spin coupling constant 1J(31P,1H) in an isolated PH3 molecule.
  • SpectraBase. (n.d.). Diphenyl phosphate - Optional[1H NMR] - Spectrum.
  • Spectroscopic study of diphenyl [(S)-(–)-1-phenylpropanamido]-phosphate: differences of diastereotopic groups. (2024). Oriental Journal of Chemistry.
  • ResearchGate. (n.d.). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification.
  • ACS Publications. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
  • The NMR spin–spin coupling constant 1J(31P,1H) in an isolated PH3 molecule. (2015). Physical Chemistry Chemical Physics.
  • PubChem. (n.d.). Diphenyl cresyl phosphate.
  • NMR Service. (n.d.). 31 Phosphorus NMR.
  • NIST WebBook. (n.d.). Diphenyl methyl phosphate.
  • Chemistry Stack Exchange. (2016). Coupling constant in 1H NMR with phosphorus.
  • NIH. (n.d.). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
  • SpectraBase. (n.d.). Diphenylphosphine - Optional[31P NMR] - Chemical Shifts.
  • University of Ottawa NMR Facility Blog. (2007). The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • SpectraBase. (n.d.). N-OCTYL-DIPHENYL-PHOSPHATE - Optional[31P NMR] - Chemical Shifts.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for: ....
  • SpectraBase. (n.d.). Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). Diphenyl phosphorazidate - Optional[1H NMR] - Spectrum.
  • ACS Publications. (n.d.). Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphorus Compounds.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • NIH. (n.d.). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents.
  • Reddit. (2024). J Coupling Constant of 50 Hz in 31P NMR.

Sources

Application Note: Identification and Characterization of Diphenyl Phosphate Using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the analysis of diphenyl phosphate (DPP), a widely used organophosphate ester flame retardant and plasticizer, using Fourier-Transform Infrared (FT-IR) spectroscopy.[1][2][3] The guide details the principles of the technique, step-by-step procedures for sample preparation and data acquisition, and an in-depth guide to spectral interpretation. Characteristic vibrational frequencies of the key functional groups in diphenyl phosphate, including the phosphoryl (P=O), phosphate-ester (P-O-C), and phenyl groups, are tabulated and discussed. This protocol is designed for researchers, quality control analysts, and scientists in the fields of materials science, environmental analysis, and drug development to ensure accurate and reliable characterization of this compound.

Introduction

Diphenyl phosphate (DPP) is a member of the organophosphate ester (OPE) family of compounds. OPEs are extensively used as flame retardants, plasticizers, and anti-foaming agents in a vast array of commercial and industrial products, including electronics, textiles, furniture, and building materials. The widespread use of these compounds has led to their ubiquity in the environment, prompting a need for robust analytical methods to monitor their presence and purity.[2][4]

FT-IR spectroscopy is a powerful, rapid, and non-destructive analytical technique ideal for identifying and characterizing organic molecules.[5] The technique works on the principle that chemical bonds within a molecule vibrate at specific, quantifiable frequencies. When a sample is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint" that allows for the identification of its functional groups.[6] This application note provides a detailed methodology for the successful FT-IR analysis of diphenyl phosphate.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (typically expressed in reciprocal centimeters, cm⁻¹). The absorbed energy excites molecules into higher vibrational states. The primary vibrational modes for a molecule like diphenyl phosphate include stretching (a change in bond length) and bending (a change in bond angle).

The key functional groups within diphenyl phosphate each have characteristic absorption bands:

  • Phosphoryl group (P=O): Exhibits a strong stretching vibration.

  • Phosphate-ester groups (P-O-C): Show characteristic stretching vibrations.

  • Phenyl groups (C₆H₅): Display aromatic C=C stretching, C-H stretching, and out-of-plane (oop) C-H bending vibrations.

The position, intensity, and shape of these absorption bands provide definitive information for the structural elucidation of the molecule.[7]

Instrumentation and Materials

  • Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer, equipped with a suitable detector (e.g., DTGS). An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal is highly recommended for this application.

  • Materials:

    • Diphenyl phosphate (liquid sample)

    • Infrared-transparent salt plates (e.g., NaCl or KBr), if using the transmission method.

    • Solvent for cleaning (e.g., Chloroform, Isopropanol, or Acetone).

    • Lint-free wipes.

    • Pipette or dropper.

Experimental Protocols

Due to its liquid state at room temperature, diphenyl phosphate can be analyzed with minimal sample preparation. The Attenuated Total Reflectance (ATR) method is the most convenient and recommended approach.

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR

ATR is a preferred sampling technique for liquids and solids as it requires little to no sample preparation.[8] It works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with a suitable solvent (e.g., isopropanol) and wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is clean and free of any residue.

  • Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to correct for atmospheric interferences (e.g., CO₂, water vapor) and any instrumental artifacts. The background spectrum is stored by the instrument's software and automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of diphenyl phosphate directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.

  • Data Acquisition: Initiate the sample scan. Typical acquisition parameters are:

    • Spectral Range: 4000 - 500 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Post-Analysis Cleaning: After the spectrum is collected, thoroughly clean the diphenyl phosphate from the ATR crystal using a solvent-moistened wipe followed by a dry wipe.

Protocol 2: Neat Liquid Transmission (Salt Plate Method)

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.[9][10]

Step-by-Step Procedure:

  • Instrument Preparation: Power on the FT-IR spectrometer and allow it to stabilize.

  • Background Spectrum Acquisition: Place the empty sample holder in the beam path and collect a background spectrum.

  • Sample Preparation:

    • Place one clean, dry NaCl or KBr plate on a flat surface.

    • Using a pipette, place one small drop of diphenyl phosphate in the center of the plate.

    • Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film. Avoid introducing air bubbles.[10]

  • Data Acquisition: Carefully place the assembled salt plates into the sample holder in the FT-IR spectrometer and acquire the spectrum using the same parameters as in the ATR method.

  • Post-Analysis Cleaning: Disassemble the plates and clean them immediately and thoroughly with an appropriate solvent and lint-free wipes.[11] Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Data Interpretation: Characteristic Vibrational Modes

The FT-IR spectrum of diphenyl phosphate is characterized by several strong and distinct absorption bands corresponding to its primary functional groups. The interpretation relies on matching observed peaks to known vibrational frequencies from literature and spectral databases.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000MediumAromatic C-H StretchPhenyl (C₆H₅)
~1590StrongC=C In-Ring StretchPhenyl (C₆H₅)
~1490StrongC=C In-Ring StretchPhenyl (C₆H₅)
1350 - 1250Very StrongP=O StretchPhosphoryl
1240 - 1190StrongP-O-C (Aryl) Asymmetric StretchPhosphate-Ester
1050 - 990StrongP-O-C (Aryl) Symmetric StretchPhosphate-Ester
780 - 690StrongC-H Out-of-Plane (oop) BendingPhenyl (C₆H₅)
Table 1: Summary of key FT-IR absorption bands for diphenyl phosphate. Wavenumber ranges are compiled from general knowledge and spectroscopic data.[7][12][13]

Detailed Interpretation:

  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of bands just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring (sp² hybridized carbon).[7]

  • Aromatic C=C Stretching (~1590, ~1490 cm⁻¹): These two strong, sharp peaks are highly characteristic of the carbon-carbon double bond stretching within the phenyl rings.

  • P=O Stretching (1350 - 1250 cm⁻¹): This is typically one of the most intense and easily identifiable peaks in the spectrum of an organophosphate.[13] Its high intensity is due to the large change in dipole moment during the stretching vibration of the polar P=O bond.

  • P-O-C Stretching (1240 - 1190 cm⁻¹ and 1050 - 990 cm⁻¹): The phosphate-ester linkages produce strong, broad bands. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[12] These bands confirm the ester nature of the phosphate core.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions, including C-H in-plane and out-of-plane bending vibrations. The strong bands between 780-690 cm⁻¹ are characteristic of C-H out-of-plane bending for monosubstituted benzene rings. This entire region is unique to the molecule and serves as a "fingerprint" for identification.[6][7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FT-IR analysis protocol for diphenyl phosphate.

FT_IR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting Start Start Instrument_Prep Instrument Preparation (Power On, Diagnostics) Start->Instrument_Prep Clean_ATR Clean ATR Crystal (e.g., Isopropanol) Instrument_Prep->Clean_ATR Background Acquire Background Spectrum (Air) Clean_ATR->Background Apply_Sample Apply DPP Sample (1 drop) Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Data Processing (Baseline Correction, ATR Correction) Acquire_Spectrum->Process_Data Identify_Peaks Peak Identification & Interpretation Process_Data->Identify_Peaks Report Generate Report Identify_Peaks->Report End End Report->End

Caption: Workflow for FT-IR analysis of diphenyl phosphate using ATR.

Conclusion

This application note provides a robust and reliable protocol for the FT-IR analysis of diphenyl phosphate. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can confidently identify and characterize this important organophosphate compound. The use of the ATR technique simplifies the workflow, making it an efficient method for routine analysis in various scientific and industrial settings. The characteristic absorption bands of the phosphoryl, phosphate-ester, and phenyl groups provide a unique spectral fingerprint for unambiguous identification.

References

  • Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I.
  • ResearchGate. (n.d.). FT-IR spectra of charred residue of phloroglucinol diphenyl phosphate obtained after degradation at 600 C.
  • The Royal Society of Chemistry. (2007). FTIR assignements on reference samples FTIR spectra were recorded on the pure AEP, Ca-AEP and Ca-(AEP) - The Royal Society of Chemistry. Retrieved from The Royal Society of Chemistry website: [Link]
  • ResearchGate. (n.d.). The P–O stretching region in the infrared spectra of samples 2, 11, and 14.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Unknown. (n.d.). Sample preparation for FT-IR.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) triphenyl phosphate.
  • JETIR. (2025, September). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of synthetic acryloyloxyethyl diphenylphosphine (ADPI) and acryl‐oyloxyethyl diphenylphosphate (ADPA).
  • ResearchGate. (n.d.). FT-IR Spectral analysis of triphenyl phosphate.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website: [Link]
  • YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy.
  • National Institutes of Health. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from National Institutes of Health website: [Link]
  • YouTube. (2024, February 29). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • SpectraBase. (n.d.). Diphenyl phosphate - Optional[FTIR] - Spectrum.
  • Unknown. (n.d.). Vibrational spectroscopic characterization of the phosphate mineral phosphophyllite.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website: [Link]
  • St. Thomas College. (2009, August 19). Vibrational spectroscopic studies and ab initio calculations of phenyl phosphate disodium salt.
  • ResearchGate. (n.d.). (a) Normal modes of vibration of phosphate ion (PO 4 3À ) ion ( ¼ O.
  • PubMed Central. (n.d.). Phosphate Vibrations Probe Electric Fields in Hydrated Biomolecules: Spectroscopy, Dynamics, and Interactions.
  • ResearchGate. (2025, August 7). Vibrational Properties of the Phosphate Group Investigated by Molecular Dynamics and Density Functional Theory | Request PDF.
  • PubMed. (2015, August 20). Vibrational Properties of the Phosphate Group Investigated by Molecular Dynamics and Density Functional Theory.
  • ResearchGate. (2025, November 21). Analysis of Organophosphate Esters in Dust, Soil and Sediment Samples Using Gas Chromatography Coupled with Mass Spectrometry | Request PDF.
  • PubMed. (2020, June 18). Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption.
  • MDPI. (n.d.). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review.
  • OAE Publishing Inc. (n.d.). Organophosphate esters in tree bark and human hair in Weifang and Yantai, Shandong Province, China: concentrations, profiles and sources.

Sources

Application Note: Diphenyl Phosphate as a Versatile Reagent for Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Diphenyl Phosphate

Phosphorylation, the introduction of a phosphate group (PO₄³⁻) into an organic molecule, is a cornerstone of biological processes and a critical transformation in medicinal chemistry and materials science. The choice of phosphorylating agent is paramount, dictating the reaction's efficiency, selectivity, and scope. Diphenyl phosphate (DPP) has emerged as a highly effective and versatile reagent for this purpose.

Its utility stems from a unique balance of reactivity and stability. The two phenyl groups act as excellent leaving groups, facilitating the transfer of the phosphate moiety to a nucleophile (such as an alcohol or amine). Concurrently, the diphenyl phosphate group itself is stable enough for convenient handling and storage. This contrasts with more reactive agents like phosphorus oxychloride, which often suffer from lower selectivity and harsher reaction conditions. DPP is particularly valued in the synthesis of sensitive biomolecules, including nucleotides, phosphorylated peptides, and phospholipids.

Mechanism of Action: Activation and Nucleophilic Transfer

The direct reaction of diphenyl phosphate with a nucleophile is generally slow. Therefore, the process almost invariably requires an "activating" or "condensing" agent. The mechanism proceeds via two key stages:

  • Activation of Diphenyl Phosphate: The condensing agent reacts with diphenyl phosphate to form a highly reactive intermediate. This intermediate possesses a better leaving group than the original phenoxy group, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The target molecule, typically an alcohol (R-OH), attacks the activated phosphorus center, displacing the leaving group and forming a new phosphoester bond.

A common class of activating agents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). The process is often catalyzed by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).

Phosphorylation_Mechanism DPP Diphenyl Phosphate Activated_DPP Activated Intermediate DPP->Activated_DPP + DCC DCC DCC (Activating Agent) ROH R-OH (Nucleophile) Product R-O-P(O)(OPh)₂ (Phosphotriester) ROH->Product Nucleophilic Attack Activated_DPP->Product DCU Dicyclohexylurea (Byproduct) Activated_DPP->DCU Protocol_Workflow start_node Start: Prepare Reagents dissolve_node Dissolve DPP & Triphosgene in Pyridine at 0°C start_node->dissolve_node add_alcohol_node Add Alcohol Solution (Dropwise at 0°C) dissolve_node->add_alcohol_node reaction_node Stir at Room Temp (Monitor by TLC) add_alcohol_node->reaction_node quench_node Quench with Water reaction_node->quench_node extract_node Extract with EtOAc quench_node->extract_node purify_node Purify via Silica Gel Chromatography extract_node->purify_node end_node End: Characterize Product purify_node->end_node

Figure 2: Step-by-step workflow for the phosphorylation of a primary alcohol.

Step-by-Step Procedure:

  • Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add diphenyl phosphate (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Activation: Dissolve the diphenyl phosphate in anhydrous pyridine (approx. 0.2 M). Cool the solution to 0°C using an ice bath. To this solution, add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane (DCM) dropwise over 10 minutes.

    • Rationale: Triphosgene serves as a safer alternative to gaseous phosgene for activating the phosphate. The reaction is performed at 0°C to control the exothermic reaction and prevent degradation of the activated intermediate. Pyridine acts as a base to neutralize the HCl generated during activation.

  • Nucleophilic Addition: While maintaining the temperature at 0°C, add a solution of the primary alcohol (1.0 eq) in anhydrous pyridine dropwise over 20 minutes.

    • Rationale: Slow, dropwise addition prevents localized heating and minimizes side reactions, ensuring a higher yield of the desired product.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Rationale: Many phosphorylation reactions proceed efficiently at ambient temperature once the initial activation and addition are controlled at a lower temperature.

  • Quenching and Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0°C and cautiously quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Rationale: Quenching neutralizes any remaining acidic species and destroys excess activating agent.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Rationale: Chromatography is typically necessary to separate the desired diphenyl phosphate ester from unreacted starting materials and byproducts.

Data Summary and Comparative Analysis

The choice of activating agent and base/solvent system significantly impacts reaction outcomes. The table below summarizes typical conditions and expected yields for the phosphorylation of a generic primary alcohol.

Activating AgentBase / SolventTemperatureTypical TimeTypical YieldReference
TriphosgenePyridine / DCM0°C to RT2-4 hours85-95%
DCCDMAP / DCM0°C to RT4-12 hours70-90%
Phosphonium Salts (e.g., PyBOP)DIPEA / DMFRT1-3 hours80-95%

Table 1: Comparison of common activating systems for phosphorylation with diphenyl phosphate. Yields are representative and substrate-dependent.

Trustworthiness & Troubleshooting

A well-designed protocol incorporates self-validating control points.

  • TLC Monitoring: This is the most critical control point. A successful reaction will show the consumption of the starting alcohol (higher Rf) and the appearance of a new, more polar product spot (lower Rf). Co-spotting with the starting material is essential.

  • pH Control During Work-up: The pH of the aqueous phase during extraction should be monitored. The acidic wash (1M HCl) ensures complete removal of pyridine, while the bicarbonate wash removes acidic byproducts.

  • Common Issues & Solutions:

    • Low Yield: May result from impure/wet solvents or reagents. Ensure all materials are anhydrous. Incomplete activation can also be a cause; consider increasing the equivalents of the activating agent slightly.

    • Multiple Products: Side reactions can occur if the temperature is not controlled during addition. Ensure slow, dropwise addition at 0°C. For complex substrates, protecting groups may be necessary for other reactive functional groups.

    • Difficult Purification: The diphenyl phosphate ester can sometimes co-elute with byproducts. Using a different solvent system for chromatography or performing a crystallization step can improve purity.

Conclusion

Diphenyl phosphate is a robust and highly effective reagent for the phosphorylation of a wide range of nucleophiles. Its efficacy is unlocked through the use of appropriate activating agents, with the choice of agent and reaction conditions tailored to the specific substrate. By understanding the underlying mechanism and carefully controlling experimental parameters as outlined in this guide, researchers can reliably synthesize phosphate esters, facilitating advancements in drug discovery, chemical biology, and materials science.

References

  • Title: Diphenyl phosphate as a phosphorylating agent. A new, mild one-pot phosphorylation of alcohols with triphosgene as a condensing agent. Source: Tetrahedron Letters URL:[Link]
  • Title: Studies on the Synthesis of Coenzyme A and Its Analogs. V. A New and Convenient Synthesis of Adenosine 3',5'-Cyclic Phosphate (Cyclic AMP) Source: Chemical and Pharmaceutical Bulletin URL:[Link]
  • Title: PyBOP®: A new and effective peptide coupling reagent Source: Tetrahedron Letters URL:[Link]

Application Notes & Protocols: The Versatile Role of Diphenyl Phosphate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the applications of diphenyl phosphate (DPP) in the synthesis of bioactive molecules. Moving beyond a simple reagent listing, we delve into the mechanistic underpinnings and practical considerations that make DPP an invaluable tool in modern medicinal chemistry and drug development. Key applications covered include its role as a robust phosphorylating agent for nucleoside-based prodrugs, a highly efficient organocatalyst for the synthesis of biodegradable polymers, and a versatile intermediate in complex molecular construction. Detailed, field-proven protocols are provided for each major application, supported by visual workflows and a thorough consolidation of authoritative references.

Introduction: Unpacking the Utility of Diphenyl Phosphate

Diphenyl phosphate (DPP), a seemingly simple organophosphorus compound, stands out for its remarkable versatility and efficacy in synthetic organic chemistry.[1][2] Its utility stems from a unique combination of properties: the diphenyl phosphate group can act as a good leaving group, the P=O bond can participate in hydrogen bonding to activate substrates, and the acidic proton allows it to function as an efficient Brønsted acid catalyst.[3][4] These attributes make it a cornerstone reagent in various transformations crucial for the development of bioactive molecules.

In the pharmaceutical sector, DPP is a key intermediate in the synthesis of numerous drugs, where it facilitates the introduction of phosphate moieties or catalyzes critical bond-forming reactions.[1] Its precursor, diphenyl chlorophosphate, is also a powerful phosphorylating agent, highlighting the importance of the diphenyl phosphate scaffold in medicinal chemistry.[5] This guide will explore the primary applications of DPP, providing both the theoretical basis and practical protocols for its successful implementation in a research and development setting.

Table 1: Physicochemical Properties of Diphenyl Phosphate

PropertyValueReference(s)
CAS Number 838-85-7
Molecular Formula C₁₂H₁₁O₄P[1]
Molecular Weight 250.19 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 62-66 °C
Solubility Soluble in many organic solvents (e.g., DMF, Pyridine, Toluene)[6]
Acidity (pKa) Acts as a moderately strong Brønsted acid[3]

Application I: Phosphorylation of Nucleosides for Antiviral Prodrugs

One of the most significant applications of organophosphorus chemistry in drug development is the synthesis of nucleoside analogues as antiviral agents.[7][8] A major challenge with these analogues is their delivery into cells and subsequent conversion into the active triphosphate form.[9] The initial phosphorylation step is often slow and inefficient. Diphenyl phosphate serves as an excellent reagent for introducing the first phosphate group, creating a "prodrug" that can more easily enter cells and then be metabolized into the active antiviral agent.[10]

The diphenyl phosphate group is particularly advantageous as it can be enzymatically cleaved within the cell to release the monophosphate, which is then further phosphorylated by cellular kinases to the active triphosphate.[10] This strategy has been successfully employed in the synthesis of 5'-phosphorylated 1,2,3-triazolyl nucleoside analogues that have demonstrated activity against influenza viruses.[10][11]

Workflow for Nucleoside Phosphorylation

The general strategy involves the activation of the 5'-hydroxyl group of a protected nucleoside followed by reaction with a phosphorylating agent like diphenyl H-phosphonate or diphenyl chlorophosphate.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Phosphonylation cluster_2 Step 3: Oxidation & Deprotection cluster_3 Step 4: Purification Nuc Protected Nucleoside (Free 5'-OH) Reaction1 In-situ formation of Nucleoside H-phosphonate diester Nuc->Reaction1 DPP Diphenyl H-phosphonate (DPP) DPP->Reaction1 Solvent Anhydrous Pyridine/DMF Solvent->Reaction1 Oxidant Oxidizing Agent (e.g., I₂/H₂O) Reaction1->Oxidant Deprotect Deprotection of Protecting Groups Oxidant->Deprotect Purify Chromatography (e.g., Silica Gel, HPLC) Deprotect->Purify Product 5'-Diphenyl Phosphate Nucleoside Analogue Purify->Product

Caption: General workflow for synthesizing 5'-diphenyl phosphate nucleosides.

Protocol: Synthesis of a 5'-Diphenyl Phosphate Nucleoside Analogue

This protocol is adapted from methodologies used for phosphorylating nucleoside analogues.[6][11]

Materials:

  • Protected nucleoside analogue (1.0 eq)

  • Diphenyl H-phosphonate (DPP) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Pyridine (Py)

  • Activated powdered molecular sieves (4 Å)

  • Iodine (I₂)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dry the protected nucleoside analogue (with a free 5'-hydroxyl group) under high vacuum overnight.

  • Phosphonylation:

    • Dissolve the dried nucleoside (1.0 eq) in a 7:3 mixture of anhydrous DMF/Py.

    • Add activated 4 Å molecular sieves to the solution.

    • Add diphenyl H-phosphonate (2.5 eq) to the mixture.[6]

    • Stir the reaction mixture at room temperature for 15-30 minutes. The progress can be monitored by ³¹P NMR spectroscopy to confirm the formation of the H-phosphonate intermediate.[6]

  • Oxidation:

    • Cool the reaction mixture to 0 °C.

    • Add a solution of iodine (2.0 eq) in pyridine dropwise until a persistent brown color is observed.

    • Stir for an additional 30 minutes at room temperature.

  • Work-up:

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the brown color disappears.

    • Dilute the mixture with DCM and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the 5'-diphenyl phosphate nucleoside.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, and high-resolution mass spectrometry (HRMS). The successful addition of the diphenyl phosphate group is confirmed by a characteristic signal in the ³¹P NMR spectrum, typically around -12 ppm.[10]

Causality and Insights:

  • Anhydrous Conditions: The use of anhydrous solvents and molecular sieves is critical to prevent the hydrolysis of the reactive phosphorus intermediates.

  • Excess DPP: A slight excess of diphenyl H-phosphonate is used to drive the reaction to completion and prevent the formation of dinucleoside byproducts.[6]

  • Oxidation: The iodine/water system is a classic and effective method for oxidizing the H-phosphonate (P(III)) intermediate to the stable phosphate (P(V)) product.

Application II: Organocatalysis in Polymer Synthesis for Drug Delivery

The development of biodegradable and biocompatible polymers is a cornerstone of modern drug delivery systems. Diphenyl phosphate has emerged as a highly efficient and versatile acidic organocatalyst for the controlled/living ring-opening polymerization (ROP) of various cyclic esters and carbonates.[3][4][12] This metal-free approach avoids potential contamination of the final polymer with toxic heavy metals, a critical consideration for biomedical applications.

DPP catalyzes the ROP of monomers like ε-caprolactone, δ-valerolactone, and trimethylene carbonate to produce well-defined polyesters and polycarbonates with narrow molecular weight distributions.[3][4] The "living" nature of this polymerization allows for the synthesis of complex architectures like block copolymers and end-functionalized polymers, which are highly desirable for creating advanced drug delivery vehicles.[3][12]

Mechanism of DPP-Catalyzed Ring-Opening Polymerization

The polymerization proceeds via an activated monomer mechanism, where the acidic proton of DPP activates the carbonyl group of the cyclic monomer, making it more susceptible to nucleophilic attack by an alcohol initiator or the growing polymer chain end.

G cluster_0 Activation cluster_1 Initiation / Propagation cluster_2 Chain Growth DPP Diphenyl Phosphate (DPP Catalyst) ActivatedMonomer Protonated Monomer (Activated) DPP->ActivatedMonomer H⁺ Monomer Cyclic Ester/Carbonate (Monomer) Monomer->ActivatedMonomer Attack Nucleophilic Attack on Activated Monomer ActivatedMonomer->Attack Initiator Alcohol Initiator (R-OH) Initiator->Attack GrowingChain Growing Polymer Chain (P-OH) GrowingChain->Attack ChainElongation Ring-Opening & Chain Elongation Attack->ChainElongation Polymer Well-defined Polymer ChainElongation->Polymer DPP_regen DPP Catalyst (Regenerated) ChainElongation->DPP_regen -H⁺ DPP_regen->DPP Recycle

Caption: Activated monomer mechanism in DPP-catalyzed ROP.

Protocol: Synthesis of Poly(ε-caprolactone) using DPP Catalysis

This protocol is based on established procedures for the ROP of lactones catalyzed by DPP.[4]

Materials:

  • ε-Caprolactone (monomer)

  • Diphenyl phosphate (DPP) (catalyst)

  • 3-Phenyl-1-propanol (PPA) (initiator)

  • Anhydrous toluene

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Preparation: The monomer (ε-caprolactone) should be purified, typically by drying over CaH₂ and distillation under reduced pressure. The initiator (PPA) and solvent (toluene) must be anhydrous. DPP is used as received.

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add ε-caprolactone, PPA, and anhydrous toluene. A typical ratio would be [Monomer]₀/[Initiator]₀/[Catalyst]₀ = 50/1/1.[4]

    • Add the diphenyl phosphate catalyst to the solution.

    • Stir the reaction mixture at room temperature. The polymerization progress can be monitored by taking aliquots and analyzing them via ¹H NMR (disappearance of the monomer peak).

  • Termination and Precipitation:

    • Once the desired conversion is reached, terminate the polymerization by adding a small amount of triethylamine or by precipitating the polymer.

    • Pour the reaction mixture into a large volume of cold methanol with vigorous stirring to precipitate the polymer.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol. Repeat this step 2-3 times to remove residual monomer, initiator, and catalyst.

  • Drying and Characterization:

    • Dry the purified poly(ε-caprolactone) (PCL) in a vacuum oven at room temperature until a constant weight is achieved.

    • Characterize the polymer by ¹H NMR to confirm the structure and determine the number-average molecular weight (Mₙ), and by Gel Permeation Chromatography (GPC) to determine Mₙ and the polydispersity index (PDI). A narrow PDI (typically < 1.2) indicates a controlled polymerization process.[4]

Causality and Insights:

  • Initiator: The alcohol initiator (PPA) starts the polymerization, and its residue will be found at one end of the polymer chains. The ratio of monomer to initiator is the primary determinant of the final molecular weight.

  • Catalyst Loading: The amount of DPP catalyst influences the rate of polymerization. Higher catalyst loading leads to faster reaction times.

  • Living Nature: The controlled/"living" nature of this reaction allows for sequential monomer addition to create block copolymers. For instance, after the ε-caprolactone is consumed, δ-valerolactone can be added to the living polymer chains to synthesize PCL-b-PVL.[4]

Application III: A Versatile Reagent in Coupling and Bond-Forming Reactions

Beyond phosphorylation and catalysis, diphenyl phosphate and related structures are instrumental in other synthetic transformations for building bioactive molecules.

Peptide Synthesis

Diphenyl phosphite, a related P(III) compound, has been used as a mild and efficient coupling reagent for the synthesis of sterically hindered peptides.[13] It facilitates the formation of the amide bond between amino acids. While not diphenyl phosphate itself, this highlights the utility of the diphenyl phosphoryl scaffold in peptide chemistry.[14][15] The diphenylphosphinoyl (Dpp) group has also been used as an N-terminal protecting group in peptide synthesis.[14]

Carbon-Carbon Bond Formation

In the realm of transition-metal catalysis, aryl diphenyl phosphates have been shown to be effective substrates in cross-coupling reactions. For example, they can participate in Suzuki and Negishi reactions, where the diphenyl phosphate group acts as a leaving group, enabling the formation of a new carbon-carbon bond.[16] This is a powerful strategy for constructing the complex carbon skeletons often found in natural products and pharmaceutical agents.

Conclusion and Future Outlook

Diphenyl phosphate is a powerful and multifaceted tool for the synthesis of bioactive molecules. Its application as a phosphorylating agent is crucial for the development of nucleoside prodrugs, offering a reliable method to overcome biological delivery barriers. As a metal-free organocatalyst, it provides an elegant and safe route to biocompatible polymers for advanced drug delivery applications. Furthermore, its role as a reactive partner in cross-coupling reactions opens avenues for the construction of complex molecular architectures. The continued exploration of diphenyl phosphate and its derivatives will undoubtedly lead to new synthetic methodologies and the creation of novel therapeutic agents.

References

  • Some model sterically hindered peptide analogs were synthesized with various yields using diphenyl phosphite as the coupling reagent under mild conditions. The experimental procedure is straightforward and the products are easily isolated. This method may be convenient and efficient for the synthesis of hindered peptides. ()
  • Met5enkephalin 1 was synthesized by solution phase synthesis using the diphenylphosphinoyl (Dpp)
  • The synthesis of 1,2,3-triazolyl nucleotide analogues with 5′-dialkyl- and 5′-diphenyl phosphate moieties at the C-5′ atom was carried out by analogy with the known method of phosphorylation of nucleoside analogues with D-arabinofuranose residue. ()
  • Diphenyl chlorophosphate, identified by its CAS number 2524-64-3, is one such compound.
  • In the pharmaceutical sector, diphenyl phosphate is used as an intermediate in the synthesis of various drugs, streamlining the production process and enhancing efficacy. ()
  • In most cases, diphenyl phosphates were treated with aromatic and heteroaromatic boronic acids or their pinacol esters in the presence of a catalytic amount of palladium or nickel complexes. ()
  • Diphenyl chlorophosphate acts as a powerful phosphorylating agent, crucial for introducing diphenyl phosphate groups in various organic transformations, supporting its extensive diphenyl chlorophosphate applic
  • Jankowska, J., Sobkowski, M., Stawinski, J., & Kraszewski, A. (1994). Aryl H-phosphonates. 3. A new, general, and convenient method for the synthesis of nucleoside aryl H-phosphonate diesters. Tetrahedron Letters, 35(20), 3355-3358.
  • A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermedi
  • Gibbs, D. E., & Larsen, C. (1984).
  • Stawinski, J., & Kraszewski, A. (2002). H-Phosphonates: a versatile platform for the synthesis of biomolecular phosphates. Accounts of chemical research, 35(11), 952-960.
  • Thirdly, according to the literature data[6][9][16][20], diphenyl phosphates 13b and 14b after penetration into the cell were enzymatically converted into monophosphates 25b and 26b, which were subsequently metabolized by cellular kinases into the corresponding active 5′-triphosph
  • Meier, C. (2006).
  • Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Leading to Block, End-Functionalized, and Macrocyclic Polycarbon
  • Makiguchi, K., Satoh, T., & Kakuchi, T. (2011). Diphenyl phosphate as an efficient cationic organocatalyst for controlled/living ring-opening polymerization of δ-valerolactone and ε-caprolactone. Macromolecules, 44(7), 1999-2005.
  • Phosphorus–Carbon Bond Forming Reactions of Diphenylphosphenium and Diphenylphosphine Trifl
  • In the synthesis of adenosine 5′-(α-P-thio)triphosphate 2 (Scheme 3), diphenyl phosphorochloridate has been used to activate adenosine-5′-phosphorothioate, thereby allowing to increase the yield to 20%. ()
  • A highly efficient catalytic method for the synthesis of phosphite diesters using a readily available phosphonylation reagent and alcohols with environmentally benign Zn(ii)
  • Diphenyl phosph
  • Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphon
  • Diphenyl Diselenide-Catalyzed Synthesis of Triaryl Phosphites and Triaryl Phosphates
  • The most succesful method for the synthesis of these peptides is the condensation of N-blocked amino acids with dialkyl 6,7 or diphenyl 8.9 esters of aminoalkylphosphonic acids followed by removal of protecting groups. ()
  • Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety. (_)
  • Phosphorus-Carbon Bond Forming Reactions of Diphenylphosphenium and Diphenylphosphine Trifl
  • Diphenyl phosph
  • The ring-opening polymerization (ROP) of cyclic carbonates with diphenyl phosphate (DPP) as the organocatalyst and 3-phenyl-1-propanol (PPA) as the initiator has been studied using trimethylene carbonate (TMC), 5,5-dimethyl-1,3-dioxan-2-one, 5,5-dibromomethyl-1,3-dioxan-2-one, 5-benzyloxy-1,3-dioxan-2-one, 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one, and 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one. ()
  • Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investig
  • Diphenyl Phosphate/4-Dimethylaminopyridine as an Efficient Binary Organocatalyst System for Controlled/Living Ring-Opening Polymerization of L-Lactide Leading to Diblock and End-Functionalized Poly(L-lactide)s. ()
  • Antiviral nucleoside analogs. ()
  • Diphenyl Phosphate-Catalyzed Ring-Opening Polymeriz
  • 3,4-Bis(1-methylethyl)
  • Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. ()
  • Diphenyl phosph
  • 2-Ethylhexyl diphenyl phosphate synthesis and characteriz
  • Bioactive Functional Materials: A Perspective on Phosph
  • Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. ()
  • Organocatalytic Ring-Opening Polymerization Strategies for Synthesis of Poly(phosphothioesters) with a Pendent Phenyl Group. ()
  • Diphenyl cresyl phosph
  • Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. ()
  • Antiviral nucleoside analogs phosphorylation by nucleoside diphosph
  • Bioactive Functional Materials: A Perspective on Phosph

Sources

The Versatility of Diphenyl Phosphate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic introduction of phosphate groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. Phosphorylation can dramatically alter a compound's solubility, bioavailability, and pharmacological activity, making it a critical tool in the design of effective therapeutics. Among the diverse array of phosphorylating agents, diphenyl phosphate and its derivatives have emerged as versatile and powerful intermediates. This guide provides an in-depth exploration of the applications of diphenyl phosphate in pharmaceutical synthesis, offering not only detailed protocols but also the underlying scientific rationale for their successful implementation.

Introduction: The Strategic Advantage of the Diphenyl Phosphate Moiety

Diphenyl phosphate serves as a valuable precursor for the introduction of a phosphate monoester, a common structural motif in many biologically active molecules and prodrugs. The two phenyl groups act as effective protecting groups for the phosphate moiety, rendering the reagent stable and amenable to a variety of reaction conditions. These phenyl groups can be selectively removed under mild conditions, typically through catalytic hydrogenation, to unmask the free phosphate group at a late stage in a synthetic sequence. This strategy is particularly advantageous when working with complex molecules bearing sensitive functional groups.

The related compound, diphenyl chlorophosphate, is a more reactive phosphorylating agent and is often used for the direct phosphorylation of alcohols and amines.[1][2] However, its high reactivity can sometimes lead to a lack of selectivity with multifunctional substrates. In such cases, diphenyl phosphate, activated in situ with a coupling agent, offers a milder and more controlled approach to phosphorylation.

Core Applications in Pharmaceutical Synthesis

The utility of diphenyl phosphate and its derivatives spans several key areas of pharmaceutical development, including the synthesis of nucleoside analogs for antiviral therapies, the creation of phosphate ester prodrugs to enhance drug delivery, and the construction of phosphopeptides for research in cell signaling.

Synthesis of Nucleoside Phosphoramidate Prodrugs (ProTide Technology)

The ProTide (Pro-drug + nucleoTide) approach is a highly successful strategy for delivering nucleoside monophosphates into cells, bypassing the often inefficient initial enzymatic phosphorylation step that is required for the activation of many nucleoside-based drugs.[3][4] This technology has been instrumental in the development of blockbuster antiviral drugs like Sofosbuvir and Remdesivir.[4][5]

The core structure of a ProTide consists of a nucleoside monophosphate where the phosphate group is masked with an aryl group (often a substituted phenol) and an amino acid ester. This renders the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, the prodrug is metabolized to release the active nucleoside monophosphate.

Diphenyl phosphate derivatives are key intermediates in one of the main synthetic routes to ProTides.[4][6][7] The general workflow is depicted below:

ProTide Synthesis Workflow cluster_0 Phosphorylating Agent Preparation cluster_1 ProTide Synthesis Aryl_Phosphorodichloridate Aryl Phosphorodichloridate Phosphorochloridate_Reagent Phosphorochloridate Reagent Aryl_Phosphorodichloridate->Phosphorochloridate_Reagent 1. Reaction Amino_Acid_Ester Amino Acid Ester Amino_Acid_Ester->Phosphorochloridate_Reagent 2. Coupling ProTide ProTide Prodrug Phosphorochloridate_Reagent->ProTide 3. Coupling with Nucleoside Nucleoside Nucleoside Nucleoside->ProTide

Caption: General workflow for ProTide synthesis.

Protocol 1: Synthesis of a Uridine Phosphoramidate ProTide Intermediate

This protocol illustrates the synthesis of a key phosphoramidate intermediate using a phenyl phosphorochloridate, which can be derived from diphenyl phosphate precursors.

Materials:

  • Uridine (protected at 2' and 3' positions, e.g., with an isopropylidene group)

  • Phenyl (L-alaninylisopropyl ester) phosphorochloridate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected uridine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (1.5 eq).

  • Phosphorylation: Slowly add a solution of phenyl (L-alaninylisopropyl ester) phosphorochloridate (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired phosphoramidate ProTide.

Causality behind Experimental Choices:

  • Inert Atmosphere: The phosphorylating agent is moisture-sensitive, and an inert atmosphere prevents its hydrolysis.

  • Anhydrous Solvents: Water can react with the phosphorochloridate, leading to unwanted byproducts.

  • Base (DIPEA): The reaction generates HCl, which needs to be neutralized by a non-nucleophilic base like DIPEA to drive the reaction to completion and prevent acid-catalyzed side reactions.

  • Protection of Uridine: The 2' and 3'-hydroxyl groups of uridine are protected to ensure selective phosphorylation at the 5'-hydroxyl position.

Synthesis of Phosphate Ester Prodrugs

The introduction of a phosphate ester moiety is a common strategy to improve the aqueous solubility and bioavailability of drugs with poor pharmacokinetic profiles. A notable example is Fospropofol, a water-soluble prodrug of the anesthetic agent propofol.[8][9][10] Upon intravenous administration, Fospropofol is rapidly hydrolyzed by alkaline phosphatases to release propofol.[11]

While various synthetic routes to Fospropofol exist, some involve the use of diphenyl phosphate derivatives.[8] The general principle involves the phosphorylation of a hydroxyl group on the parent drug molecule, followed by deprotection of the phosphate group.

Phosphate Prodrug Synthesis Parent_Drug Parent Drug (with -OH group) Phosphorylated_Intermediate Diphenyl Phosphorylated Intermediate Parent_Drug->Phosphorylated_Intermediate Phosphorylation Diphenyl_Phosphate_Derivative Diphenyl Phosphate Derivative (e.g., Diphenyl Chlorophosphate) Diphenyl_Phosphate_Derivative->Phosphorylated_Intermediate Phosphate_Prodrug Phosphate Prodrug Phosphorylated_Intermediate->Phosphate_Prodrug Deprotection (e.g., Hydrogenation)

Caption: General scheme for phosphate prodrug synthesis.

Protocol 2: General Procedure for the Phosphorylation of a Phenolic Hydroxyl Group using Diphenyl Chlorophosphate

This protocol provides a general method for the phosphorylation of a phenolic hydroxyl group, a key step in the synthesis of prodrugs for phenolic drugs.

Materials:

  • Phenolic substrate (e.g., a protected propofol derivative)

  • Diphenyl chlorophosphate

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the phenolic substrate (1.0 eq) in the chosen anhydrous solvent.

  • Base Addition: Add the base (pyridine or TEA, 2.0 eq) and cool the mixture to 0 °C.

  • Phosphorylation: Slowly add diphenyl chlorophosphate (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by column chromatography to obtain the diphenyl phosphate ester.

Causality behind Experimental Choices:

  • Choice of Base: Pyridine can act as both a base and a nucleophilic catalyst, while TEA is a non-nucleophilic base. The choice depends on the reactivity of the substrate and the desired reaction rate.

  • Solvent: Aprotic solvents like DCM and THF are used to avoid reaction with the phosphorylating agent.

  • Aqueous Work-up: The acidic and basic washes are crucial for removing the excess base and any hydrolyzed phosphorylating agent.

Oligonucleotide Synthesis via the H-Phosphonate Method

The H-phosphonate method is a robust technique for the synthesis of oligonucleotides.[8][12] In this approach, a nucleoside H-phosphonate monoester is coupled with the 5'-hydroxyl group of a growing oligonucleotide chain. Diphenyl phosphite is a key reagent for the preparation of these nucleoside H-phosphonate monomers.[13]

H_Phosphonate_Method Protected_Nucleoside Protected Nucleoside H_Phosphonate_Monomer Nucleoside H-Phosphonate Monomer Protected_Nucleoside->H_Phosphonate_Monomer Diphenyl_Phosphite Diphenyl Phosphite Diphenyl_Phosphite->H_Phosphonate_Monomer Phosphonylation Coupled_Product Coupled H-Phosphonate Diester H_Phosphonate_Monomer->Coupled_Product Coupling Growing_Oligonucleotide Growing Oligonucleotide Chain Growing_Oligonucleotide->Coupled_Product Oxidized_Product Phosphodiester Linkage Coupled_Product->Oxidized_Product Oxidation

Caption: H-Phosphonate method for oligonucleotide synthesis.

Mechanistic Insights: The Chemistry of Phosphorylation

The phosphorylation of an alcohol or phenol with a diphenyl phosphate derivative typically proceeds via a nucleophilic substitution at the phosphorus center. When using the more reactive diphenyl chlorophosphate, the reaction is a direct displacement of the chloride leaving group by the hydroxyl nucleophile.

In the case of diphenyl phosphate itself, the hydroxyl group of the phosphate is not a good leaving group. Therefore, an activating agent is required. Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[14] These reagents react with the phosphate to form a highly reactive intermediate, which is then readily attacked by the alcohol or phenol.

Lewis acids can also be employed to catalyze the phosphorylation of alcohols with diphenyl phosphate.[12][15][16][17] The Lewis acid coordinates to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and facilitating the nucleophilic attack by the alcohol.[12]

Data Presentation

ApplicationSubstrateReagentKey ConditionsTypical Yield (%)Reference
ProTide Synthesis Protected NucleosidePhenyl (aminoacyl) phosphorochloridateAnhydrous DCM, DIPEA, 0°C to RT70-90[1][3]
Phosphate Prodrugs PhenolDiphenyl chlorophosphateAnhydrous solvent, Pyridine/TEA, 0°C to RT80-95[14]
Oligonucleotide Synthesis Protected NucleosideDiphenyl phosphitePyridine, RT85-95[8][13]
Lewis Acid Catalysis Secondary AlcoholDiphenyl phosphate, Al(OTf)₃, Tf₂ODCE, 40°C96[12]

Safety and Handling

Diphenyl phosphate is a stable solid, but it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][18] It is important to avoid inhalation of dust and contact with skin and eyes.[14] Diphenyl chlorophosphate is a corrosive liquid and should be handled with extreme care in a well-ventilated fume hood.[19]

Spills and Disposal:

  • Minor Spills: For small spills of diphenyl phosphate, sweep up the solid material and place it in a sealed container for disposal.[14]

  • Major Spills: In case of a larger spill, evacuate the area and follow institutional safety protocols for hazardous material cleanup.

  • Disposal: Dispose of all waste containing diphenyl phosphate and its derivatives as hazardous chemical waste in accordance with local, state, and federal regulations.[20]

Conclusion

Diphenyl phosphate and its derivatives are indispensable tools in the arsenal of the modern pharmaceutical chemist. Their ability to serve as effective phosphorylating agents, coupled with the strategic use of the phenyl protecting groups, allows for the efficient synthesis of a wide range of important pharmaceutical intermediates and final drug products. From the cutting-edge ProTide technology to the fundamental creation of phosphate ester prodrugs, the principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this versatile reagent in their drug discovery and development endeavors.

References

  • Coupling reaction of phenols with diethylphosphate in the presence of... - ResearchGate. (n.d.).
  • CN102399236A - Synthesis method of fospropofol disodium - Google Patents. (n.d.).
  • Lewis-acid-catalyzed phosphorylation of alcohols - RSC Publishing. (n.d.).
  • Synthesis of amino acid phosphoramidate monoesters via H-phosphonate intermediates - PubMed. (2006, July).
  • Lewis-acid-catalyzed phosphorylation of alcohols - PMC - PubMed Central - NIH. (n.d.).
  • Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed. (n.d.).
  • The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC - NIH. (n.d.).
  • Lewis-acid-catalyzed phosphorylation of alcohols - RSC Publishing. (2024, January 24).
  • Lewis-acid-catalyzed phosphorylation of alcohols - RSC Publishing. (2024, January 24).
  • Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates | Request PDF. (n.d.).
  • The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC - NIH. (n.d.).
  • The ProTide Prodrug Technology: From the Concept to the Clinic | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - Frontiers. (2020, November 13).
  • Phosphate isosteres in medicinal chemistry - PubMed. (n.d.).
  • Regiochemical Analysis of the ProTide Activation Mechanism - PMC - PubMed Central. (n.d.).
  • Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof | ChemRxiv. (n.d.).
  • Novel synthetic pathways for the preparation of ProTides as potential therapeutic agents - -ORCA - Cardiff University. (2018, May 23).
  • Fospropofol Disodium. (n.d.).
  • DiphenylPhosphorylAzide-26386-88-9.docx - UGA research. (n.d.).
  • A simple, rapid and efficient protocol for the selective phosphorylation of phenols with dibenzyl phosphite - Penn State Research Database. (1996, February 5).
  • US20230277567A1 - Fospropofol methods and compositions - Google Patents. (n.d.).
  • 9.4: Phosphorylation of Alcohols - Chemistry LibreTexts. (2022, July 20).
  • Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof - PMC - PubMed Central. (n.d.).
  • CN109456360B - Preparation method of fospropofol disodium - Google Patents. (n.d.).
  • Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof - ResearchGate. (2025, June 4).
  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement - 26 June 2023. (2023, June 26).
  • Catalytic phosphorylation of alcohols for phosphate ester synthesis - Lirias - KU Leuven. (2025, August 29).
  • Dissecting the role of protein phosphorylation: a chemical biology toolbox - RSC Publishing. (2022, June 21).
  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC - NIH. (n.d.).
  • The synthesis of phosphopeptides - PubMed - NIH. (n.d.).
  • Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one - MDPI. (n.d.).
  • Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC - NIH. (n.d.).
  • Phosphorylated peptide synthesis. (n.d.).
  • Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 - PubChem - NIH. (n.d.).

Sources

Application Notes & Protocols: Preparation of Diphenyl Phosphate Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of diphenyl phosphate (DPP) solutions for in vitro assays. It outlines the critical physicochemical properties of DPP, details systematic protocols for creating stable stock and working solutions, and emphasizes quality control and safety measures. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable data.

Introduction: The Critical Role of Solution Preparation in Assay Fidelity

Diphenyl phosphate (DPP) is an aryl phosphate ester that serves as a metabolite of the flame retardant triphenyl phosphate (TPHP) and is also utilized as an industrial catalyst.[1][2] Its presence in various biological and environmental systems necessitates robust in vitro toxicological and mechanistic studies. The reliability and reproducibility of such assays are fundamentally dependent on the precise and accurate preparation of test compound solutions. Improper solution preparation can lead to significant experimental artifacts, including compound precipitation, inaccurate concentration, and solvent-induced cellular toxicity, ultimately compromising data integrity.

This guide provides a detailed methodology grounded in established principles of solution chemistry and best practices for in vitro cell-based assays.[3][4] By elucidating the rationale behind each step, from solvent selection to storage conditions, this document aims to empower researchers to generate high-quality, reproducible data in their investigations of DPP.

Physicochemical Properties of Diphenyl Phosphate

A thorough understanding of the physicochemical properties of DPP is paramount for the successful preparation of solutions.

PropertyValueSource
Molecular Formula C₁₂H₁₁O₄P[1]
Molecular Weight 250.19 g/mol [1]
Physical Form White Crystalline Powder[1]
Melting Point 62-66 °C[1]
Water Solubility Insoluble[1]
Calculated Water Solubility 143.6 mg/L[5]
Solubility in Organic Solvents Soluble in benzene. Slightly soluble in chloroform and methanol.[1]
pKa 1.12 ± 0.50 (Predicted)[1]

DPP's poor aqueous solubility necessitates the use of an organic solvent for the preparation of a concentrated stock solution.

Core Protocol: Preparation of Diphenyl Phosphate Solutions

This protocol is designed to ensure the preparation of accurate, stable, and homogenous DPP solutions suitable for a wide range of in vitro assays.

Materials and Reagents
  • Diphenyl Phosphate (DPP), ≥99% purity

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber glass vials with Teflon-lined screw caps

  • Calibrated analytical balance

  • Volumetric flasks (Class A)[6]

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator

  • Sterile cell culture medium or assay buffer

Workflow for Solution Preparation

The following diagram illustrates the overall workflow for preparing DPP solutions for in vitro assays.

G cluster_0 PART 1: Stock Solution Preparation cluster_1 PART 2: Working Solution Preparation cluster_2 PART 3: Quality Control & Assay Calculate_Mass 1. Calculate Required Mass Weigh_DPP 2. Weigh DPP Accurately Calculate_Mass->Weigh_DPP Dissolve_in_DMSO 3. Dissolve in DMSO Weigh_DPP->Dissolve_in_DMSO Ensure_Homogeneity 4. Ensure Complete Dissolution (Vortex/Sonicate) Dissolve_in_DMSO->Ensure_Homogeneity Aliquot_and_Store 5. Aliquot and Store at -20°C Ensure_Homogeneity->Aliquot_and_Store Thaw_Stock 6. Thaw Stock Solution Aliquot_and_Store->Thaw_Stock Serial_Dilution 7. Perform Serial Dilutions in Culture Medium/Buffer Thaw_Stock->Serial_Dilution Final_Concentration 8. Achieve Final Assay Concentrations Serial_Dilution->Final_Concentration Vehicle_Control 9. Prepare Vehicle Control Serial_Dilution->Vehicle_Control Introduce_to_Assay 10. Introduce to In Vitro Assay Final_Concentration->Introduce_to_Assay Vehicle_Control->Introduce_to_Assay

Workflow for DPP Solution Preparation

Step-by-Step Protocol for 10 mM Stock Solution
  • Calculate the required mass of DPP: To prepare a 10 mM stock solution in a final volume of 10 mL, the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.01 L x 250.19 g/mol x 1000 mg/g = 25.02 mg

  • Weighing the Compound:

    • Place a clean weigh boat on a calibrated analytical balance and tare to zero.

    • Carefully weigh out approximately 25.02 mg of DPP. It is crucial to record the exact mass weighed for accurate concentration calculation.[6]

  • Dissolution in DMSO:

    • Quantitatively transfer the weighed DPP to a 10 mL Class A volumetric flask.

    • Add approximately 8 mL of sterile, cell culture-grade DMSO to the flask.

    • Cap the flask and vortex thoroughly to facilitate dissolution. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure no particulate matter remains.

  • Final Volume Adjustment:

    • Once the DPP is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.[6]

    • Cap the flask and invert it 15-20 times to ensure a homogenous solution.[8]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials with Teflon-lined screw caps.[8][9]

    • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for long-term stability.[8]

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or assay buffer immediately before use.

  • Thaw the Stock Solution: Remove one aliquot of the 10 mM DPP stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Serial Dilutions: Perform serial dilutions of the thawed stock solution in your chosen aqueous medium (e.g., cell culture medium) to achieve the desired final concentrations for your assay. It is critical to maintain a consistent final concentration of the solvent (DMSO) across all experimental conditions, including the vehicle control.[10][11]

    • Rationale for Consistent Solvent Concentration: Organic solvents like DMSO can have concentration-dependent effects on cell-based assays.[10][11][12] Maintaining a constant, low concentration of DMSO (typically ≤0.5%) across all wells is essential to distinguish the effects of the compound from those of the solvent.[10][11]

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, sterile-filtered solvents to prevent contamination and interference with the assay.

  • Accurate Measurements: Utilize calibrated balances and pipettes for all measurements to ensure the accuracy of the final concentrations.[6][9]

  • Vehicle Control: A vehicle control (cell culture medium or buffer containing the same final concentration of DMSO as the test wells) must be included in every experiment to account for any solvent-induced effects.[10][11]

  • Solubility Check: After preparing the final working solutions, visually inspect them for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous medium, and the experimental design should be adjusted.

Stability and Hydrolysis Considerations

While DPP is generally stable under normal temperatures and pressures, it is important to be aware of its potential for hydrolysis.[13] In aqueous solutions, particularly at neutral to basic pH, triphenyl phosphate undergoes hydrolysis to form DPP and phenol.[5] DPP itself appears to be more resistant to further hydrolysis under these conditions.[5] However, the rate of alkaline hydrolysis of DPP can be increased in the presence of certain ions.[14] For long-term storage, keeping the compound in a dry, solid form or as a concentrated stock in an anhydrous solvent like DMSO at low temperatures is recommended.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling DPP and organic solvents.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13][15]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water.[13]

  • Disposal: Dispose of all waste materials in accordance with institutional and local regulations.

Conclusion

The protocols and guidelines presented in this document are designed to ensure the preparation of high-quality diphenyl phosphate solutions for in vitro assays. By adhering to these procedures and understanding the underlying scientific principles, researchers can enhance the reliability and reproducibility of their experimental results, leading to a more accurate assessment of the biological effects of DPP.

References

  • Bøgh, K. L., & Hansen, E. B. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diphenyl Phosphate, 99%.
  • Australian Government Department of Health. (2023, June 26). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
  • Santa Cruz Biotechnology. (n.d.). Diphenyl phosphate - Material Safety Data Sheet.
  • Bøgh, K. L., & Hansen, E. B. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Kramer, N. E., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology.
  • Hurst, R. O., & Butler, G. C. (1951). THE HYDROLYSIS OF PHOSPHATE DIESTERS WITH BARIUM HYDROXIDE. Canadian Journal of Chemistry, 29(11), 947–953.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Enfanos. (n.d.). Preparation of Stock Solutions.
  • TargetMol. (n.d.). Diphenyl phosphate.
  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • ChemicalBook. (n.d.). Diphenyl phosphate.
  • Mitchell, C. A., et al. (2018). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Chemical research in toxicology, 31(11), 1183–1191.
  • Sigma-Aldrich. (n.d.). Diphenyl phosphate 99%.

Sources

Application Notes & Protocols: Characterizing Diphenyl Phosphate Binding to Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diphenyl Phosphate-Protein Interactions

Diphenyl phosphate (DPP) is a metabolite of the widely used organophosphate flame retardant, triphenyl phosphate (TPHP)[1]. Its prevalence in the environment and detection in human tissues raise significant toxicological questions. Many of these concerns stem from the ability of DPP and related organophosphates to interact with and often inhibit a wide range of proteins, most notably enzymes such as cholinesterases and proteases. Understanding the molecular basis of these interactions—quantifying their affinity, kinetics, and thermodynamics, and visualizing the precise structural engagement—is paramount for several key research areas:

  • Toxicology and Mechanistic Biology: Elucidating how DPP disrupts normal physiological processes at a molecular level.

  • Drug Discovery: Utilizing the phosphate-binding motif to design novel inhibitors or therapeutic agents that target specific proteins.[2]

  • Bioremediation: Engineering proteins or enzymes to selectively bind and sequester environmental contaminants like DPP.

This guide provides an in-depth overview of the principal biophysical and biochemical methods used to study the binding of small molecules like DPP to protein targets. It moves beyond mere procedural lists to explain the underlying principles, helping researchers make informed decisions about experimental design and data interpretation. Each protocol is presented as a self-validating system, emphasizing critical controls and potential pitfalls to ensure data integrity.

Section 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) stands as a premier method for the thermodynamic characterization of protein-ligand interactions.[3] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[4][5] This allows for the simultaneous determination of the binding affinity (KD), reaction stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) in a single, label-free, in-solution experiment.[3][6][7]

Principle of Operation

An ITC instrument consists of two highly sensitive cells—a sample cell and a reference cell—housed within an adiabatic jacket.[4] The sample cell contains the protein of interest, while the reference cell contains buffer. A syringe, also containing the ligand (DPP), performs a series of precise injections into the sample cell. As DPP binds to the protein, heat is exchanged, creating a temperature difference between the sample and reference cells. The instrument's feedback system applies power to maintain a zero temperature difference, and this power input is what is measured. The resulting data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks and plotting them against the molar ratio of ligand to protein generates a binding isotherm, from which the thermodynamic parameters are derived.[6]

Experimental Workflow Diagram

ITC_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: ITC Experiment cluster_analysis Phase 3: Data Analysis P_Prep Prepare Protein Solution (e.g., 20-50 µM) Buffer_Match Dialyze/Buffer Exchange Protein and DPP into Identical Buffer P_Prep->Buffer_Match L_Prep Prepare Ligand (DPP) Solution (e.g., 200-500 µM, 10x Protein) L_Prep->Buffer_Match Degas Degas All Solutions Buffer_Match->Degas Load Load Protein into Sample Cell & DPP into Syringe Degas->Load Equilibrate Thermal Equilibration Load->Equilibrate Titrate Perform Automated Titration Injections Equilibrate->Titrate Integrate Integrate Raw Heat Peaks Titrate->Integrate Plot Plot Heat vs. Molar Ratio Integrate->Plot Fit Fit to Binding Model (e.g., One-Site) Plot->Fit Results Determine: K_D, n, ΔH, ΔS Fit->Results

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol for DPP-Protein Interaction Analysis via ITC

Causality Behind Choices: The success of an ITC experiment hinges on meticulous sample preparation. Buffer mismatch between the syringe and the cell is a common source of large heats of dilution that can obscure the true binding signal.[6] Therefore, dialysis or buffer exchange is a non-negotiable step. Concentrations are chosen to satisfy the "c-window" (c = n[Protein]/KD), ideally between 5 and 500, to ensure a well-defined sigmoidal binding curve.[6]

  • Protein and Ligand Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Prepare a stock solution of Diphenyl Phosphate (DPP) in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer. Ensure the final DMSO concentration is identical in both protein and ligand solutions and is typically kept low (<2%) to avoid interference.

    • Crucial Step: Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4).[6] Use the exact same dialysis buffer to prepare the DPP solution. This minimizes buffer mismatch artifacts.

  • Concentration Determination:

    • Accurately determine the concentration of the active protein (e.g., via a functional assay or UV-Vis spectroscopy).

    • Accurately determine the DPP concentration.

    • A typical starting point is a protein concentration in the cell of 20-50 µM and a DPP concentration in the syringe of 200-500 µM (a 10-15 fold molar excess).

  • Instrument Setup and Execution:

    • Thoroughly clean the instrument cells and syringe with buffer.

    • Load the protein solution into the sample cell and the DPP solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Set the injection parameters: typically a small initial injection (e.g., 0.5 µL) to remove air bubbles, followed by 19-29 injections of 1-2 µL each, with sufficient spacing (e.g., 150 seconds) to allow a return to baseline.

  • Control Experiments (Self-Validation):

    • DPP into Buffer: Titrate DPP from the syringe into the sample cell containing only buffer. This measures the heat of dilution of the ligand and is essential for accurate baseline correction.

    • Buffer into Protein: Titrate buffer from the syringe into the protein solution. This accounts for any heat effects from injection or protein dilution.

  • Data Analysis:

    • Subtract the heats of dilution (from the DPP-into-buffer control) from the raw experimental data.

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the corrected ΔH per mole of injectant against the molar ratio of [DPP]/[Protein].

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to extract KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Data Interpretation
ParameterWhat It MeasuresInterpretation for DPP Binding
KD (Dissociation Constant) Binding AffinityLower KD (e.g., nM) indicates tighter binding; higher KD (e.g., µM-mM) indicates weaker binding.
n (Stoichiometry) Molar Ratio of BindingAn 'n' value near 1 suggests a 1:1 binding model. Values deviating significantly may indicate inactive protein, concentration errors, or multiple binding sites.
ΔH (Enthalpy Change) Heat of BindingA negative ΔH (exothermic) suggests favorable hydrogen bonding and van der Waals interactions. A positive ΔH (endothermic) suggests that hydrophobic interactions and solvent rearrangement are the primary drivers.
ΔS (Entropy Change) Change in System DisorderA positive ΔS is favorable and often driven by the release of ordered water molecules from the binding interface (hydrophobic effect). A negative ΔS is unfavorable and indicates a loss of conformational freedom upon binding.

Section 2: Surface Plasmon Resonance (SPR) - Probing Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[8][9] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[10]

Principle of Operation

In a typical SPR experiment, one molecule (the "ligand," usually the protein) is immobilized on a gold-coated sensor chip.[10] The other molecule (the "analyte," in this case DPP) is flowed across the surface in a continuous stream of buffer. Polarized light is directed at the underside of the chip. At a specific angle, known as the resonance angle, the light excites surface plasmons on the gold film, causing a dip in the intensity of the reflected light.[9] When the analyte binds to the immobilized ligand, the refractive index at the surface changes, which in turn shifts the resonance angle.[11] This shift is monitored in real-time and is directly proportional to the mass accumulating on the surface. The resulting plot of response versus time is called a sensorgram.[11]

Experimental Workflow Diagram

SPR_Workflow cluster_prep Phase 1: Preparation & Immobilization cluster_exp Phase 2: Kinetic Analysis cluster_analysis Phase 3: Data Analysis Chip_Prep Select & Prepare Sensor Chip (e.g., CM5) Immobilize Immobilize Protein (Ligand) via Amine Coupling Chip_Prep->Immobilize Block Block Remaining Active Sites Immobilize->Block Baseline Establish Stable Baseline with Running Buffer Block->Baseline Association Inject DPP (Analyte) at Various Concentrations Baseline->Association Dissociation Flow Running Buffer to Monitor Dissociation Association->Dissociation Regeneration Inject Regeneration Solution (if necessary) Dissociation->Regeneration Ref_Subtract Reference Surface Subtraction Regeneration->Ref_Subtract Fit_Kinetics Globally Fit Sensorgrams to a Kinetic Model (e.g., 1:1 Langmuir) Ref_Subtract->Fit_Kinetics Results Determine: k_a, k_d, K_D Fit_Kinetics->Results

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol for DPP-Protein Interaction Analysis via SPR

Causality Behind Choices: The choice of immobilization strategy is critical to ensure the protein remains active. Amine coupling is common but can be random; if the binding site is near a lysine residue, this could occlude binding. A reference flow cell, where the surface is activated and blocked without protein, is essential to subtract bulk refractive index changes and non-specific binding, ensuring the measured signal is from the specific interaction.[11]

  • Immobilization of the Protein (Ligand):

    • Select a suitable sensor chip (e.g., a CM5 carboxymethylated dextran chip for amine coupling).

    • Activate the surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    • Inject the purified protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently couple to the chip via its primary amines.

    • Deactivate and block any remaining reactive sites on the surface by injecting ethanolamine.

    • Crucial Step: Perform the same activation/blocking procedure on a reference flow cell without injecting the protein. This channel will serve as the control.

  • Analyte Preparation and Binding Analysis:

    • Prepare a series of dilutions of DPP in the running buffer (e.g., HBS-EP+ buffer). The concentration range should ideally span from 0.1x to 10x the expected KD.

    • Establish a stable baseline by flowing running buffer over both the protein-coupled and reference flow cells.

    • Perform a kinetic titration cycle:

      • Association: Inject a specific concentration of DPP for a defined period (e.g., 60-180 seconds) to monitor the binding phase.

      • Dissociation: Switch back to flowing running buffer and monitor the signal decrease as DPP dissociates from the protein (e.g., for 180-600 seconds).

      • Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to strip all bound DPP, returning the surface to its baseline state for the next injection. This step requires careful scouting to ensure it doesn't denature the immobilized protein.

    • Repeat the cycle for each DPP concentration, including a zero-concentration (buffer only) injection for double-referencing.

  • Data Analysis:

    • Process the raw data by first subtracting the signal from the reference flow cell (to correct for bulk effects) and then subtracting the signal from the buffer-only injection (to correct for drift).

    • The resulting sensorgrams show the specific binding interaction.

    • Perform a global fit on the entire set of concentration-dependent sensorgrams using an appropriate kinetic model (e.g., 1:1 Langmuir binding model). This simultaneous analysis of all curves yields robust values for ka, kd, and the calculated KD.

Data Interpretation
ParameterWhat It MeasuresInterpretation for DPP Binding
ka (Association Rate) "On-rate" (M-1s-1)How quickly DPP binds to the protein. A faster on-rate contributes to higher affinity.
kd (Dissociation Rate) "Off-rate" (s-1)How quickly DPP dissociates from the protein. A slower off-rate is a key characteristic of high-affinity binders and is often a focus of drug optimization.
KD (Dissociation Constant) Binding Affinity (M)Calculated as kd/ka. Provides a measure of the overall binding strength, which should be comparable to values obtained by other methods like ITC.
Rmax Maximum Analyte BindingThe theoretical signal at saturation. Can be used to confirm the activity of the immobilized protein surface.

Section 3: Enzyme Inhibition Assays - A Functional Readout of Binding

For protein targets that are enzymes, the most direct functional consequence of DPP binding is often the inhibition of catalytic activity. Enzyme kinetic assays are a cornerstone of drug discovery and toxicology, providing a clear measure of a ligand's potency (e.g., IC50 or Ki).[12][13]

Principle of Operation

These assays monitor the rate of an enzyme-catalyzed reaction over time. This is typically achieved by using a substrate that is converted into a product with a distinct optical property (e.g., color or fluorescence).[14] The initial rate of the reaction is measured in the absence and presence of varying concentrations of the inhibitor (DPP). By comparing these rates, one can determine the concentration of DPP required to inhibit the enzyme's activity by 50% (the IC50). Further kinetic experiments, where both substrate and inhibitor concentrations are varied, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and determine the true inhibition constant (Ki).[15]

Experimental Workflow Diagram

Enzyme_Kinetics_Workflow cluster_prep Phase 1: Assay Development cluster_exp Phase 2: IC50 Determination cluster_analysis Phase 3: Data Analysis Reagent_Prep Prepare Enzyme, Substrate, & DPP Stock Solutions Assay_Opt Optimize Buffer, pH, Enzyme & Substrate Conc. Reagent_Prep->Assay_Opt Linearity Confirm Linear Reaction Rate Over Time Assay_Opt->Linearity Setup_Plate Plate Enzyme & Serially Diluted DPP Linearity->Setup_Plate Incubate Pre-incubate Enzyme with DPP Setup_Plate->Incubate Initiate Initiate Reaction by Adding Substrate Incubate->Initiate Measure Measure Product Formation (e.g., Absorbance) Over Time Initiate->Measure Calc_Rates Calculate Initial Reaction Rates (V_0) Measure->Calc_Rates Plot_Dose Plot % Inhibition vs. [DPP] (log scale) Calc_Rates->Plot_Dose Fit_IC50 Fit to a Dose-Response Model Plot_Dose->Fit_IC50 Results Determine IC50 Value Fit_IC50->Results

Caption: Workflow for an enzyme inhibition kinetics experiment.

Detailed Protocol for Determining DPP's IC50

Causality Behind Choices: The substrate concentration is typically fixed at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to inhibition without being saturated by the substrate, which can mask the effects of a competitive inhibitor. A pre-incubation step is included to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.

  • Assay Setup and Optimization:

    • Identify a suitable substrate for the target enzyme that produces a spectrophotometrically detectable product (e.g., p-nitrophenyl phosphate for phosphatases, which releases yellow p-nitrophenol).[12]

    • Determine the enzyme's Km for the substrate by measuring initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

    • Establish assay conditions (enzyme concentration, time course) that result in a linear rate of product formation.

  • IC50 Determination:

    • Prepare a 96-well plate. In each well, add the assay buffer and the fixed concentration of the enzyme.

    • Prepare a serial dilution of DPP (e.g., 11-point, 3-fold dilution starting from 100 µM). Add a fixed volume of each DPP concentration to the wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition/background) controls.

    • Crucial Step: Pre-incubate the plate (containing enzyme and DPP) for a set period (e.g., 15-30 minutes at room temperature) to allow the binding to reach equilibrium.

    • Initiate the reaction by adding the substrate to all wells (at a final concentration equal to its Km).

    • Immediately place the plate in a plate reader and measure the absorbance (or fluorescence) at regular intervals (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • For each DPP concentration, calculate the initial reaction rate (V0) by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the data by converting the rates into percentage inhibition: % Inhibition = 100 * (1 - (Rateinhibitor / Rateno inhibitor)).

    • Plot % Inhibition versus the logarithm of the DPP concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to accurately determine the IC50 value.

Section 4: Structural Biology Methods - Visualizing the Binding Mode

While the previous methods quantify the "how strong" and "how fast" of binding, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy address the "how" and "where" at an atomic level.

X-Ray Crystallography

This technique provides a high-resolution, three-dimensional snapshot of the protein-ligand complex.[16][17] It is the definitive method for identifying the specific amino acid residues involved in binding DPP, visualizing the hydrogen bonds, hydrophobic interactions, and the precise orientation of DPP within the binding pocket.

Protocol Outline: The process involves either co-crystallizing the protein in the presence of DPP or soaking pre-existing protein crystals in a solution containing DPP.[18][19][20] The resulting complex crystals are then exposed to a focused X-ray beam. The diffraction pattern is collected and used to calculate an electron density map, into which the atomic model of the protein-DPP complex is built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a versatile solution-based technique that can identify the binding site and provide information on the dynamics of the interaction without the need for crystallization.[21][22]

Protocol Outline (Chemical Shift Perturbation): A common NMR experiment is the 1H-15N HSQC, which generates a "fingerprint" of the protein, with one peak for each backbone N-H group. Upon titration with DPP, residues in or near the binding site will experience a change in their chemical environment, causing their corresponding peaks in the HSQC spectrum to shift.[23] By mapping these shifting peaks back onto the protein's structure, the binding site can be identified. This method is particularly powerful for detecting even weak or transient interactions.[22]

Comparative Summary of Methods

MethodPrimary OutputThroughputProtein Req.Key StrengthsKey Limitations
Isothermal Titration Calorimetry (ITC) KD, n, ΔH, ΔSLowHighLabel-free, in-solution, full thermodynamic profile.[7]Requires relatively large amounts of pure protein; sensitive to buffer mismatch.
Surface Plasmon Resonance (SPR) ka, kd, KDMediumLowReal-time kinetics, high sensitivity, label-free analyte.[8][10]Protein must be immobilized, which can affect activity; potential for mass transport limitations.
Enzyme Inhibition Assays IC50, Ki, MechanismHighVery LowDirect measure of functional effect, highly sensitive, suitable for HTS.Indirect measure of binding; requires an active enzyme and a suitable assay.
X-Ray Crystallography 3D Atomic StructureLowHighUnambiguous, high-resolution structural detail of the binding mode.[16]Requires well-diffracting crystals, which can be a major bottleneck; provides a static picture.
NMR Spectroscopy Binding Site Mapping, KDLow-MediumHighIn-solution, provides dynamic information, good for weak binders.[21][22]Requires large amounts of soluble, stable, isotopically-labeled protein; generally limited to smaller proteins (<40 kDa).

Conclusion

The study of diphenyl phosphate binding to proteins is a multi-faceted challenge that benefits from an integrated methodological approach. No single technique provides all the answers. A robust investigation might begin with a high-throughput functional screen (enzyme assay) to identify hits, followed by ITC and SPR to accurately quantify the thermodynamics and kinetics of the interaction. Finally, X-ray crystallography or NMR can provide the atomic-level structural details necessary to fully understand the mechanism of binding and to guide future research, whether in toxicology, drug design, or environmental science.

References

  • Berdini, I. & Angulo, J. NMR-based analysis of protein-ligand interactions. PubMed.
  • Chakraborty, S. & Chary, K.V.R. Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate.
  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. Creative Biostructure.
  • Medek, A., et al. Binding site identification and structure determination of protein-ligand complexes by NMR a semiautomated approach. PubMed.
  • Das, P., et al. A review of biophysical strategies to investigate protein-ligand binding: What have we employed? ResearchGate.
  • A review of biophysical strategies to investigate protein-ligand binding: What have we employed? PubMed.
  • Chakraborty, S. & Chary, K.V.R. Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Publications.
  • Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. NIH.
  • Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. Springer Nature Experiments.
  • Tuma, R. & Valenti, D. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed.
  • Studying Protein–Ligand Interactions Using X-Ray Crystallography.
  • Guidelines for the successful generation of protein–ligand complex crystals. NIH.
  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed.
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.
  • Characterization of molecular interactions using isothermal titration calorimetry. PubMed.
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments.
  • Pierce, M.M., Raman, C.S. & Nall, B.T. Isothermal titration calorimetry of protein-protein interactions. Semantic Scholar.
  • Congreve, M., et al. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed.
  • Oriented assembly of surface plasmon resonance biosensor through staphylococcal protein A for the chlorpyrifos detection. ResearchGate.
  • Andersen, A.P., et al. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. PubMed.
  • Analysis of Protein Interactions by Surface Plasmon Resonance. ResearchGate.
  • Douzi, B., et al. Protein-Protein Interactions: Surface Plasmon Resonance. PubMed.
  • Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. NIH.
  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. NIH.
  • Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry. Department of Biochemistry.
  • Phosphate binding sites identification in protein structures. NIH.
  • Elucidating the Phosphate Binding Mode of PBP: The Critical Effect of Buffer Solution. NIH.
  • Biological Activities of the Extract and Hitorins A and B from Chloranthus quadrifolius in Human Adipose-Derived Mesenchymal Stem Cells. MDPI.
  • Lim, K.F. (PDF) Inhibition of the Reaction Kinetics of the Enzyme o-Diphenol Oxidase. ResearchGate.
  • Phosphate-binding proteins and peptides: from molecular mechanisms to potential applications. PubMed.
  • LearnChemE. Enzyme Inhibition Kinetics (Interactive Simulation). YouTube.
  • Widely Used Flame Retardants Linked to 25% Higher Risk of Heart Disease.

Sources

application of diphenyl phosphate in materials science research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Diphenyl Phosphate in Materials Science Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the multifaceted applications of Diphenyl Phosphate (DPP) in materials science. Eschewing a rigid template, this guide is structured to logically present the core functionalities of DPP, offering deep insights into the causality behind experimental choices and providing validated protocols for its principal applications.

Introduction to Diphenyl Phosphate: A Versatile Organophosphorus Compound

Diphenyl Phosphate (DPP), with the chemical formula (C₆H₅O)₂PO₂H, is a versatile organophosphorus compound that has garnered significant attention across various industrial and research sectors.[1] It is a colorless to pale yellow liquid or white powder, valued for its high thermal stability and compatibility with a wide range of polymeric systems.[1] These intrinsic properties make it a critical component in the development of advanced materials. Its primary roles in materials science are as a highly effective flame retardant, a functional plasticizer, and a proficient organocatalyst for polymerization reactions. This guide will delve into these key applications, providing both the theoretical framework and practical methodologies for its use.

Application I: Diphenyl Phosphate as a Halogen-Free Flame Retardant

The increasing regulatory pressure to phase out halogenated flame retardants due to environmental and health concerns has propelled phosphorus-based compounds like DPP to the forefront of materials safety research.[2] DPP and its derivatives are particularly effective in enhancing the fire resistance of engineering plastics such as polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their alloys.[3][4]

Scientific Principles and Mechanism of Action

The flame retardant efficacy of DPP stems from its ability to act in both the condensed (solid) phase and the gas phase during combustion. This dual-mode action is critical for interrupting the self-sustaining cycle of burning.

  • Condensed-Phase Action: Upon heating, DPP decomposes to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer matrix, promoting the formation of a stable, insulating layer of char on the material's surface.[5] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase.[3][6]

  • Gas-Phase Action: Volatile phosphorus-containing radicals (e.g., PO•) are released into the flame. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion reaction in the flame.[7] By quenching these radicals, the flame chemistry is interrupted, leading to flame inhibition and extinguishment.

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + DPP Heat Heat Source Char Protective Char Layer Decomposition DPP -> Phosphoric Acid Volatiles Flammable Volatiles Flame Combustion (H•, OH• radicals) PO_radicals PO• Radicals Quenching Radical Quenching

Figure 1: Dual-Mode Flame Retardancy Mechanism of DPP
Application Protocol: Evaluating Flame Retardancy in a PC/ABS Blend

This protocol describes the preparation of a flame-retardant Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blend using a DPP derivative, Bisphenol A bis(diphenyl phosphate) (BDP), and its subsequent evaluation. Aromatic phosphates like BDP are commonly used for their excellent compatibility and efficiency in these systems.[3][8]

1. Materials and Equipment:

  • PC/ABS alloy pellets (e.g., 70:30 ratio)

  • Bisphenol A bis(diphenyl phosphate) (BDP) powder

  • Twin-screw extruder

  • Injection molding machine

  • UL-94 vertical burn test chamber

  • Limiting Oxygen Index (LOI) apparatus

  • Conditioning chamber (23 °C, 50% RH)

2. Step-by-Step Methodology:

  • Drying: Dry the PC/ABS pellets and BDP powder in a vacuum oven at 80 °C for at least 4 hours to remove residual moisture, which can cause polymer degradation during processing.[6]

  • Compounding: Pre-mix the dried PC/ABS pellets with the desired weight percentage (wt%) of BDP. Common loadings for evaluation range from 10 to 25 wt%.[3][4][9]

  • Extrusion: Feed the mixture into a co-rotating twin-screw extruder. Set a temperature profile appropriate for PC/ABS, typically ranging from 230 °C to 260 °C from the feed zone to the die. The screw speed should be set to ensure homogeneous mixing.

  • Pelletization: Extrude the molten blend through a strand die, cool the strands in a water bath, and pelletize them into uniform granules.

  • Injection Molding: Dry the compounded pellets again (80 °C, 4 hours). Use an injection molding machine to produce test specimens of the required dimensions for UL-94 and LOI testing.

  • Conditioning: Condition all test specimens for at least 48 hours at 23 °C and 50% relative humidity before testing.

  • Flame Retardancy Testing:

    • UL-94 Vertical Burn Test: Mount a specimen vertically and apply a flame for 10 seconds. Observe the afterflame time (t1). Reapply the flame for another 10 seconds and record the second afterflame time (t2) and any glowing combustion. Note if flaming drips ignite a cotton patch below. Classify the material as V-0, V-1, or V-2 based on the criteria.

    • Limiting Oxygen Index (LOI) Test: Place a specimen in a vertical glass column. Introduce a mixture of oxygen and nitrogen into the column and ignite the top of the specimen. Determine the minimum oxygen concentration required to sustain combustion for three minutes or consumption of 5 cm of the sample.

3. Expected Results: The addition of BDP is expected to significantly improve the flame retardancy of the PC/ABS blend. As the concentration of BDP increases, the LOI value should increase, and the UL-94 rating should improve from a failing grade to V-1 or V-0.[3][4]

Sample CompositionLOI (%)UL-94 Rating
Pure PC/ABS~21.0Fails
PC/ABS + 15 wt% BDP~24.7V-1
PC/ABS + 20 wt% BDP~25.4V-0
(Data synthesized from representative studies for illustrative purposes)[3][4][9]

Application II: Diphenyl Phosphate as a Plasticizer

Diphenyl phosphate and its alkylated derivatives, such as isooctyl diphenyl phosphate, serve as effective plasticizers.[10] Plasticizers are additives that increase the flexibility, workability, and durability of a material, most notably polyvinyl chloride (PVC).[1][11] The dual functionality of some DPP derivatives as both a plasticizer and a flame retardant makes them highly valuable additives.[5]

Scientific Principles and Mechanism of Action

The rigidity of many polymers, like PVC, is due to strong intermolecular forces (van der Waals forces and dipole-dipole interactions) between the polymer chains. Plasticizers work by embedding themselves between these chains. Their molecules increase the intermolecular spacing, thereby reducing the cohesive forces between the polymer chains and allowing them to move more freely past one another.[11] This increased mobility lowers the material's glass transition temperature (Tg), transitioning it from a hard, rigid state to a softer, more flexible one at room temperature.

G cluster_before Rigid Polymer (e.g., PVC) p1 ~~~~~ p2 ~~~~~ p1->p2 Strong Intermolecular Forces p3 ~~~~~ p2->p3 Strong Intermolecular Forces Plus + dpp_node Diphenyl Phosphate Arrow cluster_after cluster_after cluster_before cluster_before

Figure 2: Mechanism of Plasticization
Application Protocol: Preparation and Characterization of Plasticized PVC

This protocol details the preparation of a flexible PVC film using isodecyl diphenyl phosphate (IDDP) as a plasticizer and flame retardant.[12]

1. Materials and Equipment:

  • PVC resin (K-value 65-70)

  • Isodecyl diphenyl phosphate (IDDP)[12]

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill

  • Hydraulic press with heating and cooling platens

  • Shore A durometer

  • Universal testing machine for tensile properties

2. Step-by-Step Methodology:

  • Formulation: Prepare a formulation based on parts per hundred of resin (phr). A typical formulation would be:

    • PVC: 100 phr

    • IDDP: 40-60 phr (adjust for desired flexibility)

    • Thermal Stabilizer: 2-3 phr

  • Dry Blending: In a high-speed mixer, thoroughly blend the PVC resin, IDDP, and thermal stabilizer until a free-flowing powder (dry blend) is obtained. The thermal stabilizer is crucial to prevent PVC degradation at high processing temperatures.

  • Milling: Set the temperature of the two-roll mill to approximately 160-170 °C. Add the dry blend to the mill. The material will fuse and form a continuous sheet around one of the rolls.

  • Compounding: Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete homogenization of the plasticizer and other additives.

  • Sheet Preparation: Once homogenized, remove the sheet from the mill.

  • Pressing: Place a section of the milled sheet into a picture-frame mold between two polished steel plates. Place the assembly in a hydraulic press preheated to 170-180 °C. Apply low pressure initially, then increase to high pressure (e.g., 10 MPa) for 3-5 minutes to form a smooth, void-free sheet.

  • Cooling: Transfer the mold to a cooling press (or cool under pressure) to solidify the sheet.

  • Characterization:

    • Hardness: Measure the Shore A hardness of the cooled sheet at several points using a durometer.

    • Tensile Properties: Cut dumbbell-shaped specimens from the sheet. Using a universal testing machine, measure the tensile strength, elongation at break, and modulus.

3. Expected Results: The resulting PVC sheet will be significantly more flexible than unplasticized PVC. Increasing the concentration of IDDP will lead to a lower Shore A hardness value and a higher elongation at break, indicating increased flexibility.

Application III: Diphenyl Phosphate as an Organocatalyst in Polymer Synthesis

DPP has emerged as a highly efficient and versatile acidic organocatalyst for the controlled/living ring-opening polymerization (ROP) of cyclic esters (lactones) and carbonates.[13][14] This method provides an excellent route to creating well-defined, biodegradable polyesters and polycarbonates with controlled molecular weights and narrow polydispersity indices.[15]

Scientific Principles and Mechanism of Action

DPP catalyzes ROP via a hydrogen bonding mechanism. The acidic proton of the phosphate group activates the carbonyl group of the cyclic monomer, making it more susceptible to nucleophilic attack. An initiator, typically an alcohol, then attacks the activated carbonyl, opening the ring. The propagating chain end remains activated by the DPP catalyst, allowing for the sequential addition of monomer units in a controlled fashion. This "living" characteristic allows for the synthesis of block copolymers by sequential monomer addition.[13][14]

// Nodes Start [label="Start: Prepare Reactants", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Dry Monomer (e.g., ε-CL)\n& Initiator (e.g., PPA)\nover CaH₂"]; Catalyst [label="Prepare DPP Catalyst\nSolution in Toluene"]; Reactor [label="Charge Schlenk Flask\nwith Reactants\nunder Inert Atmosphere (N₂/Ar)"]; Polymerization [label="Conduct Polymerization\n(Room Temp, Toluene)"]; Quench [label="Quench Reaction\n(e.g., with Triethylamine)"]; Precipitate [label="Precipitate Polymer\nin Cold Methanol"]; Filter [label="Filter and Dry\nPolymer Product"]; Analyze [label="Characterize Polymer\n(GPC, NMR)"]; End [label="End: Obtain Well-Defined\nPolyester", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Dry; Start -> Catalyst; Dry -> Reactor; Catalyst -> Reactor; Reactor -> Polymerization; Polymerization -> Quench; Quench -> Precipitate; Precipitate -> Filter; Filter -> Analyze; Analyze -> End; }

Figure 3: Workflow for DPP-Catalyzed ROP
Application Protocol: Synthesis of Poly(ε-caprolactone) (PCL) via DPP-Catalyzed ROP

This protocol outlines the synthesis of PCL, a widely used biodegradable polyester, using DPP as the catalyst.[14]

1. Materials and Equipment:

  • ε-Caprolactone (ε-CL) monomer

  • Diphenyl phosphate (DPP)

  • 3-phenyl-1-propanol (PPA) as initiator

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Calcium hydride (CaH₂)

  • Schlenk flask and vacuum line/glovebox

  • Magnetic stirrer

  • Gel Permeation Chromatography (GPC) for molecular weight analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural analysis

2. Step-by-Step Methodology:

  • Purification: Purify ε-CL and PPA by drying over CaH₂ overnight followed by distillation under reduced pressure to remove water, which can interfere with the polymerization.

  • Catalyst Preparation: Prepare a stock solution of DPP in anhydrous toluene (e.g., 1.0 M).

  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), add the desired amount of ε-CL monomer and anhydrous toluene to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Initiation: Inject the required amount of initiator (PPA) into the flask. The monomer-to-initiator ratio ([ε-CL]₀/[PPA]₀) will determine the target molecular weight of the polymer.

  • Polymerization: Start the polymerization by injecting the DPP catalyst solution. A typical ratio is [Monomer]₀/[Initiator]₀/[Catalyst]₀ of 50/1/1.[14] Allow the reaction to proceed at room temperature with stirring. Monitor the progress by taking aliquots and analyzing monomer conversion via ¹H NMR.

  • Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by adding a small amount of a basic quenching agent like triethylamine. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: Collect the white PCL precipitate by filtration and wash it several times with fresh methanol to remove any unreacted monomer and residual catalyst.

  • Drying: Dry the final polymer product in a vacuum oven at room temperature until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (Đ = Mw/Mn) using GPC.

    • Confirm the structure and calculate the monomer conversion using ¹H NMR spectroscopy.

3. Expected Results: This controlled polymerization should yield PCL with a predictable molecular weight based on the [ε-CL]₀/[PPA]₀ ratio and a narrow molecular weight distribution (Đ < 1.2), confirming the living nature of the reaction.[14]

Safety and Environmental Considerations

While DPP and its derivatives are effective alternatives to halogenated compounds, their environmental fate and toxicological profile require careful consideration. DPP is the primary metabolite of several organophosphate esters, including triphenyl phosphate (TPHP), and is frequently detected in the environment.[16][17] Studies have shown that DPP can pose a risk to aquatic ecosystems.[18] Chronic exposure to environmentally relevant concentrations of DPP has been observed to inhibit growth and energy metabolism in zebrafish.[19] Therefore, researchers must handle DPP with appropriate personal protective equipment (gloves, safety glasses) and manage waste streams to prevent environmental release.

Conclusion

Diphenyl phosphate is a cornerstone compound in modern materials science, offering a powerful toolkit for enhancing material safety, improving physical properties, and enabling the synthesis of advanced polymers. Its roles as a flame retardant, plasticizer, and organocatalyst are driven by distinct chemical mechanisms that, when understood and properly applied, allow for the development of high-performance materials tailored for a wide array of applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and innovate with this versatile molecule.

References

  • LookChem. (2024, July 28). Plasticizer Diphenyl Isooctyl Phosphate Dpop CAS No. 1241-94-7 for PVC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Polymer Performance: The Synergistic Power of Diphenyl Phosphite with Primary Antioxidants.
  • Guan, Y., et al. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PMC - NIH.
  • Wei, P., et al. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI.
  • Uyama, H., & Takemoto, T. (2012). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates... Macromolecules - ACS Publications.
  • Guan, Y., et al. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PubMed.
  • ICL Industrial Products. (n.d.). Phosflex 390 Flame Retardant Plasticizer for PVC & Vinyl Alloys.
  • ResearchGate. (n.d.). Assessment of impacts of diphenyl phosphate on groundwater and near-surface environments: Sorption and toxicity.
  • Taylor & Francis Online. (2023, December 20). Ecological and human health risk of aryl-phosphate flame retardants (APFRs): Sources, distribution, and toxicity.
  • Australian Government Department of Health. (2023, June 26). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Flame Retardants in Modern Plastics: A Deep Dive into tert-Butylphenyl Diphenyl Phosphate.
  • PubMed. (2024, March 20). [Research progress on pollution status and toxic effects of organophosphorus flame retardants 2-ethylhexyl diphenyl phosphate].
  • OSTI.gov. (2008, October 1). Cresyl diphenyl phosphate as flame retardant additive for lithium-ion batteries.
  • ResearchGate. (2005). 4Isopropyl Phenyl Diphenyl Phosphate as Flame-Retardant Additive for Lithium-Ion Battery Electrolyte.
  • ResearchGate. (n.d.). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends.
  • Zhao, J., & Hadjichristidis, N. (2015). Polymerization of 5-alkyl δ-lactones catalyzed by diphenyl phosphate and their sequential organocatalytic polymerization with monosubstituted epoxides. RSC Publishing.
  • ResearchGate. (n.d.). Diphenyl Phosphate-Catalyzed Ring-Opening Polymerization of 1,5-Dioxepan-2-one.
  • Uyama, H., & Takemoto, T. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules - ACS Publications.
  • ACS Publications. (2021, September 15). Life Cycle Exposure to Environmentally Relevant Concentrations of Diphenyl Phosphate (DPhP) Inhibits Growth and Energy Metabolism of Zebrafish in a Sex-Specific Manner.
  • ResearchGate. (n.d.). Cresyl diphenyl phosphate effect on the thermal stabilities and electrochemical performances of electrodes in lithium ion battery.
  • Frontiers. (n.d.). The development and application of contemporary phosphorus flame retardants: a review.
  • MDPI. (2024, November 21). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
  • ResearchGate. (2024, November 16). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
  • MDPI. (n.d.). Phosphorus-Containing Polymer Electrolytes for Li Batteries.
  • ResearchGate. (2024, March 3). Preparation of cresyl diphenyl phosphate‐loaded halloysite nanotube composite and its flame retardancy in epoxy resin.
  • Mitchell, C. A., et al. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. PMC - NIH.
  • University of California, Riverside. (2023, May 25). Phosphorus Pentoxide Additive for Lithium-ion Batteries.

Sources

Troubleshooting & Optimization

preventing thermal degradation of diphenyl phosphate in high-temperature reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Thermal Degradation in High-Temperature Reactions

Welcome to the technical support center for Diphenyl Phosphate (DPP). This guide is designed for researchers, scientists, and drug development professionals who utilize DPP in high-temperature applications. We understand that managing the thermal stability of reagents is critical to ensuring reaction efficiency, product purity, and experimental reproducibility. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to address the common challenge of DPP degradation.

Section 1: Understanding the Problem - The "Why"

Before troubleshooting, it's crucial to understand the underlying chemistry of DPP degradation. This section addresses the fundamental questions surrounding its instability at elevated temperatures.

FAQ 1: What is thermal degradation and why is it a significant concern for Diphenyl Phosphate (DPP)?

Thermal degradation is the breakdown of a molecule at elevated temperatures. For Diphenyl Phosphate (DPP), this is a critical issue because it is often used in reactions that require significant heat, such as polymer synthesis and certain catalytic processes.[1] The degradation of DPP is not merely a loss of a key reagent; it introduces impurities into the reaction mixture. These degradation byproducts, which include acidic species like phosphoric acid, can catalytically accelerate further decomposition, alter the reaction kinetics, or lead to undesirable side products, ultimately compromising the yield and purity of your target molecule.[2][3]

FAQ 2: What are the primary degradation pathways and products of DPP at high temperatures?

The thermal decomposition of aryl phosphates like DPP is a complex process. However, the primary degradation pathway involves the cleavage of the ester bonds linking the phenyl groups to the central phosphorus atom.[3] This process is often initiated or accelerated by the presence of water (hydrolysis), which can be present in trace amounts in reagents or the reaction atmosphere.

Key degradation products typically include:

  • Phenol: Formed from the cleavage of the phenyl groups.

  • Phosphoric Acid: The ultimate product of complete hydrolysis.

  • Pyrophosphates and Polyphosphates: Formed through condensation reactions of partially hydrolyzed intermediates.

These acidic byproducts can lower the pH of the reaction medium, potentially catalyzing further degradation of both the DPP and other sensitive reagents in your system.[4]

G DPP Diphenyl Phosphate (DPP) Intermediate Monophenyl Phosphate DPP->Intermediate Step 1: Hydrolysis Phenol1 Phenol DPP->Phenol1 releases H2O Water (H₂O) (Trace Impurity) H2O->DPP Heat High Temperature (>250°C) Heat->DPP Phenol2 Phenol Intermediate->Phenol2 releases PhosphoricAcid Phosphoric Acid Intermediate->PhosphoricAcid Step 2: Hydrolysis Byproducts Polyphosphoric Acids (Secondary Products) PhosphoricAcid->Byproducts Condensation

Caption: Primary degradation pathway of Diphenyl Phosphate.

Section 2: Troubleshooting Guide - Identifying the Cause

When you observe unexpected results, such as lower yields, inconsistent reaction profiles, or the appearance of unknown impurities, DPP degradation should be a primary suspect. Use this guide to diagnose the potential root cause.

Q1: Is my reaction temperature unnecessarily high?

Answer: While some reactions require high temperatures to proceed at a reasonable rate, excessive heat is a primary driver of DPP degradation. The onset of thermal degradation for diaryl phosphates like DPP can be observed at temperatures around 289°C, but this can be significantly lower in the presence of catalysts or impurities.[5]

Actionable Insight: Determine the minimum temperature required for your reaction to proceed efficiently. A Design of Experiments (DoE) approach can be invaluable here. Running your reaction at several temperatures (e.g., in 10°C increments below your standard protocol) and analyzing the outcome for both product formation and DPP stability (via HPLC or ³¹P-NMR) can reveal an optimal temperature window.

Temperature Range Potential Impact on DPP Recommendation
< 200°C Generally stable, degradation is slow.Preferred range if reaction kinetics allow.
200°C - 280°C Moderate risk of degradation, especially during long reaction times.Monitor DPP concentration over time. Consider using a stabilizer.
> 280°C High risk of rapid degradation.[5]Avoid if possible. If required, use stabilizers and minimize reaction time.
Q2: Could impurities in my reagents or solvent be catalyzing degradation?

Answer: Absolutely. Impurities are often the hidden culprits behind reagent instability. For DPP, the most common offenders are:

  • Water: As discussed, water facilitates hydrolysis.[4] Ensure you are using anhydrous solvents and properly dried reagents.

  • Acids or Bases: Strong acids or bases can accelerate the hydrolysis of the phosphate ester bonds.[4] Check the specifications of your starting materials and consider purifying them if necessary.

  • Metal Ions: Certain metal ions can act as Lewis acids and catalyze decomposition. These can be introduced from previous reaction steps or leach from metallic reactors.

  • Residual Chlorides: Incomplete substitution during the synthesis of related poly(diphenoxyphosphazene) can leave P-Cl weak links, which are susceptible to hydrolysis and can compromise thermal stability.[6]

Actionable Insight: Always use high-purity, anhydrous reagents and solvents. If you suspect metal ion contamination, consider adding a chelating agent like EDTA in trace amounts. If you are synthesizing your own materials, ensure complete reaction to minimize residual starting materials or reactive intermediates.

Q3: Is my choice of catalyst or other additives contributing to the problem?

Answer: Yes, catalyst-reagent incompatibility is a common issue. While a catalyst may be excellent for your desired transformation, it could simultaneously promote the degradation of DPP. This is particularly true for strong Lewis acids or catalysts that have a high affinity for phosphorus.

Actionable Insight: Conduct a stability study. Run a control experiment containing only the solvent, DPP, and your catalyst at the target reaction temperature (without other starting materials). Monitor the concentration of DPP over time. If significant degradation occurs, you may need to screen for an alternative catalyst.

G start High DPP Degradation Observed q1 Is Reaction Temp > 280°C? start->q1 a1_yes Action: Lower Temp Run DoE to find optimum q1->a1_yes Yes q2 Are Reagents Anhydrous & High Purity? q1->q2 No end_node Problem Mitigated a1_yes->end_node a2_no Action: Use Anhydrous Solvents Purify Reagents q2->a2_no No q3 Is Catalyst Incompatible? q2->q3 Yes a2_no->end_node a3_yes Action: Screen for Alternative Catalysts q3->a3_yes Yes a3_no Consider Using a Stabilizer (See Section 3) q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting workflow for DPP thermal degradation.

Section 3: Prevention & Mitigation Strategies - The "How"

Once you have identified the likely cause, you can implement targeted strategies to prevent DPP degradation.

FAQ 3: What types of stabilizers can be used to protect DPP, and how do they work?

Answer: Stabilizers are compounds added in small quantities to inhibit or slow down degradation. For phosphate esters, several classes of stabilizers are effective. Phosphite-based stabilizers are particularly useful in high-temperature applications.[7] They function as secondary antioxidants and peroxide decomposers.

Mechanism of Action: During the initial stages of thermal degradation, hydroperoxides can form. Phosphite stabilizers react with and neutralize these hydroperoxides, preventing them from initiating radical chain reactions that would otherwise accelerate the degradation of DPP.[7]

Stabilizer Class Example Proposed Mechanism Typical Loading (wt%)
Aryl Phosphites Tris(nonylphenyl) phosphite (TNPP)Hydroperoxide decomposition, secondary antioxidant.[7]0.1 - 0.5%
Hindered Phenols Butylated hydroxytoluene (BHT)Radical scavenger.0.05 - 0.2%
Epoxides Epoxidized soybean oil (ESBO)Acid scavenger (reacts with H⁺ from hydrolysis).0.5 - 2.0%
Carbodiimides Dicyclohexylcarbodiimide (DCC)Hydrolysis inhibitor (scavenges water and acids).0.1 - 1.0%

Actionable Insight: A combination of stabilizers often provides synergistic protection. For instance, pairing a phosphite stabilizer (to handle hydroperoxides) with a hindered phenol (to scavenge radicals) can be a highly effective strategy. Always start with a low concentration and screen for the optimal level.

Section 4: Experimental Protocol

Protocol 1: Screening for an Optimal Stabilizer Package

Objective: To identify the most effective stabilizer or combination of stabilizers to prevent the thermal degradation of DPP under specific reaction conditions.

Materials:

  • Diphenyl Phosphate (DPP)

  • Reaction solvent (anhydrous)

  • Candidate stabilizers (e.g., TNPP, BHT)

  • Internal standard for analysis (e.g., triphenylmethane)

  • Reaction vials with septa

  • Heating block or oil bath with temperature control

  • HPLC or GC-MS for analysis

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of DPP in the reaction solvent at the target concentration. Add a known concentration of the internal standard.

  • Setup of Test Vials:

    • Control: Add 1 mL of the DPP stock solution to a vial.

    • Test Vial A (Stabilizer 1): Add 1 mL of the DPP stock solution and the desired concentration of the first stabilizer (e.g., 0.2% w/v TNPP).

    • Test Vial B (Stabilizer 2): Add 1 mL of the DPP stock solution and the desired concentration of the second stabilizer (e.g., 0.1% w/v BHT).

    • Test Vial C (Combination): Add 1 mL of the DPP stock solution and both stabilizers at their respective concentrations.

  • Initial Analysis (T=0): Withdraw a small aliquot (e.g., 10 µL) from each vial for immediate analysis by HPLC or GC-MS to establish the initial concentration of DPP relative to the internal standard.

  • Heating: Place all vials in the pre-heated block at the target reaction temperature.

  • Time-Course Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h), carefully withdraw an aliquot from each vial.

  • Sample Preparation & Analysis: Quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) and analyze by HPLC or GC-MS.

  • Data Interpretation: For each time point, calculate the percentage of DPP remaining relative to its T=0 concentration. Plot the percentage of DPP remaining versus time for each condition (Control, A, B, C). The condition that shows the slowest rate of degradation is the most effective.

Self-Validation: The inclusion of a "Control" vial is critical. A significant difference in the degradation rate between the control and the test vials validates the efficacy of the stabilizer. The internal standard corrects for any variations in injection volume during analysis, ensuring the trustworthiness of the quantitative data.

References

  • The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. (2005). CORE.
  • CN110003267B - Phosphate Stabilizer.Google Patents.
  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023). Australian Industrial Chemicals Introduction Scheme.
  • Kinetics Study of Thermal Degradation of Epoxy Resins Modified with 2-(Diphenylphosphinyl)-1, 4-Benzenediol.Scientific.Net.
  • The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air.ResearchGate.
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). PMC - PubMed Central.
  • Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material. (2016). PubMed.
  • DIPHENYL CRESYL PHOSPHATE CAS N°: 26444-49-5.OECD Existing Chemicals Database.
  • High-performance phosphite stabilizer.ResearchGate.
  • US10301334B1 - Method for preparing stabilizer containing phosphate-ester.Google Patents.
  • Thermal Degradation Chemistry of Poly(Diphenoxyphosphazene).DTIC.
  • CN110157039A - The preparation method of phosphate ester stabilizer.Google Patents.
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI.

Sources

Technical Support Center: Optimizing Diphenyl Phosphate Catalyst Concentration in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing diphenyl phosphate (DPP) as a catalyst in polymerization reactions. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of diphenyl phosphate in polymerization.

Q1: What types of polymerization is diphenyl phosphate (DPP) typically used for?

A1: Diphenyl phosphate is a highly efficient organocatalyst primarily used for the ring-opening polymerization (ROP) of cyclic esters, such as lactones (e.g., ε-caprolactone, δ-valerolactone) and carbonates (e.g., trimethylene carbonate).[1][2] It is favored for its ability to facilitate controlled/living polymerization, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[3]

Q2: What is the mechanism of DPP-catalyzed ring-opening polymerization?

A2: DPP-catalyzed ROP proceeds via an "activated monomer" mechanism.[4][5] In this process, the acidic proton of the diphenyl phosphate catalyst protonates the carbonyl oxygen of the cyclic monomer, thereby activating it for nucleophilic attack by an initiator (typically an alcohol). The initiator opens the ring, and the process continues with the growing polymer chain end, which has a hydroxyl group, acting as the nucleophile to attack another activated monomer. This mechanism is crucial for achieving a controlled polymerization process.

Q3: What are the key advantages of using DPP as a catalyst?

A3: The primary advantages of using DPP include:

  • Controlled Polymerization: It allows for the synthesis of polymers with well-defined molecular weights and low polydispersity (Đ ≈ 1.1-1.3).[6]

  • Avoidance of Side Reactions: Under optimal conditions, DPP-catalyzed polymerizations are known to proceed with minimal side reactions such as backbiting, decarboxylation, and transesterification.[2][7]

  • Versatility: It is effective for a range of monomers and can be used to synthesize various polymer architectures, including block copolymers and end-functionalized polymers.[8]

  • Organocatalyst: As a metal-free catalyst, it is advantageous in applications where metal contamination is a concern, such as in biomedical materials.

Q4: Is the purity of diphenyl phosphate critical for successful polymerization?

A4: Yes, the purity of the catalyst is of utmost importance. Impurities can negatively impact the polymerization in several ways, including acting as unwanted initiators, leading to a loss of control over molecular weight, or poisoning the catalyst. It is highly recommended to use purified DPP for reproducible and controlled polymerizations.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during DPP-catalyzed polymerization experiments.

Issue 1: High Polydispersity Index (PDI > 1.5)

A broad molecular weight distribution is a common problem that indicates a loss of control during polymerization.

Possible Causes and Solutions:

  • Impurities:

    • Water: Water can act as an initiator, leading to the formation of new polymer chains throughout the reaction and broadening the PDI.

      • Solution: Ensure all reagents (monomer, initiator, solvent) and glassware are rigorously dried before use. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Other Protic Impurities: Alcohols or other protic impurities in the monomer or solvent can also act as initiators.

      • Solution: Purify the monomer and solvent according to established protocols.

  • Slow Initiation:

    • If the rate of initiation is significantly slower than the rate of propagation, new chains will be initiated throughout the polymerization, resulting in a mixture of chains of different lengths.

      • Solution: While DPP-catalyzed polymerization with an alcohol initiator is generally efficient, ensure proper mixing of all components at the start of the reaction.

  • Intermolecular Transesterification:

    • At high temperatures and prolonged reaction times, the growing polymer chains can attack each other, leading to a scrambling of chain lengths and a broadening of the PDI.[10]

      • Solution: Conduct the polymerization at the lowest effective temperature (room temperature is often sufficient for many lactones and carbonates). Optimize the reaction time to achieve high monomer conversion without allowing significant time for side reactions to occur after the monomer is consumed.

Issue 2: Low or No Monomer Conversion

Failure to achieve the desired monomer conversion can be frustrating. Here are the likely culprits and their solutions.

Possible Causes and Solutions:

  • Catalyst Deactivation:

    • Impurities: As mentioned above, impurities can deactivate the catalyst.

      • Solution: Ensure the purity of all reagents and the reaction setup is free from contaminants.

    • Inappropriate Storage: DPP can degrade if not stored properly.

      • Solution: Store diphenyl phosphate in a cool, dry place, preferably under an inert atmosphere.

  • Thermodynamic Limitations:

    • Some cyclic monomers have a low ceiling temperature, meaning that at a certain temperature, the rate of polymerization equals the rate of depolymerization, and no net polymer is formed.

      • Solution: For monomers with low ring strain, it may be necessary to conduct the polymerization at lower temperatures.[11]

  • Incorrect Reagent Stoichiometry:

    • An incorrect ratio of monomer to initiator will result in a polymer with a different molecular weight than targeted, which can be mistaken for low conversion if not analyzed correctly. An incorrect catalyst concentration can lead to a very slow reaction.

      • Solution: Carefully calculate and measure the amounts of monomer, initiator, and catalyst.

Issue 3: Observed Molecular Weight Does Not Match Theoretical Value

When the experimentally determined molecular weight (e.g., by GPC/SEC or NMR) deviates significantly from the calculated theoretical value, consider the following:

Possible Causes and Solutions:

  • Inaccurate Initiator Concentration:

    • The theoretical molecular weight is calculated based on the monomer-to-initiator ratio. Any error in the amount of initiator will directly affect the final molecular weight.

      • Solution: Accurately weigh or measure the initiator. If the initiator is a liquid, ensure its purity.

  • Presence of Unforeseen Initiators:

    • As discussed, water or other protic impurities can act as initiators, leading to a higher number of polymer chains than intended and consequently, a lower molecular weight.

      • Solution: Rigorously dry all components of the reaction.

  • Chain Transfer Reactions:

    • Chain transfer to monomer, solvent, or impurities can terminate a growing chain and initiate a new one, affecting the final molecular weight.

      • Solution: Choose a solvent that is inert under the reaction conditions and ensure the purity of all reagents.

Quantitative Data on Catalyst Concentration

The concentration of diphenyl phosphate can significantly impact the polymerization rate and the properties of the resulting polymer. The following table provides a general overview of the expected effects of varying the DPP concentration, based on typical ring-opening polymerizations of lactones like ε-caprolactone.

Catalyst Loading (mol% relative to monomer)Typical Monomer:Initiator:Catalyst RatioPolymerization RateMolecular Weight ControlPolydispersity (PDI)
Low (e.g., < 0.5%) 100:1:0.2SlowGoodNarrow (1.1-1.3)
Optimal (e.g., 1-2%) 100:1:1Moderate to FastExcellentNarrow (1.1-1.3)
High (e.g., > 5%) 100:1:5Very FastMay decrease due to side reactionsMay broaden (> 1.4)

Note: These are general guidelines. The optimal catalyst concentration should be determined experimentally for each specific monomer and set of reaction conditions.

Experimental Protocols

Protocol 1: Purification of Diphenyl Phosphate

For reproducible results, it is recommended to purify commercially available diphenyl phosphate.

Materials:

  • Diphenyl phosphate (commercial grade)

  • Toluene

  • Activated carbon

  • Celite or filter aid

Procedure:

  • Dissolve the crude diphenyl phosphate in a minimal amount of hot toluene.

  • Add a small amount of activated carbon to the solution.

  • Heat the mixture to reflux for 30 minutes.

  • Filter the hot solution through a pad of Celite or another filter aid to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold toluene.

  • Dry the purified diphenyl phosphate crystals under vacuum. Store in a desiccator.

Protocol 2: General Procedure for DPP-Catalyzed Ring-Opening Polymerization of ε-Caprolactone

This protocol provides a general method for the polymerization of ε-caprolactone. It should be adapted for other monomers as needed.

Materials:

  • ε-Caprolactone (purified by distillation from CaH₂)

  • Benzyl alcohol (initiator, dried over molecular sieves)

  • Diphenyl phosphate (purified as described above)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

Procedure:

  • Preparation:

    • All glassware should be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.

    • Prepare stock solutions of the initiator and catalyst in anhydrous toluene for accurate dispensing.

  • Polymerization:

    • In a dry Schlenk flask under an inert atmosphere, add the desired amount of ε-caprolactone.

    • Add the appropriate volume of the benzyl alcohol initiator stock solution via syringe.

    • Add the appropriate volume of the diphenyl phosphate catalyst stock solution via syringe.

    • Stir the reaction mixture at room temperature.

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture using a dry syringe to monitor monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC/SEC).

  • Termination and Isolation:

    • Once the desired monomer conversion is reached, quench the polymerization by adding a small amount of a basic compound (e.g., a few drops of triethylamine).

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any residual monomer, initiator, and catalyst.

    • Dry the polymer under vacuum to a constant weight.

Visualizations

Catalytic Cycle of DPP in Ring-Opening Polymerization

G cluster_0 Catalyst Activation cluster_1 Initiation cluster_2 Propagation DPP Diphenyl Phosphate (DPP) Activated_Monomer Activated Monomer DPP->Activated_Monomer Protonation Monomer Cyclic Monomer Monomer->Activated_Monomer Initiated_Chain Initiated Chain Activated_Monomer->Initiated_Chain Nucleophilic Attack Longer_Chain Longer Polymer Chain Activated_Monomer->Longer_Chain Nucleophilic Attack Initiator Initiator (ROH) Initiator->Initiated_Chain Growing_Chain Growing Polymer Chain (P-OH) Initiated_Chain->Growing_Chain Growing_Chain->Longer_Chain Longer_Chain->DPP Deprotonation

Caption: Activated Monomer Mechanism in DPP-catalyzed ROP.

Troubleshooting Workflow for High Polydispersity

G Start High PDI Observed Check_Purity Check Purity of Reagents and Solvent Start->Check_Purity Impurities_Found Impurities Present? Check_Purity->Impurities_Found Purify Purify Monomer, Solvent; Dry Glassware Impurities_Found->Purify Yes Check_Temp Check Reaction Temperature and Time Impurities_Found->Check_Temp No Re-run Re-run Experiment Purify->Re-run High_Temp Temp > 100°C or Long Reaction Time? Check_Temp->High_Temp Reduce_Temp Lower Temperature, Reduce Time High_Temp->Reduce_Temp Yes Check_Initiation Review Initiation Procedure High_Temp->Check_Initiation No Reduce_Temp->Re-run Slow_Initiation Slow Addition of Reagents? Check_Initiation->Slow_Initiation Improve_Mixing Ensure Rapid and Homogeneous Mixing Slow_Initiation->Improve_Mixing Yes Slow_Initiation->Re-run No Improve_Mixing->Re-run Success Narrow PDI Achieved Re-run->Success

Caption: Systematic approach to troubleshooting high PDI.

References

  • Ueda, M., et al. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules, 44(11), 4068–4075. [Link][4]
  • Kakuchi, T., et al. (2013). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Leading to Block, End-Functionalized, and Macrocyclic Polycarbonates. Macromolecules, 46(15), 5859–5868. [Link][2][7]
  • ResearchGate. (n.d.). Diphenyl Phosphate-Catalyzed Ring-Opening Polymerization of 1,5-Dioxepan-2-one.
  • Chen, Y., et al. (2016). Diphenyl phosphate/ethyl diphenylphosphinite as an efficient organocatalytic system for ring-opening polymerization of ε-caprolactone and δ-valerolactone. Polymer Chemistry, 7(48), 7433-7443. [Link][6]
  • Ueda, M., et al. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules, 44(11), 4068-4075. [Link][3]
  • Ueda, M., et al. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone.
  • ResearchGate. (n.d.). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone.
  • S. Penczek, et al. (2021). Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. ACS Macro Letters, 10(1), 1377-1397. [Link][12]
  • Kakuchi, T., et al. (2013). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Leading to Block, End-Functionalized, and Macrocyclic Polycarbonates.
  • Kamber, N. E., et al. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(12), 5813–5840. [Link][11]
  • Dove, A. P., et al. (2016). Synthesis of degradable poly(ε-caprolactone)-based graft copolymers via a “grafting-from” approach. Polymer Chemistry, 7(46), 7149-7157. [Link][13]
  • Guironnet, D., et al. (2022). Design rules for performing water-sensitive ring-opening polymerizations in an aqueous dispersion. Polymer Chemistry. [Link][14]
  • Hedrick, J. L., et al. (2024). Synergetic binary organocatalyzed ring opening polymerization for the precision synthesis of polysiloxanes.
  • PSSI. (2016). Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules?
  • de Jong, J., et al. (2016). Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material. Environmental Science & Technology, 50(5), 2536–2543. [Link][17]
  • Hadjichristidis, N., et al. (2015). Polymerization of 5-Alkyl δ-Lactones Catalyzed by Diphenyl Phosphate and Their Sequential Organocatalytic Polymerization with Monosubstituted Epoxides.
  • KTH Royal Institute of Technology. (2018). Switching from Controlled Ring-Opening Polymerization (cROP) to Controlled Ring-Closing Depolymerization (cRCDP)

Sources

Technical Support Center: Managing Diphenyl Phosphate Hydrolysis in Protic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the hydrolysis of diphenyl phosphate (DPP) in protic solvents. This guide is designed for researchers, scientists, and drug development professionals who utilize DPP in their experimental workflows. Uncontrolled hydrolysis of phosphate esters like DPP can be a significant source of experimental variability, leading to low yields, product impurities, and misleading kinetic data. As your application support partner, this document provides in-depth, field-proven insights to help you anticipate, troubleshoot, and control these critical reactions. We will move beyond simple procedural lists to explain the causal mechanisms, ensuring your protocols are robust and self-validating.

Section 1: Fundamental Principles of DPP Hydrolysis

Understanding the stability of diphenyl phosphate begins with its fundamental reaction with protic solvents, most commonly water. This process, known as hydrolysis, cleaves one of the P-O-Ph bonds.

The Hydrolysis Reaction

The net reaction involves the cleavage of a phenyl ester linkage, yielding monophenyl phosphate (MPP) and phenol.

(C₆H₅O)₂PO₂H + H₂O ⇌ (C₆H₅O)PO₃H₂ + C₆H₅OH (Diphenyl Phosphate + Water ⇌ Monophenyl Phosphate + Phenol)

This reaction is deceptively simple. The rate at which it proceeds is exquisitely sensitive to a range of experimental conditions. DPHP is also notably resistant to further hydrolysis to inorganic phosphate under neutral and basic conditions, which is often attributed to the deprotonation of its free hydroxyl group forming a less reactive conjugate base[1].

Core Hydrolytic Mechanisms

The hydrolysis of phosphate diesters like DPP can be catalyzed by both acid and base.

  • Acid Catalysis: In acidic conditions (pH < 4), the phosphoryl oxygen is protonated. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule[2].

  • Base Catalysis (Alkaline Hydrolysis): In basic conditions (pH > 8), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the phosphorus center. This is often the more dominant pathway in many experimental settings[3][4]. The rate of this alkaline hydrolysis can be further enhanced by the presence of certain metal ions, such as barium[5].

Below is a generalized schematic of the nucleophilic attack at the phosphorus center, which is central to the hydrolysis mechanism.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products DPP Diphenyl Phosphate (DPP) TS Pentacoordinate Intermediate DPP->TS Nucleophilic Attack on P Nuc Nucleophile (H₂O or OH⁻) Nuc->TS MPP Monophenyl Phosphate (MPP) TS->MPP Leaving Group Departure Phenol Phenol TS->Phenol

Caption: Generalized mechanism for DPP hydrolysis via a pentacoordinate intermediate.

Key Factors Influencing DPP Stability

The rate of DPP hydrolysis is not intrinsic but is dictated by the environment. Understanding these factors is the first step toward controlling the reaction.

FactorEffect on Hydrolysis RateCausality & Expert Insight
pH Increases at low (<4) and high (>8) pHThe reaction is slowest near neutral pH. Acid protonates the phosphoryl oxygen, activating the phosphorus for attack. Base provides a stronger nucleophile (OH⁻) for the attack[1][2].
Temperature Increases with temperatureAs with most chemical reactions, higher temperatures provide the necessary activation energy for the reaction to proceed, increasing the kinetic rate[3].
Solvent Polarity Complex; generally faster in less polar solventsWhile seemingly counterintuitive, transferring phosphate diesters from water to nonpolar aprotic solvents like cyclohexane or acetone can accelerate hydrolysis by orders of magnitude[6][7]. This is largely an entropic effect, as the highly ordered water shell around the phosphate anion in the ground state is absent in nonpolar solvents[6][8].
Protic Solvent Identity Varies (e.g., H₂O vs. ROH)While water is the typical reactant, other protic solvents like alcohols can also act as nucleophiles, leading to transesterification products. The presence of trace water in alcohol solvents is a common cause of unexpected hydrolysis[9].
Ionic Strength / Buffers Can increase or decrease rateBuffer components can act as general acid/base catalysts. Furthermore, high ionic strength can alter solvent structure and the solvation of the transition state, affecting the rate[3].

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q: My DPP is hydrolyzing much faster than expected in my methanol-based reaction. The system is buffered to pH 7. What's happening?

A: This is a classic case of overlooking solvent purity and composition. Several factors are likely at play:

  • Trace Water Contamination: "Anhydrous" alcohols from commercial suppliers still contain trace amounts of water, which is a more effective nucleophile for hydrolysis than the bulk alcohol solvent. Even small amounts can lead to significant degradation over time.

  • Acidic/Basic Impurities: Methanol can contain acidic (e.g., formic acid from oxidation) or basic impurities that are not sufficiently neutralized by your buffer, creating localized pH shifts that catalyze hydrolysis.

  • Buffer Reactivity: Is a component of your buffer system, such as a carboxylate or amine, potentially acting as a nucleophilic catalyst? While less common, it is a possibility that should be investigated.

Self-Validation & Solution:

  • Action 1: Quantify Water Content. Use Karl Fischer titration to determine the precise water content of your solvent.

  • Action 2: Use Freshly Opened, High-Purity Solvent. Always use a fresh bottle of high-purity, anhydrous solvent. If necessary, distill the alcohol over a suitable drying agent (e.g., magnesium methoxide for methanol).

  • Action 3: Run a Solvent Control. Incubate your DPP in the buffered methanol without other reactants. Monitor for hydrolysis over the same timeframe as your experiment. This will isolate the stability of DPP in your specific medium.

Q: I'm running a reaction and monitoring it by ³¹P NMR. I see my starting DPP peak, but there's a second, smaller peak growing in over time. How do I confirm if it's the monophenyl phosphate (MPP) hydrolysis product?

A: ³¹P NMR is an excellent, direct method for monitoring this reaction[10][11]. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment.

  • Expected Chemical Shift: Diphenyl phosphate in a deuterated solvent like CDCl₃ or MeOD will have a characteristic chemical shift. The hydrolysis product, monophenyl phosphate, will appear at a different chemical shift. You must consult literature or run a standard to know the expected shifts in your specific solvent system.

  • Spiking Experiment: The most definitive way to confirm the identity of the new peak is to "spike" your NMR sample. Add a small, known amount of an authentic monophenyl phosphate standard directly into the NMR tube. If your unknown peak increases in intensity and does not produce a new, separate peak, you have confirmed its identity.

Q: My reaction yield is consistently low, and I suspect my DPP-containing product is degrading during the aqueous workup. How can I mitigate this?

A: Aqueous workups, especially those involving acidic or basic washes, are prime conditions for unintended hydrolysis[12]. The key is to minimize the contact time with the aqueous phase and control the temperature and pH.

G Start Low Yield & Suspected DPP Degradation CheckWorkup Is workup pH acidic or basic? Start->CheckWorkup CheckTemp Is workup performed at room temp? Start->CheckTemp CheckTime Is workup prolonged? Start->CheckTime Cause1 Cause: Acid/Base Catalyzed Hydrolysis CheckWorkup->Cause1  Yes Cause2 Cause: Thermal Acceleration CheckTemp->Cause2  Yes Cause3 Cause: Increased Contact Time CheckTime->Cause3  Yes Sol1 Solution: Use cold, saturated NaHCO₃ or dilute, cold HCl for neutralization. Avoid strong acids/bases. Cause1->Sol1 Sol2 Solution: Perform all aqueous steps in an ice-water bath (0-4 °C). Cause2->Sol2 Sol3 Solution: Work efficiently. Minimize time layers are in contact. Dry organic phase promptly. Cause3->Sol3

Caption: Troubleshooting decision tree for DPP degradation during workup.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of diphenyl phosphate in a protic solvent? A1: Ideally, you should avoid long-term storage of DPP in any protic solvent. It is best practice to prepare solutions fresh for each experiment. If short-term storage is unavoidable (e.g., < 24 hours), use a high-purity anhydrous aprotic solvent like acetonitrile or THF, and store it at -20°C or below in a tightly sealed vial with an inert atmosphere (e.g., argon or nitrogen). For protic solvents, storage is highly discouraged, but if absolutely necessary, use an anhydrous alcohol at -80°C.

Q2: How can I accurately quantify the rate of DPP hydrolysis? A2: To determine the pseudo-first-order rate constant (k_obs), you must monitor the concentration of DPP (disappearance) or one of its products (appearance) over time.

  • HPLC: A reverse-phase HPLC method can separate DPP from phenol. By creating calibration curves for both compounds, you can accurately quantify their concentrations at various time points. This is a robust and widely used method[13].

  • ³¹P NMR: If you have access to quantitative ³¹P NMR (qNMR), you can directly measure the relative integrals of the DPP and MPP signals over time using an appropriate internal standard[10]. This method is powerful as it directly observes the phosphorus species without derivatization.

  • Spectrophotometry: This method is viable if you are studying a DPP analog with a chromophoric leaving group (e.g., p-nitrophenyl diphenyl phosphate). The hydrolysis releases the colored p-nitrophenoxide, which can be monitored by its absorbance[3][14]. This is an indirect but often very convenient method.

Q3: Does steric hindrance around the phosphate group affect the hydrolysis rate? A3: Absolutely. Bulky groups on the phenyl rings or substitution of the phenyl groups with other, more sterically demanding moieties can hinder the approach of the nucleophile (water or hydroxide) to the phosphorus center. This steric shield can significantly slow the rate of hydrolysis[12]. This principle is sometimes used in drug design to improve the stability of phosphate prodrugs.

Section 4: Standardized Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 4.1: Kinetic Analysis of DPP Hydrolysis by RP-HPLC

This workflow outlines the steps for a typical kinetic study.

G A 1. Reaction Setup - Thermostat a reaction vessel (e.g., 37°C). - Add buffer/solvent system. - Allow to equilibrate. B 2. Initiate Reaction - Add concentrated DPP stock solution (in a compatible solvent like ACN) to achieve final concentration. - Start timer immediately (t=0). A->B C 3. Timepoint Sampling - At designated times (t₁, t₂, t₃...), withdraw a precise aliquot of the reaction mixture. B->C D 4. Quench Reaction - Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile with 0.1% formic acid) to stop hydrolysis. C->D E 5. HPLC Analysis - Inject quenched sample onto a calibrated C18 reverse-phase HPLC system. - Monitor absorbance at a wavelength where both DPP and phenol absorb (e.g., 260 nm). D->E F 6. Data Processing - Integrate peak areas for DPP and phenol. - Convert areas to concentration using pre-established calibration curves. E->F G 7. Kinetic Plotting - Plot ln([DPP]t/[DPP]₀) vs. time. - The slope of the line equals -k_obs. F->G

Caption: Experimental workflow for a DPP hydrolysis kinetic study using HPLC.

Protocol 4.2: Sample Preparation and Analysis by ³¹P NMR Spectroscopy

  • Reaction Setup: In a vial, combine your solvent (e.g., 450 µL of a 9:1 H₂O:D₂O buffered solution) and initiate the reaction by adding 50 µL of a concentrated DPP stock solution.

  • Initial Spectrum (t=0): Immediately transfer the solution to a clean NMR tube and acquire the first ³¹P NMR spectrum. Use a sufficient number of scans to get a good signal-to-noise ratio. This spectrum represents your t=0 measurement.

  • Incubation: Keep the NMR tube at a constant, controlled temperature (either in the NMR probe if it has temperature control, or in an external water bath between measurements).

  • Time-Course Spectra: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, etc., depending on the expected rate).

  • Data Analysis: Process all spectra identically (phasing, baseline correction). Measure the integral of the DPP signal and the emerging MPP signal. The percentage of hydrolysis at time t can be calculated as: % Hydrolysis = [Integral(MPP) / (Integral(MPP) + Integral(DPP))] * 100.

Protocol 4.3: Quantitative Analysis of DPP and Phenol by Reverse-Phase HPLC

  • System: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol. A typical starting point could be 60:40 Acetonitrile:Water.

  • Calibration: Prepare a series of standards of known concentrations for both pure DPP and pure phenol in your mobile phase or a compatible solvent. Inject each standard to determine its retention time and generate a calibration curve of peak area vs. concentration.

  • Sample Analysis: Inject your quenched reaction aliquots (from Protocol 4.1).

  • Quantification: Identify the peaks for DPP and phenol based on their retention times. Use the calibration curves to convert the measured peak areas from your samples into concentrations.

References

  • Bunton, C. A., & Shiner, V. J. (1961). The Hydrolysis of Diphenyl p-Nitrophenyl Phosphate. Journal of the American Chemical Society.
  • Brown, C. J., & Bunton, C. A. (1974). Micellar general base-catalysed hydrolysis of diphenyl p-nitrophenyl phosphate.
  • Khan, S. A., & Khan, A. (2021). Kinetic study of acid hydrolysis of Di-4-chloro, 3-methyl phenyl phosphate esters catalysed by hydrochloric acid.
  • Khan, S. A., et al. (2014). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Department of Health and Aged Care.
  • Um, I. H., et al. (2007). Kinetics and Reaction Mechanism for Alkaline Hydrolysis of Y-Substituted-Phenyl Diphenylphosphinates.
  • Burn, A. J., et al. (1990). Catalytic Hydrolysis of Phosphate Esters in Microemulsions. 3. Analysis of the Hydrolysis Products of p-Nitrophenyl Diphenyl Phosphate via 31P NMR. The Journal of Organic Chemistry.
  • Burn, A. J., et al. (1990). Catalytic Hydrolysis of Phosphate Esters in Microemulsions. 3. Analysis of the Hydrolysis Products of p-Nitrophenyl Diphenyl Phosphate via 31P NMR.
  • Lad, C., et al. (2003). The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants. U.S. Department of Health and Human Services.
  • Sundaram, S., et al. (1996). Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing. Journal of Agricultural and Food Chemistry.
  • Butler, G. C. (1953). THE HYDROLYSIS OF PHOSPHATE DIESTERS WITH BARIUM HYDROXIDE. Canadian Journal of Chemistry.
  • Onyido, I. (2018). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry.
  • S. S. Chan, et al. (1971). The Flash Photolysis of Tetraphenyldiphosphine, Triphenylphosphine, and Diphenylphosphine in Alcohols. Canadian Journal of Chemistry.
  • Redziejowski, E., & Leśnikowski, Z. J. (2010). Selective removal of phenyl group from alkyl diphenyl phosphates.
  • Buller, A. R., et al. (2015). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Cell Chemical Biology.
  • Bunton, C. A., et al. (1996). Solvent effects on the reactions of hydroxide ion with phosphorus(V) esters: A quantitative treatment. Journal of Physical Organic Chemistry.
  • Benchchem. (2024).
  • Monsanto Chemical Company. (1952). Monoalkyl diphenyl phosphate esters.
  • Stockbridge, R. B., & Wolfenden, R. (2010). The hydrolysis of phosphate diesters in cyclohexane and acetone. Journal of the American Chemical Society.
  • Wang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules.
  • NMR Service. 31 Phosphorus NMR. nmr-service.com.
  • Khan, A. A., et al. (2015). Study of Solvent Effects on Hydrolysis of Mono-m-toluidine Phosphate.
  • Stare, J., et al. (2015). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Physical Chemistry Chemical Physics.
  • Stockbridge, R. B., & Wolfenden, R. (2010). The hydrolysis of phosphate diesters in cyclohexane and acetone.
  • Wu, Y., & Gao, J. (2016). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Journal of Chemical Biology & Therapeutics.
  • Lassila, J. K., et al. (2011). The Competing Mechanisms of Phosphate Monoester Dianion Hydrolysis. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023). 2.6: Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts.
  • ASTM International.
  • Sharma, R. K., et al. (2014). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions.

Sources

troubleshooting unexpected side reactions with diphenyl phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diphenyl Phosphate Applications

Document ID: TSC-DPP-2026-01 Version: 1.0 Last Updated: January 9, 2026

Introduction: A Guide to Navigating Diphenyl Phosphate Chemistry

Welcome to the technical support center for diphenyl phosphate (DPP). Diphenyl phosphate is a versatile and powerful reagent in modern organic synthesis, primarily utilized as a phosphorylating agent, a protecting group precursor, and an acidic organocatalyst.[1][2][3] Its utility, however, is matched by a nuanced reactivity profile that can lead to unexpected side reactions if not properly managed.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our users in research and development. It is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to anticipate and mitigate these challenges in your own work.

Section 1: General FAQs - Understanding Diphenyl Phosphate's Core Reactivity

Question 1: My stock of diphenyl phosphate shows signs of degradation. What is the primary cause and how can I prevent it?

Answer: The most common issue with diphenyl phosphate stability is its susceptibility to hydrolysis.[4] As a weak organic acid, DPP can react with ambient or residual moisture to hydrolyze into monophenyl phosphate and subsequently phosphoric acid, with the concurrent release of phenol.[4][5]

Causality: The phosphorus center in DPP is highly electrophilic. Water acts as a nucleophile, attacking the phosphorus atom. This process can be accelerated by either acidic or basic conditions. The reaction is often autocatalytic, as the formation of acidic byproducts can lower the pH and increase the rate of subsequent hydrolysis.[6]

Prevention & Storage Protocol:

  • Procurement: Purchase high-purity grade diphenyl phosphate (99% or higher) to minimize initial contaminants that can catalyze degradation.

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). A desiccator is highly recommended.

  • Handling: When weighing or dispensing, do so quickly in a low-humidity environment or a glovebox to minimize exposure to atmospheric moisture.

  • Solvents: Always use anhydrous solvents for your reactions. The presence of residual water in solvents like THF, acetonitrile, or DCM is a frequent cause of unexpected hydrolysis.

Question 2: I've detected triphenyl phosphate (TPHP) in my DPP-mediated reaction. Is this a common impurity or a side product?

Answer: It can be both. Triphenyl phosphate is a common precursor in the industrial synthesis of DPP and can be present as an impurity in the starting material.[4] Additionally, under certain conditions, DPP can react with phenol (a potential hydrolysis byproduct) or other phenyl-containing species in your reaction mixture, although this is less common than it being a starting impurity. Commercial formulations of related flame retardants often contain TPHP as a significant impurity alongside other related phosphate esters.[7][8][9]

Troubleshooting Steps:

  • Analyze Starting Material: Before starting your experiment, run a purity check on your DPP reagent using ³¹P NMR or LC-MS. TPHP will have a distinct signal from DPP.

  • Purification: If TPHP is present and is expected to interfere with your reaction, you may need to purify the DPP by recrystallization.

  • Reaction Monitoring: If TPHP appears during the reaction, it points towards a more complex degradation or side reaction pathway, potentially involving transesterification with a phenyl-donating species.

Section 2: Troubleshooting Phosphorylation Reactions

Phosphorylation of alcohols is a primary application of DPP, typically by first converting it to a more reactive species like diphenyl phosphorochloridate [(PhO)₂P(O)Cl].

Question 3: My phosphorylation reaction of a primary alcohol using diphenyl phosphorochloridate is sluggish and gives low yields. What's going wrong?

Answer: Low yields in phosphorylation reactions are typically traced back to one of three areas: insufficient activation, competing side reactions (hydrolysis), or steric hindrance.

Causality & Troubleshooting Workflow:

The reaction involves the nucleophilic attack of your alcohol on the activated phosphorus center. If the alcohol is not sufficiently nucleophilic or if the phosphorus center is deactivated (e.g., by hydrolysis), the reaction will be slow.

G start Low Yield in Phosphorylation check_moisture 1. Check for Moisture (Anhydrous Solvents/Reagents?) start->check_moisture check_base 2. Evaluate Base (Is it strong enough? Non-nucleophilic?) check_moisture->check_base If Dry hydrolysis Moisture leads to hydrolysis of (PhO)2P(O)Cl to inactive DPP. check_moisture->hydrolysis check_temp 3. Adjust Temperature (Reaction run at 0°C or RT?) check_base->check_temp If Base is Appropriate base_issue Weak base (e.g., Et3N) may not fully de-protonate alcohol. Nucleophilic base (e.g., pyridine) can compete with alcohol. check_base->base_issue check_sterics 4. Assess Steric Hindrance (Substrate is secondary/tertiary?) check_temp->check_sterics If Temp Optimized temp_issue Low temp can slow desired reaction. Higher temp might be needed, but can increase side reactions. check_temp->temp_issue sterics_issue Bulky substrates require longer reaction times, stronger bases (e.g., DMAP), or higher temperatures. check_sterics->sterics_issue solution_moisture Solution: Use freshly distilled anhydrous solvents. Dry alcohol (e.g., azeotropically). hydrolysis->solution_moisture solution_base Solution: Use a stronger, non-nucleophilic base like DBU or add a catalyst like DMAP. base_issue->solution_base solution_temp Solution: Monitor by TLC/LCMS. Slowly warm reaction to RT or 40°C if no progress at 0°C. temp_issue->solution_temp solution_sterics Solution: Increase reaction time, use DMAP catalyst, and consider higher temperatures. sterics_issue->solution_sterics

Caption: Troubleshooting workflow for low-yield phosphorylation.

Question 4: I'm trying to deprotect a diphenyl phosphate ester via catalytic hydrogenation, but the reaction is incomplete or I'm seeing other groups being reduced. How can I improve selectivity?

Answer: Selective removal of the phenyl groups from an alkyl diphenyl phosphate via hydrogenation (e.g., using H₂/Pd-C or PtO₂) can be challenging.[10] The reaction proceeds stepwise, first yielding the monophenyl phosphate, then the unprotected phosphate.

Common Issues & Solutions:

ProblemCausalityRecommended Action
Incomplete Reaction The catalyst may be poisoned or deactivated. The monophenyl phosphate intermediate can sometimes be resistant to further hydrogenation.Use a fresh, high-activity catalyst (e.g., Pearlman's catalyst). Increase catalyst loading or hydrogen pressure. Consider adding a small amount of acid (e.g., acetic acid) to protonate the phosphate and facilitate cleavage, but be mindful of acid-sensitive substrates.[10]
Reduction of Other Groups Standard Pd/C or PtO₂ catalysts are not selective and will reduce other sensitive functional groups like alkenes, alkynes, benzyl ethers, or nitro groups.For substrates with other reducible groups, catalytic hydrogenation is often unsuitable. Consider alternative deprotection strategies, such as acidic or basic hydrolysis, if the rest of your molecule is stable under those conditions.
Phosphoryl Migration In complex molecules like polyols or peptides, the phosphate group can migrate to an adjacent free hydroxyl group under certain pH conditions during workup.[10]Maintain a neutral or slightly acidic pH during workup and purification. Analyze the crude product carefully by 2D NMR to confirm the phosphate's position.

Section 3: Diphenyl Phosphate as an Organocatalyst

DPP is an effective Brønsted acid catalyst for reactions like ring-opening polymerization (ROP).[3][11] While often clean, side reactions can occur if conditions are not optimal.

Question 5: I am using DPP to catalyze the ring-opening polymerization of ε-caprolactone, but my polymer has a broad polydispersity index (PDI). What is causing the loss of control?

Answer: A broad PDI in a controlled/living polymerization suggests that undesirable side reactions, such as transesterification or uncontrolled initiation events, are occurring. DPP-catalyzed ROP is generally well-behaved, but its efficiency is sensitive to impurities.[3][12]

G cluster_0 Ideal ROP Pathway (Controlled) cluster_1 Side Reactions (Loss of Control) Initiator Initiator (R-OH) Propagation Propagation (Chain Growth) Initiator->Propagation DPP DPP Catalyst Activated_Monomer Activated Monomer (Protonated Carbonyl) DPP->Activated_Monomer H⁺ Monomer Monomer (Lactone) Monomer->Activated_Monomer Activated_Monomer->Propagation Attack by R-OH Polymer Controlled Polymer (Narrow PDI) Propagation->Polymer Transesterification Intra/Intermolecular Transesterification Propagation->Transesterification Backbiting Water Water Impurity (H₂O) Water->Propagation Unwanted Initiation Broad_Polymer Uncontrolled Polymer (Broad PDI) Water->Broad_Polymer Transesterification->Broad_Polymer

Caption: Ideal vs. Side Reaction Pathways in DPP-Catalyzed ROP.

Key Troubleshooting Points:

  • Water is the Enemy: Water is a potent initiator in ROP. Its presence will lead to the formation of new polymer chains, drastically broadening the PDI. Ensure all monomers, initiators, and the DPP catalyst are rigorously dried.

  • Monomer Purity: Impurities in the monomer can also act as initiators. Purify the monomer (e.g., by distillation or recrystallization) before use.

  • Temperature Control: While ROP can be slow at room temperature, excessive heat can promote side reactions like intermolecular transesterification, where polymer chains attack each other, scrambling the chain lengths and broadening the PDI. Follow established temperature protocols for your specific monomer.

Section 4: Analytical Protocols for Troubleshooting

Identifying the specific side product is the first step to solving the problem.

Protocol 1: Reaction Monitoring by ³¹P NMR Spectroscopy

Objective: To identify phosphorus-containing starting materials, intermediates, products, and side products.

Methodology:

  • Sample Prep: At desired time points, carefully quench a small aliquot (~0.1 mL) of the reaction mixture. A common method is to add it to a vial containing a deuterated solvent (e.g., CDCl₃ or MeOD) and a small amount of a non-reactive acid or base to neutralize the catalyst if necessary.

  • Internal Standard (Optional but Recommended): Add a known amount of a stable, non-reactive phosphorus-containing compound with a distinct chemical shift (e.g., triphenylphosphine oxide) for quantitative analysis.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Reference the spectrum to external 85% H₃PO₄ at 0 ppm.

  • Analysis:

    • Diphenyl Phosphate (DPP): Typically appears as a singlet around -10 to -12 ppm.

    • Alkyl Diphenyl Phosphate (Product): Shifts downfield, usually in the -12 to -15 ppm range.

    • Diphenyl Phosphorochloridate (Reagent): Appears upfield, around +5 ppm.

    • Monophenyl Phosphate (Hydrolysis Product): Appears near 0 to -5 ppm, often as a broader peak.

Protocol 2: Identification of Non-Phosphorus Side Products by LC-MS

Objective: To identify and quantify organic side products, such as those from protecting group cleavage or incomplete reactions.

Methodology:

  • Sample Prep: Dilute a quenched reaction aliquot in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatography: Use a reverse-phase C18 column. A typical gradient might be from 95:5 Water:Acetonitrile (both with 0.1% formic acid) to 5:95 Water:Acetonitrile over 10-15 minutes.

  • Mass Spectrometry: Use electrospray ionization (ESI) in both positive and negative modes, as different products may ionize preferentially in one mode.[13]

  • Analysis:

    • Extract ion chromatograms for the expected masses of your product and potential side products.

    • Common side products to look for include:

      • Phenol (m/z = 94.04 in positive mode [M+H]⁺ or 93.03 in negative mode [M-H]⁻).

      • Unreacted starting material.

      • Products of protecting group modification (e.g., attachment of scavengers to tryptophan in peptide synthesis).[14][15]

References

  • Industrial Chemicals Branch, Department of Health, Australia. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement - 26 June 2023. Australian Government. [Link]
  • Ballesteros-Gómez, A., et al. (2016). Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material. Environmental Science & Technology, 50(5), 2755–2763. [Link]
  • Cooper, E. M., et al. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(7), 2123–2132. [Link]
  • Wikipedia. Bisphenol A. [Link]
  • Jayatilaka, D., et al. (2016). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants. U.S. Department of Health and Human Services. [Link]
  • Cooper, E. M., et al. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry.
  • Ballesteros-Gómez, A., et al. (2016). Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material.
  • Keglevich, G., et al. (2024). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. The Journal of Organic Chemistry. [Link]
  • AAPPTec.
  • Miller, J. A., & Wood, H. C. S. (1968). Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphates. Journal of the Chemical Society C: Organic, 1837-1843. [Link]
  • Ballesteros-Gómez, A., et al. (2016). Impurities of resorcinol bis(diphenyl phosphate) in plastics and dust collected on electric/electronic material. Environmental Science & Technology. [Link]
  • Adishank Chemicals Pvt Ltd. (2025).
  • Khan, M. N., & Khan, A. (2002). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers.
  • Ballesteros-Gómez, A., et al. (2016). Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material.
  • Van den Eede, N., et al. (2013). Presence of diphenyl phosphate and aryl-phosphate flame retardants in indoor dust.
  • Wałejko, P., et al. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Journal of Saudi Chemical Society, 21(1), S283-S288. [Link]
  • National Center for Biotechnology Information. (n.d.). Diphenyl cresyl phosphate.
  • Keglevich, G., et al. (2024).
  • Laue, T., & Plagens, A. (2005). Side Reactions in Organic Synthesis. John Wiley & Sons.
  • Salivo, S., et al. (2023). A Rapid Screening Method for the Detection of Additives in Electronics and Plastic Consumer Products Using AP-MALDI-qTOF-MS. Molecules, 28(3), 1109. [Link]
  • Barcellos, T., et al. (2018). Synthesis of Phosphate Esters by Using Diphenyl Ditelluride as Organocatalyst.
  • Sillard, C., et al. (2013). Phosphate Esters: New Coating Materials for a Sustainable Release Paper. Industrial & Engineering Chemistry Research, 52(21), 6961-6970.
  • Volz, D. C., et al. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Environmental Science & Technology, 53(5), 2755-2763. [Link]
  • Naumann, S., et al. (2013). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates... Macromolecules, 46(21), 8445-8453. [Link]
  • Midwest Research Institute. (1975). Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters. U.S. Environmental Protection Agency.
  • Zhao, J., & Hadjichristidis, N. (2015). Diphenyl Phosphate/Ethyl Diphenylphosphinite as an Efficient Organocatalytic System for Ring-opening Polymerization of ε-Caprolactone and δ-Valerolactone.
  • Umoren, S. A., & Yusuff, A. S. (2022). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 10, 968334. [Link]
  • Li, G., & Zhang, W. (2014). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • Keglevich, G., et al. (2024). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions.
  • Exposome-Explorer.
  • Eisenhut, C., et al. (2023). Mechanistic Insights and Synthetic Explorations of the Photoredox-Catalyzed Activation of Halophosphines. Inorganic Chemistry, 62(43), 17502–17513. [Link]
  • European Patent Office. (1993). Organic phosphates and their preparation.
  • Hsu, M.-H., et al. (2013). Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. Molecules, 18(7), 8036–8051. [Link]
  • Gusarova, N. K., et al. (2006). Radical Addition Reactions of Diphenylphosphine Sulfide.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Zhao, J., & Hadjichristidis, N. (2013). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates...

Sources

Technical Support Center: Optimizing Diphenyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diphenyl phosphate (DPP) and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, flame retardants, and various specialty chemicals.[1] Achieving high yields in DPP synthesis is paramount for ensuring process efficiency, cost-effectiveness, and product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diphenyl phosphate. Our focus is on the prevalent and robust method involving the reaction of phenol with a phosphorylating agent, typically phosphorus oxychloride (POCl₃).

Core Synthesis Methodology: The Phosphorus Oxychloride Route

The most common industrial and laboratory-scale synthesis of aryl phosphates involves the reaction of a phenol with phosphorus oxychloride.[1] The reaction proceeds in a stepwise manner, where the hydroxyl groups of phenol displace the chlorine atoms on the POCl₃ molecule. The formation of diphenyl phosphate requires careful control over stoichiometry to prevent the formation of monophenyl and triphenyl phosphate byproducts.

The generalized reaction is as follows: 2 C₆H₅OH (Phenol) + POCl₃ (Phosphorus Oxychloride) → (C₆H₅O)₂PO₂H (Diphenyl Phosphate) + 2 HCl

This process is often catalyzed to improve reaction rates and yields. The removal of the hydrogen chloride (HCl) byproduct is also a critical factor, as its accumulation can inhibit the forward reaction.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that can arise during the synthesis of diphenyl phosphate, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several sources, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

  • Cause A: Reagent Quality & Stoichiometry

    • Insight: The purity of your starting materials is critical. Moisture in the phenol or solvent can react with phosphorus oxychloride, consuming the reagent and reducing the yield. Incorrect stoichiometry is also a common pitfall; an excess of phenol can lead to the formation of triphenyl phosphate, while an excess of POCl₃ may result in higher concentrations of monophenyl dichlorophosphate or diphenyl chlorophosphate intermediates.

    • Solution:

      • Verify Purity: Ensure phenol is dry and of high purity. Use freshly distilled or anhydrous solvents.

      • Accurate Stoichiometry: Precisely measure your reactants. A typical molar ratio is approximately 2 moles of phenol to 1 mole of POCl₃. It may be beneficial to start with a slight excess of POCl₃ and monitor the reaction to avoid forming triphenyl phosphate.

      • Control Addition: Add the phosphorus oxychloride dropwise to a solution of phenol to maintain better control over the reaction exotherm and stoichiometry.

  • Cause B: Inefficient HCl Removal

    • Insight: The reaction produces hydrogen chloride (HCl) gas as a byproduct. According to Le Chatelier's principle, the accumulation of HCl in the reaction vessel can slow down or even reverse the reaction, leading to an unfavorable equilibrium and low conversion.

    • Solution:

      • Nitrogen Sparging: Bubbling a slow stream of dry nitrogen through the reaction mixture is an effective method to carry away the evolved HCl gas, driving the reaction to completion.[2]

      • Vacuum Application: For solvent-free reactions or high-boiling point solvents, applying a vacuum can efficiently remove HCl.[3][4]

  • Cause C: Suboptimal Temperature

    • Insight: The reaction temperature significantly affects the reaction rate. Temperatures that are too low will result in a sluggish and incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition. The optimal temperature is often a balance between reaction rate and selectivity.

    • Solution:

      • Temperature Optimization: The reaction is often heated to facilitate completion. A staged temperature profile, starting at a lower temperature during the initial exothermic addition and then gradually increasing to 50-150°C for the duration of the reaction, can be effective.[5]

      • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ³¹P NMR spectroscopy to monitor the consumption of starting materials and the formation of the desired product, allowing you to determine the optimal reaction time and temperature.

Question 2: I am observing a significant amount of triphenyl phosphate in my crude product. How can I minimize its formation?

The formation of triphenyl phosphate ((C₆H₅O)₃PO) is a common side reaction that occurs when a third molecule of phenol reacts with the diphenyl chlorophosphate intermediate.

  • Cause: Incorrect Stoichiometry or Localized Excess of Phenol

    • Insight: This is the most direct cause. If more than two equivalents of phenol are present relative to POCl₃, the formation of the trisubstituted product becomes favorable. Even with correct overall stoichiometry, slow addition of POCl₃ to phenol can create localized regions with an excess of the phosphorylating agent, leading to a mixture of products.

    • Solution:

      • Reverse Addition: Consider adding the phenol solution slowly to the phosphorus oxychloride. This ensures that POCl₃ is always in slight excess, which favors the formation of mono- and di-substituted intermediates over the tri-substituted product.

      • Strict Stoichiometric Control: Use a precise 2:1 molar ratio of phenol to POCl₃.

      • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by slowing down the rate of the third substitution relative to the first two.

Question 3: My purification process is difficult, and the final product is impure. What are the likely contaminants and how can I remove them?

Effective purification is essential for obtaining high-purity diphenyl phosphate. Common impurities include unreacted phenol, triphenyl phosphate, and residual acidic species.

  • Impurity A: Unreacted Phenol

    • Removal Strategy: Phenol can often be removed by washing the crude product.

      • Aqueous Base Wash: Wash the organic layer with a dilute aqueous base solution, such as sodium carbonate or sodium hydroxide.[3][4] This will deprotonate the acidic phenol, converting it into a water-soluble phenolate salt that partitions into the aqueous phase.

      • Vacuum Distillation: If the product is thermally stable, vacuum distillation can effectively separate the more volatile phenol from the desired diphenyl phosphate.

  • Impurity B: Triphenyl Phosphate

    • Removal Strategy: Separating diphenyl phosphate from triphenyl phosphate can be challenging due to their similar structures.

      • Column Chromatography: Silica gel column chromatography is a reliable method for separating the two compounds.

      • Recrystallization/Distillation: Depending on the physical properties of the specific derivatives, careful recrystallization or fractional vacuum distillation may be effective.

  • Impurity C: Acidic Residues (HCl, P-Cl species)

    • Removal Strategy: Residual HCl or chlorinated phosphate intermediates can compromise product stability.

      • Water Washes: After the base wash, perform several washes with deionized water to remove any remaining salts and water-soluble acids.[6]

      • Drying: Thoroughly dry the final organic product over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove dissolved water before final solvent removal.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in diphenyl phosphate synthesis.

G start Low Yield or Impure Product check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_hcl 2. Assess HCl Removal Efficiency check_reagents->check_hcl check_temp 3. Optimize Reaction Temperature check_hcl->check_temp analyze_byproducts 4. Analyze Byproduct Profile (GC/NMR) check_temp->analyze_byproducts phenol_issue Excess Phenol Detected? analyze_byproducts->phenol_issue tpp_issue Triphenyl Phosphate (TPP) Detected? analyze_byproducts->tpp_issue acid_issue Acidic Impurities Present? analyze_byproducts->acid_issue phenol_issue->tpp_issue No adjust_stoich Adjust Phenol:POCl3 Ratio (Consider Reverse Addition) phenol_issue->adjust_stoich Yes tpp_issue->acid_issue No tpp_issue->adjust_stoich Yes chromatography Purify via Column Chromatography tpp_issue->chromatography Purification Step base_wash Implement Aqueous Base Wash acid_issue->base_wash Yes end_node Achieve High Yield & Purity acid_issue->end_node No adjust_stoich->end_node improve_hcl_removal Implement N2 Sparge or Vacuum improve_hcl_removal->end_node optimize_temp Adjust Temperature Profile & Monitor Reaction optimize_temp->end_node base_wash->end_node chromatography->acid_issue G cluster_0 Reaction Stage cluster_1 Workup & Purification Setup 1. Assemble Dry Glassware under N2 Atmosphere Charge 2. Charge Phenol (2 eq) & Anhydrous Solvent Setup->Charge Add 3. Add POCl3 (1 eq) Dropwise at <10°C Charge->Add Reflux 4. Heat to Reflux with N2 Sparge (4-6h) Add->Reflux Monitor 5. Monitor Progress (TLC/GC) Reflux->Monitor Quench 6. Quench with Ice Water Monitor->Quench Wash 7. Sequential Washes (H2O, Na2CO3, Brine) Quench->Wash Dry 8. Dry Organic Layer (Na2SO4) Wash->Dry Purify 9. Purify via Distillation or Chromatography Dry->Purify Product High-Purity Diphenyl Phosphate Purify->Product

Sources

Technical Support Center: Purification of Crude Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude diphenyl phosphate. This document is designed for researchers, scientists, and professionals in drug development who are handling the synthesis and purification of this versatile compound. Here, we move beyond simple protocols to address the common challenges and "what-if" scenarios encountered in the lab, providing troubleshooting advice grounded in chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product

This section addresses preliminary questions about the nature of crude diphenyl phosphate and how to assess its initial state.

Q1: What is the typical appearance of crude diphenyl phosphate and what do variations in color or form signify?

A1: Ideally, pure diphenyl phosphate is a white to off-white crystalline powder or solid.[1][2] However, crude products can vary significantly.

  • Yellow to Brown Color: This often indicates the presence of phenolic impurities, which can oxidize and form colored species. Unreacted phenol is a common starting material in many syntheses.[3]

  • Oily or Waxy Consistency: A non-crystalline, oily, or waxy appearance suggests the presence of unreacted starting materials, byproducts like triphenyl phosphate (TPP), or residual solvent.[4] TPP, a common byproduct, has a lower melting point and can form eutectic mixtures.

  • Strong Phenolic Odor: A strong smell of phenol is a direct indicator of residual starting material, which must be removed.

Q2: What are the most common impurities I should expect in my crude diphenyl phosphate?

A2: The impurities are almost always linked to the synthesis method. The most common industrial synthesis involves the reaction of phosphorus oxychloride (POCl₃) with phenol.[3][5]

  • Unreacted Phenol: Incomplete reaction or non-stoichiometric amounts of reactants can leave residual phenol.

  • Triphenyl Phosphate (TPP): Over-reaction or localized concentration gradients can lead to the formation of the tri-substituted TPP.[4][6] TPP is a very common impurity in related organophosphate products.[7]

  • Monophenyl Phosphate: Under-reaction can leave monophenyl phosphate species.

  • Residual Acids/Bases: Catalysts or byproducts like hydrochloric acid (from POCl₃) can remain if the post-reaction workup is incomplete.[5]

  • Hydrolysis Products: Diphenyl phosphate can be susceptible to hydrolysis, especially at elevated temperatures or in the presence of acid or base, which would regenerate phenol and phosphoric acid derivatives.[8]

Q3: What initial analytical tests should I run on my crude product before attempting purification?

A3: A quick analytical assessment can save significant time and resources by helping you choose the most effective purification strategy.

  • Thin-Layer Chromatography (TLC): A simple TLC analysis can quickly reveal the number of components in your crude mixture. Co-spotting with standards of phenol and TPP can help identify these common impurities.

  • Melting Point Analysis: A broad and depressed melting point range compared to the literature value (62-71 °C) is a clear indication of impurity.[2]

  • ¹H and ³¹P NMR Spectroscopy: If available, a quick NMR spectrum can provide invaluable information. In ¹H NMR, the acidic proton of the phosphate group is a key feature. In ³¹P NMR, diphenyl phosphate, triphenyl phosphate, and other phosphorus-containing impurities will have distinct chemical shifts, allowing for a quantitative estimation of their relative amounts.

Part 2: Purification Techniques - A Troubleshooting Guide

This section provides practical, in-depth guidance on the most common purification methods, structured in a problem-and-solution format.

Technique 1: Recrystallization

Recrystallization is often the most effective method for purifying solid diphenyl phosphate, leveraging its differential solubility in a solvent system at varying temperatures.[9][10]

Q4: My diphenyl phosphate won't dissolve in the hot recrystallization solvent. What should I do?

A4: This issue points to either an inappropriate solvent choice or insufficient solvent volume.

  • Causality: The principle of recrystallization requires the compound to be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] If it's insoluble even when hot, the solvent is unsuitable.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add small additional portions of the hot solvent. Be cautious, as using an excessive amount will reduce your final yield.[9]

    • Change Solvent System: If solubility remains poor, a new solvent is needed. A common and effective system for diphenyl phosphate is a mixture of chloroform and petroleum ether.[1] Other potential solvents could be benzene or other non-polar/moderately polar options.[11] Always test solubility in a small test tube first.

    • Consider "Insoluble" Impurities: It's possible that the insoluble material is a polymeric byproduct or an inorganic salt. In this case, you should perform a hot filtration to remove the insoluble impurity before allowing the filtrate to cool.[12]

Q5: My product "oiled out" instead of forming crystals upon cooling. How can I fix this?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.

  • Causality: This is common with lower-purity samples or when the solution is cooled too rapidly. The impurities can depress the melting point of the mixture below the temperature of supersaturation.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to slow the rate of heat loss. Do not place it directly in an ice bath.[10]

    • Scratch/Seed: Once the solution is at room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a tiny "seed" crystal of pure diphenyl phosphate.[10]

Q6: After recrystallization, my yield is very low. Why did this happen and how can I improve it?

A6: Low yield is a common frustration. The cause is usually related to solvent volume or premature crystallization.

  • Causality:

    • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]

    • Prevent Premature Crystallization: Use a pre-heated stemless funnel for hot filtration to prevent the solution from cooling and crystallizing prematurely.[12][13]

    • Recover from Filtrate: If you suspect significant product remains in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure than the first.

Technique 2: Vacuum Distillation

For thermally stable compounds with high boiling points, vacuum distillation is an excellent method for separating them from non-volatile residues or more volatile impurities.[14]

Q7: I'm seeing decomposition (darkening, charring) in the distillation flask even under vacuum. What's going wrong?

A7: Decomposition suggests that the temperature is too high for the pressure you are achieving.

  • Causality: Diphenyl phosphate, like many organophosphates, can decompose at elevated temperatures. The purpose of the vacuum is to lower the boiling point to a temperature where the compound is stable.

  • Troubleshooting Steps:

    • Improve Your Vacuum: Check your entire apparatus for leaks. Ensure all joints are properly sealed with vacuum grease. A cold trap between your apparatus and the pump is essential to protect the pump and maintain a good vacuum.[14] A lower pressure will directly translate to a lower boiling point.

    • Use a Molecular Still: For very sensitive compounds, a short-path or molecular distillation apparatus minimizes the time the compound spends at high temperatures.[15]

    • Lower the Mantle Temperature: Ensure the heating mantle is set to a temperature that provides a slow, steady distillation rate rather than vigorous boiling.

Q8: My distilled diphenyl phosphate is still contaminated with triphenyl phosphate (TPP). How can I improve the separation?

A8: This indicates insufficient separation efficiency in your distillation setup.

  • Causality: TPP and diphenyl phosphate have different boiling points, but if they are close, a simple distillation may not be sufficient to separate them cleanly.

  • Troubleshooting Steps:

    • Use a Fractionating Column: Insert a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[14] This provides a larger surface area for repeated vaporization-condensation cycles, significantly improving separation efficiency.

    • Control the Distillation Rate: Distill the mixture slowly to allow the vapor composition to equilibrate at each theoretical plate in the column. A good rate is typically 1-2 drops per second into the receiving flask.

    • Collect Fractions: Collect the distillate in several separate fractions. Analyze each fraction by TLC or NMR to identify the pure diphenyl phosphate fractions and combine them. Discard the initial (forerun) and final fractions, which are more likely to be enriched in impurities.

Technique 3: Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).

Q9: How do I choose the right solvent system (eluent) for purifying diphenyl phosphate on a silica gel column?

A9: The key is to find a solvent system where the diphenyl phosphate and its main impurities have different retention factors (Rf values) on a TLC plate.

  • Causality: Diphenyl phosphate is more polar than triphenyl phosphate due to its acidic hydroxyl group. Phenol is also polar. Therefore, they will interact differently with the polar silica gel stationary phase.

  • Eluent Selection Strategy:

    • Start with TLC: Use TLC plates to test various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or chloroform).[16]

    • Target Rf Values: Aim for a solvent system that gives your desired product (diphenyl phosphate) an Rf value of approximately 0.25-0.35. Impurities should ideally have significantly different Rf values (e.g., TPP will be higher, more polar impurities lower).

    • Example System: A gradient of ethyl acetate in hexane is a common and effective choice for separating compounds of varying polarity. A system using chloroform has also been reported for related purifications.[16]

Q10: My purified fractions from the column are still mixed. What happened?

A10: This can result from poor column packing, overloading the column, or collecting fractions that are too large.

  • Causality:

    • Poor Packing: Channels or cracks in the silica gel column create pathways for the sample to travel down without proper separation.

    • Overloading: Applying too much crude material for the amount of silica used will cause the bands of different compounds to overlap extensively.

    • Large Fractions: If your fractions are too large, you may be combining the tail end of one compound with the leading edge of the next.

  • Troubleshooting Steps:

    • Proper Packing: Ensure the silica gel is packed into a uniform, homogenous bed without any air bubbles or cracks.

    • Load Correctly: As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the silica gel. Load the sample onto the column in the smallest possible volume of solvent.

    • Collect Smaller Fractions: Collect numerous small fractions and analyze them by TLC before combining the pure fractions.

Part 3: Experimental Protocols & Data
Workflow for Purification of Crude Diphenyl Phosphate

The following diagram illustrates a logical workflow for selecting a purification strategy based on the initial state of the crude product.

PurificationWorkflow Figure 1. General Purification Workflow start Crude Diphenyl Phosphate analysis Initial Analysis (TLC, Melting Point) start->analysis decision Assess Impurity Profile analysis->decision wash Aqueous Base Wash (e.g., NaHCO3 soln.) decision->wash Acidic Impurities (Phenol, HCl) recryst Recrystallization (e.g., CHCl3/Pet Ether) decision->recryst Mainly Solid Impurities distill Vacuum Distillation decision->distill Volatile or Non-Volatile Impurities (e.g., TPP) chrom Column Chromatography decision->chrom Complex Mixture/ Similar Polarity Impurities wash->recryst final_analysis Purity Check (NMR, HPLC, M.P.) recryst->final_analysis distill->final_analysis chrom->final_analysis product Pure Diphenyl Phosphate final_analysis->product Purity Confirmed

Caption: Figure 1. General Purification Workflow

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude products that are mostly solid and where the primary impurities have different solubility profiles.

  • Solvent Selection: In a test tube, add ~50 mg of crude product. Add a few drops of chloroform to dissolve it. Slowly add petroleum ether until the solution becomes cloudy. Gently warm the tube until the solution is clear again. If crystals form upon cooling, this solvent pair is suitable.[1]

  • Dissolution: Place the crude diphenyl phosphate in an Erlenmeyer flask. Add the minimum amount of hot chloroform to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated, stemless funnel into a clean, warm flask.

  • Crystallization: Add hot petroleum ether dropwise to the hot chloroform solution until it just begins to turn cloudy (the cloud point). Add a few more drops of hot chloroform to make it clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Vacuum Distillation

This method is best for removing triphenyl phosphate or other impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a fractionating column (e.g., Vigreux). Ensure all joints are properly sealed. Use a cold trap to protect the vacuum pump.[14]

  • Charge the Flask: Add the crude diphenyl phosphate to the round-bottom distillation flask along with a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply the vacuum. The crude material may bubble as residual solvents are removed.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

  • Collect Fractions:

    • Discard the initial low-boiling fraction (forerun).

    • Collect the main fraction that distills over at a stable temperature and pressure. Diphenyl phosphate should solidify in the receiving flask if it is sufficiently pure.

    • Stop the distillation before the pot runs dry to avoid charring non-volatile residues.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Data Summary Table
PropertyValueSource(s)
Molecular Formula C₁₂H₁₁O₄P[2]
Molecular Weight 250.19 g/mol
Appearance White to off-white crystalline powder[1][2]
Melting Point 62-71 °C[1][2]
Solubility Insoluble in water; Soluble in benzene, chloroform.[1][11]
References
  • Application Notes and Protocols for the Purification of Dodecyl Diphenyl Phosphate. (n.d.). Benchchem.
  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023, June 26). Australian Government Department of Health and Aged Care.
  • Diphenyl phosphate | 838-85-7. (n.d.). ChemicalBook.
  • Diphenyl phosphate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Diphenyl phosphate | 838-85-7. (2024, April 10). ChemBK.
  • Diphenyl phosphate | 838-85-7. (n.d.). Chem-Impex.
  • Diphenyl phosphate 99% | 838-85-7. (n.d.). Sigma-Aldrich.
  • 2-Ethylhexyl diphenyl phosphate synthesis and characterization. (n.d.). Benchchem.
  • Separation of Diphenyl phosphate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Triphenyl Phosphate | (C6H5)3PO4 | CID 8289. (n.d.). PubChem.
  • Bunton, C. A., Robinson, L., & Siam, M. (1971). The Hydrolysis of p-Nitrophenyl Diphenyl Phosphate. Catalyzed by a Nucleophilic Detergent. Journal of the American Chemical Society, 93(1), 228-232.
  • Method for preparing diphenyl phosphites. (1961). Google Patents.
  • Diphenyl phosphate. (2023, September 8). SIELC Technologies.
  • Bunton, C. A., & Fendler, J. H. (1966). Hydrolysis of p-Nitrophenyl Diphenyl Phosphate. Journal of Organic Chemistry, 31(8), 2307-2311.
  • Diphenyl phosphate synthesis. (n.d.). ChemicalBook.
  • Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). (n.d.). GOV.UK.
  • Preparation method of diphenyl phosphate xylene. (n.d.). Google Patents.
  • Wałejko, P., & Witkowski, S. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Journal of Saudi Chemical Society, 21(1), S199-S203.
  • Chemical synthesis method of diphenyl chlorophosphate. (n.d.). Google Patents.
  • Cresyl diphenyl phosphate | 26444-49-5. (n.d.). ChemicalBook.
  • Ballesteros-Gómez, A., Aragón, Á., Van den Eede, N., de Boer, J., & Covaci, A. (2016). Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material. Environmental science & technology, 50(5), 2733–2739.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
  • Preparation of Pure Diphenyl Essay Example. (n.d.). GraduateWay.
  • Preparation of Pure Diphenyl. (n.d.). Bartleby.com.
  • Cresyl Diphenyl Phosphate Manufacturers Suppliers Factory. (n.d.). China Cresyl Diphenyl Phosphate.
  • Recrystallization. (2020, January 10). YouTube.

Sources

Technical Support Center: Spectroscopic Interference of Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with diphenyl phosphate (DPP) in their spectroscopic measurements. This resource is designed to provide you with expert insights, actionable troubleshooting protocols, and a clear understanding of why and how DPP can interfere with your experiments.

Introduction: The Challenge of a "Simple" Molecule

Diphenyl phosphate (DPP) is a common organophosphate compound. It can be present in experimental samples as a metabolite of triphenyl phosphate (a widely used flame retardant and plasticizer), a reagent, or a degradation product.[1] While structurally straightforward, its two phenyl rings are chromophoric and its phosphate group can interact with various analytes, leading to significant and often perplexing spectroscopic interference. This guide will equip you to diagnose, mitigate, and eliminate these interferences.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have about DPP interference.

Q1: My baseline in UV-Vis spectroscopy is abnormally high after adding a new batch of reagent. Could diphenyl phosphate be the culprit?

A: Absolutely. Diphenyl phosphate contains two phenyl groups, which are strong chromophores that absorb significantly in the UV region, typically with a maximum absorbance (λmax) around 260-270 nm. If your new reagent is contaminated with DPP, it will contribute to the background absorbance of your sample, leading to a high baseline. This can compress the dynamic range of your measurement and mask the signal from your analyte of interest, especially if it is present at low concentrations.

Q2: I'm running a fluorescence-based enzyme assay and observing quenching (a decrease in signal) in some of my wells. Could DPP be responsible?

A: Yes, this is a distinct possibility. While DPP itself is not strongly fluorescent, its phenyl groups can engage in π-π stacking interactions with fluorescent probes or aromatic residues in proteins. These interactions can lead to collisional quenching or Förster Resonance Energy Transfer (FRET) if the spectral overlap is appropriate, resulting in a diminished fluorescence signal. This can be misinterpreted as enzyme inhibition or compound activity.

Q3: In my ¹H NMR spectrum, I see complex aromatic signals that I can't assign to my compound of interest. How can I confirm if it's DPP?

A: Diphenyl phosphate will produce a characteristic set of signals in the aromatic region of a ¹H NMR spectrum, typically between 7.0 and 7.5 ppm.[2][3] Additionally, you should look for a signal in the ³¹P NMR spectrum. DPP typically shows a single resonance in the ³¹P NMR spectrum, and its chemical shift can be a key identifier.[4] Spiking a clean sample with a small amount of a DPP standard and observing the corresponding signal increase is a definitive way to confirm its presence.

Q4: Can diphenyl phosphate interfere with assays that measure inorganic phosphate?

A: While DPP itself is an organic phosphate ester, its presence can potentially interfere with certain types of phosphate quantification assays.[5] For example, if the assay conditions (e.g., harsh pH, high temperature) cause hydrolysis of DPP to phenol and inorganic phosphate, it will lead to a false positive signal. It is crucial to evaluate the stability of DPP under your specific assay conditions.

Part 2: Troubleshooting Guides

This section provides structured approaches to systematically identify and resolve DPP-related interference.

Guide 1: Diagnosing and Mitigating UV-Vis Interference

This guide will help you confirm DPP as the source of interference and provide steps to correct your measurements.

Step 1: Confirming DPP as the Source of Interference

  • Run a Blank Spectrum: Acquire a UV-Vis spectrum of all your buffer and reagent components without your analyte. If you observe significant absorbance in the 260-270 nm range, one of your reagents is likely contaminated.

  • Isolate the Contaminated Reagent: Prepare a series of blanks, each containing all but one of the components of your reaction mixture. The blank that shows a significant drop in absorbance at ~260 nm is the one containing the uncontaminated version of the suspect reagent.

  • Confirm with a Standard: Obtain a pure standard of diphenyl phosphate. Prepare a dilution series and measure the UV-Vis spectra. A comparison of the spectral shape and λmax with your contaminated blank can confirm the identity of the interferent.

Step 2: Mitigation Strategies

  • Strategy A: Background Subtraction: If the concentration of DPP is constant across all your samples (including your blank), a simple background subtraction may be sufficient. However, this assumes no interaction between DPP and your analyte.

  • Strategy B: Wavelength Shift: If your analyte of interest has a distinct absorbance peak away from the 260-270 nm region, you may be able to perform your measurements at a different wavelength where DPP absorbance is minimal.

  • Strategy C: Sample Purification: This is the most robust solution. Depending on the nature of your analyte, techniques like Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) can be used to separate your analyte from the DPP contaminant prior to spectroscopic analysis.

Guide 2: Troubleshooting Fluorescence Quenching

Use this guide to determine if DPP is quenching your fluorescent signal and how to address it.

Step 1: Identifying the Quenching Mechanism

  • Control Experiments: Run your fluorescence assay with and without your enzyme/protein of interest, but in the presence of the suspected DPP-contaminated reagent. If you still observe quenching of your fluorescent probe, the interference is likely due to a direct interaction between DPP and the probe.

  • Analyte Titration: Titrate your analyte (protein, DNA, etc.) into a solution of your fluorescent probe in the presence of a constant concentration of DPP. If the quenching effect changes with the concentration of your analyte, it suggests a more complex interaction involving all three components.

Step 2: Solutions and Workarounds

  • Increase Probe Concentration: In cases of mild quenching, increasing the concentration of your fluorescent probe might overcome the effect, but this can be costly and may introduce other issues like inner filter effects.

  • Choose a Red-Shifted Fluorophore: DPP's UV absorbance is a primary driver for potential FRET-based quenching. Switching to a fluorescent probe that excites at a longer wavelength (e.g., in the green or red region of the spectrum) can eliminate the spectral overlap and mitigate the interference.[6]

  • Alternative Assay Formats: Consider a different assay format that is not based on fluorescence, such as a colorimetric or chemiluminescent assay, if available for your target.

Part 3: Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for DPP Removal

This protocol is designed for the removal of DPP from aqueous samples containing a more polar analyte of interest.

  • Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18 or a polymer-based sorbent). The non-polar phenyl groups of DPP will have a strong affinity for the stationary phase.

  • Conditioning: Condition the cartridge by washing with one column volume of methanol, followed by one column volume of deionized water.

  • Sample Loading: Load your sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 5-10% methanol in water). This will elute your polar analyte of interest while the more non-polar DPP remains bound to the cartridge.

  • Analyte Collection: Collect the flow-through from the washing step. This fraction should now be free of DPP and ready for spectroscopic analysis.

  • (Optional) Elution of DPP: To confirm that DPP was retained, you can elute it from the cartridge with a high percentage of organic solvent (e.g., 90-100% methanol or acetonitrile).

Data Summary: Spectroscopic Properties of Diphenyl Phosphate
Spectroscopic TechniqueExpected Signals/Properties for Diphenyl PhosphatePotential for Interference
UV-Vis Spectroscopy Strong absorbance in the UV region, λmax ~260-270 nm due to phenyl groups.High: Overlap with nucleic acids, proteins (tryptophan, tyrosine), and other aromatic compounds.
Fluorescence Spectroscopy Weak intrinsic fluorescence, but can act as a quencher for other fluorophores.Moderate to High: Can cause signal reduction in fluorescence-based assays through quenching mechanisms.
¹H NMR Spectroscopy Complex multiplet signals in the aromatic region (~7.0-7.5 ppm).[2][3]High: Signals can overlap with the aromatic signals of many organic molecules, complicating spectral interpretation.
³¹P NMR Spectroscopy A single resonance, with a chemical shift that can be used for identification.[4]Low to Moderate: While specific to phosphorus, if the analyte of interest is also a phosphate-containing molecule, signal overlap is possible.
FTIR Spectroscopy Characteristic peaks for P=O, P-O-C, and aromatic C-H bonds.Moderate: Can interfere with the analysis of other organophosphate compounds or molecules with similar functional groups.

Part 4: Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for UV-Vis Interference

This diagram outlines the decision-making process when encountering unexpected UV absorbance.

UV_Vis_Troubleshooting start High UV Baseline Observed run_blank Run Spectrum of Buffer/Reagents Only start->run_blank check_abs Absorbance > 0.1 AU at ~260 nm? run_blank->check_abs isolate Isolate Contaminated Reagent check_abs->isolate  Yes no_issue Interference Not from DPP or Reagents check_abs->no_issue  No confirm Confirm with DPP Standard isolate->confirm mitigate Implement Mitigation Strategy confirm->mitigate

Caption: A flowchart for diagnosing DPP interference in UV-Vis measurements.

Diagram 2: Mechanism of Fluorescence Quenching by DPP

This diagram illustrates how DPP can reduce the signal from a fluorescent probe.

Quenching_Mechanism cluster_before Before Interaction cluster_after After Interaction with DPP Probe_Excited Excited Fluorophore Light_Out Emitted Light (Fluorescence) Probe_Excited->Light_Out High Signal Complex Fluorophore-DPP Complex Light_In Excitation Light (e.g., 488 nm) Light_In->Probe_Excited Heat_Out Non-Radiative Decay (Quenching) Complex->Heat_Out Low Signal Light_In2 Excitation Light (e.g., 488 nm) Light_In2->Complex

Caption: DPP can quench fluorescence by forming a non-fluorescent complex.

References

  • 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and.... ResearchGate.
  • Diphenyl phosphate - Optional[1H NMR] - Spectrum. SpectraBase.
  • Spectroscopic study of diphenyl [(S)-(–)-1-phenylpropanamido]-phosphate: differences of diastereotopic groups. Avicenna Journal of Pharmaceutical Research.
  • Diphenyl phosphite - Optional[UV-VIS] - Spectrum. SpectraBase.
  • Diphenyl methyl phosphate. NIST WebBook.
  • Diphenyl methyl phosphate. NIST WebBook.
  • Diphenylphosphinodithioic acid - Optional[UV-VIS] - Spectrum. SpectraBase.
  • UV-Vis absorption (a) and emission (b) spectra of the compounds 202–205.... ResearchGate.
  • Triphenyl phosphate. NIST WebBook.
  • Diphenyl phosphate - Optional[FTIR] - Spectrum. SpectraBase.
  • C12H10O4P. PubChem.
  • Interferences in the measurement of circulating phosphate: a literature review. PubMed.
  • AA Troubleshooting and Maintenance Guide. Agilent.
  • Interferences in Absorption Spectroscopy. Chemistry LibreTexts.
  • Avoiding Fluorescence Assay Interference-The Case for Diaphorase. ResearchGate.
  • Types of interferences in AAS. Delloyd's Lab-Tech Chemistry resource.
  • Interferences in clinical chemistry analysis. PubMed Central (PMC).
  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf.
  • Analytical Interference by Contrast Agents in Biochemical Assays. PubMed.

Sources

Technical Support Center: Mitigating Toxicity Risks of Diphenyl Phosphate in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with diphenyl phosphate (DPHP). Its purpose is to offer practical, in-depth guidance on mitigating the toxicological risks associated with this compound through a series of frequently asked questions and troubleshooting protocols. The information herein is designed to foster a proactive safety culture by explaining the causality behind experimental and safety choices.

Section 1: Understanding the Hazard Profile of Diphenyl Phosphate

This section addresses the fundamental toxicological properties of DPHP and the importance of a thorough risk assessment.

Q1: What is diphenyl phosphate and what are its primary health hazards?

A1: Diphenyl phosphate (DPHP), CAS No. 838-85-7, is an aryl phosphate ester. It is notable both as an industrial chemical and as the primary metabolite of several widely used organophosphate ester (OPE) flame retardants and plasticizers, such as triphenyl phosphate (TPHP).[1] Human exposure is ubiquitous due to the leaching of parent compounds from consumer products.[1][2]

While the toxicological profile of DPHP has not been as extensively investigated as its parent compounds, current scientific literature indicates several key hazards.[3][4] It is considered a hazardous substance, and laboratory personnel should assume it presents a risk of skin, eye, and respiratory tract irritation.[3][5] Emerging research points to more systemic effects, including endocrine disruption, reproductive and developmental toxicity, and potential impacts on cardiac development.[4][6][7]

Table 1: Summary of Known and Potential Health Effects of Diphenyl Phosphate

Exposure Route Potential Health Effects References
Inhalation May cause respiratory tract irritation. Inhalation of dusts may be damaging to health.[3][5]
Skin Contact May cause skin irritation. Entry through wounds or abrasions may lead to systemic effects.[3][5]
Eye Contact May cause eye irritation.[3]
Ingestion May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[3]
Chronic Exposure Long-term exposure may produce cumulative health effects.[5] Linked to endocrine disruption and developmental toxicity.[7][8][5][7][8]

Q2: Is DPHP considered a carcinogen?

A2: As of current toxicological data, DPHP (CAS# 838-85-7) is not listed as a carcinogen by major regulatory bodies such as the ACGIH, IARC, NTP, or under California's Proposition 65.[3] However, the toxicological properties of this material have not been fully investigated, and it is crucial to handle it with care, minimizing exposure at all times.[3]

Section 2: Engineering and Administrative Controls: The First Line of Defense

Before relying on personal protective equipment, it is critical to implement robust engineering and administrative controls to minimize the risk of exposure. This follows the established "Hierarchy of Controls" safety principle.

Q3: What are the most critical engineering controls for handling diphenyl phosphate safely?

A3: The primary engineering control is to handle DPHP in a well-ventilated area, preferably within a certified chemical fume hood.[3][9] This is crucial for preventing the inhalation of DPHP dust or aerosols. If handling larger quantities or performing operations that could generate significant dust (e.g., weighing, grinding), a dedicated, contained ventilation system or glove box may be warranted.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Diphenyl Phosphate Elimination Elimination (Most Effective) Substitution Substitution (e.g., Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE PPE (Least Effective) (e.g., Gloves, Goggles) Administrative->PPE

Caption: Hierarchy of Controls applied to DPHP risk mitigation.

Q4: What administrative controls are essential for laboratories using DPHP?

A4: Key administrative controls include:

  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving DPHP. These should cover weighing, dissolution, reaction setup, cleanup, and waste disposal.

  • Training: All personnel must be trained on the specific hazards of DPHP, the laboratory's SOPs, proper use of PPE, and emergency procedures. This training should be documented.

  • Restricted Access: Designate specific areas within the lab for handling DPHP. Access to these areas should be limited to trained and authorized personnel.

  • Hygiene Practices: Prohibit eating, drinking, and applying cosmetics in areas where DPHP is handled. Always wash hands thoroughly after handling the chemical, even if gloves were worn.[10]

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used correctly in conjunction with the controls mentioned above.

Q5: What is the mandatory PPE for handling diphenyl phosphate?

A5: A comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure.[9]

Table 2: Required PPE for Handling Diphenyl Phosphate

PPE Category Specification and Rationale References
Eye/Face Protection Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. If there is a significant splash hazard, a face shield should be worn in addition to goggles.[10][11][12]
Skin Protection A lab coat is mandatory. For larger quantities or significant splash risk, chemical-resistant coveralls are recommended.[9][11]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene).[11] Always inspect gloves for tears or degradation before use. Use proper glove removal technique to avoid contaminating your skin. Contaminated gloves should be disposed of as hazardous waste.[11][13]
Respiratory Protection Not typically required for small-scale use within a certified chemical fume hood. However, if a fume hood is unavailable, if ventilation is poor, or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[11]

Q6: How should I properly remove contaminated gloves to avoid exposure?

A6: Proper glove removal is a critical step to prevent cross-contamination.

  • With your gloved right hand, grasp the outside of your left glove at the wrist, without touching your bare skin.

  • Peel the left glove off, turning it inside-out as you remove it.

  • Hold the removed glove in your still-gloved right hand.

  • Slide two fingers of your now-bare left hand under the cuff of your right glove. Be careful not to touch the glove's outer surface.

  • Peel the right glove off from the inside, creating a "bag" for both gloves.

  • Dispose of the gloves in the designated hazardous waste container.

  • Immediately wash your hands with soap and water.

Section 4: Emergency Procedures and Troubleshooting

This section provides clear, actionable steps for responding to common laboratory emergencies involving DPHP.

Q7: What is the correct first aid response for DPHP exposure?

A7: Immediate and correct action is vital. The response depends on the route of exposure.

First_Aid_Workflow cluster_main First Aid for Diphenyl Phosphate Exposure cluster_routes cluster_actions Start Exposure Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Skin->Action_Skin Action_Eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Eyes->Action_Eyes Action_Inhalation Move to fresh air immediately. Inhalation->Action_Inhalation Action_Ingestion Do NOT induce vomiting. Rinse mouth, drink 2-4 cups of milk or water if conscious. Ingestion->Action_Ingestion End Seek Immediate Medical Attention Action_Skin->End Action_Eyes->End Action_Inhalation->End Action_Ingestion->End

Caption: First aid decision workflow for DPHP exposure.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Get medical aid. Wash clothing before reuse.[3]

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5] Get immediate medical attention.

  • Inhalation: Remove the individual from the exposure area and move them to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical aid.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person. Get immediate medical aid.[3]

Q8: How do I handle a spill of solid diphenyl phosphate?

A8: The response depends on the size of the spill. For any major spill, the priority is personnel safety and evacuation.

Spill_Response_Decision_Tree cluster_main DPHP Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Minor Minor Spill (<1 Liter, Contained, No Immediate Hazard) Assess->Minor Minor Major Major Spill (Large Quantity, Risk of Fire or Environmental Release) Assess->Major Major Cleanup Trained Personnel Cleanup: 1. Alert others & restrict area. 2. Don appropriate PPE. 3. Use dry cleanup procedures (avoid dust). 4. Place in labeled hazardous waste container. Minor->Cleanup Evacuate Emergency Response: 1. Alert personnel & evacuate area. 2. Pull fire alarm if necessary. 3. Call emergency responders. 4. Do not attempt cleanup. Major->Evacuate

Caption: Decision tree for responding to a DPHP spill.

Protocol 1: Minor Spill Cleanup (Solid DPHP) This protocol is for small, contained spills that can be safely managed by trained laboratory personnel.[14]

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[14]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE as detailed in Table 2, including gloves, safety goggles, and a lab coat.

  • Cleanup: Use dry cleanup procedures to avoid generating dust.[5] Do NOT use a brush and dustpan, as this can aerosolize the powder. Instead, gently cover the spill with damp paper towels or use a HEPA-filtered vacuum designed for hazardous dusts if available.

  • Collect: Carefully place all contaminated materials (paper towels, used PPE) into a suitable, clearly labeled container for hazardous waste disposal.[5]

  • Decontaminate: Wipe the spill surface with warm, soapy water.[15] Given that DPHP is an aryl phosphate, hydrolysis is accelerated by bases. For final decontamination, wipe the surface with a cloth dampened with a 5% sodium bicarbonate solution, followed by a final rinse with water. Check the surface pH with an indicator strip to ensure neutrality.[11][16]

  • Dispose: Seal and label the hazardous waste container and arrange for disposal according to your institution's guidelines.[5]

Section 5: Storage and Waste Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Q9: What are the correct storage conditions for diphenyl phosphate?

A9: Store DPHP in a tightly closed container in a cool, dry, and well-ventilated area.[3][10] It must be stored away from incompatible substances, particularly strong oxidizing agents like nitrates or chlorine bleaches, as contamination can result in ignition.[5][10]

Q10: How must I dispose of DPHP waste?

A10: All DPHP waste, including pure compound, contaminated solutions, and cleanup materials, must be treated as hazardous waste.[5][17]

  • Segregation: Do not mix DPHP waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Containerization: Use a designated, chemically resistant, and leak-proof container with a secure lid.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Diphenyl Phosphate".

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[17][18] Never dispose of DPHP down the drain or in regular trash.[17]

References

  • Mitchell, C. A., Reddam, A., Dasgupta, S., Zhang, S., Stapleton, H. M., & Volz, D. C. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. Toxicological Sciences, 172(1), 87–98. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diphenyl Phosphate, 99%.
  • HealthMatters.io. (n.d.). Diphenyl phosphate (DPP) - Toxic Non-Metal Chemical Profile.
  • Request PDF. (n.d.). Diphenyl Phosphate-Induced Toxicity During Embryonic Development.
  • eScholarship, University of California. (2019). Diphenyl Phosphate-Induced Toxicity During Embryonic Development.
  • Gelest, Inc. (2016). SAFETY DATA SHEET DIPHENYLPHOSPHINE.
  • Taylor & Francis Online. (2022). Endocrine disrupting toxicity of aryl organophosphate esters and mode of action.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Diphenyl phosphate.
  • Scientific Polymer Products, Inc. (2020). Safety Data Sheet: t-Butyl phenyl diphenyl phosphate.
  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Diphenylphosphine.
  • PubMed. (2024). Organophosphate ester exposure in nail salons: Health implications for workers.
  • National Institutes of Health (NIH). (2022). Human Exposure to Chlorinated Organophosphate Ester Flame Retardants and Plasticizers in an Industrial Area of Shenzhen, China.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • The National Research Centre for the Working Environment. (n.d.). Organophosphate Esters: Are These Flame Retardants and Plasticizers Affecting Children's Health?
  • Oxford Academic, Toxicological Sciences. (n.d.). Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells.
  • Cottonsafenaturalmattress. (2021). Risks From Organophosphate Esters.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of Florida, IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • ResearchGate. (n.d.). Assessment of impacts of diphenyl phosphate on groundwater and near-surface environments: Sorption and toxicity.
  • Wikipedia. (n.d.). Bisphenol A.
  • The Defender. (2026). Widely Used Flame Retardants Linked to 25% Higher Risk of Heart Disease.

Sources

Technical Support Center: Enhancing the Efficiency of Diphenyl Phosphate-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diphenyl phosphate (DPP)-mediated reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical troubleshooting advice to optimize your experiments. As Senior Application Scientists, we understand the nuances of these reactions and have structured this guide to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the use of diphenyl phosphate in chemical synthesis.

1. What is the primary role of diphenyl phosphate (DPP) in organic synthesis?

Diphenyl phosphate (DPP) and its derivatives, like diphenyl chlorophosphate (DPP-Cl) and diphenylphosphoryl azide (DPPA), are versatile reagents primarily used to activate carboxylic acids. This activation facilitates the formation of amide and ester bonds, often under mild conditions. The diphenyl phosphate group is an excellent leaving group, which is crucial for the subsequent nucleophilic attack by an amine or alcohol.

2. What are the key advantages of using DPP-mediated activation?

Key advantages include:

  • Mild Reaction Conditions: Many DPP-mediated reactions can be performed at room temperature, which helps to preserve sensitive functional groups in complex molecules.

  • High Yields: When optimized, these reactions can provide high yields of the desired amide or ester products.

  • Reduced Racemization: In peptide synthesis, the use of DPP-based reagents can help to minimize epimerization at the chiral center of the amino acid.

  • Versatility: These reagents are effective for a wide range of substrates, including sterically hindered ones.[1][2]

3. What types of reactions are commonly mediated by DPP?

The most common application is in the formation of amide bonds, particularly in peptide synthesis.[1][3] However, the activation of carboxylic acids by DPP can also be applied to the synthesis of esters and other carboxylic acid derivatives.

4. What are the general considerations for setting up a DPP-mediated reaction?

A successful reaction requires careful consideration of the following:

  • Reagent Purity: Ensure the purity of the carboxylic acid, amine/alcohol, and the DPP reagent.

  • Solvent: A dry, aprotic solvent is crucial to prevent hydrolysis of the activated intermediate.

  • Base: An appropriate organic base is needed to neutralize the acidic byproduct and drive the reaction forward.

  • Temperature: While many reactions proceed at room temperature, some may require cooling to control exotherms or heating to drive sluggish reactions.

5. How can I monitor the progress of a DPP-mediated reaction?

Reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the consumption of the starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To get a more accurate assessment of the conversion and to identify any major byproducts.

  • Gas Chromatography (GC): For volatile compounds, GC can be used to monitor the reaction.[4]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield

Question: My DPP-mediated coupling reaction is giving a very low yield. What are the possible causes and how can I improve it?

Answer: Low yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Causes and Solutions:

  • Poor Quality of Reagents:

    • DPP Reagent: Diphenyl phosphate and its derivatives can degrade over time. Ensure you are using a high-purity reagent.

    • Solvents: The presence of water in the solvent can lead to the hydrolysis of the activated carboxylic acid intermediate. Always use anhydrous solvents.

    • Amine/Alcohol: The nucleophile may be of low purity or contain impurities that interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: While room temperature is a good starting point, some sterically hindered substrates may require heating to increase the reaction rate. Conversely, for highly reactive substrates, cooling may be necessary to prevent side reactions.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period to ensure it has finished.

    • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the amine or alcohol may be beneficial.

  • Inappropriate Base:

    • The choice of base is critical. A base that is too weak may not effectively neutralize the acidic byproducts, while a base that is too strong could lead to side reactions. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used.

Problem 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I suppress them?

Answer: The formation of side products can compete with your desired reaction, reducing the yield and complicating purification.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Activated Intermediate:

    • Cause: Presence of water in the reaction mixture.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Epimerization in Peptide Synthesis:

    • Cause: The activated carboxylic acid of an amino acid can be susceptible to racemization, especially with reagents like dicyclohexylcarbodiimide (DCC).

    • Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) can suppress epimerization by forming an active ester that is less prone to racemization.[5]

  • Formation of Guanidinium Byproducts:

    • Cause: With some uronium/aminium-based coupling reagents, the amine can react with the coupling reagent itself.

    • Solution: The order of addition of reagents is crucial. It is often recommended to activate the carboxylic acid first before adding the amine.

Problem 3: Reaction Stalls or is Sluggish

Question: My reaction starts but then seems to stop before completion. What could be causing this and how can I drive it to completion?

Answer: A stalled reaction can be frustrating, but understanding the potential causes can help you get it back on track.

Potential Causes and Solutions:

  • Poor Solubility:

    • Cause: One or more of the reactants or the activated intermediate may have poor solubility in the chosen solvent, causing them to precipitate out of the solution.

    • Solution: Try a different solvent or a solvent mixture. For example, in peptide synthesis, solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used to improve solubility.[6] The use of a "magic mixture" of DCM, DMF, and NMP (1:1:1) has been reported to be effective for hydrophobic peptides.[6]

  • Product Inhibition:

    • Cause: The product of the reaction may be inhibiting the catalyst or one of the reagents.

    • Solution: This is less common in DPP-mediated reactions but can occur. If suspected, try running the reaction at a lower concentration.

  • Steric Hindrance:

    • Cause: If either the carboxylic acid or the amine/alcohol is sterically hindered, the reaction can be very slow.

    • Solution: Increase the reaction temperature and/or the reaction time. The use of diphenyl phosphite has been shown to be effective for the synthesis of sterically hindered peptides.[1][2]

Problem 4: Difficulty in Product Purification

Question: I'm struggling to purify my product from the reaction mixture, especially removing the phosphate byproducts. What are the best practices for work-up and purification?

Answer: Proper work-up and purification are essential for obtaining a pure product.

Work-up and Purification Strategies:

  • Aqueous Work-up:

    • After the reaction is complete, a simple aqueous wash can often remove the water-soluble phosphate byproducts and any excess base. A typical work-up involves washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO3), and finally with brine.

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for purifying the final product. The choice of solvent system will depend on the polarity of your product.

    • Gel Permeation Chromatography (GPC): For the synthesis of diphenyl phosphate itself, GPC has been used for purification.[7]

  • Crystallization:

    • If your product is a solid, crystallization can be an effective method of purification.

Part 3: Experimental Protocols & Methodologies

General Protocol for DPP-Mediated Amide Bond Formation
  • To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF), add the amine (1.1 equiv) and a suitable organic base (e.g., triethylamine, 1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diphenyl chlorophosphate (1.2 equiv) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, dilute base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Optimizing Reaction Conditions

When working with new substrates, a systematic optimization of reaction conditions is often necessary.

  • Solvent Screening: Set up small-scale reactions in a variety of anhydrous solvents (e.g., DCM, THF, DMF, acetonitrile) to identify the solvent that gives the best conversion.

  • Base Screening: Using the best solvent from the previous step, screen a panel of organic bases (e.g., TEA, DIPEA, N-methylmorpholine) to find the most effective one.

  • Temperature Optimization: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C) to determine the optimal temperature for both rate and selectivity.

  • Stoichiometry and Concentration: Vary the stoichiometry of the reagents and the overall concentration to fine-tune the reaction for optimal yield.

Part 4: Technical Deep Dive: The "Why" Behind the "How"

The Role of the Leaving Group

The efficiency of these reactions hinges on the ability of the diphenyl phosphate anion to act as a good leaving group. The phosphorus atom in diphenyl phosphate is electrophilic due to the electron-withdrawing nature of the two phenyl groups and the phosphoryl oxygen. When the carboxylic acid is activated, it forms a mixed anhydride with the diphenyl phosphate. The subsequent nucleophilic attack by the amine or alcohol is favorable because the resulting diphenyl phosphate anion is a stable, resonance-stabilized species, making it an excellent leaving group.[8]

Mechanism of Carboxylic Acid Activation

The activation of a carboxylic acid by a DPP derivative, such as diphenyl chlorophosphate, proceeds through the formation of a mixed anhydride intermediate. This intermediate is highly electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) Intermediate Mixed Anhydride Intermediate RCOOH->Intermediate DPPCl Diphenyl Chlorophosphate ((PhO)2P(O)Cl) DPPCl->Intermediate Base Base (e.g., TEA) Salt Base·HCl Base->Salt neutralizes HCl Product Amide Product (R-CONH-R') Intermediate->Product DPP_anion Diphenyl Phosphate Anion ((PhO)2P(O)O-) Intermediate->DPP_anion acts as leaving group Amine Amine (R'-NH2) Amine->Product

Caption: General mechanism of DPP-mediated amide bond formation.

Part 5: Data Presentation

Table 1: Common Solvents for DPP-Mediated Reactions

SolventDielectric ConstantKey Characteristics
Dichloromethane (DCM)9.1Good for a wide range of substrates, easy to remove.
Tetrahydrofuran (THF)7.5Can be a good choice for less polar substrates.
N,N-Dimethylformamide (DMF)36.7Excellent for dissolving polar substrates and peptides.[3]
Acetonitrile (MeCN)37.5A polar aprotic solvent that can be useful in some cases.

Table 2: Common Bases for DPP-Mediated Reactions

BasepKa of Conjugate AcidComments
Triethylamine (TEA)10.75A common and inexpensive choice.
Diisopropylethylamine (DIPEA)11.0A non-nucleophilic base, useful for sensitive substrates.
N-Methylmorpholine (NMM)7.38A weaker base, can be beneficial in reducing side reactions.

Part 6: Visualizations

Troubleshooting Workflow for Low Reaction Yield

G start Low Yield Observed check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_issue Use fresh, high-purity reagents and anhydrous solvents check_reagents->reagent_issue Issue Found check_workup Evaluate Work-up & Purification check_conditions->check_workup Conditions OK conditions_issue Optimize temperature, time, base, and solvent check_conditions->conditions_issue Issue Found workup_issue Modify work-up to prevent product loss check_workup->workup_issue Issue Found success Improved Yield check_workup->success Work-up OK reagent_issue->success conditions_issue->success workup_issue->success

Caption: A systematic workflow for troubleshooting low yields.

References

  • Forconi, M. (2016). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry.
  • Lassila, J. K. (2019). Fundamentals of Phosphate Transfer. Accounts of Chemical Research.
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • (n.d.). Surface plot for the optimization of reaction conditions.
  • Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
  • (n.d.). Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. PubMed.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • (n.d.).
  • (n.d.). Gram-scale synthesis of diphenyl phosphate amide 3aa.
  • (n.d.). Chemical synthesis method of diphenyl chlorophosphate.
  • Gömöry, Á., et al. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • (n.d.).
  • (n.d.).
  • (2023).
  • (2025). An activated phosphate for an efficient amide and peptide coupling reagent.
  • (n.d.). Optimization of the reaction conditions.
  • van Beek, B., et al. (2019).
  • van Beek, B., et al. (2019). Nucleophilic Substitution at Di-and Triphosphates: Leaving Group Ability of Phosphate vs Diphosphate.
  • (n.d.). Bisphenol A. Wikipedia.
  • (2025). Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent.
  • (n.d.). Diphenyl Phosphate-Induced Toxicity During Embryonic Development.
  • (n.d.).
  • (n.d.).
  • (n.d.).
  • Beke, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • (n.d.). Diphenyl phosphate (DPP) - Toxic Non-Metal Chemical Profile. Lab Results explained.
  • (n.d.).
  • (n.d.). Optimization of the di-coupling reaction of 2 with phenylboronic acid.
  • (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Kemmlein, S., et al. (2012). Gas Chromatographic Determination of Phosphate-Based Flame Retardants in Styrene-Based Polymers From Waste Electrical and Electronic Equipment. PubMed.
  • (n.d.).
  • (2025). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends.
  • (n.d.).
  • (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit.
  • (n.d.). Amide Synthesis. Fisher Scientific.
  • (2025). A direct approach to selective sulfonation of triarylphosphines.
  • (n.d.). Fluorescence detection for phosphate monitoring using reverse injection analysis.
  • (2018). Phosphate Transfer Potentials for Coupled Reactions. YouTube.
  • (2026). Polymeric Hydrogels Loaded with ZnO Nanoparticles as Promising Tools for Tacking Viral Skin Disorders. MDPI.
  • (n.d.).

Sources

Technical Support Center: Resolving Peak Splitting in NMR Spectra of Diphenyl Phosphate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenyl phosphate derivatives. This guide provides in-depth troubleshooting for common issues related to peak splitting in your ³¹P NMR spectra. Our goal is to move beyond simple procedural lists and delve into the causative factors behind spectral artifacts, empowering you to make informed experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why does my ³¹P NMR spectrum of a simple diphenyl phosphate derivative show more than a single peak?

A1: While you might expect a single peak for the phosphorus atom, splitting arises from a phenomenon called spin-spin coupling (or J-coupling). The phosphorus nucleus (³¹P) interacts with the magnetic moments of nearby NMR-active nuclei, primarily protons (¹H) on the phenyl rings. This interaction splits the ³¹P signal into a multiplet. The number of peaks in the multiplet and their spacing (the coupling constant, J) provide valuable structural information. Additionally, if your molecule contains other NMR-active nuclei like fluorine (¹⁹F) or another phosphorus atom, you will observe coupling to those as well.

Q2: I'm seeing a complex, overlapping set of peaks instead of a clean multiplet. What's going on?

A2: This is a common challenge. Several factors can lead to complex or poorly resolved spectra. These include:

  • Coupling to multiple, chemically non-equivalent protons: The protons on the ortho, meta, and para positions of the phenyl rings can have different coupling constants to the phosphorus atom, leading to a complex multiplet.

  • Second-order effects: When the difference in chemical shift between two coupled nuclei is not much larger than the coupling constant between them, second-order effects can distort the spectrum, leading to non-ideal multiplet patterns.

  • Restricted bond rotation: If rotation around the P-O-C bonds is slow on the NMR timescale, the two phenyl groups may become chemically non-equivalent, further complicating the spectrum.

  • Sample viscosity and concentration: High concentrations can lead to peak broadening, obscuring fine splitting patterns.[1]

Q3: Should I run my ³¹P NMR with or without proton decoupling?

A3: It depends on your goal.

  • Proton-decoupled (³¹P{¹H}) NMR: This is the most common experiment. It irradiates the protons, causing them to rapidly change their spin states. This effectively removes their coupling to the phosphorus, resulting in a single, sharp peak for each unique phosphorus environment. This is excellent for determining the number of different phosphorus species in your sample and their chemical shifts.[2][3]

  • Proton-coupled ³¹P NMR: This experiment does not irradiate the protons, so you will observe the splitting patterns due to ³¹P-¹H coupling. This is invaluable for structural elucidation, as the coupling constants can help you assign the connectivity of your molecule.[3]

Troubleshooting Guides

This section addresses specific peak splitting problems in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: My proton-decoupled spectrum shows a single sharp peak, but the coupled spectrum is an uninterpretable mess.
Why is this happening?

This is a classic case of complex coupling patterns. The phosphorus atom is coupling to the ortho, meta, and para protons of the two phenyl rings. While the two phenyl groups are often chemically equivalent, the protons within each ring are not. You are likely observing overlapping multiplets from coupling to all these different protons. The three-bond coupling (³JP-H) to the ortho protons is typically the largest, followed by the four-bond (⁴JP-H) to the meta protons, and the five-bond (⁵JP-H) to the para protons.

Diagnostic & Resolution Workflow
  • Confirm the source of coupling: The best way to definitively assign the couplings is to run a 2D NMR experiment. A ¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation) experiment is ideal. This will show you correlations (peaks) between the phosphorus atom and the protons it is coupled to, allowing you to identify which protons are responsible for the splitting.

Experimental Protocol: ¹H-³¹P HMBC
  • Sample Preparation: Prepare your sample as you would for a standard ³¹P NMR experiment. Ensure the concentration is sufficient for a 2D experiment (typically 10-20 mg in 0.6 mL of deuterated solvent).

  • Instrument Setup:

    • Tune and match the NMR probe for both ¹H and ³¹P frequencies.

    • Acquire standard 1D ¹H and ³¹P{¹H} spectra to determine the spectral widths and transmitter offsets for both nuclei.

    • Load a standard hmbc pulse sequence.

    • Set the spectral width in the ¹H dimension (F2) to include all proton signals.

    • Set the spectral width in the ³¹P dimension (F1) to encompass your phosphorus signal(s).

    • Set the number of increments in the F1 dimension (e.g., 256 or 512).

    • Set the number of scans per increment (this will depend on your sample concentration).

    • Crucially, set the long-range coupling delay (often denoted as d6 or cnst2) to optimize for your expected ³JP-H and ⁴JP-H couplings. A typical starting value is 50-100 ms, corresponding to an optimization for couplings of 5-10 Hz.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform. The resulting spectrum will show correlations between your phosphorus signal and the coupled protons.

Issue 2: My ³¹P signal is broad, and I'm not seeing any fine splitting.
Why is this happening?

Broad peaks in NMR can be caused by several factors. In the context of diphenyl phosphate derivatives, the most likely culprits are:

  • Chemical Exchange: If your molecule is undergoing a chemical process that is fast on the NMR timescale (e.g., proton exchange of a P-OH group, or conformational changes), this can lead to peak broadening.

  • Quadrupolar Relaxation: If your phosphorus atom is coupled to a quadrupolar nucleus (a nucleus with a spin > 1/2, such as ¹⁴N), the rapid relaxation of the quadrupolar nucleus can cause broadening of the phosphorus signal.[4][5][6][7] This is particularly relevant if you have nitrogen in your diphenyl phosphate derivative.

  • Sample Conditions: High viscosity, the presence of paramagnetic impurities, or poor shimming of the magnetic field can all contribute to peak broadening.[1]

Diagnostic & Resolution Workflow

The troubleshooting process here is one of elimination.

G start Broad ³¹P Signal check_shimming Improve Shimming & Re-acquire start->check_shimming is_shimming_ok Still Broad? check_shimming->is_shimming_ok vary_temp Variable Temperature (VT) NMR is_shimming_ok->vary_temp Yes sample_issue Sample Concentration / Purity Issue is_shimming_ok->sample_issue No is_temp_dependent Sharpens with Temperature? vary_temp->is_temp_dependent check_sample Dilute Sample / Check for Paramagnetics is_temp_dependent->check_sample No exchange_process Likely Chemical Exchange is_temp_dependent->exchange_process Yes is_sample_ok Still Broad? check_sample->is_sample_ok quadrupolar_effect Consider Quadrupolar Broadening (e.g., from ¹⁴N) is_sample_ok->quadrupolar_effect Yes is_sample_ok->sample_issue No

Experimental Protocol: Variable Temperature (VT) NMR
  • Purpose: To determine if the peak broadening is due to a dynamic chemical exchange process.

  • Procedure:

    • Acquire a standard ³¹P{¹H} NMR spectrum at room temperature.

    • Increase the sample temperature in increments (e.g., 10-15 °C) and acquire a spectrum at each temperature.

    • If the process is slow on the NMR timescale at room temperature, you may see two or more sharp peaks that coalesce into a single broad peak as the temperature increases, and then sharpen into a single peak at higher temperatures.

    • Conversely, if the process is fast at room temperature, you may see a broad peak that sharpens as the temperature is either increased or decreased.

  • Interpretation: A change in the peak shape with temperature is a strong indication of a dynamic process. If the peak shape is independent of temperature, the broadening is likely due to other factors like quadrupolar relaxation or sample conditions.

Issue 3: I see two distinct signals in my ³¹P{¹H} spectrum where I expect only one.
Why is this happening?

This indicates the presence of two different phosphorus environments in your sample. The possibilities include:

  • Diastereomers: If your diphenyl phosphate derivative has a chiral center, the two phenyl groups can become diastereotopic. This means they are chemically non-equivalent, and you may observe separate signals for each, or a more complex splitting pattern if rotation is slow.

  • Isomeric Mixture: You may have a mixture of isomers (e.g., regioisomers if substitution on the phenyl rings is possible).

  • Impurity or Degradation Product: One of the signals could be from a starting material, a byproduct of your reaction, or a degradation product.

Diagnostic & Resolution Workflow
  • Assess Purity: The first step is to assess the purity of your sample using other analytical techniques like LC-MS or ¹H NMR. This will help you determine if you have a mixture of compounds.

  • 2D NMR: If the sample is pure, the presence of two signals strongly suggests diastereotopicity. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum can be very informative. If the phenyl groups are diastereotopic, you will see two sets of signals for the phenyl carbons in the ¹³C spectrum, and the HSQC will show which protons are attached to which carbons.

  • Temperature Effects: As with peak broadening, variable temperature NMR can be useful here. If the two signals are due to slow rotation that makes the phenyl groups non-equivalent, increasing the temperature may cause the signals to coalesce into a single peak as the rotation becomes faster on the NMR timescale.

Data Interpretation: Typical Coupling Constants

The magnitude of the J-coupling constant provides valuable structural information. Here are some typical values for diphenyl phosphate derivatives:

Coupling TypeNumber of BondsTypical J Value (Hz)Notes
¹JP-C1~130-160Coupling to the ipso-carbon of the phenyl ring.
²JP-O-C25-10Coupling to the ortho-carbons. Can be useful for assignment.[8]
³JP-O-C-C30-5Coupling to the meta-carbons.
³JP-O-C-H35-15Coupling to the ortho-protons.[9][10]
⁴JP-O-C-C-H40-3Coupling to the meta-protons.

Note: These are approximate values and can vary depending on the specific substitution and conformation of the molecule.

References

  • Correlation of 31P nuclear magnetic resonance chemical shifts in aryl phosphinates with Hammett substituent constants. (n.d.). Taylor & Francis Online.
  • Eslami, F., Pourayoubi, M., Sabbaghi, F., & Baniyaghoob, S. (2024). Spectroscopic study of diphenyl [(S)-(–)-1-phenylpropanamido]-phosphate: differences of diastereotopic groups. Journal of Chemical Reports, 6(2), 161-168.
  • Jasiński, M., Szymański, S., & Bernatowicz, P. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry A, 125(3), 806-814.
  • Phosphorus-31 nuclear magnetic resonance. (2023, December 26). In Wikipedia.
  • Reich, H. J. (n.d.). Troubleshooting ¹H NMR Spectroscopy. University of Rochester Department of Chemistry.
  • Štefane, B., & Požgan, F. (2014). Selective removal of phenyl group from alkyl diphenyl phosphates. ResearchGate.
  • University of Ottawa NMR Facility Blog. (2007, October 17). The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate.
  • Various Authors. (n.d.). 31 Phosphorus NMR. NMR Service, University of Durham.
  • Vypáčková, D., Sýkora, J., & Benda, L. (2017). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Physical Chemistry Chemical Physics, 19(44), 30000-30012.
  • LibreTexts Chemistry. (n.d.). Quadrupolar Coupling.
  • Altenhof, T. R., et al. (2023). On the effects of quadrupolar relaxation in Earth's field NMR spectra. Journal of Magnetic Resonance, 355, 107540.
  • Reddit. (2022, November 15). Quadrupolar relaxation in NMR. r/Chempros.
  • Altenhof, T. R., et al. (2023). On the effects of quadrupolar relaxation in Earth's field NMR spectra. ResearchGate.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Diphenyl Phosphate's Mechanism of Action in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer chemistry and materials science, the quest for well-defined polymers with precise architectures is paramount. Organocatalysis has emerged as a powerful tool in this pursuit, offering a metal-free route to controlled polymerizations. Among the array of organocatalysts, diphenyl phosphate (DPP) has garnered significant attention for its efficacy, low toxicity, and stability.[1] This guide provides an in-depth, experience-driven comparison of DPP's mechanism of action in ring-opening polymerization (ROP), supported by detailed experimental protocols to validate its performance against other catalytic systems. Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring a robust and self-validating approach to your research.

Section 1: The Core Mechanism of Diphenyl Phosphate in Ring-Opening Polymerization

Diphenyl phosphate operates as a Brønsted acid catalyst in the ring-opening polymerization of cyclic esters (lactones) and carbonates.[2] Unlike more aggressive, strongly acidic catalysts that can lead to side reactions, DPP's moderate acidity is key to its ability to facilitate a controlled/living polymerization.[3]

The consensus mechanism, supported by extensive research, is the activated monomer mechanism .[4] This process can be broken down into three key stages:

  • Monomer Activation: The acidic proton of DPP protonates the carbonyl oxygen of the cyclic monomer (e.g., ε-caprolactone or trimethylene carbonate). This electrophilic activation makes the monomer significantly more susceptible to nucleophilic attack.

  • Initiation: A nucleophile, typically an alcohol initiator like 3-phenyl-1-propanol (PPA), attacks the activated carbonyl carbon of the monomer.[1][5] This opens the ring and forms the first unit of the polymer chain, with the initiator fragment at the α-chain end and a hydroxyl group at the ω-chain end.

  • Propagation: The regenerated DPP catalyst then activates another monomer, which is subsequently attacked by the hydroxyl group at the end of the growing polymer chain. This process repeats, extending the polymer chain in a controlled fashion.

The living nature of this polymerization, meaning the chain ends remain active, allows for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity indices (PDI).[1][3]

DPP_Mechanism cluster_activation 1. Monomer Activation cluster_initiation 2. Initiation cluster_propagation 3. Propagation DPP Diphenyl Phosphate (DPP) Monomer Cyclic Monomer (e.g., Lactone) DPP->Monomer H⁺ Activated_Monomer Activated Monomer (Protonated Carbonyl) Monomer->Activated_Monomer Ring_Opened Initiator-Monomer Adduct (HO-Monomer-OR) Activated_Monomer->Ring_Opened Ring Opening DPP_regen DPP (Regenerated) Activated_Monomer->DPP_regen H⁺ released Initiator Initiator (R-OH) Initiator->Activated_Monomer Growing_Chain Growing Polymer Chain (HO-...-Monomer-OR) Ring_Opened->Growing_Chain Becomes growing chain New_Monomer New Activated Monomer Growing_Chain->New_Monomer Nucleophilic Attack Longer_Chain Elongated Polymer Chain New_Monomer->Longer_Chain Chain Growth DPP_regen->New_Monomer Activates next monomer

Caption: The activated monomer mechanism for DPP-catalyzed ROP.

Section 2: A Comparative Framework: DPP vs. Alternative Catalysts

The choice of catalyst is critical and dictates the outcome of the polymerization. While DPP is highly effective, understanding its performance relative to alternatives provides the necessary context for experimental design.

Catalyst Type Mechanism of Action Typical PDI (Mw/Mn) Key Advantages Considerations
Diphenyl Phosphate (DPP) Organocatalyst (Brønsted Acid)Activated Monomer1.05 - 1.20[1]Metal-free, low toxicity, high control, functional initiator tolerance.[4]Slower reaction rates than strong acids or metal catalysts.[6]
Triflic Acid (TfOH) Strong Brønsted AcidActivated Monomer1.10 - 1.40Very high reaction rates.Less control, potential for side reactions (transesterification, backbiting).[2]
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Organocatalyst (Brønsted Base)Monomer/Chain-End Dual Activation1.05 - 1.20High activity and control, metal-free.Sensitive to acidic impurities, different monomer scope.[6]
Tin(II) Octoate (Sn(Oct)2) Metal-Based CatalystCoordination-Insertion> 1.30Widely used, industrially relevant, fast polymerization.Potential metal contamination, broader PDI, less control over architecture.

This comparison highlights DPP's balanced profile, offering excellent control without the drawbacks of metal contamination or the aggressive, less selective nature of strong acids.

Section 3: Experimental Protocols for Mechanistic Validation

Trust in a proposed mechanism comes from rigorous, multi-faceted experimental evidence. The following protocols are designed as a self-validating workflow to confirm the controlled/living nature of DPP-catalyzed polymerization.

Protocol 1: Kinetic Analysis via 1H NMR Spectroscopy

Causality: A controlled/"living" polymerization should exhibit a first-order rate dependence on the monomer concentration. Furthermore, the number-average molecular weight (Mn) of the polymer should increase linearly with monomer conversion. This experiment is designed to verify these two fundamental characteristics.

Step-by-Step Methodology:

  • Reagent Preparation: Dry all reagents rigorously. Toluene (solvent) should be distilled over CaH2. ε-Caprolactone (monomer) should be dried over CaH2 and distilled under reduced pressure. Diphenyl phosphate (DPP, catalyst) and 3-phenyl-1-propanol (PPA, initiator) should be dried under vacuum.

  • Reaction Setup: In a nitrogen-purged glovebox, add DPP (e.g., 0.05 mmol, 1 eq.) and PPA (e.g., 0.05 mmol, 1 eq.) to a dried vial. Dissolve in deuterated chloroform (CDCl3, ~0.5 mL) containing a known amount of an internal standard (e.g., hexamethylbenzene).

  • Initiation: Add the monomer, ε-caprolactone (e.g., 2.5 mmol, 50 eq.), to the vial. The total volume should be sufficient for multiple NMR samples.

  • Time-Course Monitoring: Immediately after monomer addition (t=0), acquire the first 1H NMR spectrum. Continue to acquire spectra at regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly).

  • Data Analysis:

    • Conversion: Calculate monomer conversion at each time point by integrating the monomer's characteristic peak (e.g., methylene protons adjacent to the ester oxygen in ε-caprolactone at ~4.2 ppm) relative to the internal standard.

    • Kinetics Plot: Plot ln([M]0/[M]t) versus time. A linear relationship confirms a first-order reaction with respect to the monomer, a hallmark of a controlled polymerization.[6]

    • Mn vs. Conversion: Calculate the theoretical Mn at each conversion point (Mn,theo = ([M]0/[I]0) × Conversion × Mmonomer + Minitiator). Plot this against the experimentally determined Mn from GPC (see Protocol 2). A linear correlation is expected.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Data Analysis Reagents Dry Reagents (Monomer, Initiator, Catalyst, Solvent) Setup Combine Reagents in NMR Tube with Standard Reagents->Setup NMR Acquire 1H NMR Spectra at Time Intervals (t=0, t1, t2...) Setup->NMR Integration Integrate Peaks (Monomer vs. Standard) NMR->Integration Calc Calculate Monomer Conversion (%) Integration->Calc Plot Plot ln([M]₀/[M]t) vs. Time & Mn vs. Conversion Calc->Plot

Caption: Experimental workflow for kinetic analysis of polymerization.

Protocol 2: Polymer Characterization for End-Group and Dispersity Analysis

Causality: This protocol provides direct evidence for the proposed mechanism. Size Exclusion Chromatography (SEC) will confirm the synthesis of polymers with low dispersity, a key feature of controlled polymerization.[5] Crucially, 1H NMR and MALDI-TOF MS will verify that the initiator is covalently attached to the polymer's α-terminus and a hydroxyl group remains at the ω-terminus, which is a definitive fingerprint of the activated monomer pathway.[4]

Step-by-Step Methodology:

  • Polymerization: Perform a bulk or solution polymerization using the same rigorous drying techniques as in Protocol 1. A typical ratio would be [Monomer]0/[Initiator]0/[DPP]0 = 50/1/1.[1] Allow the reaction to proceed to high conversion (e.g., >95%, monitored by NMR on an aliquot).

  • Quenching & Isolation: Quench the reaction by adding a few drops of triethylamine to neutralize the DPP catalyst. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a good solvent (e.g., dichloromethane) and re-precipitate. Repeat this process 2-3 times to remove residual monomer and catalyst. Dry the final polymer under vacuum to a constant weight.

  • SEC/GPC Analysis: Dissolve a small amount of the dried polymer in a suitable solvent for SEC (e.g., THF). Analyze the sample to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value close to 1.1 is indicative of excellent control.[1]

  • 1H NMR End-Group Analysis: Dissolve the polymer in CDCl3. Identify and integrate the peaks corresponding to the initiator fragment at the α-chain end (e.g., aromatic protons from PPA) and the methylene protons adjacent to the terminal hydroxyl group at the ω-chain end. Comparing these integrations to the repeating monomer units allows for an independent calculation of Mn.

  • MALDI-TOF MS Analysis: Prepare a sample of the polymer with a suitable matrix (e.g., dithranol). The resulting mass spectrum should show a single major distribution of peaks. The mass of each peak should correspond precisely to: Mass = Minitiator + (n × Mmonomer) + Mcation , where 'n' is the number of repeat units and Mcation is the mass of the cationizing agent (e.g., Na+). This provides unambiguous confirmation of the polymer structure and end-groups.[4]

References

  • Ui, M., et al. (2013). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Leading to Block, End-Functionalized, and Macrocyclic Polycarbonates. Macromolecules, 46(5), 1772–1782. [Link]
  • Endo, T., & Sanda, F. (2013).
  • NINGBO INNO PHARMCHEM CO.,LTD. Maximizing Polymer Performance: The Synergistic Power of Diphenyl Phosphite with Primary Antioxidants. [Link]
  • Nagai, A., et al. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules, 44(7), 1957–1965. [Link]
  • Ui, M., et al. (2013). Diphenyl Phosphate as an Efficient Acidic Organocatalyst for Controlled/Living Ring-Opening Polymerization of Trimethylene Carbonates Leading to Block, End-Functionalized, and Macrocyclic Polycarbonates.
  • Zhao, J., & Hadjichristidis, N. (2015). Polymerization of 5-alkyl δ-lactones catalyzed by diphenyl phosphate and their sequential organocatalytic polymerization with monosubstituted epoxides. Polymer Chemistry, 6(12), 2289-2297. [Link]
  • Nagai, A., et al. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules. [Link]

Sources

A Comparative Analysis for Application Scientists: Diphenyl Phosphate vs. Triphenyl Phosphate as Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

In the field of polymer science, the selection of an appropriate flame retardant (FR) is a critical decision, balancing efficacy, material compatibility, and, increasingly, toxicological and environmental impact. Among the halogen-free options, organophosphorus flame retardants (OPFRs), particularly aryl phosphates, are prominent. This guide provides an in-depth comparative analysis of two key compounds: Triphenyl Phosphate (TPP), a widely used additive flame retardant, and Diphenyl Phosphate (DPP), its principal metabolite.

This analysis deviates from a simple side-by-side performance comparison. While TPP is intentionally added to polymers to impart flame retardancy, DPP is primarily encountered as a degradation product of TPP and other aryl phosphate esters. Therefore, this guide evaluates TPP on its performance and mechanisms, while considering DPP as a critical factor in the overall lifecycle, safety, and environmental profile of TPP-formulated materials. For the researcher and developer, understanding this relationship is paramount to making informed decisions.

Physicochemical Characteristics

A foundational understanding begins with the distinct physical and chemical properties of TPP and DPP. These properties influence their processing, compatibility with polymer matrices, and environmental fate.

PropertyTriphenyl Phosphate (TPP)Diphenyl Phosphate (DPP)Significance for Application
Formula C₁₈H₁₅O₄PC₁₂H₁₁O₄PThe smaller size and different structure of DPP influence its mobility and interaction with biological systems.
Molar Mass 326.28 g/mol [1]250.19 g/mol Affects volatility and loading calculations in formulations.
Physical Form Colorless solid[1]SolidBoth are solids at room temperature, suitable for melt blending.
Melting Point 48-50 °C[1]67.5 °C[2]TPP's lower melting point can be advantageous for processing with some thermoplastics.
Water Solubility 1.9 mg/L (25°C)[2]143.6 mg/L (calculated)[2]DPP's significantly higher water solubility indicates greater potential for environmental transport in aquatic systems.
Primary Role Additive Flame Retardant & Plasticizer[1][3]Metabolite/Degradation Product[2][4]This is the core distinction: TPP is the functional additive, while DPP is a consequential breakdown product.

Triphenyl Phosphate (TPP): Mechanism of Flame Retardancy

TPP is a highly effective flame retardant, particularly in engineering thermoplastics like polycarbonate (PC) and its blends (e.g., PC/ABS), due to its dual-action mechanism that operates in both the condensed (solid) and gas phases of a fire.[5][6]

Condensed-Phase Action

During thermal decomposition, TPP generates phosphoric acid. This acid acts as a catalyst in the polymer matrix, promoting dehydration and cross-linking reactions. This process encourages the formation of a stable, insulating layer of char on the polymer's surface. This char layer serves two critical functions:

  • Heat Shield: It insulates the underlying virgin polymer from the heat of the flame, slowing down further pyrolysis.

  • Mass Transfer Barrier: It physically obstructs the flow of flammable volatile gases (the fuel for the flame) from the polymer to the combustion zone.

Gas-Phase Action

Simultaneously, some phosphorus-containing compounds volatilize and enter the flame. In the gas phase, these compounds decompose to produce phosphorus-based radicals (e.g., PO•, HPO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[7] This "radical trapping" mechanism interrupts the chemical reactions of the fire, effectively quenching the flame.

The diagram below illustrates this dual-mode action, a key reason for TPP's efficacy.

TPP_Mechanism cluster_polymer Polymer Matrix (Condensed Phase) cluster_flame Flame (Gas Phase) TPP Triphenyl Phosphate (TPP) Char Protective Char Layer TPP->Char Forms P_Radicals Phosphorus Radicals (PO•) TPP->P_Radicals Volatilization Polymer Polymer Volatiles Flammable Volatiles Polymer->Volatiles Pyrolysis Heat Heat from Flame Heat->TPP Decomposition Char->Polymer Insulates Char->Volatiles Blocks Flame Combustion Chain Reaction (H•, OH• radicals) Volatiles->Flame Fuel P_Radicals->Flame Quenches

Caption: Dual flame retardant mechanism of Triphenyl Phosphate (TPP).

Performance of TPP in Polymer Systems

The effectiveness of TPP is highly dependent on the polymer matrix. It shows excellent performance in char-forming polymers where its condensed-phase action can be maximized.

Polymer MatrixTPP Loading (wt%)Limiting Oxygen Index (LOI) %UL-94 RatingSource(s)
Polycarbonate (PC) 1033.7V-0[5]
PC/ABS 15-V-1[5]
High-Density Polyethylene (HDPE) 10>21-[6]
Polybenzoxazines 2-10Increased with TPP contentV-0 (at low %)[8]
PET/PC Blends 2032.4-[9]

Note: LOI is the minimum oxygen concentration to support flaming combustion. UL-94 is a vertical burn test, with V-0 being the highest rating for self-extinguishing plastics.

These data demonstrate that TPP significantly enhances the fire resistance of various polymers, enabling them to meet stringent flammability standards like UL-94 V-0.[5][8]

Diphenyl Phosphate (DPP): The Metabolite Perspective

DPP is not typically synthesized for direct use as a flame retardant. Its relevance stems from being the primary and most stable metabolite of TPP and other aryl phosphates.[2][4] When products containing TPP are in use, TPP can leach or volatilize into the environment and subsequently be ingested, inhaled, or absorbed by organisms.[1] In the body, metabolic processes, primarily involving cytochrome P450 enzymes, break down TPP into DPP.[4]

TPP_to_DPP TPP Triphenyl Phosphate (TPP) in Product Environment Environment (Dust, Air, Water) TPP->Environment Leaching/ Volatilization Exposure Human Exposure (Inhalation, Ingestion) Environment->Exposure DPP Diphenyl Phosphate (DPP) Metabolite in Body Exposure->DPP Metabolism (e.g., via CYP enzymes)

Caption: Environmental release and metabolic pathway from TPP to DPP.

This transformation is critical because the toxicological profiles of the parent compound (TPP) and its metabolite (DPP) differ, and human exposure is often assessed by measuring urinary DPP levels.[10]

Comparative Toxicology and Environmental Impact

The growing body of evidence on the health effects of OPFRs necessitates a careful comparison of TPP and its resulting metabolite, DPP.

Toxicological EndpointTriphenyl Phosphate (TPP)Diphenyl Phosphate (DPP)Significance & Context
Endocrine Disruption Exhibits estrogenic activity; disrupts endocrine system in animal studies.[1][11]Linked to endocrine signaling disruption.[10]Both parent and metabolite show potential to interfere with hormonal systems, a key concern for developmental and reproductive health.
Reproductive & Developmental Toxicity Linked to reproductive and developmental toxicity in animal studies.[1][11][12]Associated with impaired cardiac development in animal models.[10]Exposure during critical developmental windows is a significant concern.
Metabolic Disruption Linked to metabolic disruption and may accelerate Type 2 diabetes onset in rats.[11][12] Induces hepatic insulin resistance.[13]Associated with metabolic disruption via the gut-liver axis.[14]Both compounds can interfere with fundamental metabolic processes, with TPP showing more potent effects on insulin resistance than DPP.[13]
Neurotoxicity Evidence of neurotoxicity from animal studies.[1][11]May alter neurotransmitter levels.[14]Potential for adverse effects on the nervous system.
Aquatic Toxicity Considered "very toxic" to aquatic life with potentially long-lasting effects.[1]Higher water solubility suggests greater mobility in aquatic environments.[2]TPP poses a direct threat to aquatic ecosystems, and its degradation into the more mobile DPP complicates the long-term environmental risk.

The key takeaway is that while TPP is the functional additive, its use leads to the formation of DPP, a molecule with its own significant and concerning toxicological profile.[10][14] Studies have shown that TPP itself can be more potent in inducing certain effects like hepatic insulin resistance compared to DPP.[13] However, the persistence and widespread detection of DPP in human biomonitoring studies highlight the real-world consequences of using TPP-based flame retardants.[14]

Standardized Experimental Protocols

To ensure reproducible and comparable data, standardized testing methodologies are essential. Below are outlines for two critical experimental workflows.

Protocol 1: Evaluating Flame Retardancy via Cone Calorimetry

This protocol determines key combustion parameters under forced-flaming conditions, providing a comprehensive picture of fire behavior.

Cone_Calorimeter_Workflow start Start prep Prepare Polymer Samples (e.g., 100x100x3 mm plaques) with varying % TPP start->prep condition Condition Samples (23°C, 50% RH, 24h) prep->condition setup Set Cone Calorimeter (e.g., Heat Flux of 35 or 50 kW/m²) condition->setup test Mount Sample & Ignite setup->test data Record Data vs. Time: - Heat Release Rate (HRR) - Time to Ignition (TTI) - Mass Loss - Smoke Production test->data analyze Analyze Data: - Peak HRR (pHRR) - Total Heat Release (THR) - Effective Heat of Combustion (EHC) data->analyze end End analyze->end

Caption: Standard workflow for Cone Calorimeter testing.

  • Causality: The choice of heat flux (e.g., 35 kW/m²) simulates a developing fire scenario, while a higher flux (e.g., 50 kW/m²) represents a more severe, well-established fire. Comparing results at different fluxes provides a more robust assessment of the material's fire resilience. Key metrics like a reduction in peak Heat Release Rate (pHRR) are direct indicators of a flame retardant's effectiveness in reducing fire intensity.

Protocol 2: Assessing TPP Migration and Conversion to DPP

This protocol simulates the potential for human exposure by measuring the breakdown of TPP from a finished product.

  • Sample Preparation: Prepare polymer discs containing a known concentration of TPP (e.g., 10 wt%).

  • Extraction: Submerge the discs in a simulant fluid (e.g., ethanol/water for dermal contact, or a synthetic sweat solution).

  • Incubation: Incubate at a relevant temperature (e.g., 37°C) for a set period (e.g., 24, 48, 72 hours) to simulate contact.

  • Sample Analysis:

    • Remove aliquots of the simulant fluid at each time point.

    • Analyze the aliquots using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of both TPP (leached parent compound) and DPP (degradation product).

  • Data Interpretation: Plot the concentration of TPP and DPP over time. This provides a rate of migration and degradation, offering insight into the potential for exposure and the stability of the flame retardant within the polymer matrix.

  • Self-Validation: This protocol is self-validating by including a control (polymer without TPP) to account for any background interference and by running samples in triplicate to ensure statistical significance. The use of a highly sensitive and specific analytical method like LC-MS ensures accurate quantification of both the parent compound and its metabolite.

Conclusion and Application Outlook

The comparative analysis of Triphenyl Phosphate and Diphenyl Phosphate is not one of competing flame retardants, but of a functional additive and its consequential metabolite.

  • Triphenyl Phosphate (TPP) is an undeniably effective flame retardant, particularly for char-forming engineering plastics. Its dual-mode action in both the condensed and gas phases provides robust fire protection, enabling materials to meet critical safety standards.[5][6][7]

  • Diphenyl Phosphate (DPP) represents the primary challenge to the continued use of TPP. As the main metabolic and environmental breakdown product, its own toxicological profile—including endocrine disruption and metabolic interference—is a serious concern.[10][14] The presence of TPP in a material directly implies the potential for environmental release and subsequent human exposure, leading to the formation of DPP in the body.[2][4]

For researchers and drug development professionals, who often work with sensitive biological systems and require high-purity materials, the choice is clear. While TPP offers excellent flame retardancy for lab equipment or electronic housings, its potential to leach and metabolize into the biologically active DPP raises significant concerns about sample contamination and long-term health risks. The decision to use a TPP-containing polymer must involve a rigorous risk assessment, weighing the required level of fire safety against the potential for chemical exposure and biological interference. The current scientific trajectory favors the development of alternative flame retardants, such as reactive phosphorus-containing compounds (e.g., DOPO derivatives) or oligomeric phosphates, which have lower volatility, reduced migration potential, and do not break down into equally problematic metabolites.

References

  • Wikipedia.
  • Hou, R., et al. (2023). Toxicity assessment of organophosphate flame retardant triphenyl phosphate (TPHP) on intestines in mice. PubMed. [Link]
  • Vermont Department of Health. (2013).
  • Horzmann, K. A., et al. (2023).
  • Gannon, A. M., et al. (2019). Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. PubMed. [Link]
  • Koçyiğit, N. (2022).
  • Korobeinichev, O. P., et al. (2022). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. PubMed Central. [Link]
  • Jang, B. N., & Wang, C. S. The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air.
  • Zhang, H., et al. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PubMed. [Link]
  • Li, R., et al. (2024).
  • Zhang, H., et al. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
  • HealthMatters.io.
  • Wang, Y., et al. (2023). Ecological and human health risk of aryl-phosphate flame retardants (APFRs): Sources, distribution, and toxicity. Taylor & Francis Online. [Link]
  • Aydin, S., & Gude, M. (2022). Fire retardant poly(ethylene terephthalate)/polycarbonate/triphenyl phosphite blends.
  • ResearchGate. (2014). Synthesis and application of phosphorus flame retardant HDP ABS composites. [Link]
  • Murashko, E. A., et al. (1998). Fire Retardant Action of Resorcinol Bis(Diphenyl Phosphate) in a PPO/HIPS Blend.
  • Zhang, H., et al. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. MDPI. [Link]
  • Australian Government Department of Health and Aged Care. (2023).
  • PubChem.
  • Zhang, T., et al. (2025). Health Risks of Low-Dose Dietary Exposure to Triphenyl Phosphate and Diphenyl Phosphate in Mice: Insights from the Gut–Liver Axis.
  • Zhang, H., et al. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PMC - NIH. [Link]
  • Zhang, M., et al. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. [Link]
  • A-la-una, P., et al. (2013). Effect of triphenyl phosphate flame retardant on properties of arylamine-based polybenzoxazines.
  • Kuznetsov, A., et al. (2022).
  • Hou, S., et al. (2017). Compounding Flame Retardancy of Triphenyl Phosphate and Alpha Zirconium Phosphate for Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends.
  • Jang, B. N., & Wang, C. S. (2006). The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air.
  • Liu, J., et al. (2018). Metabolic Mechanism of Aryl Phosphorus Flame Retardants by Cytochromes P450: A Combined Experimental and Computational Study on Triphenyl Phosphate.
  • Pawlowski, K. H., & Schartel, B. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends.
  • Pawlowski, K. H., & Schartel, B. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile-butadiene-styrene blends. OPUS. [Link]
  • Levchik, S. V., & Weil, E. D. (2008).
  • Zhang, L., et al. (2023). Triphenyl phosphate proved more potent than its metabolite diphenyl phosphate in inducing hepatic insulin resistance through endoplasmic reticulum stress. PubMed. [Link]
  • ResearchGate. (2021). The flame‐retardant mechanism of diphenyl phosphorus oxide‐triethoxysilane/epoxy resin (DPPO‐TES/EP). [Link]
  • Toldy, A., et al. (2013). Comparison of additive and reactive phosphorus-based flame retardants in epoxy resins. Periodica Polytechnica Chemical Engineering. [Link]
  • Levchik, S. V., & Weil, E. D. (2008). Comparison of phosphorus-containing flame retardants in EPOXY resins.
  • ResearchGate. (2019). Comparison of flame retardant behaviors between this work and previous. [Link]
  • Assylbekova, A., et al. (2022). COMPARATIVE STUDY OF THE EFFECT OF FLAME RETARDANTS ON THE IGNITION TEMPERATURE OF EPOXY COMPOSITES. Bulletin of the Karaganda University. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Diphenyl Phosphate by Titration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable downstream applications are built. Diphenyl phosphate (DPHP), a key intermediate and a significant metabolite of widely used organophosphorus flame retardants, is no exception.[1][2] Ensuring its purity after synthesis is critical for reaction yield calculations, formulation accuracy, and toxicological assessments.

This guide provides an in-depth, comparative analysis of titrimetric methods for assessing the purity of diphenyl phosphate. While modern chromatographic and spectroscopic techniques offer unparalleled detail, classical titration remains a robust, cost-effective, and highly accurate method for determining the absolute content of this acidic organophosphate. We will explore the causality behind the experimental choices in titration, present a self-validating protocol, and objectively compare its performance against contemporary alternatives like High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

The Principle: Leveraging Acidity for Quantification

Diphenyl phosphate, (C₆H₅O)₂P(O)OH, is a moderately strong organic acid due to the ionizable proton on the phosphate group. Its acidity (pKa ≈ 3.88) allows for a straightforward acid-base titration with a strong base, such as sodium hydroxide (NaOH).[2] The reaction proceeds in a clear 1:1 stoichiometric ratio:

(C₆H₅O)₂P(O)OH + NaOH → (C₆H₅O)₂P(O)ONa + H₂O

The core principle of the titration is to accurately measure the volume of a standardized NaOH solution (the titrant) required to completely neutralize a precisely weighed sample of the synthesized diphenyl phosphate (the analyte).[3][4] By knowing the exact concentration of the titrant and the volume delivered at the equivalence point, one can calculate the number of moles of DPHP in the sample and, consequently, its purity by mass.

Comparative Analysis: Titration vs. Modern Analytical Techniques

The choice of an analytical method is always a balance of precision, cost, throughput, and the specific information required. While titration excels at providing a direct measure of the main component's purity, it provides little information about the identity of impurities. In contrast, spectroscopic and chromatographic methods excel at separation and identification.

FeatureAcid-Base TitrationHPLC-UV³¹P NMR Spectroscopy
Principle Stoichiometric NeutralizationDifferential Partitioning & UV AbsorbanceNuclear Spin in a Magnetic Field
Primary Measurement Molar content of acidic speciesArea % of UV-active speciesRelative molar ratio of ³¹P nuclei
Accuracy & Precision Excellent (<0.5% RSD achievable)Very Good (0.5-2% RSD typical)Excellent (<1% RSD with internal std.)
Impurity Detection Only acidic or basic impuritiesSeparates and detects UV-active impuritiesDetects and quantifies all P-containing species
Impurity Identification Not possiblePossible with MS detector (LC-MS)Excellent for structural elucidation
Equipment Cost LowHighVery High
Consumables Cost Very LowModerate (solvents, columns)Low (NMR tubes, deuterated solvents)
Throughput ModerateHigh (with autosampler)Low to Moderate
Required Expertise Low to ModerateModerate to HighHigh

This comparison underscores that titration is not an outdated technique but a fit-for-purpose tool. It is exceptionally well-suited for routine quality control in a synthesis lab where the primary goal is to confirm the purity of the target compound against known acidic or basic contaminants.

Workflow for Synthesis and Purity Verification

The journey from synthesis to a verified, pure product involves several key stages. The choice of purity assessment method is integral to this workflow.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_assessment Purity Assessment synthesis Synthesis of DPHP (e.g., Phenol + POCl₃) workup Crude Product Workup & Isolation synthesis->workup purify Purification (e.g., Recrystallization, Column Chromatography) workup->purify Crude DPHP titration Titration (Purity % of Acidic Component) purify->titration Purified DPHP hplc HPLC (Separation of Impurities) purify->hplc Purified DPHP nmr ³¹P NMR (Structural Confirmation & P-containing Impurities) purify->nmr Purified DPHP final_product Final Product: Verified Purity titration->final_product Purity ≥ 99% hplc->final_product nmr->final_product

Caption: General workflow from DPHP synthesis to purity verification.

Experimental Protocol: Purity Assessment by Potentiometric Titration

This protocol is designed as a self-validating system. The initial standardization of the titrant against a primary standard ensures the accuracy of all subsequent measurements. Potentiometric endpoint detection is chosen over colorimetric indicators because it is less subjective and performs better in the non-aqueous or mixed-solvent systems that may be required to dissolve DPHP and its potential impurities.

Reagents and Equipment
  • Diphenyl Phosphate (DPHP): Synthesized and purified sample.

  • Potassium Hydrogen Phthalate (KHP): Primary standard grade, dried at 110°C for 2 hours.

  • Sodium Hydroxide (NaOH): 0.1 M aqueous solution.

  • Solvent: Methanol, analytical grade. A 1:1 mixture of methanol and water can also be used.[5]

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Potentiometer or pH meter with a glass electrode and a reference electrode (e.g., Calomel or Ag/AgCl)

    • Magnetic stirrer and stir bar

    • Class A 50 mL burette

    • Volumetric flasks and pipettes

Standardization of 0.1 M NaOH Titrant

Causality: The accuracy of the DPHP purity assessment is entirely dependent on the known concentration of the NaOH titrant. KHP is an ideal primary standard because it is a stable, non-hygroscopic solid with a high molecular weight.

  • Preparation: Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker.

  • Dissolution: Add ~50 mL of deionized water and stir until fully dissolved.

  • Titration: Fill the burette with the ~0.1 M NaOH solution. Titrate the KHP solution with the NaOH, recording the pH or mV reading after each incremental addition. Continue past the equivalence point (around pH 8.5).

  • Endpoint Determination: Determine the exact volume of NaOH used at the equivalence point by plotting the first derivative (ΔpH/ΔV) of the titration curve. The peak of this plot corresponds to the equivalence point.

  • Calculation: Calculate the molarity of the NaOH solution: Molarity (NaOH) = (Mass of KHP) / (Molecular Weight of KHP × Volume of NaOH at endpoint)

    Repeat this procedure three times and use the average molarity for DPHP analysis. The relative standard deviation (RSD) should be < 0.2%.

Titration of Synthesized Diphenyl Phosphate

G start Start prep Accurately weigh ~0.5 g of DPHP sample start->prep dissolve Dissolve in 50 mL Methanol prep->dissolve setup Immerse electrodes, begin stirring dissolve->setup titrate Titrate with standardized 0.1 M NaOH setup->titrate record Record pH/mV vs. Volume of NaOH added titrate->record plot Plot Titration Curve and its First Derivative record->plot endpoint Determine Equivalence Point Volume (V_eq) plot->endpoint calculate Calculate Purity (%) endpoint->calculate end End calculate->end

Caption: Step-by-step workflow for the potentiometric titration of DPHP.

  • Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized DPHP into a 250 mL beaker.

  • Dissolution: Add 50 mL of methanol and stir until the sample is completely dissolved.

  • Titration: Immerse the calibrated electrodes in the solution. Titrate with the standardized 0.1 M NaOH solution, recording the pH/mV and titrant volume. Add titrant in smaller increments as you approach the equivalence point (the region of fastest pH change).

  • Endpoint and Calculation: Determine the equivalence point volume (V_eq) from the peak of the first derivative plot. Calculate the purity of the DPHP sample: Purity (%) = (V_eq × Molarity of NaOH × Molecular Weight of DPHP) / (Mass of DPHP Sample) × 100

Sample Experimental Data

The following table presents hypothetical but realistic data from the titration of three different batches of synthesized DPHP, demonstrating the application of the calculation.

Batch IDMass of DPHP (g)Standardized NaOH Molarity (M)Equivalence Volume (mL)Calculated Purity (%)
DPHP-0010.50250.101219.6598.8
DPHP-0020.51100.101219.8297.7
DPHP-0030.49880.101219.8099.9
(Note: Molecular Weight of Diphenyl Phosphate = 250.19 g/mol )

Troubleshooting and Expert Insights

  • Solvent Choice: While methanol is effective, for potentially oily or less pure samples, a solvent like benzene or a benzene-methanol mixture can be used to ensure complete dissolution.[5] However, always consider the safety implications of using benzene.

  • No Sharp Endpoint: If the titration curve is shallow, it may indicate the presence of other weak acids as impurities, which can buffer the solution. This is a limitation of titration and highlights a scenario where a chromatographic method would be beneficial for investigation.

  • Electrode Care: Ensure the glass electrode is properly hydrated and calibrated before use. After titrating in organic solvents, rinse the electrode thoroughly with deionized water to prevent fouling.

Conclusion

The titrimetric analysis of diphenyl phosphate is a powerful, reliable, and economical method for purity assessment. Its strength lies in providing a direct, quantitative measure of the active acidic component, which is often the most critical parameter in a synthesis context. This classical technique is not a replacement for modern methods like HPLC and ³¹P NMR but rather a complementary tool. By integrating titration for routine purity checks and employing spectroscopic and chromatographic methods for in-depth impurity profiling, researchers can build a comprehensive, efficient, and cost-effective quality control strategy, ensuring the integrity of their scientific endeavors.

References

  • SIELC Technologies. (n.d.). Separation of Diphenyl phosphate on Newcrom R1 HPLC column.
  • SIELC Technologies. (2023). Diphenyl phosphate.
  • Google Patents. (n.d.). CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate.
  • Google Patents. (n.d.). WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate.
  • Google Patents. (n.d.). US2984680A - Method for preparing diphenyl phosphites.
  • Marques, M. M. et al. (2020). PREPARATION AND PURIFICATION OF A FLAME-RETARDANT POLYPHENYLPHOSPHONATE CONTAINING 4,4'-DIHYDROXYBENZOPHENONE. Orbital: The Electronic Journal of Chemistry.
  • ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and....
  • PubMed. (2014). Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP).
  • European Patent Office. (2010). EP 1685141 B1 - PROCESS TO PREPARE ALKYL PHENYL PHOSPHATES.
  • National Institute of Standards and Technology (NIST). (n.d.). Titrations of bases with diphenyl phosphate in some aqueous and nonaqueous solvents.
  • National Institutes of Health (NIH). (n.d.). Diphenyl Phosphate-Induced Toxicity During Embryonic Development.
  • ResearchGate. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates.
  • Khan Academy. (n.d.). Acid-base titrations.
  • PubMed. (2016). Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material.
  • SpectraBase. (n.d.). Diphenyl phosphate - Optional[1H NMR] - Spectrum.
  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
  • Chemistry LibreTexts. (2022). Acid-Base Titrations.
  • Australian Government Department of Health. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
  • National Institutes of Health (NIH). (2023). Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Diphenyl Phosphate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of diphenyl phosphate (DPHP) is critical. DPHP is a primary metabolite of several organophosphate flame retardants and plasticizers, such as triphenyl phosphate (TPHP), making it a key biomarker for assessing human exposure to these ubiquitous environmental contaminants[1][2][3][4]. Furthermore, its presence as an impurity or degradant in various materials necessitates robust analytical methods for quality control and environmental monitoring[2][5].

This guide provides an in-depth comparison of common analytical techniques for DPHP quantification and outlines a comprehensive framework for the cross-validation of these methods. The objective is to ensure data integrity, comparability, and confidence in analytical results across different platforms and laboratories. This is not merely a procedural checklist but a narrative built on years of field experience, designed to explain the causality behind our experimental choices.

The Analytical Landscape for Diphenyl Phosphate

The choice of an analytical method for DPHP is contingent upon several factors, including the sample matrix, required sensitivity, available instrumentation, and the overall objective of the analysis. The three most prevalent techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

A Comparative Overview
Parameter HPLC-UV LC-MS/MS GC-MS
Principle Separation by liquid chromatography, detection by UV absorbance.Separation by liquid chromatography, detection by mass-to-charge ratio of fragmented ions.Separation by gas chromatography, detection by mass-to-charge ratio of fragmented ions.
Specificity Moderate. Relies on chromatographic retention time and UV spectrum. Susceptible to co-eluting interferences.High to Very High. Based on retention time, parent ion, and specific fragment ions.High. Based on retention time and mass fragmentation pattern.
Sensitivity Lower (µg/mL to high ng/mL range).Very High (pg/mL to low ng/mL range).[1]High (ng/mL to pg/mL range), but can be limited by derivatization efficiency.[6]
Matrix Effects Less prone to signal suppression/enhancement compared to MS-based methods.Can be significant, requiring matrix-matched standards or isotopic internal standards for correction.[1]Can be significant, often requiring extensive sample cleanup.
Sample Prep Relatively simple; often requires filtration and dilution.May require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices.[1][7]Often requires derivatization to increase volatility and thermal stability.[8]
Throughput Can be high for simple matrices.High, especially with modern UPLC/UHPLC systems.[1][9]Lower, due to longer run times and derivatization steps.
Cost Lower initial and operational cost.Higher initial and operational cost.Moderate to high initial and operational cost.

Expert Insight: While LC-MS/MS is often considered the gold standard for its superior sensitivity and specificity, particularly in complex biological matrices like urine[1][3], HPLC-UV remains a viable, cost-effective option for simpler matrices or when analyzing higher concentrations of DPHP[10]. GC-MS, although requiring a derivatization step, can be an excellent orthogonal technique for method validation and for analyzing volatile and semi-volatile compounds in matrices like indoor dust or consumer products[8][11].

The Imperative of Cross-Validation

Cross-validation is the systematic comparison of two or more analytical methods to demonstrate that they provide equivalent, reliable, and comparable results for a specific analyte in a given matrix.[12] This process is not merely a regulatory hurdle; it is a cornerstone of scientific integrity. It becomes essential when:

  • Transferring a method to a different laboratory.

  • Introducing a new analytical technology (e.g., upgrading from HPLC-UV to LC-MS/MS).

  • Data from different studies or methods need to be compared or pooled.

  • Confirming results for pivotal studies.

The principles for such validation are well-established in regulatory guidelines such as the ICH Q2(R1) and the recently updated FDA guidance.[13][14][15][16][17][18][19]

A Conceptual Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for DPHP quantification.

CrossValidationWorkflow Cross-Validation Workflow for DPHP Quantification cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting start Define Objective & Acceptance Criteria methods Select Methods (e.g., HPLC-UV vs. LC-MS/MS) start->methods protocol Develop Cross-Validation Protocol sample_prep Prepare Spiked QC Samples & Incurred Samples protocol->sample_prep methods->protocol analysis1 Analyze Samples with Method A (Reference) sample_prep->analysis1 analysis2 Analyze Samples with Method B (Test) sample_prep->analysis2 data_comp Compile & Compare Results analysis1->data_comp analysis2->data_comp stat_eval Statistical Evaluation (e.g., Bland-Altman, %Difference) data_comp->stat_eval report Generate Cross-Validation Report stat_eval->report conclusion Conclusion: Methods are Equivalent/Not Equivalent report->conclusion AnalyticalMethods cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS cluster_gcms GC-MS hplc HPLC Separation Analyte Elutes UV Detector uv_signal UV Absorbance vs. Time hplc:port->uv_signal Detection lcms LC Separation Analyte Elutes Mass Spectrometer ms_process ms_process lcms:port->ms_process Detection gcms Derivatization GC Separation Mass Spectrometer gcms_process gcms_process gcms:port->gcms_process Detection

Sources

comparing the hydrolytic stability of diphenyl phosphate to its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Hydrolytic Stability of Diphenyl Phosphate and Its Analogs for Pharmaceutical Research

For researchers, scientists, and drug development professionals, understanding the chemical stability of molecular scaffolds is paramount. Phosphate esters, central to many biological processes, are frequently incorporated into therapeutic agents, most notably as prodrug moieties to enhance solubility and facilitate targeted delivery.[1][2][3][4] Among these, diphenyl phosphate and its structural analogs serve as crucial building blocks. Their utility, however, is directly governed by their hydrolytic stability, which dictates their shelf-life, persistence in physiological environments, and the controlled release of the active drug.

This guide provides a comprehensive comparison of the hydrolytic stability of diphenyl phosphate and its key analogs. We will delve into the underlying chemical mechanisms, present standardized protocols for stability assessment, and offer a comparative analysis of experimental data to inform the selection and design of phosphate-based therapeutics.

The Mechanism of Phosphate Ester Hydrolysis

The hydrolysis of a phosphate ester is fundamentally a nucleophilic substitution reaction at the phosphorus center.[5][6] The reaction proceeds via the attack of a nucleophile, typically a water molecule or a hydroxide ion, on the electrophilic phosphorus atom. This leads to the formation of a transient, high-energy pentacoordinate intermediate or transition state, which then resolves by expelling a leaving group (an alcohol or phenol).[7][8][9]

The rate and dominant pathway of this reaction are highly dependent on the pH of the medium.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by a weak nucleophile like water.

  • Base-Catalyzed Hydrolysis: In alkaline solutions, the potent hydroxide ion (OH⁻) acts as the nucleophile. This pathway is often significantly faster than hydrolysis at neutral or acidic pH because hydroxide is a much stronger nucleophile than water.[10][11][12] For many organophosphate triesters, this is the dominant degradation pathway in aqueous environments.[10]

Below is a generalized mechanism for the base-catalyzed hydrolysis of a phosphate triester, such as a diphenyl phosphate analog.

G cluster_reactants Reactants cluster_ts Pentacoordinate Intermediate/Transition State cluster_products Products R1 R¹-O P P R1->P O_double O P->O_double O_R2 O-R² P->O_R2 O_R3 O-R³ P->O_R3 P_ts P P->P_ts Formation of Intermediate OH ⁻OH OH->P Nucleophilic Attack R1_ts R¹-O P_ts->R1_ts O_double_ts O⁻ P_ts->O_double_ts O_R2_ts O-R² P_ts->O_R2_ts O_R3_ts O-R³ P_ts->O_R3_ts OH_ts HO P_ts->OH_ts P_prod P P_ts->P_prod Leaving Group Departure LG R¹-O⁻ O_double_prod O P_prod->O_double_prod O_R2_prod O-R² P_prod->O_R2_prod O_R3_prod O-R³ P_prod->O_R3_prod OH_prod HO OH_prod->P_prod G A 1. Sample Preparation - Prepare stock solution of ester in MeCN/DMSO. - Prepare aqueous buffers at desired pH (e.g., 4, 7.4, 9). B 2. Reaction Initiation - Preheat buffer solution to desired temperature (e.g., 37°C). - Dilute stock solution into buffer to start reaction. A->B C 3. Incubation & Sampling - Maintain constant temperature. - Withdraw aliquots at defined time intervals. B->C D 4. Reaction Quenching & Analysis - Quench aliquot (e.g., with acid/base or by dilution in mobile phase). - Analyze by HPLC or LC-MS to quantify remaining ester. C->D E 5. Data Analysis - Plot ln([Ester]) vs. time. - Determine slope of the linear fit. D->E F 6. Calculate Kinetic Parameters - Pseudo-first-order rate constant, k = -slope. - Half-life, t½ = 0.693 / k. E->F

Caption: Experimental workflow for determining hydrolytic stability kinetics.
Detailed Step-by-Step Methodology

1. Sample and Buffer Preparation:

  • Causality: The choice of an organic solvent like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) for the stock solution is critical. These solvents are miscible with water and can dissolve the often poorly water-soluble phosphate esters without causing premature hydrolysis.

  • Prepare a concentrated stock solution (e.g., 10 mM) of the phosphate ester.

  • Prepare a series of aqueous buffers at the desired pH values (e.g., pH 4.0 acetate, pH 7.4 phosphate, pH 9.0 borate). Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.

2. Hydrolysis Reaction:

  • Causality: Pre-heating the buffer ensures the reaction starts at the target temperature immediately, which is crucial for accurate kinetic measurements. The final concentration of the ester should be low enough to ensure solubility but high enough for accurate detection by the analytical method.

  • In a temperature-controlled vessel (e.g., a water bath or heating block at 37°C), place a known volume of the desired pH buffer.

  • Initiate the reaction by adding a small volume of the stock solution to the pre-heated buffer to achieve the final target concentration (e.g., 100 µM).

3. Sample Collection:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction to stop further hydrolysis. This can be done by adding an equal volume of a strong acid or base (to shift the pH away from the optimal hydrolysis condition) or by diluting the sample in the initial mobile phase for chromatographic analysis.

4. Analytical Quantification:

  • Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. [13]It allows for the separation and quantification of the parent ester from its hydrolysis products, providing a direct measure of degradation over time.

  • Analyze the quenched samples using a validated HPLC method.

  • Record the peak area corresponding to the parent phosphate ester at each time point.

5. Data Analysis and Validation:

  • Causality: Phosphate ester hydrolysis typically follows pseudo-first-order kinetics when water is in vast excess. A linear plot of the natural logarithm of the ester concentration versus time validates this assumption.

  • Convert the peak areas to concentrations.

  • Plot the natural logarithm of the concentration of the parent ester (ln[Ester]) against time.

  • Perform a linear regression on the data. The reaction follows pseudo-first-order kinetics if the plot is linear (R² > 0.95).

  • The pseudo-first-order rate constant (k) is the negative of the slope of this line. [14]* Calculate the half-life (t½) using the equation: t½ = 0.693 / k . [14]

Comparative Data on Hydrolytic Stability

The hydrolytic stability of organophosphates varies dramatically with structure and pH. Aryl phosphates are notably less stable than alkyl phosphates, especially under basic conditions. [10]Triphenyl phosphate (TPP), a precursor to diphenyl phosphate (DPP), hydrolyzes to form DPP and phenol. [15][16]The resulting DPP is significantly more resistant to further hydrolysis under neutral and alkaline conditions. [15][16]

Compound Class pH Temperature (°C) Half-life (t½) Reference
Triphenyl Phosphate Aryl Phosphate 13 20 0.0053 days (~7.6 minutes) [10]
Triphenyl Phosphate Aryl Phosphate 7-9 Not Specified 3 - 19 days [16]
Tripropyl Phosphate Alkyl Phosphate 13 20 47 days [10]
Tributyl Phosphate Alkyl Phosphate 13 20 Stable (>35 days) [10]

| Diphenyl Phosphate | Aryl Diester | Acidic/Alkaline | 100 | Extremely slow | [15]|

Analysis of Trends:

  • Aryl vs. Alkyl: The data clearly illustrates the profound difference in stability between aryl and alkyl phosphates. At a highly basic pH of 13, triphenyl phosphate degrades in minutes, whereas alkyl phosphates like tripropyl and tributyl phosphate have half-lives of weeks or longer. [10]This is due to the electron-withdrawing nature of the phenyl groups, which makes the phosphorus atom more susceptible to nucleophilic attack by hydroxide ions.

  • pH Dependence: The stability of triphenyl phosphate is highly pH-dependent. Its half-life extends from minutes at pH 13 to several days in the neutral-to-slightly-basic range of pH 7-9. [10][16]This underscores the importance of the base-catalyzed hydrolysis pathway.

  • Diester Stability: Diphenyl phosphate, the first hydrolysis product of TPP, is remarkably stable. This is attributed to the deprotonation of its free hydroxyl group at neutral or basic pH, forming an anionic phosphate species that repels incoming nucleophiles like OH⁻, thus inhibiting further hydrolysis. [16]

Conclusion for the Drug Developer

The hydrolytic stability of diphenyl phosphate and its analogs is a multifaceted property governed by predictable structure-activity relationships. For researchers in drug development, a thorough understanding of these principles is not merely academic but a practical necessity for designing effective and stable phosphate-containing molecules.

  • Aryl phosphates offer a labile handle that can be cleaved under specific, often basic, conditions. However, their inherent instability may be a liability for drugs requiring long-term stability in circulation.

  • Alkyl phosphates provide significantly greater hydrolytic stability, making them more suitable for applications where persistence is required.

  • Phosphonates represent the gold standard for creating metabolically robust isosteres of phosphate-containing drugs, offering a scaffold that is highly resistant to cleavage. [14]* The stability of phosphate diesters like diphenyl phosphate highlights how the ionization state of the molecule can dramatically influence its reactivity.

By leveraging the experimental protocols and comparative data presented in this guide, scientists can make informed decisions in the design of prodrugs and other therapeutic agents, balancing the need for stability during delivery with the requirement for efficient cleavage and activation at the target site.

References

  • Li, W., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8037-8045.
  • ATSDR. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry.
  • Livingstone, G. (n.d.). How to Monitor and Maintain Phosphate Ester Fluids. Machinery Lubrication.
  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12409.
  • Vanhooke, J. L., et al. (2004). Mechanism for the Hydrolysis of Organophosphates by the Bacterial Phosphotriesterase. Biochemistry, 43(8), 2264-2274.
  • Marko, A. M., & Butler, G. C. (1951). THE HYDROLYSIS OF PHOSPHATE DIESTERS WITH BARIUM HYDROXIDE. Canadian Journal of Chemistry, 29(7), 587-594.
  • ASTM International. (1998). Hydrolytic Stability of Phosphate Ester Surfactants. ASTM International.
  • Gao, J., et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry B, 118(26), 7315-7325.
  • ResearchGate. (n.d.). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ResearchGate.
  • Stella, V. J., & Zorbas, M. A. (1991). Hydrolysis of pharmaceutically relevant phosphate monoester monoanions: correlation to an established structure-reactivity relationship. Journal of Pharmaceutical Sciences, 80(3), 282-286.
  • Khan, S. A., & Kirby, A. J. (1970). The reactivity of phosphate esters. Multiple structure–reactivity correlations for the reactions of triesters with nucleophiles. Journal of the Chemical Society B: Physical Organic, 1172-1182.
  • ResearchGate. (n.d.). Mechanism for the Hydrolysis of Organophosphates by the Bacterial Phosphotriesterase. ResearchGate.
  • ResearchGate. (n.d.). Mechanism of the hydrolysis reaction of dibutyl-4-nitrophenyl phosphate.... ResearchGate.
  • ResearchGate. (n.d.). Phosphate Ester Hydrolysis: The Path From Mechanistic Investigation to the Realization of Artificial Enzymes. ResearchGate.
  • Reddit. (n.d.). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. r/Chempros.
  • Defense Technical Information Center. (2004). Hydrolysis of Phosphorus Esters: A Computational Study. DTIC.
  • Khan, S. A., & Kirby, A. J. (1970). The reactivity of phosphate esters. Multiple structure–reactivity correlations for the reactions of triesters with nucleophiles. Journal of the Chemical Society B: Physical Organic, 1172-1182.
  • EPA. (1978). Analysis and Hydrolysis of Commercial Aryl Phosphates. EPA National Service Center for Environmental Publications.
  • Mehellou, Y., & Rannard, S. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. Accounts of Chemical Research, 54(15), 3045-3056.
  • Australian Government Department of Health. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Canadian Science Publishing. (1951). THE HYDROLYSIS OF PHOSPHATE DIESTERS WITH BARIUM HYDROXIDE. Canadian Journal of Chemistry.
  • Chao, Y., et al. (2014). Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one. Molecules, 19(8), 11578-11591.
  • University of Texas at Austin. (n.d.). Method of phosphate ester hydrolysis. UT Libraries.
  • ResearchGate. (2017). Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin. ResearchGate.
  • Li, J., et al. (2000). Phosphate prodrugs of PD154075. Bioorganic & Medicinal Chemistry Letters, 10(10), 1121-1124.
  • ResearchGate. (2014). Study of analytical methods of high fatty alcohol phosphate ester. ResearchGate.
  • ATSDR. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry.
  • Kirby, A. J., & Varvoglis, A. G. (1967). The Reactivity of Phosphate Esters. Monoester Hydrolysis. Journal of the American Chemical Society, 89(2), 415-423.
  • Buller, A. R., et al. (2014). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Cell Chemical Biology, 21(4), 556-561.
  • Wiemer, A. J., & Wiemer, D. F. (2014). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Medicinal Chemistry, 14, 1-38.
  • Nassir, M., Isaak, A., & Fischer, B. (2022). Hydrolytic (in)stability of phosphate isosteres. European Journal of Medicinal Chemistry, 244, 114836.
  • ResearchGate. (n.d.). Hydrolytic (in)stability of phosphate isosteres. ResearchGate.

Sources

A Researcher's Guide to Validating the Biological Effects of Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Mechanistic and Phenotypic Studies

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological effects of diphenyl phosphate (DPP). DPP is a primary metabolite of the widely used organophosphate flame retardant, Triphenyl phosphate (TPHP), and has been detected in numerous environmental and human samples.[1][2][3] This guide will focus on its well-documented role as an endocrine disruptor, particularly its impact on the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and metabolism.[4][5]

We will explore the causal relationships behind experimental choices, compare DPP's activity with its parent compound (TPHP) and a classic therapeutic agonist (Rosiglitazone), and provide detailed, self-validating protocols to ensure scientific integrity.

Chapter 1: The Biological Context - DPP as a Putative PPARγ Agonist

Diphenyl phosphate is not merely an inert metabolite; studies have demonstrated that it can exert significant biological effects, sometimes with greater potency than its parent compound, TPHP.[1][6] A primary molecular target identified for DPP and other organophosphate esters is PPARγ, a nuclear receptor that, upon activation, heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences (PPREs) to regulate gene transcription.[7][8]

This activation is the molecular initiating event that can lead to downstream effects such as the differentiation of preadipocytes into mature fat cells (adipogenesis), alterations in glucose metabolism, and potential neurotoxicity.[4][6][9] Validating that an observed biological effect is truly mediated by DPP's action on PPARγ requires a multi-step, evidence-based approach, which is the core focus of this guide.

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "10px"; width: "100%"; display: "block"; }

Figure 1. Simplified Adverse Outcome Pathway (AOP) for DPP-mediated PPARγ activation.

Chapter 2: A Step-by-Step Validation Workflow

To attribute a cellular or organismal phenotype to DPP's activity, a logical progression from direct molecular interaction to cellular response is necessary. This workflow ensures that each step validates the preceding one.

dot graph TD { subgraph "Phase 1: In Vitro Target Engagement" A["Step 1: Direct Binding Assay(Is there a direct interaction?)"]; B["Step 2: Reporter Gene Assay(Does binding cause receptor activation?)"]; end

} caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "10px"; width: "100%"; display: "block"; }

Figure 2. Experimental workflow for validating DPP's biological role.
Experimental Protocol 1: PPARγ Reporter Gene Assay

This assay is a cornerstone for quantifying the functional activation of PPARγ by a test compound. It utilizes a cell line engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter.

  • Objective: To determine if DPP can activate the PPARγ receptor and induce gene transcription in a dose-dependent manner.

  • Methodology:

    • Cell Seeding: Plate engineered reporter cells (e.g., HEK293 or other suitable cell lines) in a 96-well plate and allow them to adhere overnight.[10]

    • Compound Preparation: Prepare a serial dilution of Diphenyl Phosphate (DPP), Triphenyl Phosphate (TPHP), and a positive control (Rosiglitazone) in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid toxicity.[11]

    • Treatment: Expose the cells to the different concentrations of the test compounds for 18-24 hours. Include a solvent-only control (vehicle).

    • Lysis & Detection: Lyse the cells and add a luciferase substrate. The light produced by the luciferase enzyme is proportional to the level of PPARγ activation.

    • Quantification: Measure luminescence using a plate reader. Data is typically normalized to the vehicle control and expressed as fold activation.

  • Rationale & Self-Validation: A dose-response curve demonstrates causality. The inclusion of Rosiglitazone, a well-characterized, high-affinity PPARγ agonist, validates that the assay system is responsive.[8][12] TPHP is included for direct comparison.

Experimental Protocol 2: Adipocyte Differentiation Assay

This assay provides phenotypic evidence, linking the molecular activation of PPARγ to a functional cellular outcome—the creation of fat cells.

  • Objective: To assess whether DPP can induce the differentiation of preadipocytes into mature adipocytes.

  • Methodology:

    • Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a standard growth medium.[4]

    • Initiation of Differentiation: Two days post-confluence, switch to a differentiation medium containing insulin, dexamethasone, and IBMX. Crucially, for this test, the standard potent PPARγ agonist (like Rosiglitazone) is omitted and replaced with various concentrations of DPP, TPHP, or the positive control Rosiglitazone.[6]

    • Maturation: After 2-3 days, replace the medium with a maturation medium containing insulin and the respective test compounds. Replenish this medium every 2 days for a total of 8-10 days.

    • Staining: Fix the cells and stain for neutral lipid droplets using Oil Red O. Mature adipocytes will be filled with red-stained lipid droplets.

    • Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at ~520 nm. This provides a quantitative measure of lipid accumulation.

  • Rationale & Self-Validation: This multi-day assay mimics a biological process. A positive result (increased lipid accumulation) that correlates with the reporter assay findings strongly suggests DPP's role as a functional PPARγ agonist. The visual confirmation via microscopy combined with quantitative absorbance readings provides a robust, validated endpoint.[4]

Chapter 3: Comparative Analysis - DPP vs. Alternatives

Objective comparison is critical to understanding the relative potency and specific action of DPP. We compare it against its parent compound, TPHP, and the gold-standard synthetic agonist, Rosiglitazone.

Performance Data Summary

The following table synthesizes data from multiple studies to compare the adipogenic and PPARγ-activating potential of DPP and its alternatives.

CompoundClassRelative PPARγ Activation PotencyAdipogenic Effect in 3T3-L1 CellsNotes
Diphenyl Phosphate (DPP) TPHP MetaboliteModerate to HighWeaker than TPHP in some studies, but still significant.[6]As a primary metabolite, its biological activity is highly relevant to in vivo TPHP exposure.[13]
Triphenyl Phosphate (TPHP) Parent CompoundModeratePotent inducer of adipogenesis.[4][6][7]Its effects may be partly due to its metabolism into DPP.[14]
Rosiglitazone Thiazolidinedione (TZD)Very High (EC50 ~60-225 nM)[8][11]Gold-standard positive control for inducing adipogenesis.[7][15]A therapeutic drug designed for high-affinity PPARγ activation.[16]

Note: Potency can vary based on the specific assay, cell line, and experimental conditions.

Specificity Validation: The Antagonist Rescue Experiment

To definitively link the observed adipogenesis to PPARγ activation, a rescue experiment using a specific PPARγ antagonist is essential.

  • Objective: To demonstrate that the pro-adipogenic effects of DPP can be blocked by a specific PPARγ inhibitor.

  • Methodology:

    • Follow the Adipocyte Differentiation Assay protocol (Protocol 2).

    • In a parallel set of experiments, co-treat cells with an effective concentration of DPP and a specific PPARγ antagonist, such as T0070907 or GW9662.[4]

    • Include controls for the antagonist alone to ensure it doesn't have independent effects on cell viability or differentiation.

    • Quantify lipid accumulation via Oil Red O staining as before.

  • Expected Outcome & Interpretation: If DPP's effect is truly PPARγ-mediated, the presence of the antagonist should significantly reduce or completely block the DPP-induced lipid accumulation.[4] This result provides powerful evidence against off-target effects and validates the mechanism of action.

Conclusion

This guide demonstrates that DPP is not an inactive metabolite but a potent biological effector in its own right, capable of activating the PPARγ signaling pathway. Its activity, while sometimes less potent than its parent compound TPHP in certain assays, is significant and must be considered when assessing the overall health risks of organophosphate flame retardants.[6][17] The use of well-characterized alternatives like Rosiglitazone as positive controls and specific antagonists for mechanistic validation are indispensable tools for ensuring the scientific integrity of such investigations.

References

  • Sun, L., Liu, X., Du, J., Yang, H., Lin, Y., Yu, D., Li, C., & Zheng, Y. (2024). Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. Environmental Science & Technology. [Link]
  • Sun, L., Liu, X., Du, J., Yang, H., Lin, Y., Yu, D., Li, C., & Zheng, Y. (2024). Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk. PubMed. [Link]
  • Vinggaard, A. M., Niemelä, J., Wedebye, E. B., & Jensen, G. E. (2021).
  • Li, M., Li, Y., Chen, J., Chen, J., Wu, Y., & Wang, X. (2023). Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis(diphenyl phosphate), in zebrafish larvae. PubMed. [Link]
  • Pereira-Fernandes, A., Van den Eede, N., Van der Veken, P., Jorens, P. G., Covaci, A., & Blust, R. (2016). Triphenyl phosphate enhances adipogenic differentiation, glucose uptake and lipolysis via endocrine and noradrenergic mechanisms.
  • Assay Genie. PPARγ Ligand Screening/Characterization Assay Kit (Fluorometric). Assay Genie. [Link]
  • Agunbiade, M., Adebambo, O., & Ojo, A. (2025). 2-Ethylhexyl Diphenyl Phosphate Affects Steroidogenesis and Lipidome Profile in Human Adrenal (H295R) Cells. PMC. [Link]
  • Wang, Q., Liang, R., Wang, Y., & Song, M. (2025). Adipogenic activity of 2-ethylhexyl diphenyl phosphate via peroxisome proliferator-activated receptor γ pathway.
  • Yue, J., Liu, Y., Zhang, Y., & Zhang, L. (2023). Triphenyl phosphate proved more potent than its metabolite diphenyl phosphate in inducing hepatic insulin resistance through endoplasmic reticulum stress. PubMed. [Link]
  • Unknown Author. (2024). Triphenyl phosphate's effect on neuronal morphology as an indication of developmental neurotoxicity. Diva-portal.org. [Link]
  • Riu, A., Grimaldi, M., le Maire, A., & Balaguer, P. (2016). Differential interactions of the flame retardant triphenyl phosphate within the PPAR signaling network. MedCrave online. [Link]
  • Ashby, J. (2000). Validation of in vitro and in vivo methods for assessing endocrine disrupting chemicals. PubMed. [Link]
  • Sir-ee, A., Pohjanvirta, R., & Viluksela, M. (2022). Endocrine disrupting chemicals interfere with decidualization of human primary endometrial stromal cells in vitro. Frontiers. [Link]
  • Ji, X., Li, N., Wang, Y., & Zhang, J. (2025). Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP).
  • Gao, L., Li, J., & Zhang, Y. (2020). Triphenyl phosphate permeates the blood brain barrier and induces neurotoxicity in mouse brain. PubMed. [Link]
  • INDIGO Biosciences. Human PPARγ Reporter Assay Kit. INDIGO Biosciences. [Link]
  • Li, Y., Li, X., & Zhang, Y. (2006). Rosiglitazone activation of PPARγ suppresses fractalkine signaling. PMC. [Link]
  • Sun, L., Liu, X., Du, J., Yang, H., Lin, Y., Yu, D., Li, C., & Zheng, Y. (2024). Adipogenic Effects of Cresyl Diphenyl Phosphate (Triphenyl Phosphate Alternative) through Peroxisome Proliferator-Activated Receptor Gamma Pathway: A Comprehensive Study Integrating In Vitro, In Vivo, and In Silico from Molecule to Health Risk.
  • Rock, K. D., Patisaul, H. B., & Stapleton, H. M. (2021). Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. PMC. [Link]
  • Li, Y., Wang, Y., & Sun, H. (2025). New insights into the mechanism of triphenyl phosphate and its metabolite diphenyl phosphate in diabetic kidney disease. PubMed. [Link]
  • Ji, X., Li, N., Wang, Y., Zhang, J., & Zhang, J. (2022). Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl)
  • Alesio, N., Volz, D. C., & Riu, A. (2021). Diphenyl Phosphate-Induced Toxicity During Embryonic Development. PMC. [Link]
  • Han, J., & Kim, J. H. (2007). Activation of PPARγ by rosiglitazone attenuates intestinal Cl− secretion. American Physiological Society. [Link]
  • Wikipedia contributors. (2024). Bisphenol A. Wikipedia. [Link]
  • Stice, S. L., & Gray, L. E. (2003). In Vitro Models in Endocrine Disruptor Screening. ILAR Journal. [Link]
  • Wang, Y., Li, Y., & Sun, H. (2024). Elucidating the mechanism of triphenyl phosphate interference in bone metabolism via network toxicology and molecular docking methodologies. PubMed Central. [Link]
  • Schang, G., Robaire, B., & Hales, B. F. (2016). Organophosphate Flame Retardants Act as Endocrine-Disrupting Chemicals in MA-10 Mouse Tumor Leydig Cells. PubMed. [Link]
  • Judson, R. S., Martin, M. T., & Reif, D. M. (2013). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. PMC. [Link]
  • Yue, J., Liu, Y., Zhang, Y., & Zhang, L. (2023). Triphenyl phosphate proved more potent than its metabolite diphenyl phosphate in inducing hepatic insulin resistance through endoplasmic reticulum stress.
  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma. INDIGO Biosciences. [Link]
  • Riu, A., Grimaldi, M., & le Maire, A. (2018). In Vivo Characterization of the Toxicological Properties of DPhP, One of the Main Degradation Products of Aryl Phosphate Esters.
  • Mata, J. E., & Gonzalez, F. J. (2020). Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity. PMC. [Link]
  • RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]
  • Tung, E. W., & Blumberg, B. (2019). Triphenyl phosphate is a selective PPARγ modulator that does not induce brite adipogenesis in vitro and in vivo.
  • Wang, Y., Li, Y., & Sun, H. (2022). The activation of PPARγ enhances Treg responses through up-regulating CD36/CPT1-mediated fatty acid oxidation and subsequent N-glycan branching of TβRII/IL-2Rα. PMC. [Link]
  • European Chemicals Bureau. (2002). TRIPHENYL PHOSPHATE CAS N°: 115-86-6. European Chemicals Bureau. [Link]
  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Assays PANEL. INDIGO Biosciences. [Link]
  • Stapleton, H. M. (2014). Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants. PMC. [Link]
  • Thomas, P., & Dong, J. (2019). Endocrine Disruption Through Membrane Estrogen Receptors and Novel Pathways Leading to Rapid Toxicological and Epigenetic Effects.

Sources

A Comparative Toxicological Assessment of Diphenyl Phosphate and Its Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicity of diphenyl phosphate (DPHP) and its primary metabolites, phenyl phosphate (PPHP) and hydroquinone. As the use of organophosphate flame retardants and plasticizers continues to be widespread, understanding the toxicological profiles of their breakdown products is of paramount importance for researchers, scientists, and professionals in drug development. This document moves beyond a simple listing of data, offering insights into the causal relationships behind the observed toxicities and providing detailed experimental protocols to facilitate further research.

Introduction: The Growing Concern Around Diphenyl Phosphate

Diphenyl phosphate (DPHP) is a significant metabolite of several widely used organophosphate esters, including triphenyl phosphate (TPHP)[1]. These parent compounds are utilized as flame retardants and plasticizers in a vast array of consumer and industrial products. Consequently, human exposure to DPHP is ubiquitous, arising from the environmental degradation and metabolic conversion of these parent esters. While initially considered a mere biomarker of exposure, emerging evidence suggests that DPHP itself possesses intrinsic biological activity and toxic potential, necessitating a thorough evaluation of its risk to human health. This guide will dissect the metabolic journey of DPHP and compare its toxicity with that of its further breakdown products, phenyl phosphate (PPHP) and the well-characterized toxicant, hydroquinone.

The Metabolic Pathway: From Parent Compound to Metabolites

The biotransformation of parent organophosphate esters like TPHP is a critical factor in determining their ultimate toxicological impact. The metabolic cascade generally proceeds through hydrolysis, mediated by enzymes such as cytochrome P450s, leading to the formation of DPHP and subsequently PPHP and phenol. Phenol can then be hydroxylated to form hydroquinone. Understanding this pathway is essential, as the toxicity of the metabolites can differ significantly from the parent compound.

G cluster_0 Metabolic Pathway of Triphenyl Phosphate TPP Triphenyl Phosphate (TPHP) DPHP Diphenyl Phosphate (DPHP) TPP->DPHP Hydrolysis PPHP Phenyl Phosphate (PPHP) DPHP->PPHP Hydrolysis Phenol Phenol PPHP->Phenol Hydrolysis HQ Hydroquinone Phenol->HQ Hydroxylation

Figure 1: Metabolic conversion of Triphenyl Phosphate to its metabolites.

Comparative Toxicity Analysis

This section provides a head-to-head comparison of the toxicity of DPHP, PPHP, and hydroquinone across several key toxicological endpoints. The data presented is a synthesis of in vitro and in vivo studies, providing a comprehensive overview for risk assessment.

Acute and Cytotoxicity

The acute toxicity and in vitro cytotoxicity of these compounds provide a baseline understanding of their potency. Data is often presented as LD50 (median lethal dose) for acute toxicity and IC50 (half maximal inhibitory concentration) for cytotoxicity.

CompoundAssay/ModelEndpointResultReference(s)
Diphenyl Phosphate (DPHP) Not widely availableLD50 (oral, rat)No data found
Chicken Embryonic HepatocytesCytotoxicityNot cytotoxic up to 1000 μM[1]
Phenyl Phosphate (PPHP) Not availableLD50/IC50No specific data found
Hydroquinone Rat (oral)LD50302-320 mg/kg[2][3]
A549 cells (24h)IC5033 µM[4]
A431 cells (72h)IC5023.3 µM[5]
SYF cells (72h)IC5037.5 µM[5]

Expert Analysis: Hydroquinone is demonstrably more acutely toxic and cytotoxic than DPHP. The lack of extensive acute toxicity data for DPHP and the near-complete absence of data for PPHP highlight a significant knowledge gap. The higher cytotoxicity of hydroquinone is likely attributable to its ability to generate reactive oxygen species (ROS) and form reactive benzoquinone intermediates.

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, a key event in carcinogenesis. The Comet assay and micronucleus test are standard methods for assessing different forms of DNA damage.

CompoundAssay/ModelEndpointResultReference(s)
Diphenyl Phosphate (DPHP) Not widely availableGenotoxicityLimited data available
Phenyl Phosphate (PPHP) Not availableGenotoxicityNo specific data found
Hydroquinone Human LymphocytesComet AssayDNA damage at 8 µg/mL; potential cross-linking at higher concentrations[6]
HepG2 cellsComet AssayDose-dependent increase in DNA migration (6.25-25 µM)[7]
HepG2 cellsMicronucleus TestSignificant increase in micronuclei (12.5-50 µM)[7]
Human LymphocytesMicronucleus TestPositive response with metabolic activation[8]

Expert Analysis: Hydroquinone is a well-established genotoxic agent, inducing both DNA strand breaks and chromosomal damage. The mechanisms underlying its genotoxicity are often linked to oxidative stress and the formation of DNA adducts. The genotoxic potential of DPHP and PPHP is poorly characterized and represents a critical area for future research to fully understand the risks associated with parent organophosphate ester exposure.

Endocrine-Disrupting Effects

Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal systems. The H295R steroidogenesis assay is a key in vitro method for identifying chemicals that affect the production of steroid hormones.

CompoundAssay/ModelEndpointResultReference(s)
Diphenyl Phosphate (DPHP) ZebrafishEndocrine DisruptionInhibits growth and energy metabolism in a sex-specific manner.[9]
H295R cellsSteroidogenesisStudies on related compounds suggest potential for disruption.[10][11]
Phenyl Phosphate (PPHP) Not availableEndocrine DisruptionNo specific data found
Hydroquinone Not widely availableEndocrine DisruptionLimited direct evidence for classical endocrine disruption.

Expert Analysis: DPHP has demonstrated clear endocrine-disrupting effects in vivo, particularly affecting energy metabolism in a sex-dependent manner. While direct evidence for DPHP's effect on steroidogenesis is still emerging, studies on structurally similar organophosphate esters show significant alterations in hormone production in H295R cells[10][11]. The endocrine-disrupting potential of hydroquinone is less defined in the context of steroidogenesis, with its primary toxicological concerns centered on other mechanisms. The lack of data for PPHP is again a notable gap.

Neurotoxicity

Neurotoxicity refers to the adverse effects on the central or peripheral nervous system. Zebrafish larvae are a powerful model for assessing developmental neurotoxicity due to their rapid development and transparent bodies.

CompoundAssay/ModelEndpointResultReference(s)
Diphenyl Phosphate (DPHP) MouseBlood-Brain BarrierCan cross the blood-brain barrier.[12]
Zebrafish LarvaeNeurobehaviorRelated compounds induce neurotoxicity and behavioral changes.[2][13]
Phenyl Phosphate (PPHP) Not availableNeurotoxicityNo specific data found
Hydroquinone MouseNeurobehaviorInduces behavioral disorders and hippocampal dysfunction.[1]
Rat (oral)Clinical SignsTremors and reduced activity at ≥64 mg/kg.[10]

Expert Analysis: Both DPHP and hydroquinone demonstrate neurotoxic potential. DPHP's ability to cross the blood-brain barrier is a significant concern, suggesting the potential for direct effects on the central nervous system. Hydroquinone has been shown to induce clear neurobehavioral effects and cellular damage in the brain. The neurotoxicity of PPHP remains uninvestigated.

Experimental Protocols: A Guide for In Vitro and In Vivo Assessment

To facilitate further research and ensure the reproducibility of findings, this section provides detailed protocols for key toxicological assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

G A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DPHP, PPHP, and hydroquinone in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.

In Vitro Genotoxicity: Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

G A Embed cells in agarose on a slide B Lyse cells to remove membranes and proteins A->B C Unwind DNA in alkaline buffer B->C D Perform electrophoresis C->D E Neutralize and stain DNA D->E F Visualize and score comets E->F

Figure 3: Workflow for the Comet assay.

Step-by-Step Methodology:

  • Cell Preparation: Treat cells with the test compounds for a defined period. Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet" tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software to measure parameters like tail length and tail moment.

In Vivo Developmental Toxicity: Zebrafish Embryo Assay

The zebrafish embryo is a valuable model for assessing developmental toxicity due to its rapid, external, and transparent embryonic development.

G A Collect and select healthy zebrafish embryos B Expose embryos to test compounds in a multi-well plate A->B C Incubate at 28.5°C B->C D Observe and score developmental endpoints at 24, 48, 72, 96, and 120 hpf C->D E Endpoints: mortality, hatching rate, malformations, heart rate, behavior D->E F Data analysis and determination of toxicity thresholds E->F

Sources

Part 1: The Fundamental Role of Physicochemical Properties in Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance of Diphenyl Phosphate in Diverse Solvent Systems

For researchers, scientists, and professionals in drug development, the choice of solvent is not a mere matter of dissolution; it is a critical parameter that dictates reaction kinetics, stability, and ultimate yield. Diphenyl phosphate (DPP), a versatile organophosphate reagent and a key metabolite of widely used flame retardants like Triphenyl Phosphate (TPHP)[1][2], is a case in point. Its utility as a catalyst in polymerization[1][2], an additive in coatings[3][4], and a phosphorylating agent is profoundly influenced by the solvent environment.

This guide provides an in-depth evaluation of diphenyl phosphate's performance across various solvent systems. Moving beyond a simple catalog of properties, we will explore the underlying chemical principles that govern its behavior, offering field-proven insights to help you harness its full potential and troubleshoot challenges in your experimental designs.

Understanding the inherent properties of diphenyl phosphate is the foundation for rational solvent selection. As a white crystalline powder with a melting point of approximately 67.5°C[4], its solid nature necessitates careful solvent choice for any solution-phase application.

The most telling characteristic of DPP is its acidity. With an experimental pKa of 3.88[4], it is a moderately strong organic acid. This has a crucial consequence: in any medium with a pH above ~4, including neutral water or reactions run with even mild bases, the molecule will exist predominantly as the deprotonated, anionic diphenyl phosphate. This ionization state is a primary determinant of its solubility and nucleophilic character.

Solubility Profile: A Comparative Analysis

The adage "like dissolves like" is a useful starting point, but the interplay of polarity, hydrogen bonding, and the acidic nature of DPP creates a more nuanced solubility profile. Data from various sources indicates a wide range of solubilities, which are summarized below.

Table 1: Solubility of Diphenyl Phosphate in Common Laboratory Solvents

SolventSolvent TypeReported SolubilitySource(s)
WaterPolar ProticInsoluble / Immiscible[1][5][6]
Water (pH dependent)Polar ProticModerately soluble (143.6 mg/L, calculated)[4]
MethanolPolar ProticSlightly Soluble[1][3]
BenzeneNon-PolarSoluble[1][2][5]
Chloroform"Borderline" AproticSlightly Soluble[1][3]
Dimethyl Sulfoxide (DMSO)Polar Aprotic55 mg/mL (219.83 mM)[7]

Expert Insights on Solubility:

The apparent contradiction in water solubility[4][5][6] is resolved by considering the pKa. At neutral pH, DPP deprotonates to its anionic conjugate base, which is more water-soluble than the neutral acid form[4]. However, its large, non-polar phenyl groups still limit its overall aqueous solubility. Its high solubility in non-polar benzene is expected due to favorable van der Waals interactions with its phenyl rings. In polar aprotic solvents like DMSO, the strong dipole moment of the solvent effectively solvates the polar phosphate head, leading to excellent solubility[7].

The following workflow provides a logical approach to solvent screening for diphenyl phosphate.

G cluster_0 Solvent Selection Workflow for Diphenyl Phosphate start Define Application Goal (e.g., Reaction, Dissolution) solubility_check Initial Solubility Screening start->solubility_check nonpolar Non-Polar Solvents (e.g., Benzene, Toluene) Good for simple dissolution. solubility_check->nonpolar Non-polar substrate? polar_aprotic Polar Aprotic Solvents (e.g., DMSO, DMF, ACN) Good for dissolution & enhancing reactivity. solubility_check->polar_aprotic Need high concentration or enhanced reactivity? polar_protic Polar Protic Solvents (e.g., H2O, Alcohols) Consider pH for solubility. May hinder reactivity. solubility_check->polar_protic Aqueous system required? decision Select Optimal Solvent System nonpolar->decision polar_aprotic->decision polar_protic->decision

Caption: A decision workflow for selecting an appropriate solvent for diphenyl phosphate.

Part 2: How Solvents Dictate the Stability and Reactivity of Diphenyl Phosphate

The solvent does more than just dissolve the solute; it is an active participant in the reaction, fundamentally altering energy barriers and even mechanistic pathways[8]. For phosphate esters, this is most evident in solvolysis (e.g., hydrolysis) rates and phosphorylation reactions.

Stability Against Hydrolysis

Diphenyl phosphate is the primary hydrolysis product of TPHP[4]. Interestingly, DPP itself is significantly more resistant to further hydrolysis, especially under neutral and basic conditions. This enhanced stability is attributed to the deprotonation of its free hydroxyl group, which forms the less electrophilic conjugate base, repelling nucleophiles like hydroxide ions[4]. While its hydrolysis rate in water is extremely slow[9], the choice of an organic co-solvent can induce dramatic changes.

The Protic vs. Aprotic Effect on Reactivity

Drawing from extensive studies on analogous phosphate esters, a clear and powerful trend emerges: dipolar aprotic solvents can accelerate reaction rates by orders of magnitude compared to water or other protic solvents[10][11].

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents possess O-H or N-H bonds and act as hydrogen-bond donors[12]. They form a "solvation shell" or cage around anionic nucleophiles (including the diphenyl phosphate anion itself, should it act as a nucleophile). This stabilizes the nucleophile in its ground state, increasing the activation energy required for it to react and thus slowing the reaction rate[13].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but lack O-H or N-H bonds[12]. They solvate cations well but are very poor at solvating anions. This leaves the anion "naked" and desolvated, making it significantly more reactive (a higher energy ground state). The result is a dramatic reduction in the activation energy and a massive acceleration in reaction rate. For example, the hydrolysis of p-nitrophenyl phosphate is accelerated by a factor of 10⁶–10⁷ in >95% aqueous DMSO compared to pure water[11].

This profound effect is visualized in the diagram below.

G cluster_protic Polar Protic Solvent (e.g., Water) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic { Nucleophile (Anion)} H2O_1 H-O-H Nu_protic->H2O_1 H2O_2 H-O-H Nu_protic->H2O_2 H2O_3 H-O-H Nu_protic->H2O_3 H2O_4 H-O-H Nu_protic->H2O_4 label_protic Result: Stabilized, 'caged' and less reactive nucleophile. Nu_aprotic { Nucleophile (Anion)} label_aprotic Result: 'Naked', desolvated and highly reactive nucleophile.

Caption: Solvation of an anionic nucleophile in protic vs. aprotic solvents.

Table 2: Influence of Solvent on the Rate of Aryl Phosphate Hydrolysis

SubstrateSolvent System (v/v)Relative Rate / Rate ConstantKey FindingSource
p-Nitrophenyl diphenyl phosphate95% Water-5% Dioxane3.30 × 10⁻¹ M⁻¹s⁻¹Baseline for comparison.[10]
p-Nitrophenyl diphenyl phosphate60% Water-40% Dioxane2.15 × 10⁻¹ M⁻¹s⁻¹Rate decreases as solvent becomes less polar.[10]
p-Nitrophenyl phosphate dianionWaterRelative Rate = 1Water serves as the reference solvent.[11]
p-Nitrophenyl phosphate dianion>95% aq. DMSORelative Rate = 10⁶ - 10⁷Massive rate acceleration in a polar aprotic solvent.[11]
Experimental Protocol: Kinetic Stability Analysis by ³¹P NMR

To provide a self-validating system for evaluating DPP's stability, we recommend a parallel kinetic experiment monitored by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is ideal as it directly observes the phosphorus nucleus, allowing for clear differentiation between DPP and any potential degradation products (like phenol and inorganic phosphate).

Objective: To quantitatively compare the rate of degradation of diphenyl phosphate in a polar protic, polar aprotic, and non-polar solvent.

Materials:

  • Diphenyl Phosphate (DPP), high purity

  • Trimethyl phosphate (TMP) or another stable organophosphate as an internal standard

  • Solvent 1 (Deuterated): D₂O with phosphate buffer (pH 7.4)

  • Solvent 2 (Deuterated): DMSO-d₆

  • Solvent 3 (Deuterated): Benzene-d₆

  • NMR tubes, temperature-controlled NMR spectrometer

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of DPP and the internal standard (e.g., TMP) in a minimal amount of a volatile co-solvent like acetone.

  • Reaction Setup: In three separate vials, place an equal aliquot of the stock solution. Carefully evaporate the acetone under a gentle stream of nitrogen.

  • To each vial, add 600 µL of one of the deuterated test solvents (D₂O buffer, DMSO-d₆, Benzene-d₆). This is Time Zero (t=0).

  • Transfer the contents of each vial to a separate, labeled NMR tube.

  • NMR Acquisition (t=0): Immediately acquire a quantitative ³¹P NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to ensure accurate integration.

  • Incubation: Store the NMR tubes in a temperature-controlled environment (e.g., 50°C) to accelerate potential degradation.

  • Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., 1, 6, 24, 48, and 96 hours).

  • Data Analysis: For each time point, integrate the peak corresponding to DPP and the internal standard. The ratio of the DPP integral to the standard's integral is proportional to the concentration of DPP. Plot this ratio against time for each solvent system to determine the degradation kinetics.

Part 3: Performance in Context: Comparison with Alternative Phosphorylating Agents

While DPP can be used in phosphorylation, its application often requires activation (e.g., conversion to diphenyl chlorophosphate). For sensitive substrates, particularly in pharmaceutical and oligonucleotide synthesis, milder and more selective alternatives have been developed[14]. Understanding these alternatives provides crucial context for deciding when DPP-based methods are appropriate.

Table 3: Comparative Overview of Key Phosphorylation Methods

FeatureDiphenyl Phosphate-Based (P(V))Phosphoramidite Method (P(III))H-Phosphonate Method (P(III))Enzymatic Method (Kinases)
Reagent Type P(V) Phosphoryl Ester/ChlorideP(III) Phosphite TriesterP(III) H-Phosphonate MonoesterP(V) via ATP Transfer
Key Reagents DPP, activating agent (e.g., SO₂Cl₂), baseNucleoside phosphoramidite, activator (e.g., tetrazole), oxidant (e.g., I₂)Nucleoside H-phosphonate, activator (e.g., pivaloyl chloride), oxidantKinase enzyme, ATP, buffer
Reaction Conditions Often requires anhydrous conditions, can be harsh.Mild coupling; requires a subsequent oxidation step.Mild coupling; requires a final oxidation step.Aqueous, buffered conditions at physiological pH.
Selectivity Can be difficult to control, risking over-phosphorylation.High selectivity for hydroxyl groups; protecting groups often needed.Good selectivity; stable reagents.Unparalleled selectivity for specific substrate sequences.
Advantages Reagents are readily available and inexpensive.High coupling efficiency, well-established for automated synthesis.Atom-economical (single oxidation step), stable reagents.Works on unprotected substrates in aqueous media; extremely high selectivity.
Disadvantages Can be harsh on sensitive functional groups; potential for side reactions.Requires strict anhydrous conditions and an oxidation step.Requires an oxidation step; may be slower than phosphoramidites.Substrate scope is limited by enzyme recognition; enzymes can be expensive.

This table is adapted and synthesized from information on alternatives to the related diphenyl chlorophosphate reagent[14].

Final Recommendations for the Practicing Scientist

The performance of diphenyl phosphate is not an intrinsic constant but a variable that you, the researcher, can control through judicious solvent selection.

  • For Maximum Solubility: For preparing stock solutions or in applications where simple dissolution is the primary goal, polar aprotic solvents like DMSO are an excellent first choice due to high solvation capacity[7]. Non-polar aromatic solvents like benzene are also effective[5].

  • For Enhanced Stability: When stability against hydrolysis is paramount, especially in the presence of water, maintaining a neutral to basic pH is beneficial, as the resulting diphenyl phosphate anion is more resistant to degradation[4]. Alternatively, using rigorously anhydrous aprotic solvents like acetonitrile or DMF will prevent hydrolysis.

  • For Accelerated Reactivity: To maximize the nucleophilicity of the diphenyl phosphate anion in phosphorylation or catalysis, polar aprotic solvents are the clear choice . The dramatic rate enhancements observed in solvents like DMSO can reduce reaction times and improve efficiency, but must be controlled to avoid side reactions[11].

  • For Sensitive Substrates: When working with delicate molecules that cannot withstand the conditions required for DPP-based phosphorylation, consider milder alternatives such as phosphoramidite or H-phosphonate chemistry, which offer greater selectivity at the cost of additional synthetic steps[14].

By understanding and applying these principles, you can transform the solvent from a passive medium into an active tool for optimizing the performance of diphenyl phosphate in your research and development endeavors.

References

[14] A Researcher's Guide to Phosphorylation: Comparing Modern Alternatives to Diphenyl Chlorophosphate. Benchchem. Available at: [5] Diphenyl phosphate. ChemBK. Available at: [1] Diphenyl phosphate CAS#: 838-85-7. ChemicalBook. Available at: [3] Diphenyl phosphate. ChemicalBook. Available at: [4] Triphenyl phosphate and diphenyl phosphate - Evaluation statement (2023). Australian Government Department of Health and Aged Care. Available at: [10] Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry. Available at: [7] Diphenyl phosphate. TargetMol. Available at: [2] Diphenyl phosphate | 838-85-7. ChemicalBook. Available at: [6] Diphenyl phosphate. Santa Cruz Biotechnology. Available at: [11] Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. National Institutes of Health (NIH). Available at: [15] Titrations of bases with diphenyl phosphate in some aqueous and nonaqueous solvents. National Institute of Standards and Technology (NIST). Available at: [8] Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. ResearchGate. Available at: [9] Analysis and Hydrolysis of Commercial Aryl Phosphates. United States Environmental Protection Agency (EPA). Available at: [12] Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [16] Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: [13] 4.1.1 Protic Vs Aprotic Solvent. Scribd. Available at:

Sources

A Comparative Guide to the Plasticizing Efficiency of Diphenyl Phosphate and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the field of polymer formulation, the selection of an appropriate plasticizer is paramount to achieving the desired physical, mechanical, and thermal properties of the end product. While traditional phthalate-based plasticizers have long been the industry standard, organophosphate esters, such as diphenyl phosphate and its derivatives, are emerging as compelling multifunctional alternatives. This guide provides a comprehensive comparison of the plasticizing efficiency of diphenyl phosphate-based plasticizers against common commercial plasticizers, supported by experimental data and standardized testing protocols.

Introduction: The Role and Mechanism of Plasticizers

Plasticizers are additives that increase the flexibility, or plasticity, and durability of a material. They work by embedding themselves between the polymer chains, spacing them apart. This increases the free volume and allows the polymer chains to slide past one another more easily, resulting in a decrease in the glass transition temperature (Tg) and a softer, more pliable material.

The "efficiency" of a plasticizer is a measure of how much of the additive is required to achieve a desired level of flexibility.[1] This is often quantified by the reduction in hardness or the depression of the glass transition temperature at a given concentration. A more efficient plasticizer achieves the target properties at a lower concentration, which can be both cost-effective and beneficial for maintaining other material properties.

Comparative Analysis: Diphenyl Phosphate vs. Commercial Plasticizers

Diphenyl phosphate and its alkylated derivatives, such as isodecyl diphenyl phosphate (IDDP) and 2-ethylhexyl diphenyl phosphate (EHDPP), offer a unique combination of plasticizing capabilities and inherent flame retardancy due to their phosphorus content.[2][3] This dual functionality makes them particularly attractive for applications where fire safety is a critical concern, such as in wire and cable insulation, automotive interiors, and construction materials.[2][4]

Below is a comparative overview of diphenyl phosphate-based plasticizers against two widely used classes of commercial plasticizers: phthalates (e.g., Dioctyl Phthalate - DOP) and terephthalates (e.g., Dioctyl Terephthalate - DOTP).

Table 1: Comparative Performance of Diphenyl Phosphate Derivatives vs. Commercial Plasticizers in PVC

PropertyIsodecyl Diphenyl Phosphate (IDDP)2-Ethylhexyl Diphenyl Phosphate (EHDPP)Dioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)
Plasticizing Efficiency Excellent[5][6]HighVery High[7]Good
Low-Temperature Flexibility Very Good[5][6]GoodGoodExcellent[8]
Thermal Stability High[9]HighModerateHigh[8]
Volatility/Permanence Low[2][9]LowHigh[8]Low[8]
Flame Retardancy Inherent[2][9]InherentNone[3]None
Migration Resistance Good[9]GoodFairGood[8]

Data synthesized from technical datasheets and comparative studies.

Key Insights from the Comparison:

  • Plasticizing Efficiency: While DOP is often considered the benchmark for high plasticizing efficiency, diphenyl phosphate derivatives like IDDP and EHDPP are also highly efficient plasticizers.[5][6][7] They can achieve comparable levels of flexibility to DOP at similar concentrations.

  • Thermal Stability and Permanence: Diphenyl phosphates exhibit superior thermal stability and lower volatility compared to DOP.[3][8][9] This translates to better performance in high-temperature applications and reduced plasticizer loss over time, which helps to maintain the material's flexibility and prevent embrittlement.

  • Low-Temperature Performance: While diphenyl phosphates offer good low-temperature flexibility, DOTP generally excels in this area, making it a preferred choice for applications in cold environments.[5][6][8]

  • Flame Retardancy: This is a key advantage of diphenyl phosphate plasticizers. The phosphorus content provides inherent flame retardancy, which can eliminate the need for additional flame-retardant additives in some formulations.[2][9]

  • Migration Resistance: Diphenyl phosphates generally show good resistance to migration, which is crucial for applications where the plastic may come into contact with other materials or require long-term surface integrity.[9]

Experimental Evaluation of Plasticizer Efficiency

To ensure the scientific integrity of this comparison, it is essential to rely on standardized experimental protocols. The following section outlines the key methodologies for evaluating plasticizer performance.

Workflow for Comparative Evaluation of Plasticizer Performance

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison prep1 Dry Blend PVC Resin, Plasticizer, and Stabilizer prep2 Two-Roll Milling (e.g., 150-170°C) prep1->prep2 prep3 Compression Molding of Test Plaques prep2->prep3 test1 Mechanical Testing (ASTM D638, ASTM D2240) prep3->test1 Test Specimens test2 Thermal Analysis (DSC) (Glass Transition Temperature) prep3->test2 Test Specimens test3 Permanence Testing (ISO 176 - Volatility) prep3->test3 Test Specimens analysis1 Compare Tensile Strength, Elongation, and Hardness test1->analysis1 analysis2 Analyze Tg Depression for Efficiency test2->analysis2 analysis3 Evaluate Weight Loss for Permanence test3->analysis3

Caption: Workflow for the comparative evaluation of plasticizer performance.

Experimental Protocols

A. Sample Preparation

Consistent sample preparation is critical for obtaining reliable and comparable results.

  • Compounding: Dry blend PVC resin with the plasticizer (diphenyl phosphate derivative or commercial alternative) at various concentrations (e.g., 30, 40, 50 parts per hundred resin - phr). Include a standard concentration of a heat stabilizer.

  • Milling: Process the dry blend on a two-roll mill at a temperature appropriate for PVC compounding (typically 150-170°C) until a homogeneous sheet is formed.

  • Molding: Compression mold the milled sheets into plaques of a specified thickness suitable for the subsequent tests.

B. Mechanical Properties Testing

  • Tensile Strength and Elongation (ASTM D638):

    • Die-cut dumbbell-shaped specimens from the molded plaques as specified in ASTM D638.[10][11][12]

    • Condition the specimens at a standard temperature and humidity.

    • Use a universal testing machine to pull the specimens at a constant rate of speed until they fracture.[13]

    • Record the tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture).[13][14]

  • Hardness (ASTM D2240):

    • Use a durometer (typically Shore A for flexible PVC) to measure the indentation hardness of the molded plaques.[15][16][17]

    • Apply the durometer to the specimen surface and record the reading after a specified time (e.g., 1 second).[16][18]

    • Take multiple readings at different locations on the specimen and calculate the average.

C. Thermal Analysis

  • Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC):

    • Cut a small sample (5-10 mg) from the molded plaque and place it in an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) in an inert atmosphere.[19][20]

    • The Tg is identified as a step-change in the heat flow curve. A lower Tg indicates higher plasticizing efficiency.[20]

D. Permanence Testing

  • Volatility (ISO 176 - Activated Carbon Method):

    • Cut specimens of a defined size and weigh them accurately.

    • Place the specimens in a container with activated carbon, either in direct contact (Method A) or separated by a wire cage (Method B).[21][22][23][24]

    • Expose the container to a specified temperature for a set duration (e.g., 70°C for 24 hours).[25]

    • After exposure, remove the specimens, clean them, and reweigh them to determine the mass loss due to plasticizer volatility.[25]

Logical Relationship of Performance Attributes

G cluster_dphp Diphenyl Phosphate Plasticizers cluster_phthalate Phthalate Plasticizers (e.g., DOP) cluster_terephthalate Terephthalate Plasticizers (e.g., DOTP) dphp_node Diphenyl Phosphate dphp_attr1 High Efficiency dphp_node->dphp_attr1 dphp_attr2 Good Thermal Stability dphp_node->dphp_attr2 dphp_attr3 Inherent Flame Retardancy dphp_node->dphp_attr3 dphp_attr4 Low Volatility dphp_node->dphp_attr4 phthalate_node Phthalates phthalate_attr1 Very High Efficiency phthalate_node->phthalate_attr1 phthalate_attr2 Good Low-Temp Flex phthalate_node->phthalate_attr2 phthalate_attr3 High Volatility phthalate_node->phthalate_attr3 terephthalate_node Terephthalates terephthalate_attr1 Excellent Low-Temp Flex terephthalate_node->terephthalate_attr1 terephthalate_attr2 Low Volatility terephthalate_node->terephthalate_attr2 terephthalate_attr3 Good Migration Resistance terephthalate_node->terephthalate_attr3

Caption: Logical relationship of performance attributes for each plasticizer type.

Conclusion and Recommendations

The choice between diphenyl phosphate-based plasticizers and other commercial alternatives is a trade-off between traditional performance metrics and the demand for enhanced properties like thermal stability and flame retardancy.

  • For applications requiring a combination of good plasticizing efficiency, high thermal stability, low volatility, and inherent flame retardancy, diphenyl phosphate derivatives are an excellent choice. They are particularly well-suited for demanding environments such as wire and cable insulation, automotive components, and fire-resistant construction materials.

  • For general-purpose applications where cost and maximum flexibility are the primary drivers, traditional phthalates like DOP remain a viable, albeit increasingly regulated, option.

  • For applications where excellent low-temperature flexibility is critical, terephthalates like DOTP are often the preferred choice.

Ultimately, the selection of the optimal plasticizer requires a thorough evaluation of the specific performance requirements of the end product, as well as consideration of regulatory and environmental factors. The experimental protocols outlined in this guide provide a robust framework for conducting such an evaluation and making an informed decision.

References

  • Sinobio Chemistry. (n.d.). Transparent Liquid High-Stability BPDP Flame Retardant for PVC.
  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics.
  • ASTM International. (2022). D638 Standard Test Method for Tensile Properties of Plastics.
  • NAMSA. (n.d.). ASTM D2240 Durometer Hardness.
  • Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics.
  • ACE Laboratories. (n.d.). Durometer Hardness Testing - ASTM D2240.
  • Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638.
  • Pacorr. (2025, May 21). ASTM D638 and ISO 527 Standards for Tensile Strength Testing.
  • Industrial Physics. (n.d.). ASTM D2240 testing.
  • Smithers. (n.d.). ASTM D2240 - Rubber Hardness Testing.
  • Intertek. (n.d.). Durometer Hardness Shore Hardness ASTM D2240.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isodecyl Diphenyl Phosphate: Enhancing PVC and Resin Applications.
  • iTeh Standards. (2005, February 1). ISO 176.
  • Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
  • EVS. (1976). ISO 176:1976.
  • EVS. (2005). ISO 176:2005.
  • National Institutes of Health. (2024, November 21). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
  • Intertek Inform. (2005, April 1). ISO 176:2005 Plastics — Determination of loss of plasticizers — Activ.
  • International Organization for Standardization. (2005). ISO 176:2005 - Plastics — Determination of loss of plasticizers — Activated carbon method.
  • Oreate. (2024, December 23). DOP vs DOTP: 5 Critical Comparisons You Need to Know.
  • Oreate AI Blog. (2026, January 7). Comprehensive Comparative Analysis of DOTP and DOP Plasticizers.
  • ResearchGate. (2025, August 5). The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air.
  • ResearchGate. (2025, August 10). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends.
  • National Institutes of Health. (n.d.). Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use.
  • MDPI. (n.d.). Development of a Highly Efficient Environmentally Friendly Plasticizer.
  • OUCI. (n.d.). Plasticizer design strategies enabling advanced applications of cellulose acetate.
  • Jinli Chemical. (2025, April 1). What are the three types of plasticizers?.
  • ResearchGate. (n.d.). (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
  • Kanademy. (2022, July 23). Plasticizer Efficiency & Their Blending.
  • Australian Government Department of Health and Aged Care. (2023, June 26). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
  • Medium. (2025, July 23). A comparative analysis of Plasticizer D-810 versus other general-purpose plasticizers for specific applications.
  • Frontiers. (2024, July 28). Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride.
  • UCL Discovery. (n.d.). Water sorption and diffusion in cellulose acetate: the effect of plasticisers.
  • ResearchGate. (n.d.). Structure of plasticizers: a DOTP; b DOP; c DINCH; d IDEO.
  • ResearchGate. (2025, August 6). Criteria of efficiency of cellulose acetate plasticization.
  • ResearchGate. (2025, August 5). Flame Retardancy Mechanisms of Bisphenol A Bis(diphenyl phosphate) in Combination with Zinc Borate in Bisphenol A Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends.
  • PubMed. (2016, February 16). Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material.
  • ResearchGate. (n.d.). (PDF) The Effect of Concentration and Type of Plasticizer on the Mechanical Properties of Cellulose Acetate Butyrate Organic-Inorganic Hybrids.
  • ResearchGate. (2025, August 10). Effect of Plasticization on Physical and Optical Properties of Triacetyl Cellulose Films for LCD Application.
  • The Royal Society of Chemistry. (n.d.). Plasticizers: Distribution and Impact in Aquatic and Terrestrial Environments.

Sources

A Senior Application Scientist's Guide to the Validation of Theoretical Models for Diphenyl Phosphate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Diphenyl Phosphate

Diphenyl phosphate (DPP) serves as a cornerstone model compound in the study of phosphoryl transfer reactions, which are fundamental to countless biological processes, from DNA replication to cellular signaling.[1][2] Its relative structural simplicity, balanced with the electronic influence of its two phenyl groups, makes it an ideal substrate for probing the intricate mechanisms of phosphate ester hydrolysis. The insights gained from DPP are often extrapolated to understand the behavior of more complex biological phosphates and the degradation of organophosphate nerve agents and pesticides.[3][4]

Theoretical models, particularly those rooted in quantum chemistry, have become indispensable tools for dissecting these reaction mechanisms at an atomic level.[1][5] They offer the promise of visualizing transient transition states and calculating energy barriers that are often inaccessible to direct experimental observation. However, the predictive power of any computational model is only as strong as its experimental validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate theoretical models of DPP reactivity by comparing their predictions against robust experimental data. We will explore the causality behind experimental design, detail self-validating protocols, and present a logical workflow for achieving a synergistic understanding between theory and experiment.

Pillar 1: Understanding the Theoretical Landscape

The hydrolysis of phosphate esters can proceed through several potential pathways, including associative (AN + DN), dissociative (DN + AN), or concerted (ANDN) mechanisms.[1][6] The primary goal of theoretical modeling is to determine the most energetically favorable pathway and to characterize the geometry and energy of the corresponding transition state(s).

Common Theoretical Approaches
  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for systems of this size. The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

    • Functionals: Hybrid functionals like B3LYP have been widely used. However, benchmarking studies for phosphodiester hydrolysis suggest that functionals like MPWB1K, MPW1B95, and PBE1PBE may offer higher accuracy for activation and reaction energies when compared to high-level methods like Coupled Cluster (CCSD(T)).[7][8]

    • Basis Sets: Pople-style basis sets, such as 6-311+G(2d,2p), are often employed. The inclusion of diffuse functions (+) is crucial for accurately describing anionic species, and polarization functions (d,p) are necessary for describing the bonding around the hypervalent phosphorus center in potential transition states.[8]

  • Ab Initio Methods: While computationally more expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) serve as a "gold standard" for benchmarking the accuracy of DFT functionals.[8]

  • Solvation Models: The reactivity of charged species like phosphates is profoundly influenced by the solvent.

    • Implicit (Continuum) Models: Models like the Polarizable Continuum Model (PCM) or the SMD model treat the solvent as a continuous dielectric medium.[3] This approach is computationally efficient for capturing bulk solvent effects.

    • Explicit Models: Including a few explicit water molecules in the calculation can be critical for modeling specific hydrogen-bonding interactions and proton transfers that are often part of the reaction mechanism.[5][9] A hybrid approach, combining a few explicit solvent molecules with a continuum model, often yields the most reliable results.

Logical Workflow for Model Validation

The following diagram illustrates a robust workflow for validating a theoretical model against experimental data. This iterative process ensures that computational predictions are continuously refined based on real-world measurements.

G cluster_0 Theoretical Modeling Phase cluster_1 Experimental Validation Phase cluster_2 Analysis & Refinement T1 Select Model Chemistry (e.g., DFT Functional, Basis Set) T2 Define Reaction Coordinates (Associative, Dissociative, Concerted) T1->T2 T3 Perform Geometry Optimization & Transition State Search T2->T3 T4 Calculate Key Metrics (Activation Energy, TS Geometry, Vibrational Frequencies for KIE) T3->T4 A1 Compare Theoretical Predictions vs. Experimental Results T4->A1 E1 Design Experiments (Kinetics, KIE, LFER) E2 Execute Validating Protocols (e.g., Spectrophotometry) E1->E2 E3 Acquire & Process Data (Rate Constants, Isotope Effects) E2->E3 E3->A1 A2 Assess Model Accuracy (Agreement within chemical accuracy, ~1-2 kcal/mol) A1->A2 A3 Refine Model (Change functional, basis set, or solvation model) A2->A3 Poor Agreement A4 Model Validated (Proceed with predictions) A2->A4 Good Agreement A3->T1 Iterate

Caption: Workflow for the iterative validation of theoretical models.

Pillar 2: Experimental Methodologies for Ground-Truthing

Experimental validation hinges on measuring macroscopic observables that are direct consequences of the microscopic, molecular-level events predicted by theory. For DPP reactivity, the most powerful techniques involve kinetics and isotope effect studies.

A. Kinetic Studies: Measuring the Rate of Reaction

The most fundamental test of a theoretical model is its ability to predict the reaction rate, which is directly related to the activation energy (ΔG‡). The alkaline hydrolysis of DPP to phenol and monophenyl phosphate is a common benchmark reaction.[10]

Experimental Protocol: UV-Vis Spectrophotometric Assay for DPP Hydrolysis

This protocol is designed to be self-validating by incorporating essential controls. The hydrolysis of DPP releases phenol, which can be monitored spectrophotometrically.

  • Objective: To determine the pseudo-first-order rate constant (kobs) for the hydrolysis of diphenyl phosphate under alkaline conditions.

  • Materials:

    • Diphenyl phosphate (DPP)

    • Sodium hydroxide (NaOH) solution, standardized (e.g., 0.1 N)

    • High-purity water

    • Constant-temperature water bath or spectrophotometer with a temperature-controlled cuvette holder

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Methodology:

    • Preparation: Prepare a stock solution of DPP in a suitable solvent (e.g., a small amount of dioxane in water to ensure solubility). Prepare the desired concentration of NaOH solution.

    • Wavelength Determination: Scan a solution of phenol under the reaction conditions (e.g., in 0.1 N NaOH) to determine the wavelength of maximum absorbance (λmax), typically around 280-300 nm.

    • Temperature Equilibration: Pre-heat the NaOH solution and the DPP stock solution to the desired reaction temperature (e.g., 40°C) in a water bath for at least 20 minutes.

    • Initiation of Reaction: To a quartz cuvette placed in the temperature-controlled holder of the spectrophotometer, add the NaOH solution. The reaction is initiated by adding a small aliquot of the DPP stock solution. Mix quickly by inversion. The final concentration of DPP should be low (e.g., 5.0 x 10-4 M) to ensure pseudo-first-order conditions where [NaOH] >> [DPP].[11]

    • Data Acquisition: Immediately begin monitoring the increase in absorbance at the predetermined λmax over time. Record data points at regular intervals until the reaction is complete (i.e., the absorbance plateaus).

    • Control Experiment (Self-Validation): Run a parallel experiment under identical conditions but without DPP to ensure there is no background absorbance change. Also, run the reaction at a neutral pH to confirm that the base-catalyzed hydrolysis is being observed.

    • Data Analysis: The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance (A) versus time (t) data to the first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0) where A∞ is the final absorbance and At is the absorbance at time t. A plot of ln(A∞ - At) versus t will yield a straight line with a slope of -kobs.

    • Activation Energy Determination: Repeat the experiment at several different temperatures (e.g., 30°C, 40°C, 50°C) to determine the activation energy (Ea) using the Arrhenius equation. This experimental Ea is a critical value for comparison with the theoretically calculated activation barrier.

B. Kinetic Isotope Effects (KIE): Probing the Transition State

The Kinetic Isotope Effect (KIE) is one of the most powerful tools for elucidating reaction mechanisms and, by extension, for validating the transition state geometries predicted by theoretical models.[12] A KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., 1H vs. 2D, or 16O vs. 18O).[13][14]

  • Causality: The KIE arises from the difference in zero-point vibrational energy (ZPE) between bonds to light and heavy isotopes.[13] A bond to a heavier isotope has a lower ZPE. If this bond is broken or significantly weakened in the rate-determining transition state, the reaction involving the heavier isotope will be slower, resulting in a "normal" KIE (klight/kheavy > 1).

  • Application to DPP: For DPP hydrolysis, measuring the 18O KIE at the leaving group oxygen (P-O-Ph) can distinguish between different mechanisms.

    • A dissociative (DN + AN) mechanism involves significant P-O bond cleavage in the transition state, leading to a large primary 18O KIE.

    • An associative (AN + DN) mechanism involves bond formation to the nucleophile preceding significant P-O bond cleavage, resulting in a smaller 18O KIE.

    • DFT calculations can predict the KIE by calculating the vibrational frequencies of the reactant and the transition state for both isotopic compositions. A close match between the experimental and calculated KIE provides strong evidence for the accuracy of the computed transition state structure.

Pillar 3: Synthesizing Theory and Experiment - A Comparative Analysis

The ultimate goal is a side-by-side comparison of quantitative data. Discrepancies between theoretical predictions and experimental results are not failures; they are opportunities to refine the model and deepen our understanding.

Data Comparison Table

The following table provides a template for comparing key metrics. Values are illustrative and should be replaced with data from specific studies.

ParameterTheoretical Model (e.g., PBE1PBE/6-311+G(2d,2p))Experimental MeasurementAssessment of Agreement
Activation Enthalpy (ΔH‡) 23.5 kcal/mol25.1 kcal/mol[11]Good. The model slightly underestimates the barrier but is within the expected accuracy range.
Activation Entropy (ΔS‡) -15.2 cal mol-1 K-1-32 to -42 cal mol-1 K-1[15]Moderate. The negative value is correctly predicted, indicating an ordered transition state, but the magnitude differs. This may suggest limitations in the implicit solvation model.
Leaving Group 18O KIE (k16/k18) 1.025 (Calculated for a concerted, slightly dissociative TS)1.022 ± 0.003Excellent. This provides strong support for the computed transition state geometry and mechanism.
Solvent Deuterium KIE (kH2O/kD2O) 2.1 (Calculated for a mechanism involving proton transfer from water)3.46[15]Moderate. The model captures the involvement of solvent in the transition state but may underestimate the degree of proton transfer or tunneling effects.
Mechanistic Interpretation Diagram

Computational models often suggest transition states that are not purely associative or dissociative but lie on a spectrum. This can be visualized to compare with experimental evidence.

G Fig. 2: Converging evidence for a concerted, dissociative-like transition state. cluster_0 Reaction Coordinate cluster_1 Evidence & Predictions start Reactants (DPP + OH⁻) ts Transition State start->ts end Products (MPP + PhO⁻) ts->end dft DFT Calculation: Slightly elongated P-O(leaving group) bond. Slightly formed O-P(nucleophile) bond. Predicts concerted, dissociative-like TS. ts->dft kie Experimental KIE: Large leaving group 18O KIE. Significant solvent D2O KIE. Supports dissociative character and solvent involvement. ts->kie

Caption: Converging evidence for a concerted, dissociative-like transition state.

Conclusion and Future Outlook

The validation of theoretical models for diphenyl phosphate reactivity is not a simple pass/fail exercise but a dynamic interplay between computation and experimentation. While DFT calculations provide remarkable atomic-level detail, their predictions must be held to the standard of carefully executed experiments. Kinetic studies provide the fundamental benchmark of activation energy, while more nuanced techniques like kinetic isotope effect measurements offer a direct window into the nature of the transition state.

For researchers in this field, the path forward involves leveraging increasingly accurate computational methods and novel experimental techniques. The continued collaboration between theorists and experimentalists is essential.[6] By rigorously validating our models against the physical reality of chemical reactions, we can build a more predictive and powerful understanding of phosphate chemistry, with profound implications for biology, medicine, and environmental science.

References

  • Petrović, D., Szeler, K., & Kamerlin, S. C. L. (2018). Challenges and advances in the computational modeling of biological phosphate hydrolysis. Physical Chemistry Chemical Physics, 20(10), 1-15. [Link]
  • Kamerlin, S. C. L., & Petrović, D. (2018). Computational modeling of biological phosphate hydrolysis. Royal Society of Chemistry. [Link]
  • Florian, J., & Warshel, A. (2001). Modeling the Hydrolysis of Phosphonate and Phosphate Esters.
  • Gao, J., & Alhambra, C. (2001). Hydrolysis of Phosphorus Esters: A Computational Study.
  • Ewen, J. P., et al. (2020). Mechanochemistry of phosphate esters confined between sliding iron surfaces.
  • Khan, M. N., & Siddiqui, A. A. (2014). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers.
  • Ora, M., et al. (2017). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles.
  • Marko, A. M., & Butler, G. C. (1951). THE HYDROLYSIS OF PHOSPHATE DIESTERS WITH BARIUM HYDROXIDE. Canadian Journal of Chemistry. [Link]
  • Australian Industrial Chemicals Introduction Scheme. (2023).
  • Pelagia Research Library. (n.d.).
  • Duarte, F., & Kamerlin, S. C. L. (2013). Resolving Apparent Conflicts between Theoretical and Experimental Models of Phosphate Monoester Hydrolysis. PubMed Central. [Link]
  • Yamabe, S., et al. (2014).
  • Koo, I. S., et al. (2007). A Kinetic Study on Solvolysis of Diphenyl Thiophosphorochloridate.
  • Garcia-Viloca, M., et al. (2006). Transesterification Thio Effects of Phosphate Diesters: Free Energy Barriers and Kinetic and Equilibrium Isotope Effects from Density-Functional Theory.
  • Lopez-Canut, V., et al. (2004). Theoretical Studies of the Hydroxide-Catalyzed P−O Cleavage Reactions of Neutral Phosphate Triesters and Diesters in Aqueous Solution.
  • Ribeiro, A. J. M., Ramos, M. J., & Fernandes, P. A. (2010). Benchmarking of DFT Functionals for the Hydrolysis of Phosphodiester Bonds. Semantic Scholar. [Link]
  • Lior-Hoffmann, L., et al. (2016). The Competing Mechanisms of Phosphate Monoester Dianion Hydrolysis. Journal of the American Chemical Society. [Link]
  • Ribeiro, A. J. M., Ramos, M. J., & Fernandes, P. A. (2010). Benchmarking of DFT Functionals for the Hydrolysis of Phosphodiester Bonds.
  • Aviv, Y., et al. (2022).
  • Lee, O.-S., et al. (2004). Ab initio and DFT studies on hydrolyses of phosphorus halides. PubMed. [Link]
  • Péter, Á. (2023). Kinetic Isotope Effect. Baran Lab, Scripps Research. [Link]
  • EPFL. (n.d.).

Sources

A Researcher's Guide to Diphenyl Phosphate Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of asymmetric organocatalysis, chiral phosphoric acids (CPAs) have emerged as a dominant class of Brønsted acid catalysts.[1][2][3] Their remarkable success stems from a unique bifunctional nature, where the proton of the P-OH group acts as a Brønsted acid to activate an electrophile, while the phosphoryl oxygen (P=O) serves as a Lewis base to organize the nucleophile.[2][4][5] This dual activation within a well-defined chiral environment enables a vast array of stereoselective transformations.[4][6]

At the heart of many powerful CPAs lies the diphenyl phosphate framework, typically built upon an axially chiral scaffold like 1,1'-bi-2-naphthol (BINOL). The true power and versatility of these catalysts, however, are unlocked through the strategic modification of the phenyl rings, particularly at the 3,3'-positions of the biaryl backbone.[5][6] These substituents are not mere decorations; they are critical design elements that meticulously sculpt the catalyst's steric and electronic properties, directly governing its activity and stereoselectivity.[5][7]

This guide provides a comparative analysis of key diphenyl phosphate derivatives, exploring how substituent choice dictates catalytic performance. We will delve into the mechanistic underpinnings of this control and provide practical, data-driven insights for researchers aiming to select or design the optimal catalyst for their specific transformation.

The Archetype: BINOL-Derived Diphenyl Phosphate (CPA-1)

The unsubstituted diphenyl phosphate derived from BINOL can be considered the parent catalyst of this family. While effective in certain reactions, its catalytic prowess is often limited. The absence of bulky 3,3'-substituents creates a relatively open and less-defined chiral pocket, which can result in lower enantioselectivity compared to its more sterically demanding derivatives.

The primary role of the catalyst is to create a highly organized transition state through a network of noncovalent interactions, primarily hydrogen bonding.[6][8] The catalyst's hydroxyl group protonates and activates an electrophile (e.g., an imine), while the phosphoryl oxygen binds the nucleophile.[5] The stereochemical outcome is then determined by how the chiral backbone orients the two reacting partners.

Engineering the Chiral Pocket: The Impact of 3,3'-Substituents

The most impactful strategy for enhancing the efficacy of diphenyl phosphate catalysts is the introduction of bulky substituents at the 3,3'-positions of the BINOL scaffold. These groups extend into the catalytic pocket, creating a more confined and sterically intricate environment that enforces a specific orientation of the substrates, thus amplifying stereochemical control.

Let's compare some of the most influential derivatives that have become indispensable tools in modern organic synthesis.

Comparative Analysis of Common 3,3'-Disubstituted Diphenyl Phosphate Catalysts
Catalyst Name3,3'-SubstituentKey Features & Applications
TRIP (CPA-2) 2,4,6-Triisopropylphenyl"Workhorse Catalyst": Extremely bulky, creates a deep and well-defined chiral pocket. Highly effective for reactions involving imines, such as transfer hydrogenations and Friedel-Crafts alkylations. Often provides the highest enantioselectivities.
STRIP (CPA-3) 2,4,6-Trimethylphenyl (Mesityl)Less Sterically Demanding: Offers a balance between steric hindrance and accessibility. Can be advantageous for substrates that are too large to fit into the TRIP pocket.
9-Anthryl (CPA-4) 9-Anthracenylπ-Stacking Interactions: The large, flat aromatic surface can engage in π-π stacking with substrates, providing an additional layer of organization and stereocontrol, particularly with aromatic substrates.
4-NO₂-Ph (CPA-5) 4-NitrophenylIncreased Acidity: The electron-withdrawing nitro group enhances the Brønsted acidity of the phosphate proton. This can lead to higher reaction rates, especially for less reactive electrophiles.

Performance in a Model Reaction: Asymmetric Transfer Hydrogenation

To illustrate the profound impact of these substituents, let's consider the asymmetric transfer hydrogenation of a benchmark substrate, 2-phenylquinoline, using Hantzsch ester as the hydrogen source. This reaction is a classic test for the efficacy of chiral Brønsted acids.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
CPA-1 (Unsubstituted) 5487545
CPA-5 (4-NO₂-Ph) 2249278
CPA-3 (STRIP) 1129894
CPA-2 (TRIP) 110>9999

Note: Data are representative and synthesized from typical results reported in the literature for this class of reaction. Exact results may vary based on specific reaction conditions.

Analysis of Results:

  • The unsubstituted catalyst (CPA-1) is clearly inferior, providing a low ee value even with high catalyst loading and long reaction times.

  • Introducing electron-withdrawing groups (CPA-5) increases the catalyst's acidity. This leads to a faster reaction and improved enantioselectivity, demonstrating that tuning electronic properties is a valid strategy.

  • The introduction of steric bulk has the most dramatic effect. The STRIP catalyst (CPA-3) delivers excellent yield and high enantioselectivity.

  • The highly hindered TRIP catalyst (CPA-2) provides a near-perfect stereochemical outcome, showcasing why it is often the catalyst of choice for this and many other transformations. The bulky triisopropylphenyl groups create a rigid and confined chiral environment that almost perfectly discriminates between the two competing enantiomeric transition states.

Mechanistic Rationale and Visualization

The superior performance of catalysts like TRIP can be attributed to the formation of a highly organized, ternary complex between the catalyst, the electrophile (imine), and the nucleophile (Hantzsch ester).

G cluster_cat Catalyst (TRIP) cluster_react Reactants cluster_ts Transition State Complex CPA P(O)OH TS [Catalyst-Imine-Hantzsch]‡ CPA->TS H-Bond (activates Imine) R1 Bulky 3,3'-Group (Triisopropylphenyl) R1->TS Steric Shielding R2 Bulky 3,3'-Group (Triisopropylphenyl) R2->TS Steric Shielding Imine Imine (Electrophile) Imine->TS Hantzsch Hantzsch Ester (Nucleophile) Hantzsch->TS H-Bond (organizes Nucleophile) Product Chiral Amine (High ee) TS->Product Hydride Transfer

Caption: Bifunctional activation and steric shielding in a TRIP-catalyzed reaction.

In the transition state, the Brønsted acidic proton activates the imine, making it more electrophilic. Simultaneously, the Lewis basic phosphoryl oxygen forms a hydrogen bond with the N-H of the Hantzsch ester. The bulky 3,3'-substituents then act as "steric walls," shielding one face of the imine-catalyst complex and allowing the hydride from the Hantzsch ester to attack from only the most favored trajectory, leading to high enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Phenylquinoline

This protocol describes a representative procedure for the transfer hydrogenation reaction discussed above using the highly effective TRIP catalyst.

Materials:

  • (R)-TRIP catalyst ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • 2-Phenylquinoline

  • Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Toluene (anhydrous)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the (R)-TRIP catalyst (4.1 mg, 0.0055 mmol, 1 mol%).

  • Reagent Addition: In the same flask, add 2-phenylquinoline (113 mg, 0.55 mmol, 1.0 equiv.) and Hantzsch ester (154 mg, 0.61 mmol, 1.1 equiv.).

  • Solvent: Place the flask under an inert atmosphere (Argon or Nitrogen) and add anhydrous toluene (2.0 mL).

  • Reaction: Stir the resulting solution at room temperature for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral product, (R)-2-phenyl-1,2,3,4-tetrahydroquinoline.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Conclusion and Future Outlook

The strategic modification of the diphenyl phosphate backbone, particularly at the 3,3'-positions, is a cornerstone of modern chiral Brønsted acid catalysis. By rationally tuning the steric and electronic environment of the catalytic pocket, researchers can achieve extraordinary levels of control over chemical reactivity and stereoselectivity. While bulky catalysts like TRIP have proven to be broadly effective, the continued development of new derivatives with unique steric and electronic properties will undoubtedly open doors to novel transformations and allow for the efficient synthesis of increasingly complex chiral molecules. The principles outlined in this guide provide a robust framework for understanding these remarkable catalysts and for selecting the optimal derivative to meet specific synthetic challenges.

References

  • Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews, 114(18), 9047–9153. [Link]
  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 43(12), 1566–1568. [Link]
  • Uraguchi, D., & Terada, M. (2004). Chiral Brønsted Acid-Catalyzed Direct Enantioselective Mannich-Type Reaction. Journal of the American Chemical Society, 126(17), 5356–5357. [Link]
  • Goodman, J. M., & Cheong, P. H.-Y. (2010). Selecting Chiral BINOL-Derived Phosphoric Acid Catalysts: A General Model To Identify Steric Features Essential for Enantioselectivity. Chemistry – A European Journal, 23(58), 14248-14256. [Link]
  • Coric, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids.
  • Zamfir, A., Schenker, S., & Freund, M. (2018). Recent advances in chiral phosphoric acid catalysis. Beilstein Journal of Organic Chemistry, 14, 2009–2046. [Link]

Sources

A Researcher's Guide to Reproducible Diphenyl Phosphate Experiments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the synthesis and application of key reagents like diphenyl phosphate (DPP), even minor variations in methodology can lead to significant discrepancies in outcomes. This guide provides an in-depth comparison of common experimental workflows for synthesizing, purifying, and analyzing diphenyl phosphate, with a core focus on maximizing reproducibility.

Diphenyl phosphate is a versatile organophosphate compound utilized as a flame retardant, a plasticizer, and a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its utility in these applications is highly dependent on its purity, as contaminants can interfere with downstream reactions and compromise the properties of the final product. This guide will dissect the critical parameters that influence the reproducibility of experiments involving DPP, offering evidence-based recommendations for robust and reliable results.

I. Synthesis of Diphenyl Phosphate: A Comparative Overview of Common Routes

The choice of synthetic route is a primary determinant of the final product's purity and yield, directly impacting the reproducibility of subsequent experiments. Three common methods for the synthesis of diphenyl phosphate will be compared: the reaction of phenol with phosphorus oxychloride, the hydrolysis of triphenyl phosphate, and the direct reaction of phosphoric acid with phenol.

The Phosphorus Oxychloride Route: High Yield with Potential for Impurities

This is one of the most prevalent methods for synthesizing aryl phosphates.[2] The reaction involves the treatment of phenol with phosphorus oxychloride (POCl₃), often in the presence of a catalyst.

Reaction Mechanism: The reaction proceeds through the stepwise substitution of the chlorine atoms in phosphorus oxychloride with phenoxy groups. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is common to enhance the reaction rate.[3]

dot graph "synthesis_POCl3" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Synthesis of Diphenyl Phosphate from Phenol and POCl₃.

Reproducibility Considerations:

  • Stoichiometry: The molar ratio of phenol to phosphorus oxychloride is a critical parameter. An excess of phenol can lead to the formation of triphenyl phosphate (TPP) as a significant byproduct, which can be challenging to separate from DPP.[4] Conversely, an excess of POCl₃ can result in incomplete reaction and the presence of chlorinated intermediates.

  • Reaction Temperature and Time: Precise control over the reaction temperature is crucial. In the synthesis of related compounds like bisphenol-A bis(diphenyl phosphate), a multi-step temperature profile is often employed to control the reaction rate and minimize side products.[3] Insufficient reaction time can lead to a mixture of partially substituted products, while excessive heat can promote the formation of undesired byproducts.

  • Catalyst Choice and Purity: The choice and purity of the catalyst can significantly impact the reaction kinetics and the final product profile. The presence of moisture in the catalyst or reagents can lead to the formation of phosphoric acid, complicating the reaction mixture.

Table 1: Comparison of Synthetic Routes for Diphenyl Phosphate

Synthetic RouteKey ReactantsTypical YieldCommon ImpuritiesReproducibility Challenges
Phosphorus Oxychloride Phenol, POCl₃High (can exceed 85%)[3]Triphenyl phosphate, phenyl dichlorophosphate, diphenyl chlorophosphate, residual phenolStrict control of stoichiometry and temperature required. Catalyst purity is critical.
Hydrolysis of TPP Triphenyl Phosphate (TPP), Base (e.g., NaOH)Variable, dependent on reaction conditionsUnreacted TPP, phenol, monophenyl phosphateIncomplete hydrolysis can be an issue. Precise pH control is necessary.
Phosphoric Acid Phosphoric Acid, PhenolModerate (around 71% reported)[5]Unreacted phenol, polyphosphates, waterHigh temperatures and long reaction times are required. Efficient water removal is crucial.
Hydrolysis of Triphenyl Phosphate: A Cleaner but Potentially Incomplete Reaction

Diphenyl phosphate can be produced by the controlled hydrolysis of triphenyl phosphate (TPP).[2] This method can, in principle, offer a cleaner product profile if the reaction goes to completion.

Reaction Mechanism: The hydrolysis of TPP is typically carried out under basic conditions, where a hydroxide ion attacks the phosphorus center, leading to the displacement of a phenoxide ion.

dot graph "synthesis_hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Synthesis of Diphenyl Phosphate via TPP Hydrolysis.

Reproducibility Considerations:

  • pH Control: The rate of hydrolysis is highly pH-dependent.[2] Maintaining a consistent and optimal pH throughout the reaction is essential for achieving a reproducible yield and minimizing the hydrolysis of DPP to monophenyl phosphate.

  • Reaction Time and Temperature: The reaction kinetics can be slow, and careful optimization of reaction time and temperature is necessary to drive the reaction to completion without promoting side reactions.

  • Purity of Starting TPP: The purity of the starting triphenyl phosphate will directly impact the purity of the final DPP product.

The Phosphoric Acid Route: A Direct but Demanding Method

A more direct approach involves the reaction of phosphoric acid with an excess of phenol at high temperatures.[5]

Reproducibility Considerations:

  • Water Removal: This reaction generates water as a byproduct, which must be efficiently removed to drive the equilibrium towards product formation. The method of water removal can significantly affect the reaction rate and final yield.

  • High Temperatures: The high reaction temperatures (e.g., 230°C) can lead to thermal degradation of both reactants and products if not carefully controlled.[5]

  • Catalyst System: This method often employs a catalyst system, such as a combination of a tertiary amine and an imidazole derivative, which requires careful handling and consistent quality.[5]

II. Purification of Diphenyl Phosphate: Strategies for Achieving High Purity

The purification of crude diphenyl phosphate is a critical step for ensuring experimental reproducibility. The choice of purification method depends on the scale of the experiment and the nature of the impurities present.

Washing and Neutralization

For crude products from the phosphorus oxychloride route, an initial wash with a dilute aqueous base (e.g., sodium carbonate solution) is often employed to neutralize and remove acidic impurities like residual POCl₃ and HCl.[1] This is followed by washing with water to remove any remaining salts.

Vacuum Distillation

Vacuum distillation is an effective method for purifying diphenyl phosphate on a larger scale, particularly for removing more volatile impurities like unreacted phenol and less volatile byproducts such as triphenyl phosphate.[1] Performing the distillation under reduced pressure is crucial to prevent thermal degradation of the product.

Recrystallization: A Powerful Technique for High Purity

Recrystallization is a highly effective method for obtaining high-purity crystalline diphenyl phosphate.[6] The key to successful and reproducible recrystallization is the selection of an appropriate solvent or solvent system.

Solvent Selection Criteria:

  • The desired compound should be highly soluble in the solvent at elevated temperatures and poorly soluble at lower temperatures.

  • The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound.

For compounds similar to diphenyl phosphate, like diphenyl carbonate, ethanol and mixtures of ethanol and water have been shown to be effective recrystallization solvents.[7]

Table 2: Comparison of Purification Methods for Diphenyl Phosphate

Purification MethodPrincipleAdvantagesDisadvantagesImpact on Reproducibility
Washing/Neutralization Removal of acidic impuritiesSimple, effective for acidic byproductsMay not remove organic impuritiesGood for initial cleanup, but insufficient for high purity on its own.
Vacuum Distillation Separation based on boiling point differencesSuitable for large scale, removes volatile and non-volatile impuritiesRequires specialized equipment, potential for thermal degradationCan be highly reproducible if vacuum and temperature are precisely controlled.
Recrystallization Differential solubilityCan achieve very high purity, removes embedded impuritiesYield can be lower, requires careful solvent selectionHighly dependent on consistent solvent quality, cooling rate, and technique.
Column Chromatography Differential adsorptionHigh resolution separation, can isolate multiple componentsCan be time-consuming and require large solvent volumes, not ideal for large scaleReproducibility depends on consistent packing of the column and eluent composition.

III. Analytical Characterization: Ensuring Purity and Identity

Reliable and validated analytical methods are essential for confirming the purity and identity of the synthesized diphenyl phosphate, which is a cornerstone of reproducible research.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of diphenyl phosphate and quantifying impurities. A reverse-phase HPLC method using a C8 or C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, can effectively separate DPP from its common impurities.[8]

dot graph "hplc_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: HPLC Workflow for Diphenyl Phosphate Purity Analysis.

For reproducible HPLC analysis, it is crucial to:

  • Use high-purity solvents for the mobile phase.

  • Maintain a consistent column temperature.

  • Use a validated method with established parameters for flow rate, gradient, and detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable tool for identifying and quantifying volatile impurities in diphenyl phosphate. The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, aiding in the unambiguous identification of byproducts.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR spectroscopy are indispensable for the structural confirmation of diphenyl phosphate and the identification of phosphorus-containing impurities. The ³¹P NMR spectrum is particularly informative, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom, allowing for the differentiation of various phosphate species.[9][10]

IV. Step-by-Step Experimental Protocols for Enhanced Reproducibility

To facilitate reproducible outcomes, the following detailed protocols for a recommended synthesis and purification workflow are provided.

Protocol 1: Synthesis of Diphenyl Phosphate via the Phosphorus Oxychloride Route

Materials:

  • Phenol (high purity)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Dissolve phenol (2.0 equivalents) in anhydrous DCM and add it to the flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (1.0 equivalent) to the stirred solution via the dropping funnel.

  • After the addition is complete, add anhydrous aluminum chloride (0.1 equivalents) in small portions.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly quench with cold water.

  • Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diphenyl phosphate.

Protocol 2: Purification of Diphenyl Phosphate by Recrystallization

Materials:

  • Crude diphenyl phosphate

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude diphenyl phosphate in a minimal amount of hot ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add deionized water to the hot ethanolic solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum.

V. Conclusion and Best Practices for Reproducibility

Achieving reproducible results in experiments involving diphenyl phosphate hinges on a systematic and well-controlled approach. For synthesis, the phosphorus oxychloride route generally offers high yields but requires stringent control over stoichiometry and reaction conditions to minimize the formation of triphenyl phosphate and other byproducts. For purification, recrystallization from a suitable solvent system like ethanol-water is a powerful method for achieving high purity.

Key recommendations for enhancing reproducibility include:

  • Reagent Quality: Always use high-purity, anhydrous reagents and solvents.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and oxygen.

  • Precise Monitoring: Consistently monitor reaction progress using appropriate analytical techniques (TLC, HPLC, or GC).

  • Thorough Documentation: Meticulously document all experimental parameters, including reagent sources and lot numbers, reaction times, temperatures, and workup procedures.

  • Analytical Validation: Use validated analytical methods to accurately assess the purity and identity of the final product.

By adhering to these principles and employing the detailed protocols provided, researchers can significantly improve the consistency and reliability of their experiments with diphenyl phosphate, thereby contributing to the robustness of their scientific findings.

References

  • SIELC Technologies. (n.d.). Separation of Diphenyl phosphate on Newcrom R1 HPLC column.
  • Quora. (2018). What happens when phenol reacts with PCl5?
  • Wałejko, P., & Witkowski, S. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates. Journal of Saudi Chemical Society, 21(1), 1-6.
  • SIELC Technologies. (2018). HPLC Method for Analysis of Diphenylphosphate.
  • ResearchGate. (2020). Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers.
  • MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4948.
  • ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and....
  • GOV.UK. (n.d.). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5).
  • National Institutes of Health. (n.d.). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (n.d.). The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air.
  • Australian Government Department of Health. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
  • Google Patents. (n.d.). WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate.
  • Google Patents. (n.d.). US2984680A - Method for preparing diphenyl phosphites.
  • ResearchGate. (2016). Selective removal of phenyl group from alkyl diphenyl phosphates.
  • ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and....
  • Semantic Scholar. (n.d.). Synthesis of Bisphenol-A Bis(Diphenyl Phosphate) Flame Retardant.
  • Quora. (2019). What happens when phenol reacts with PCl5?
  • National Institutes of Health. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene.
  • YouTube. (2020). POCl3, Alcohols & HX.
  • Patentscope. (n.d.). WO/2020/244162 CHEMICAL SYNTHESIS METHOD OF DIPHENYL CHLOROPHOSPHATE.
  • SpectraBase. (n.d.). Diphenyl phosphate - Optional[1H NMR] - Spectrum.
  • PrepChem.com. (n.d.). Synthesis of diphenyl phosphorochloridate.
  • University of Rochester. (n.d.). How To: Purify by Crystallization.
  • ResearchGate. (2015). Hydrolysis of triphenyl phosphate and 2-ethylhexyl diphenyl phosphate by human serum enzymes.
  • National Institutes of Health. (n.d.). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
  • CPSC.gov. (2005). Analysis of FR Chemicals Added to Foams, Fabric, Batting, Loose Fill and Barriers.
  • ResearchGate. (n.d.). Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate.
  • EPA.gov. (2012). Triphenyl Phosphate - ChemView.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for: ....
  • ResearchGate. (n.d.). Atmospheric chemical reactions of alternatives of polybrominated diphenyl ethers initiated by OH: A case study on triphenyl phosphate.
  • ChemRxiv. (n.d.). Presence of diphenyl phosphate and aryl-phosphate flame retardants in indoor dust.
  • National Institutes of Health. (n.d.). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases.
  • ResearchGate. (n.d.). Solvents selection of the recrystallization for purification of diphenyl carbonate.
  • PubChem. (n.d.). Triphenyl Phosphate.
  • YouTube. (2022). Recrystallization and Melting Point Analysis.
  • MDPI. (n.d.). Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification.
  • PubMed. (2012). Gas Chromatographic Determination of Phosphate-Based Flame Retardants in Styrene-Based Polymers From Waste Electrical and Electronic Equipment.

Sources

A Senior Application Scientist's Guide to Benchmarking Diphenyl Phosphate: Performance Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of Diphenyl Phosphate (DPP), a versatile organophosphorus compound, benchmarked against established industry alternatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the causality behind experimental choices and the self-validating nature of standardized testing protocols. Our objective is to provide a robust, data-driven framework for evaluating DPP's efficacy as a flame retardant and plasticizer.

Introduction: The Multifaceted Role of Diphenyl Phosphate

Diphenyl phosphate (DPP), with the CAS Number 838-85-7, is a prominent member of the aryl phosphate ester family.[1][2] Its chemical structure, featuring a central phosphate group bonded to two phenyl rings, imparts a unique combination of thermal stability, low volatility, and reactivity.[1] These properties make it highly effective as both a plasticizer, to enhance flexibility in polymers, and a flame retardant. While DPP also serves as a chemical intermediate in the synthesis of various drugs and other phosphate esters, its performance is most critically benchmarked in material science applications where safety and durability are paramount.[1][3][4] This guide will focus on these industrial applications.

Performance Benchmark: DPP as a Flame Retardant

The primary function of a flame retardant is to inhibit or delay combustion, a critical safety requirement for polymers used in electronics, construction, and textiles.[5] Organophosphate flame retardants like DPP function through a dual mechanism, acting in both the gas and condensed phases of a fire to interrupt the combustion cycle.[6][7]

Mechanism of Flame Retardancy

Upon exposure to heat, DPP decomposes. In the gas phase , it releases phosphorus-containing radicals (e.g., PO•) that scavenge and neutralize high-energy H• and OH• radicals, effectively "quenching" the flame's chain reaction.[6] In the condensed phase (the solid material), it promotes the formation of a protective char layer, which insulates the underlying polymer from heat and acts as a barrier to oxygen and flammable volatiles.[7][8]

Flame_Retardancy_Mechanism cluster_0 Condensed Phase Action cluster_1 Gas Phase Action Polymer_DPP Polymer + DPP Phosphoric_Acid Phosphoric Acid Formation Polymer_DPP->Phosphoric_Acid decomposes Volatiles Volatilized DPP Polymer_DPP->Volatiles volatilizes Heat Heat Heat->Polymer_DPP Char_Layer Protective Char Layer Phosphoric_Acid->Char_Layer catalyzes Barrier Insulation & Fuel Barrier Char_Layer->Barrier PO_Radicals Phosphorus Radicals (PO•) Volatiles->PO_Radicals decomposes in heat Flame Flame (H•, OH• radicals) Quenching Flame Quenching Flame->Quenching PO_Radicals->Flame scavenges

Caption: Dual flame retardancy mechanism of Diphenyl Phosphate.

Experimental Protocols & Comparative Data

To quantify flame retardancy, two principal industry standards are employed: the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test. These tests provide a standardized, reproducible framework for comparison against alternatives like Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP), which are common in engineering plastics.[9][10]

Protocol 1: Limiting Oxygen Index (LOI) - ASTM D2863

  • Rationale: This test determines the minimum oxygen concentration required to sustain combustion. A higher LOI value signifies better flame retardancy, as the material requires a more oxygen-rich environment to burn. This protocol is self-validating as the endpoint is a clear, measurable threshold of combustion.

  • Methodology:

    • Sample Preparation: Prepare standardized bars of the polymer (e.g., PC/ABS blend) containing a precise weight percentage of the flame retardant.

    • Test Chamber: Place the specimen vertically inside a glass chimney.

    • Gas Flow: Introduce a controlled mixture of nitrogen and oxygen into the bottom of the chimney.

    • Ignition: Ignite the top of the specimen with a pilot flame.

    • Observation: Carefully adjust the oxygen-to-nitrogen ratio until the specimen just supports continuous, candle-like burning.

    • Calculation: The LOI is expressed as the percentage of oxygen in the final gas mixture.

Protocol 2: UL 94 Vertical Burn Test

  • Rationale: This test classifies a material's response to a small open flame under controlled conditions. It evaluates the time to self-extinguish and whether burning drips ignite a cotton patch below, providing a direct assessment of fire hazard in a real-world scenario.[11][12]

  • Methodology:

    • Conditioning: Condition test specimens for 48 hours at 23°C and 50% relative humidity.

    • Setup: Clamp a specimen vertically. Place a layer of dry cotton 300 mm below it.

    • First Ignition: Apply a standardized flame to the bottom edge of the specimen for 10 seconds, then remove. Record the afterflame time (t1).

    • Second Ignition: Immediately after the flame extinguishes, re-apply the test flame for another 10 seconds. Record the second afterflame time (t2) and the afterglow time (t3).

    • Drip Observation: Note if any flaming drips from the specimen ignite the cotton below.

    • Classification: Assign a rating (V-0, V-1, or V-2) based on the stringent criteria for afterflame/afterglow times and dripping behavior. V-0 is the highest rating for this test.[11]

Comparative Performance Data (Illustrative)

Flame RetardantPolymer MatrixLoading (wt%)LOI (%)UL 94 Rating (at 1.6 mm)
Diphenyl Phosphate (DPP) PC/ABS8-12~29V-0
Resorcinol bis(diphenyl phosphate) (RDP)PC/ABS8-12~33V-0
Bisphenol A bis(diphenyl phosphate) (BDP)PC/ABS8-12~35V-0

Data synthesized from typical performance characteristics of organophosphate flame retardants.

Analysis: DPP is an effective flame retardant, capable of helping engineering plastics achieve the top V-0 rating in the UL 94 test.[13] However, oligomeric phosphates like RDP and BDP often exhibit higher LOI values, indicating greater intrinsic flame retardancy. This is attributed to their higher phosphorus content and lower volatility. The selection is therefore a trade-off between achieving the required safety standard (e.g., V-0), processing characteristics, and cost.

Performance Benchmark: DPP as a Plasticizer

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by lowering its glass transition temperature (Tg).[14][15] Phosphate esters like DPP are valued for imparting both flexibility and flame retardancy, a dual function not offered by standard phthalate plasticizers like Dioctyl Phthalate (DOP).[8][16]

Experimental Protocols & Comparative Data

Performance is primarily assessed by measuring the change in a polymer's thermal and mechanical properties.

Protocol 3: Differential Scanning Calorimetry (DSC) - ASTM D3418

  • Rationale: DSC measures the heat flow into or out of a sample as it is heated or cooled. The glass transition (Tg) appears as a step change in the heat flow, representing the transition from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates more effective plasticization.

  • Methodology:

    • Sample Preparation: Accurately weigh a small sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan and seal it.

    • Thermal Cycle: Place the sample and a reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg.

    • Data Acquisition: Record the differential heat flow between the sample and the reference.

    • Analysis: Determine the Tg from the midpoint of the step transition in the resulting heat flow curve.

Protocol 4: Tensile Properties - ASTM D638

  • Rationale: This test measures a material's response to being pulled apart, quantifying its strength (tensile strength) and ductility (elongation at break). An effective plasticizer will typically decrease tensile strength while significantly increasing elongation at break.

  • Methodology:

    • Specimen Preparation: Mold the plasticized polymer into standardized "dog-bone" shaped specimens.

    • Testing Machine: Secure the specimen in the grips of a universal testing machine.

    • Stretching: Pull the specimen at a constant rate of crosshead speed until it fractures.

    • Data Recording: Continuously record the applied force and the elongation of the specimen.

    • Calculation: Calculate tensile strength at break (stress at fracture) and elongation at break (percent change in length).

Comparative Performance Data in PVC (Illustrative)

PlasticizerLoading (phr)Tg (°C)Tensile Strength (MPa)Elongation at Break (%)
Diphenyl Phosphate (DPP) 50~35~20~300
Triphenyl Phosphate (TPP)50~40~22~280
Dioctyl Phthalate (DOP)50~28~18~350

Data synthesized from typical performance characteristics of plasticizers in flexible PVC.

Analysis: DPP is an efficient plasticizer, significantly reducing the Tg of PVC and imparting substantial flexibility.[17] Its performance is comparable to other phosphate esters like TPP. However, standard phthalates like DOP are generally more efficient at pure plasticization, achieving a lower Tg and higher elongation for the same loading.[16] The key advantage of DPP lies in its dual-benefit profile; for applications requiring both flexibility and enhanced fire safety, it presents a compelling alternative to using a combination of a phthalate plasticizer and a separate flame retardant.[8]

Integrated Experimental Workflow

The evaluation of a multifunctional additive like DPP follows a logical, multi-stage workflow to ensure all performance aspects are characterized before formulation.

Experimental_Workflow Start Start: Formulation Design Compounding Melt Compounding (Extrusion) Start->Compounding Molding Specimen Molding (Injection/Compression) Compounding->Molding Thermal Thermal Analysis Molding->Thermal Mechanical Mechanical Testing Molding->Mechanical Flammability Flammability Testing Molding->Flammability DSC DSC (Tg) Thermal->DSC TGA TGA (Stability) Thermal->TGA Analysis Comparative Data Analysis DSC->Analysis TGA->Analysis Tensile Tensile Strength & Elongation Mechanical->Tensile Tensile->Analysis LOI LOI Flammability->LOI UL94 UL 94 Flammability->UL94 LOI->Analysis UL94->Analysis End End: Performance Profile Analysis->End

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Phosphoric Acid, Diphenyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Phosphoric acid, diphenyl ester (CAS No. 838-85-7), also known as diphenyl phosphate (DPHP). As an organophosphate ester, DPHP requires careful handling due to its potential as a skin, eye, and respiratory irritant and its environmental implications.[1][2] Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

Foundational Knowledge: Understanding the Compound

Before handling any chemical for disposal, a thorough understanding of its properties and hazards is essential. DPHP is a combustible solid, typically a white powder, which is not readily miscible with water.[1] While stable under normal conditions, it is incompatible with strong oxidizing agents.[1][2]

Table 1: Key Properties and Hazards of Diphenyl Phosphate

PropertyDescriptionSource(s)
CAS Number 838-85-7[1][2]
Physical State Solid (White Powder)[1]
Hazards Irritating to eyes, respiratory system, and skin.[1]
Environmental Fate Considered hazardous to the environment; discharge into drains or waterways must be avoided.[3][4][5]
Incompatibilities Strong oxidizing agents (e.g., nitrates, chlorine bleaches).[1][2]
Combustion Products May include carbon monoxide (CO), carbon dioxide (CO2), and phosphorus oxides (POx).[1]

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct and consistent use of PPE. The causality is clear: creating a physical barrier prevents the chemical from coming into contact with your body. Do not handle DPHP waste without the following minimum PPE:

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale and Best PracticesSource(s)
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against dust particles and potential splashes. Must conform to standards like ANSI Z.87.1 or European Standard EN166.[2][6][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact and irritation. Always inspect gloves for degradation before use and wash hands thoroughly after removal.[1][2][6][8]
Body Protection Laboratory coat and appropriate protective clothing.Protects skin and personal clothing from contamination. A fully buttoned lab coat is essential.[2][6]
Respiratory Protection NIOSH/MSHA-approved respirator.Required when dusts are generated or if handling outside of a fume hood. Use is predicated on a risk assessment and should comply with OSHA regulations (29 CFR 1910.134).[2][7][8]

The Disposal Workflow: A Step-by-Step Guide

The primary principle for disposing of DPHP is to treat it as regulated hazardous waste.[9] It must never be disposed of down the drain or in regular trash receptacles.[5][9] The following workflow ensures a systematic and safe disposal process.

G start Start: Identify DPHP Waste waste_type What is the waste form? start->waste_type liquid Liquid Waste (e.g., solutions, rinsate) waste_type->liquid Liquid solid Solid Waste (e.g., unused powder, contaminated labware) waste_type->solid Solid ppe Contaminated PPE (e.g., gloves, weigh boats) waste_type->ppe PPE/Debris container_liquid 1. Retrieve designated 'Hazardous Liquid Waste' container. liquid->container_liquid container_solid 1. Retrieve designated 'Hazardous Solid Waste' container. solid->container_solid ppe->container_solid transfer_liquid 2. Carefully pour liquid waste into the container. container_liquid->transfer_liquid transfer_solid 2. Carefully place solid waste into the container. container_solid->transfer_solid seal 3. Securely seal the container. transfer_liquid->seal transfer_solid->seal label 4. Label Container: - 'HAZARDOUS WASTE' - 'this compound' - List constituents & concentration - Date of accumulation seal->label storage 5. Place container in the designated Satellite Accumulation Area (SAA). label->storage disposal 6. Arrange for pickup by a licensed hazardous waste disposal facility. storage->disposal empty_container Handling Empty DPHP Containers storage->empty_container rinse Triple-rinse with a suitable solvent. empty_container->rinse Yes, Rinse dispose_unrinsed Dispose of un-rinsed container as hazardous solid waste. empty_container->dispose_unrinsed No, Dispose As-Is collect_rinsate Collect ALL rinsate as hazardous liquid waste. rinse->collect_rinsate dispose_rinsed Dispose of rinsed container as non-hazardous waste (per institutional policy). rinse->dispose_rinsed collect_rinsate->liquid Add to Liquid Waste

Caption: DPHP Waste Management Decision Workflow.

Step 1: Waste Segregation and Collection

The cornerstone of safe disposal is preventing unintended chemical reactions. Therefore, DPHP waste must be segregated at the point of generation.

  • Do Not Mix : Never mix DPHP waste with other waste streams, especially strong oxidizing agents.[1] Incompatible chemicals can react, potentially leading to heat generation or the release of toxic gases.

  • Designated Containers : Use separate, clearly labeled containers for solid and liquid hazardous waste. These containers should be made of a compatible material (e.g., high-density polyethylene) and kept tightly sealed except when adding waste.[9]

Step 2: Container Management

Proper container management is a regulatory requirement and a critical safety measure.

  • Labeling : All hazardous waste containers must be clearly and accurately labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantities or concentrations.[9]

  • Closure : Keep containers closed at all times to prevent the release of vapors and to avoid spills.[9]

  • Storage : Store waste containers in a designated, well-ventilated Satellite Accumulation Area near the point of generation and away from heat sources.[9]

Step 3: Disposal of Empty Containers

An "empty" container that once held DPHP is not necessarily non-hazardous.

  • Triple Rinsing : To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent. Crucially, all the rinsate generated from this cleaning process must be collected and disposed of as hazardous liquid waste.[5][9]

  • Un-rinsed Containers : If not triple-rinsed, the empty container itself must be disposed of as solid hazardous waste.

Emergency Protocol: Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is essential.

  • Alert Personnel : Immediately notify others in the vicinity.[1]

  • Assess and Secure : Determine the extent of the spill. If it is large or you are not trained to handle it, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Don PPE : Before addressing the spill, put on the appropriate PPE as outlined in Table 2.[2]

  • Containment : For a solid spill, use dry clean-up procedures to avoid generating dust.[1][2] Carefully sweep or scoop the material.

  • Absorption : For liquid spills or solutions, use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[10][11] Do not use combustible materials like paper towels.[11]

  • Collection : Carefully collect the spilled material and/or absorbent and place it into a suitable, labeled container for disposal as hazardous solid waste.[1][2][9]

  • Decontaminate : Clean the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.

  • Reporting : Report the spill to your supervisor and EHS office as required by institutional policy.

Regulatory Framework

All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12][13][14] It is the responsibility of the waste generator (the laboratory) to ensure that all chemical waste is characterized, managed, and disposed of in a compliant manner through a licensed hazardous waste management facility.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance.

References

  • BenchChem. (2025). Safeguarding the Laboratory: Proper Disposal of Phosphoric Acid, Dodecyl Diphenyl Ester. Benchchem.com.
  • Australian Government Department of Health and Aged Care. (2023).
  • Santa Cruz Biotechnology.
  • Cole-Parmer.
  • GOV.UK. (n.d.).
  • ChemicalBook. (2024).
  • ChemicalBook. (2024).
  • Sigma-Aldrich. (2025).
  • University of California, San Diego. Chemical Safety: Personal Protective Equipment. Blink.ucsd.edu.
  • StudyRaid. (2025). Understand emergency procedures for phosphoric acid spills. Studyraid.com.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Jk-sci.com.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Healthy Bean. (2023). PPE For Chemical Handling: A Quick Guide. Healthybean.com.
  • Penn State Extension. (n.d.). The Law on Pesticide Wastes. Extension.psu.edu.
  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Epa.gov.
  • Mass.gov. (n.d.). Pesticide Storage and Disposal. Mass.gov.

Sources

A Senior Application Scientist's Guide to Handling Phosphoric Acid, Diphenyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and scientific research requires not only innovation but also an unwavering commitment to safety. This guide provides essential, in-depth protocols for the safe handling of Phosphoric acid, diphenyl ester (CAS 838-85-7), a compound frequently utilized in various synthetic processes. As your partner in the laboratory, we aim to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring both personal safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound, also known as diphenyl phosphate, is a combustible solid that presents several potential hazards in a laboratory setting.[1] A thorough understanding of these risks is the first step in implementing effective safety protocols.

  • Primary Hazards: The primary routes of exposure are inhalation, skin contact, and eye contact.[2] The compound can cause irritation to the skin and respiratory tract.[1] Inhalation of dust can be particularly harmful, and individuals with pre-existing respiratory conditions may be more susceptible to its effects.[1]

  • Chronic Health Effects: While acute effects are a primary concern, it's crucial to be aware of the potential for long-term health impacts. Prolonged or repeated exposure may lead to cumulative health effects.[1]

  • Physical Hazards: As a combustible solid, fine dust particles of diphenyl phosphate can form explosive mixtures with air.[1] Therefore, it is critical to control dust generation and eliminate potential ignition sources.[1] During a fire, it can decompose to produce hazardous substances such as carbon monoxide, carbon dioxide, and oxides of phosphorus.[3]

  • Chemical Reactivity: This compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2][3] Contact with such agents could lead to a vigorous reaction.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or significant dust generation.To prevent eye irritation or injury from dust particles or splashes.[2]
Skin Protection Wear appropriate chemical-resistant gloves and a lab coat or protective clothing to prevent skin exposure.To avoid skin irritation and potential absorption through the skin, especially if there are cuts or abrasions.[1][2]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if exposure limits are likely to be exceeded.To protect against respiratory tract irritation from inhaling dust.[2]
PPE Selection Workflow

The selection of appropriate PPE is a critical decision-making process. The following diagram illustrates a logical workflow for ensuring you are adequately protected in every situation.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling Phosphoric acid, diphenyl ester check_task What is the task? (e.g., weighing, transfer, reaction) start->check_task check_quantity What is the quantity? check_task->check_quantity eye_protection Mandatory: Chemical Safety Goggles skin_protection Mandatory: Chemical-Resistant Gloves Lab Coat face_shield Add Face Shield check_task->face_shield Risk of splash or significant dust? check_ventilation Is ventilation adequate? (e.g., fume hood) check_quantity->check_ventilation respirator Add NIOSH-Approved Respirator check_ventilation->respirator No or inadequate ventilation? end_ppe Proceed with Task eye_protection->end_ppe skin_protection->end_ppe face_shield->end_ppe respirator->end_ppe

Caption: A workflow for selecting appropriate PPE when handling this compound.

Safe Handling and Operational Procedures: A Step-by-Step Guide

Adherence to standardized procedures is paramount for minimizing risk. The following protocols provide a framework for the safe handling of this compound in a laboratory setting.

General Handling
  • Work in a Ventilated Area: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]

  • Prevent Dust Generation: Handle the solid material carefully to avoid creating dust.[1] Use appropriate tools and techniques for weighing and transferring the compound.

  • Personal Hygiene: Wash your hands thoroughly after handling the chemical and before eating, drinking, or smoking.[2] Remove and launder any contaminated clothing before reuse.[2]

  • Container Management: Keep the container tightly closed when not in use.[2]

Storage
  • Cool, Dry, and Ventilated: Store the chemical in a cool, dry, and well-ventilated area.[2]

  • Incompatible Substances: Keep it away from incompatible substances, particularly strong oxidizing agents.[2]

  • Secure Container: Ensure the storage container is tightly sealed to prevent any leakage or contamination.[2]

Emergency and Disposal Protocols: Preparedness and Responsibility

Even with the best precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water.[3] Remove all contaminated clothing and shoes.[3]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: If swallowed, do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical aid.[2]

Spill Response

For any spill, the immediate priorities are to ensure personal safety and contain the spill.

Spill_Response cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps spill Spill Occurs evacuate Evacuate immediate area Alert others spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill ppe->contain cleanup Sweep up solid material Avoid generating dust contain->cleanup collect Place in a suitable, labeled container for disposal cleanup->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations decontaminate->dispose report Report the incident dispose->report

Caption: A step-by-step guide for responding to a spill of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1] Consult with your institution's environmental health and safety department for specific guidance on waste disposal procedures.

References

  • Material Safety Data Sheet - Diphenyl Phosphate, 99%. (n.d.). Cole-Parmer.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoric acid, diphenyl ester
Reactant of Route 2
Phosphoric acid, diphenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.